9-Methyl-9H-carbazole-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
9-methylcarbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-15-13-5-3-2-4-11(13)12-8-10(9-16)6-7-14(12)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTJHESWOJBCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346249 | |
| Record name | 9-Methyl-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21240-56-2 | |
| Record name | 9-Methyl-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Methyl-9H-carbazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 9-Methyl-9H-carbazole-3-carbaldehyde: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 9-Methyl-9H-carbazole-3-carbaldehyde (CAS No. 21240-56-2), a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. We delve into its fundamental physicochemical and spectral properties, provide a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, and explore its reactivity. Furthermore, this guide highlights its significant role as a precursor to advanced functional materials, including potent antimicrobial agents and high-performance components for Organic Light-Emitting Diodes (OLEDs). This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights to leverage the potential of this versatile carbazole derivative.
Introduction: The Strategic Importance of the Carbazole Scaffold
The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged structure in both pharmaceutical and materials science research.[1] Its rigid, planar structure and electron-rich nature, stemming from the nitrogen heteroatom, impart desirable electronic, photophysical, and biological properties.[2] The functionalization of the carbazole core allows for the fine-tuning of these characteristics, leading to a vast array of derivatives with tailored functionalities.
This compound, the subject of this guide, is a particularly valuable derivative. The methyl group at the 9-position enhances solubility and stability, while the aldehyde group at the 3-position serves as a versatile chemical handle for a multitude of synthetic transformations.[3][4] This strategic placement of functional groups makes it an ideal starting material for constructing more complex molecular architectures with applications ranging from targeted therapeutics to next-generation organic electronics.[5][6]
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a chemical compound is paramount for its effective utilization in research and development.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 21240-56-2 | [5][7] |
| Molecular Formula | C₁₄H₁₁NO | [5][8] |
| Molecular Weight | 209.25 g/mol | [7] |
| Appearance | Solid | [3] |
| Melting Point | 74-75 °C | [8] |
| Boiling Point | 262-264 °C at 13 Torr | [8] |
| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [8] |
| LogP | 3.144 | [8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Representative spectral data are outlined below.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the aldehyde proton, and the N-methyl protons. The aldehyde proton typically appears as a singlet in the downfield region (around 10 ppm). The aromatic protons exhibit complex splitting patterns in the aromatic region (7-9 ppm), and the N-methyl protons appear as a singlet further upfield (around 4 ppm).[3][5]
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbon of the aldehyde group (typically >190 ppm), the aromatic carbons, and the N-methyl carbon.[3][9]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 209.25). Fragmentation patterns can provide further structural information.[5][10]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1670-1700 cm⁻¹.[3]
Synthesis and Reactivity: A Practical Approach
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring.[11][12]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[13]
-
Electrophilic Aromatic Substitution: The electron-rich carbazole ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[12]
The reaction is highly regioselective for electron-rich positions on the carbazole ring, with the 3 and 6 positions being the most favored due to electronic and steric factors.[10]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Detailed Experimental Protocol for Synthesis
This protocol is a robust and reproducible method for the laboratory-scale synthesis of this compound.
Materials and Reagents:
-
9-Methyl-9H-carbazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Chloroform
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol for recrystallization
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.
-
Addition of POCl₃: Add POCl₃ (1.05-1.2 equivalents) dropwise to the stirred DMF at 0 °C. The Vilsmeier reagent will form in situ. Stir the mixture at this temperature for 30-60 minutes.[13]
-
Substrate Addition: Dissolve 9-Methyl-9H-carbazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM and add it slowly to the prepared Vilsmeier reagent.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 45-95 °C. The optimal temperature and reaction time (typically 8-18 hours) should be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous mixture with dichloromethane or chloroform (3x).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from ethanol to yield this compound as a solid.[10]
Applications in Research and Drug Development
The aldehyde functionality of this compound makes it an invaluable precursor for a wide range of derivatives with significant applications.
Medicinal Chemistry: A Scaffold for Antimicrobial Agents
Carbazole derivatives have long been recognized for their broad spectrum of biological activities, including antibacterial and antifungal properties.[14][15] this compound serves as a key starting material for the synthesis of novel antimicrobial compounds. The aldehyde group can be readily converted into various pharmacologically active moieties such as Schiff bases, hydrazones, and other heterocyclic systems.[3][16]
For instance, condensation of the aldehyde with aminoguanidine or thiosemicarbazide can lead to derivatives with potent inhibitory activities against various bacterial and fungal strains.[3] Structure-activity relationship (SAR) studies have shown that modifications at the 3-position of the carbazole ring can significantly influence the antimicrobial potency.[14]
Table of Antimicrobial Activity for Carbazole Derivatives:
| Compound Type | Target Organism(s) | Reported Activity (MIC) | Reference(s) | | :--- | :--- | :--- | | Dihydrotriazine derivatives | S. aureus, E. coli | 0.5 - 2 µg/mL |[3] | | Aminoguanidine derivatives | S. aureus, E. coli | 0.5 - 2 µg/mL |[3] | | Pyrano[3,2-c]carbazole derivatives | P. aeruginosa, S. aureus | 9.37 - 12.5 µg/mL |[14] | | Thiazole-containing carbazoles | Gram-positive & Gram-negative bacteria | Moderate to good |[14] |
Caption: Synthetic pathways to antimicrobial agents.
Materials Science: Building Blocks for Organic Electronics
The excellent hole-transporting properties, high thermal stability, and wide energy gap of the carbazole moiety make it a cornerstone in the design of materials for organic electronic devices, particularly OLEDs.[6] this compound provides a reactive site for extending the π-conjugated system, which is crucial for tuning the electronic and optical properties of the final material.[17]
Derivatives of this aldehyde are used in various components of OLEDs:
-
Host Materials: The high triplet energy of the carbazole core makes it an ideal host for phosphorescent emitters, preventing energy loss and enhancing device efficiency.[6]
-
Emitting Materials: Functionalization at the 3-position can lead to molecules with high photoluminescence quantum yields, particularly for stable blue light emission, a critical component for full-color displays.[18]
-
Hole-Transporting Materials (HTMs): The electron-rich carbazole unit facilitates efficient injection and transport of holes within the device architecture.[6]
Performance Data for OLEDs with Carbazole-Based Materials:
| Device Role | Emitter Color | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates | Reference(s) |
| Blue Emitter | Deep-Blue | 4.43 | 11,364 | (0.159, 0.080) | [18] |
| Green Host | Green | 5.4 | > 4000 | (0.30, 0.61) | [19] |
| Blue Host | Blue | 10.3 | - | - | [19] |
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound.
-
General Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles. Avoid the formation of dust and aerosols.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[14]
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.
-
Eye Contact: Rinse with pure water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]
-
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations. It can be disposed of by a licensed chemical destruction plant or by controlled incineration.[14]
Conclusion
This compound is a compound of significant strategic value, bridging the gap between fundamental organic synthesis and applied sciences. Its straightforward synthesis, coupled with the versatile reactivity of its aldehyde group, provides a robust platform for the development of novel molecules with tailored properties. The demonstrated success of its derivatives as potent antimicrobial agents and as high-performance materials in organic electronics underscores its importance. This guide has provided a comprehensive technical overview, from synthesis to application, to empower researchers and developers to fully harness the potential of this key chemical intermediate.
References
- Sharma, P., & Kumar, A. (2020). Carbazole Derivatives as Potential Antimicrobial Agents. PMC, NIH. [Link]
- Salimon, J., Salih, N., & Yousif, E. (2011). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]
- Li, Y., et al. (2017). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry. [Link]
- Kadnor, V. A. (2022). Antimicrobial Potential of Carbazole Derivatives.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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- ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde.
- Kumar, R., et al. (2018). Synthesis and evaluation of biological activity of some novel carbazole derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
- ResearchGate. (2018). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. [Link]
- SpectraBase. (n.d.). 9H-carbazole-3-carboxaldehyde, 9-methyl-. SpectraBase. [Link]
- MDPI. (2022).
- MDPI. (2022). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. MDPI. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs). Ningbo Inno Pharmchem Co., Ltd.. [Link]
- ResearchGate. (2019). 9-(9-Alkylcarbazol-3-yl)-3-(methoxypyridin-3-yl)carbazoles as host materials for very efficient OLEDs.
- ResearchGate. (2015). Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED.
- NIH. (n.d.). Use of Blue Agar CAS Assay for Siderophore Detection. PMC, NIH. [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of 9-Methyl-9H-carbazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Carbazole Scaffold
The carbazole moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar, and electron-rich nature imparts favorable photophysical and electronic properties, making it a cornerstone for the development of a diverse array of functional molecules. 9-Methyl-9H-carbazole-3-carbaldehyde, a key derivative, serves as a pivotal building block for the synthesis of more complex molecules, including potential therapeutic agents and organic electronic materials. The strategic placement of the methyl group at the 9-position enhances solubility in organic solvents and prevents N-H reactivity, while the carbaldehyde group at the 3-position provides a versatile handle for further chemical transformations. This guide offers an in-depth exploration of the core physicochemical properties of this compound, providing a critical knowledge base for its application in research and development. Carbazole-based compounds are recognized for a broad spectrum of biological activities and are integral to the design of novel anticancer agents.[1]
Molecular and Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is fundamental to its application. These parameters govern its solubility, stability, reactivity, and ultimately, its function in a given system.
Key Identifiers and Structural Information
-
IUPAC Name: 9-methylcarbazole-3-carbaldehyde
The molecular structure of this compound, depicted below, features a tricyclic system with a nitrogen-containing five-membered ring fused to two benzene rings.
Caption: Molecular Structure of this compound
Tabulated Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, providing a quick reference for laboratory use.
| Property | Value | Source |
| Melting Point | 74-75 °C | [2][4] |
| Boiling Point | 262-264 °C (at 13 Torr) | [2] |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [2] |
| LogP (Predicted) | 3.144 | [2] |
| PSA (Polar Surface Area) | 22.00 Ų | [2] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing formulation, bioavailability, and purification processes. Carbazole itself is a non-polar aromatic compound with low solubility in water but higher solubility in organic solvents.[5] The introduction of the methyl group in this compound is expected to enhance its solubility in common organic solvents compared to the parent carbazole.
Experimental Protocol: Shake-Flask Solubility Determination
This method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, DMSO, chloroform)
-
Sealed vials or flasks
-
Temperature-controlled shaker or agitator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Equilibration: Place the vials in a temperature-controlled shaker (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to achieve equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate separation.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent. Analyze the diluted sample using a calibrated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Synthesis and Reactivity
This compound is typically synthesized via the formylation of 9-methylcarbazole. The Vilsmeier-Haack reaction is a common and efficient method for this transformation.[7]
Synthetic Workflow: Vilsmeier-Haack Reaction
Caption: Vilsmeier-Haack formylation of 9-methylcarbazole.
The aldehyde functionality makes this compound a versatile intermediate for various chemical reactions, including:
-
Oxidation: to form the corresponding carboxylic acid.
-
Reduction: to yield the alcohol.
-
Wittig and Horner-Wadsworth-Emmons reactions: to form alkenes.
-
Condensation reactions: with amines and other nucleophiles to form imines, Schiff bases, and other heterocyclic systems.[8][9]
Spectral Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of a compound.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE) in a well-ventilated area.[10]
Applications in Research and Drug Development
The carbazole scaffold is a key component in numerous investigational compounds, particularly in the development of novel anticancer agents.[1] Carbazole derivatives have been shown to exhibit potent antitumor properties by targeting various cellular pathways.[1] For instance, some derivatives can reactivate the p53 tumor suppressor pathway, which is crucial in combating cancers like melanoma.[8] The aldehyde group at the 3-position of this compound allows for the facile synthesis of a library of derivatives, enabling structure-activity relationship (SAR) studies to optimize therapeutic efficacy.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its fundamental physicochemical properties, including its molecular structure, solubility, synthesis, reactivity, and safety considerations. A thorough understanding of these properties is paramount for researchers and developers seeking to harness the full potential of this important carbazole derivative.
References
- Synthesis, electrochemical, optical and biological properties of new carbazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease.
- Dendritic Iron(III) Carbazole Complexes: Structural, Optical, and Magnetic Characteristics. MDPI.
- Preparation and property analysis of antioxidant of carbazole derivatives. Scientific Reports.
- Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. MDPI.
- Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science.
- A computational study of the nonlinear optical properties of carbazole derivatives: Theory refines experiment. ResearchGate.
- Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. ResearchGate.
- Synthesis, Characterization of Copper Complexes of 9H-Carbazole-3-carbaldehyde-4-Phenylthiosemicarbazone, 10-Hexyl-10-H-phenothiazine-3-carbaldehyde-4-Phenylthio semicarbazone and 2-Thiophenecarboxaldehyde-4-methylthiosemicarbazone and Anti-bacterial Activity Studies of Ligands and Complexes. Journal of Pharmaceutical, Chemical and Biological Sciences.
- 9-Methyl-9H-carbazole-3-carboxaldehyde. Oakwood Chemical.
- Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. ResearchGate.
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- Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. Dipòsit Digital de la Universitat de Barcelona.
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9-Methyl-9H-carbazole-3-carbaldehyde molecular weight and formula
An In-depth Technical Guide to 9-Methyl-9H-carbazole-3-carbaldehyde (C₁₄H₁₁NO)
Executive Summary
This compound is a heterocyclic aromatic compound belonging to the carbazole family. Carbazoles are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities and presence in numerous investigational compounds[1]. This guide provides a comprehensive technical overview of this compound, detailing its core molecular properties, spectroscopic signature, synthetic pathways, and significant applications. With a molecular formula of C₁₄H₁₁NO and a molecular weight of approximately 209.25 g/mol , this compound serves as a critical and versatile building block for the synthesis of more complex molecules[2][3][4][5][6]. Its utility is most pronounced in drug discovery, where the carbazole scaffold is explored for novel anticancer agents, and in materials science, where carbazole derivatives are valued for their optoelectronic properties[1][7].
Core Molecular Profile
The fundamental identity of a chemical compound is established by its molecular formula, weight, and registered identifiers. These data are crucial for stoichiometric calculations, analytical characterization, and regulatory compliance.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁NO | [2][3][5][6] |
| Molecular Weight | 209.25 g/mol | [2][3][8] |
| IUPAC Name | 9-methylcarbazole-3-carbaldehyde | [6] |
| CAS Number | 21240-56-2 | [2][3][4][5][6] |
| Synonyms | 9-Methyl-9H-carbazole-3-carboxaldehyde, 3-formyl-9-methylcarbazole, N-methyl-3-formyl carbazole | [5] |
| Canonical SMILES | CN1C2=CC=CC=C2C3=C1C=C(C=C3)C=O | [9] |
| InChIKey | PNTJHESWOJBCRP-UHFFFAOYSA-N | [5][6][9] |
Physicochemical & Spectroscopic Characterization
Empirical validation of the compound's structure and purity is achieved through spectroscopic analysis. The aldehyde functional group and the carbazole core produce distinct and identifiable signals in various spectroscopic methods.
| Technique | Expected Signature | Rationale |
| ¹H NMR | Singlet peak between δ 9.8-10.0 ppm. | This highly deshielded proton is characteristic of the aldehyde (-CHO) functional group[1]. |
| ¹³C NMR | Signal >190 ppm. | Corresponds to the carbonyl carbon of the aldehyde group. |
| FT-IR | Strong absorbance peak ~1700 cm⁻¹. | Characteristic C=O stretching vibration of the aldehyde functional group[1]. |
| Mass Spec. (MS) | Molecular ion peak (M⁺) at m/z ≈ 209. A significant fragment is often observed at m/z 180. | The peak at m/z 180 corresponds to the loss of the formyl group (-CHO).[6] |
Spectra for this compound, including NMR and MS data, are available in public databases for reference[10].
Synthesis & Mechanistic Considerations
The synthesis of this compound typically involves a two-step process: N-alkylation of the carbazole precursor followed by electrophilic formylation. The electron-rich nature of the carbazole ring system facilitates formylation, primarily at the C-3 and C-6 positions.
Conceptual Synthetic Workflow
The most common and efficient methods for formylation of activated aromatic rings are the Vilsmeier-Haack and Duff reactions. The Vilsmeier-Haack reaction is particularly effective for this substrate.
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The Solubility of 9-Methyl-9H-carbazole-3-carbaldehyde in Organic Solvents: A Technical and Methodological Guide
An In-depth Technical Guide
Abstract: 9-Methyl-9H-carbazole-3-carbaldehyde is a pivotal building block in the development of advanced materials, particularly for organic electronics and specialized pharmaceutical intermediates. Its performance in synthesis, purification, formulation, and final application is intrinsically linked to its interaction with solvents. A thorough understanding of its solubility is, therefore, not merely academic but a critical prerequisite for successful process development and material optimization. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. It moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility, a predictive analysis based on its molecular structure, and a detailed, self-validating protocol for accurate experimental measurement. This document is intended for researchers, chemists, and drug development professionals who require a robust and reliable methodology for characterizing this key carbazole derivative.
Introduction to this compound
This compound belongs to the carbazole family, a class of nitrogen-containing heterocyclic aromatic compounds. The carbazole core is renowned for its thermal and chemical stability, as well as its favorable electronic properties, such as high hole mobility.[1] These characteristics make carbazole derivatives highly sought after in applications like Organic Light-Emitting Diodes (OLEDs), photovoltaics, and as key scaffolds in medicinal chemistry.[1][2]
The specific functionalization of the carbazole core in this compound—with a methyl group at the 9-position (N-position) and a carbaldehyde (formyl) group at the 3-position—tailors its electronic and physical properties. The N-alkylation enhances oxidative stability, while the electron-withdrawing aldehyde group provides a reactive handle for further synthetic transformations and modifies the molecule's polarity.[1]
The solubility of this compound dictates the choice of solvents for:
-
Reaction Media: Ensuring reactants are in the same phase for efficient conversion.
-
Crystallization & Purification: Selecting appropriate solvent/anti-solvent systems for isolating the pure compound.[3]
-
Formulation & Deposition: Creating stable solutions for thin-film deposition in electronics or for formulation in pharmaceutical development.
Theoretical Framework for Predicting Solubility
A robust experimental plan begins with a sound theoretical understanding. The principle of "like dissolves like" is the cornerstone of solubility prediction, which can be refined by analyzing molecular structure and applying theoretical models like Hansen Solubility Parameters.[4]
2.1 Molecular Structure and Intermolecular Forces
The solubility of this compound is a direct consequence of its structure:
-
Carbazole Backbone: The large, tricyclic aromatic system is inherently non-polar and hydrophobic. It will readily engage in dispersive (van der Waals) forces, favoring dissolution in non-polar aromatic solvents (e.g., toluene, benzene) and chlorinated solvents (e.g., dichloromethane, chloroform).[5][6]
-
N-Methyl Group (C1): The methyl group at the nitrogen position slightly increases the non-polar character and sterically shields the nitrogen atom.
-
Carbaldehyde Group (-CHO): This is the most significant feature for determining polarity. The carbon-oxygen double bond creates a strong dipole moment. The oxygen atom can also act as a hydrogen bond acceptor. This group enhances the molecule's affinity for polar solvents, particularly polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and ketones (e.g., acetone).
Based on this structure, we can predict a balanced solubility profile:
-
High Solubility: Expected in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform) that can accommodate both the polar aldehyde and the non-polar carbazole core.
-
Moderate Solubility: Expected in aromatic hydrocarbons (Toluene) and ketones (Acetone).
-
Low Solubility: Expected in highly polar protic solvents like alcohols (methanol, ethanol) where the solvent's strong hydrogen-bonding network may not be effectively disrupted by the solute. It will be very poorly soluble in non-polar aliphatic solvents (e.g., hexane) and water.[5][7]
2.2 Advanced Prediction: Hansen Solubility Parameters (HSP)
For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool. It deconstructs the total cohesive energy of a substance into three components, providing a multi-dimensional view of its interactions.[8][9]
-
δd (Dispersion): Energy from dispersion forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The fundamental principle of HSP is that substances with similar (δd, δp, δh) parameters are likely to be miscible.[8] While experimentally derived HSP values for this compound are not published, they can be estimated using group-contribution methods.[10][11] A solvent is likely to be effective if the "distance" (Ra) between its Hansen parameters and those of the solute in "Hansen Space" is small.
Caption: Hansen Space concept: solubility is favored when solvent and solute parameters are close.
Expected Solubility Profile Based on Carbazole
To provide a practical starting point, the known solubility of the parent compound, 9H-Carbazole, is summarized below. It is anticipated that this compound will exhibit similar trends but with enhanced solubility in more polar solvents due to the aldehyde functionality.
| Solvent | Class | Reported Solubility of 9H-Carbazole | Expected Impact of Substituents on Derivative |
| Toluene / Benzene | Aromatic | Soluble / Slightly Soluble[5] | Similar to slightly increased solubility |
| Dichloromethane (DCM) | Halogenated | Soluble[7] | High solubility expected |
| Chloroform | Halogenated | Soluble[7] | High solubility expected |
| Acetone | Ketone | Soluble (1g in 9mL)[6] | High solubility expected |
| Tetrahydrofuran (THF) | Ether | Soluble | High solubility expected |
| Dimethylformamide (DMF) | Polar Aprotic | High solubility[6][7] | Very high solubility expected |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High solubility[5][7] | Very high solubility expected |
| Ethanol | Alcohol (Polar Protic) | Slightly Soluble (1g in 135mL)[6] | Low to moderate solubility |
| Hexane | Aliphatic (Non-polar) | Insoluble | Very low solubility expected |
| Water | Polar Protic | Sparingly Soluble[5] | Very low solubility expected |
Experimental Protocol for Solubility Determination
This section provides a robust, step-by-step methodology for determining the equilibrium solubility of this compound. The shake-flask method is the gold standard for thermodynamic solubility measurement.[12]
4.1 Critical Safety Precautions
Before commencing any experimental work, consult the Safety Data Sheet (SDS) for this compound and all solvents used.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]
-
Ventilation: Handle the solid compound and all organic solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13][14]
-
Hazard Identification: The compound is classified as a skin, eye, and respiratory irritant.[15] Avoid contact with skin and eyes and prevent dust formation.[13]
-
Solvent Hazards: Be aware of the specific hazards (flammability, toxicity) of each solvent used.
4.2 Workflow: Isothermal Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring that a true equilibrium between the undissolved solid and the saturated solution is achieved.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 9-Methyl-9H-carbazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the pantheon of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing a detailed atomic-level view of molecular architecture. This guide is dedicated to a comprehensive analysis of the ¹H and ¹³C NMR spectra of 9-Methyl-9H-carbazole-3-carbaldehyde, a heterocyclic compound of significant interest due to the prevalence of the carbazole scaffold in pharmacologically active agents and functional organic materials.
This document moves beyond a simple recitation of spectral data. It is designed to provide a deep, mechanistic understanding of the NMR characteristics of this molecule. We will explore the causal relationships between the molecular structure—including the electron-donating N-methyl group and the electron-withdrawing aldehyde substituent—and the resulting chemical shifts and coupling patterns. Furthermore, this guide will detail the best practices for sample preparation and data acquisition, ensuring that researchers can obtain high-quality, reproducible NMR data. By grounding our interpretations in the fundamental principles of NMR and referencing authoritative literature, we aim to provide a trustworthy and educational resource for scientists working with carbazole derivatives and other complex aromatic systems.
Molecular Structure and its Influence on NMR Spectra
This compound possesses a rigid, planar carbazole core with two key substituents that dictate its electronic environment and, consequently, its NMR signature. The nitrogen atom at position 9 is methylated, which acts as an electron-donating group, increasing the electron density of the aromatic system. Conversely, the carbaldehyde group at position 3 is strongly electron-withdrawing. This push-pull electronic effect creates a significant polarization of the molecule, leading to a wide dispersion of chemical shifts in both the ¹H and ¹³C NMR spectra. Understanding this electronic interplay is crucial for the accurate assignment of the observed resonances.
Experimental Protocols for High-Fidelity NMR Data Acquisition
The acquisition of high-quality NMR spectra is foundational to accurate structural interpretation. The following protocol outlines a self-validating system for the analysis of this compound.
Sample Preparation
-
Solvent Selection : The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common initial choice for its excellent solubilizing power for many organic compounds and its relatively simple residual solvent peak. For compounds with lower solubility, or to investigate solvent effects, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be employed. It is imperative to use a high-purity solvent to avoid extraneous signals.
-
Concentration : A concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. A small, precisely known amount should be added to the sample for accurate chemical shift referencing.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer.
-
¹H NMR Spectroscopy :
-
Pulse Sequence : A standard one-pulse sequence is generally sufficient.
-
Acquisition Time : 2-3 seconds to ensure good resolution.
-
Relaxation Delay : 1-2 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T₁) is necessary.
-
Number of Scans : 8 to 16 scans are typically adequate for a sample of this concentration.
-
-
¹³C NMR Spectroscopy :
-
Pulse Sequence : A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each unique carbon.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a satisfactory signal-to-noise ratio.
-
Predicted ¹H NMR Spectral Data and Interpretation
Based on the analysis of substituent effects in carbazole systems and data from analogous compounds, the following is a predicted ¹H NMR spectrum for this compound in CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.50 - 8.60 | s | - |
| H-2 | 8.10 - 8.20 | dd | 8.5, 1.5 |
| H-5 | 8.00 - 8.10 | d | 8.0 |
| H-1 | 7.90 - 8.00 | d | 8.5 |
| H-8 | 7.45 - 7.55 | d | 8.0 |
| H-6 | 7.35 - 7.45 | t | 7.5 |
| H-7 | 7.25 - 7.35 | t | 7.5 |
| N-CH₃ | 3.80 - 3.90 | s | - |
| CHO | 10.00 - 10.10 | s | - |
Detailed ¹H NMR Interpretation
-
Aldehyde Proton (CHO) : The proton of the aldehyde group is the most deshielded proton in the molecule, appearing as a sharp singlet in the downfield region of the spectrum (δ 10.00 - 10.10 ppm). This significant downfield shift is due to the strong anisotropic effect of the carbonyl double bond and the electron-withdrawing nature of the oxygen atom.
-
Aromatic Protons :
-
H-4 : This proton is adjacent to the electron-withdrawing aldehyde group and experiences its strong deshielding effect, making it the most downfield of the aromatic protons. It is expected to appear as a singlet or a narrow doublet due to a small four-bond coupling to H-2.
-
H-2 : This proton is ortho to the aldehyde group and will appear as a doublet of doublets, coupled to both H-1 (ortho coupling, J ≈ 8.5 Hz) and H-4 (meta coupling, J ≈ 1.5 Hz).
-
H-5 : This proton is in a peri position relative to the N-methyl group and will be deshielded, appearing as a doublet due to coupling with H-6.
-
The remaining protons (H-1, H-6, H-7, H-8) will appear in the more typical aromatic region (δ 7.25 - 8.00 ppm), with their precise chemical shifts and multiplicities determined by their coupling partners.
-
-
N-Methyl Protons (N-CH₃) : The three protons of the methyl group attached to the nitrogen atom will appear as a sharp singlet in the upfield region of the aromatic spectrum (δ 3.80 - 3.90 ppm).
Predicted ¹³C NMR Spectral Data and Interpretation
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 190.0 - 192.0 |
| C-4a | 142.0 - 144.0 |
| C-8a | 140.0 - 142.0 |
| C-4 | 128.0 - 130.0 |
| C-3 | 127.0 - 129.0 |
| C-5 | 126.0 - 128.0 |
| C-9a | 124.0 - 126.0 |
| C-1 | 122.0 - 124.0 |
| C-2 | 120.0 - 122.0 |
| C-6 | 118.0 - 120.0 |
| C-7 | 110.0 - 112.0 |
| C-8 | 108.0 - 110.0 |
| N-CH₃ | 29.0 - 31.0 |
Detailed ¹³C NMR Interpretation
-
Carbonyl Carbon (C=O) : The carbon of the aldehyde group is the most deshielded carbon, appearing significantly downfield (δ 190.0 - 192.0 ppm) due to the double bond to the highly electronegative oxygen atom.
-
Aromatic Carbons : The 12 aromatic carbons will give rise to distinct signals. The quaternary carbons (C-4a, C-8a, C-9a) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The electron-withdrawing aldehyde group will cause the carbons in its vicinity (C-3, C-4, C-2, C-4a) to be shifted downfield, while the electron-donating N-methyl group will cause a slight upfield shift of the carbons in the other benzene ring.
-
N-Methyl Carbon (N-CH₃) : The carbon of the N-methyl group will appear in the aliphatic region of the spectrum (δ 29.0 - 31.0 ppm).
Advanced NMR Techniques for Structural Confirmation
While ¹H and ¹³C NMR provide the primary framework for structure elucidation, 2D NMR techniques are invaluable for unambiguous assignments.
-
COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H coupling networks, allowing for the definitive assignment of protons on the same aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
Logical Framework for Spectral Assignment
The following diagram illustrates the logical workflow for the complete NMR spectral assignment of this compound.
Caption: Workflow for NMR spectral assignment.
Conclusion
This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectra of this compound. By integrating theoretical predictions with established experimental protocols and advanced analytical techniques, researchers can confidently elucidate the structure of this and related carbazole derivatives. The principles outlined herein serve as a robust framework for the application of NMR spectroscopy in the fields of synthetic chemistry, drug development, and materials science, ensuring the scientific integrity and trustworthiness of structural characterization.
References
- PubChem – this compound.
- SpectraBase – 9H-carbazole-3-carboxaldehyde, 9-methyl-. John Wiley & Sons, Inc. [Link]
- Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone.
- Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde.
- Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK proper. Semantic Scholar. [Link][4]
- Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. [Link][5]
- (PDF) N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine.
The Definitive Guide to the FT-IR Spectrum of 9-Methyl-9H-carbazole-3-carbaldehyde: A Researcher's Handbook
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 9-Methyl-9H-carbazole-3-carbaldehyde, a significant heterocyclic compound in the landscape of materials science and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the vibrational characteristics of this molecule, underpinned by established spectroscopic principles and comparative data from closely related structures.
Introduction: The Vibrational Portrait of a Carbazole Derivative
This compound belongs to the carbazole family, a class of nitrogen-containing heterocyclic compounds renowned for their unique photophysical and electronic properties. The introduction of a methyl group at the 9-position (the nitrogen atom) and a carbaldehyde (formyl) group at the 3-position of the carbazole core introduces distinct vibrational modes that serve as fingerprints for its structural identification and the study of its molecular interactions.
FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. The resulting spectrum is a plot of infrared intensity versus wavenumber, revealing a unique pattern of absorption bands that are characteristic of the molecule's functional groups and overall structure. Understanding the FT-IR spectrum of this compound is paramount for confirming its synthesis, assessing its purity, and elucidating its role in various chemical and biological processes.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
The acquisition of a high-quality FT-IR spectrum is fundamental to accurate spectral interpretation. The following protocol outlines a standard procedure for analyzing a solid sample like this compound using the KBr pellet method.
Sample Preparation (KBr Pellet Method)
The Potassium Bromide (KBr) pellet technique is a widely used method for preparing solid samples for FT-IR analysis. KBr is transparent in the mid-infrared region (4000-400 cm⁻¹) and provides a solid matrix for the sample.
Materials:
-
This compound (sample)
-
Spectroscopic grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet-forming die
-
Hydraulic press
Procedure:
-
Drying: Ensure both the sample and KBr are free of moisture, which can introduce broad O-H stretching bands and interfere with the spectrum. Dry the KBr in an oven at ~110°C for at least 2 hours and cool in a desiccator.
-
Grinding: In the agate mortar, grind a small amount of the sample (1-2 mg) to a fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar.
-
Homogenization: Gently mix and grind the sample and KBr together until a uniform, fine powder is obtained. The goal is to disperse the sample particles evenly within the KBr matrix to minimize light scattering.
-
Pellet Formation: Transfer a portion of the mixture into the pellet-forming die.
-
Pressing: Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Inspection: A high-quality pellet should be thin and clear. If the pellet is opaque or brittle, it indicates insufficient grinding or the presence of moisture.
Data Acquisition
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., equipped with a DTGS or MCT detector).
Procedure:
-
Background Spectrum: Place the empty sample holder in the spectrometer and acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Acquisition: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient for a high-quality spectrum.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Diagram: Experimental Workflow for FT-IR Analysis
Caption: Key functional groups of this compound and their corresponding FT-IR vibrational regions.
Conclusion: A Tool for a Deeper Understanding
The FT-IR spectrum of this compound is a rich source of structural information. By understanding the characteristic absorption bands associated with the carbazole core, the N-methyl group, and the aromatic aldehyde moiety, researchers can confidently identify this molecule, assess its purity, and gain insights into its chemical environment. This guide provides a robust framework for the interpretation of this spectrum, grounded in established spectroscopic principles and supported by data from analogous compounds. As a senior application scientist, I trust this document will serve as a valuable resource in your research and development endeavors, enabling a deeper understanding of this important class of molecules.
References
- Al-Otaibi, J. S., et al. (2015). Experimental and DFT studies on the vibrational and electronic spectra of 9-p-tolyl-9H-carbazole-3-carbaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 996-1007. [Link]
- Lao, W., et al. (2000). Electronic and vibrational spectra of a series of substituted carbazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2049-2060. [Link]
- Loffredo, D. (n.d.). IR Spectroscopy Tutorial: Aldehydes. UCLA Chemistry and Biochemistry. [Link]
- Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]
- McMurry, J. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- PubChem. (n.d.). This compound.
- Asian Publication Corporation. (2024). Synthesis and Characterization of Novel Carbazole Based Dyes. [Link]
- NIST. (n.d.). 9H-Carbazole, 9-methyl-. NIST Chemistry WebBook. [Link]
- Yuan, M.-S., et al. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1885. [Link]
- ResearchGate. (n.d.).
- Al-Jorani, Y. M. (2014). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 55(2B), 889-900. [Link]
An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 9-Methyl-9H-carbazole-3-carbaldehyde
This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 9-Methyl-9H-carbazole-3-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound and require a deep understanding of its electronic properties. This document will delve into the theoretical underpinnings of its spectral features, provide a robust experimental protocol for obtaining the spectrum, discuss the influence of solvent polarity, and offer insights into the interpretation of the data.
Introduction: The Significance of this compound and its Electronic Spectrum
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The carbazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antitumor properties.[1] The presence of the methyl group at the 9-position and the carbaldehyde group at the 3-position creates a molecule with a unique electronic profile, making it a versatile building block for the synthesis of more complex functional molecules.[1]
UV-Vis spectroscopy is a powerful analytical technique that provides critical information about the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, we can gain insights into the molecular structure, conjugation, and the effects of the chemical environment. For a molecule like this compound, the UV-Vis spectrum is a fingerprint of its electronic architecture, revealing key information about the π-electron system of the carbazole core and the influence of its substituents. Understanding this spectrum is paramount for quality control, reaction monitoring, and predicting the photophysical behavior of its derivatives.
Theoretical Framework: Understanding the Electronic Transitions
The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within the delocalized π-system of the carbazole ring and the attached carbaldehyde group. The primary transitions observed are π → π* and, to a lesser extent, n → π* transitions.
-
π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, the extensive conjugation of the carbazole ring system gives rise to multiple π → π* bands. These are responsible for the strong absorption peaks observed in the UV region.
-
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, primarily from the lone pair of electrons on the oxygen atom of the carbaldehyde group, to a π* antibonding orbital. These transitions are generally of lower energy and much weaker intensity compared to π → π* transitions. They are often observed as a shoulder on the main absorption band or as a weak, broad band at longer wavelengths.
The substitution pattern on the carbazole ring significantly influences the energy of these transitions. The methyl group at the 9-position is an electron-donating group, while the carbaldehyde group at the 3-position is an electron-withdrawing group. This "push-pull" electronic arrangement can lead to intramolecular charge transfer (ICT) character in some of the electronic transitions, which can be sensitive to the polarity of the solvent.
Caption: Simplified energy diagram of electronic transitions.
Experimental Protocol: Acquiring a High-Quality UV-Vis Spectrum
This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of this compound. Adherence to this protocol is crucial for ensuring data accuracy and reproducibility.
3.1. Materials and Instrumentation
-
Analyte: this compound (purity >98%)
-
Solvents: Spectroscopic grade solvents are required. A range of solvents with varying polarities should be used to investigate solvatochromic effects. Recommended solvents include:
-
Cyclohexane (non-polar)
-
Dichloromethane (DCM) (polar aprotic)
-
Acetonitrile (polar aprotic)
-
Ethanol (polar protic)
-
-
Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
3.2. Step-by-Step Procedure
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 x 10⁻³ M. Ensure the compound is fully dissolved.
-
From the stock solution, prepare a working solution with a concentration in the range of 1 x 10⁻⁵ M to 5 x 10⁻⁵ M. The final absorbance should ideally be between 0.1 and 1.0 AU for optimal accuracy.
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
-
Set the desired wavelength range for the scan (e.g., 220 nm to 450 nm).
-
Fill a clean, dry quartz cuvette with the pure solvent to be used for the sample. This will serve as the blank.
-
Place the blank cuvette in both the sample and reference beams of the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the sample beam of the spectrophotometer.
-
Initiate the scan to record the absorption spectrum of the sample.
-
-
Data Processing and Analysis:
-
Save the spectrum and identify the wavelengths of maximum absorbance (λmax).
-
If the exact concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance, ε is the molar absorptivity (L mol⁻¹ cm⁻¹), b is the path length (cm), and c is the concentration (mol L⁻¹).
-
Caption: Standard workflow for UV-Vis spectral acquisition.
Results and Discussion: Interpreting the Spectrum
The UV-Vis absorption spectrum of this compound is expected to exhibit several distinct absorption bands. Based on data from structurally similar compounds, the following features can be anticipated:
4.1. Expected Spectral Features
A representative spectrum of a Schiff base derivative of the closely related 9-ethyl-9H-carbazole-3-carbaldehyde in ethanol shows intense transition bands with maxima at 233 nm, 241 nm, and 297 nm.[2] The band around 297 nm is likely attributable to the π → π* transition of the carbazole moiety. For this compound, we can expect a similar absorption profile. The high-energy bands below 250 nm are likely due to π → π* transitions within the aromatic system. The prominent band around 300 nm is characteristic of the carbazole chromophore. A weaker, lower-energy absorption corresponding to the n → π* transition of the carbaldehyde group may be observed as a shoulder on the main absorption band, likely in the 320-350 nm region.
4.2. Solvatochromism: The Influence of Solvent Polarity
The position and intensity of the absorption bands of this compound can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This effect is particularly pronounced for transitions with a significant intramolecular charge transfer (ICT) character.
-
π → π Transitions:* For π → π* transitions, an increase in solvent polarity generally leads to a small red shift (bathochromic shift) of the absorption maximum. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.
-
n → π Transitions:* In contrast, n → π* transitions often exhibit a blue shift (hypsochromic shift) with increasing solvent polarity. The non-bonding electrons in the ground state can be stabilized by hydrogen bonding with protic solvents, which increases the energy required for the n → π* transition.
By measuring the spectrum in a series of solvents with varying polarities (e.g., cyclohexane, DCM, acetonitrile, ethanol), the nature of the electronic transitions can be further elucidated. A significant solvent-dependent shift in an absorption band would suggest a considerable change in the dipole moment upon excitation, indicative of an ICT transition.
4.3. Data Presentation
The following table summarizes the expected absorption maxima (λmax) for this compound in different solvents, based on the analysis of related compounds. Actual experimental values should be determined following the protocol in Section 3.
| Solvent | Polarity Index | Expected λmax 1 (nm) (π → π) | Expected λmax 2 (nm) (π → π) | Expected λmax 3 (nm) (n → π*) |
| Cyclohexane | 0.2 | ~295 | ~240 | ~330 (shoulder) |
| Dichloromethane | 3.1 | ~298 | ~242 | ~325 (shoulder) |
| Acetonitrile | 5.8 | ~300 | ~243 | Not clearly observed |
| Ethanol | 4.3 | ~302 | ~245 | Not clearly observed |
Note: The molar absorptivity (ε) for the primary π → π transition is expected to be in the range of 10,000 - 50,000 L mol⁻¹ cm⁻¹.*
Trustworthiness and Self-Validation: Best Practices
To ensure the scientific integrity and trustworthiness of the obtained UV-Vis data, the following self-validating practices are recommended:
-
Purity of the Analyte: The purity of the this compound sample is paramount. Impurities can introduce extraneous peaks and interfere with the accurate determination of λmax and ε. Purity should be confirmed by other analytical techniques such as NMR spectroscopy and mass spectrometry.
-
Solvent Purity: Always use spectroscopic grade solvents to minimize background absorbance.
-
Concentration Verification: Prepare solutions with care and consider verifying the concentration of the stock solution.
-
Instrument Calibration: Regularly check the wavelength accuracy and photometric accuracy of the spectrophotometer using certified reference materials.
-
Reproducibility: Perform multiple measurements of the same sample to ensure the reproducibility of the results.
Conclusion
The UV-Vis absorption spectrum of this compound provides a wealth of information about its electronic structure. The spectrum is characterized by intense π → π* transitions in the UV region, with a prominent band around 300 nm, and a weaker, lower-energy n → π* transition. The precise positions and intensities of these bands are sensitive to the solvent environment, offering a means to probe the nature of the electronic transitions. By following the detailed experimental protocol and best practices outlined in this guide, researchers can obtain high-quality, reliable UV-Vis spectra, enabling a deeper understanding of this important molecule and facilitating its application in various scientific disciplines.
References
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mass spectrometry analysis of 9-Methyl-9H-carbazole-3-carbaldehyde
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 9-Methyl-9H-carbazole-3-carbaldehyde
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound (C₁₄H₁₁NO), a key intermediate in pharmaceutical and materials science research. As a molecule combining the rigid, electron-rich carbazole core with a reactive aldehyde functional group, its characterization demands a nuanced approach. This document will detail the rationale behind method selection, from sample preparation to the intricacies of ionization and fragmentation, providing researchers with a robust framework for analysis.
Compound Profile and Analytical Significance
This compound is a derivative of carbazole, a prominent nitrogen-containing heterocyclic aromatic compound.[1] The N-methylation enhances solubility and modifies its electronic properties, while the aldehyde group at the 3-position serves as a critical synthetic handle for creating more complex molecules, including novel anticancer agents and optoelectronic materials.[1][2]
Accurate mass spectrometric analysis is paramount for confirming its identity, assessing purity, and studying its metabolic fate or degradation pathways. The compound's aromatic nature and moderate polarity inform the selection of appropriate analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO | [3] |
| Molecular Weight | 209.24 g/mol | [1][3] |
| IUPAC Name | 9-methylcarbazole-3-carbaldehyde | [3] |
| CAS Number | 21240-56-2 | [3] |
Foundational Strategy: Sample Preparation and Chromatography
The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent and concentration, free from interfering matrix components.[4] Given the non-polar nature of the carbazole backbone combined with the polar aldehyde, a versatile solvent system is required.
Recommended Sample Preparation Protocol
-
Solubilization: Initially dissolve the sample in a high-purity organic solvent such as methanol, acetonitrile, or dichloromethane to a stock concentration of 1 mg/mL. The choice of solvent should be compatible with the intended chromatographic method and ionization source.[4]
-
Working Solution: Prepare a working solution by diluting the stock solution with the initial mobile phase of the liquid chromatography method (e.g., a mixture of acetonitrile and water) to a final concentration in the range of 1-10 µg/mL.[4] For direct infusion experiments, a concentration of ~1 µg/mL in methanol or acetonitrile is typically sufficient.
-
Filtration: Prior to injection, filter the working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could interfere with the chromatographic system or the mass spectrometer's ion source.
For coupling with mass spectrometry, Gas Chromatography (GC) and Liquid Chromatography (LC) are both viable options.
-
GC-MS: Suitable due to the compound's thermal stability and volatility. A non-polar capillary column, such as a DB-5ms, is recommended.[4]
-
LC-MS: Offers greater flexibility for analyzing this and potentially more polar derivatives without the need for high temperatures. A reverse-phase C18 column is the standard choice.
Ionization Techniques: Selecting the Right Tool
The choice of ionization method is critical and depends on the desired outcome: clear molecular weight confirmation or detailed structural elucidation through fragmentation.[5] Ionization techniques are broadly categorized as "soft," which impart little energy and primarily yield the molecular ion, or "hard," which induce significant fragmentation.[5][6]
Electron Ionization (EI) - For Structural Detail
EI is a hard ionization technique, typically coupled with GC-MS.[6] It involves bombarding the gas-phase analyte with high-energy electrons (~70 eV), leading to extensive and reproducible fragmentation.[7] This creates a characteristic "fingerprint" mass spectrum valuable for library matching and structural confirmation.
-
Why EI? The stability of the carbazole aromatic system allows the molecular ion to be observed, while the energy imparted is sufficient to fragment the aldehyde and methyl groups, providing rich structural information.[4]
-
Expected Outcome: A prominent molecular ion peak (M•+) and a series of fragment ions that reveal the molecule's structure.
Electrospray Ionization (ESI) - For Gentle Ionization and LC Coupling
ESI is a soft ionization technique ideal for LC-MS.[5] It generates ions from a liquid solution, making it perfect for thermally labile or non-volatile compounds.[8] It typically produces protonated molecules [M+H]⁺ with minimal fragmentation.[7]
-
Why ESI? ESI is the workhorse for modern drug development and metabolomics. Its gentle nature ensures that the molecular weight is easily determined from the [M+H]⁺ adduct. For carbazole derivatives, protonation is expected to occur on the nitrogen or the carbonyl oxygen.[9][10]
-
Expected Outcome: A strong signal for the protonated molecule [M+H]⁺ at m/z 210.25. In-source fragmentation can be induced by increasing cone voltage if needed.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another soft ionization technique suitable for LC-MS, particularly for less polar compounds that are not easily ionized by ESI.[11] It involves a corona discharge to ionize a reagent gas, which then transfers a proton to the analyte.[12]
-
Why APCI? It serves as an excellent alternative or complement to ESI for carbazole-based structures, often yielding strong [M+H]⁺ signals with low background noise.[11]
The logical flow for selecting an ionization technique is visualized below.
Caption: Ionization technique selection workflow.
Decoding the Mass Spectrum: Fragmentation Analysis
Understanding the fragmentation pattern is key to confirming the structure of this compound.
Electron Ionization (EI) Fragmentation Pathway
Under EI conditions, the initial event is the removal of an electron to form the molecular ion (M•+) at m/z 209 .[3] The subsequent fragmentation is driven by the stability of the carbazole ring system and the presence of the methyl and aldehyde substituents.
Key Observed Fragments:
| m/z | Proposed Identity | Fragmentation Step |
| 209 | [M]•+ | Molecular Ion (Base Peak) |
| 208 | [M-H]•+ | Loss of a hydrogen radical from the aldehyde group |
| 181 | [M-CO]+ | Loss of carbon monoxide from the [M-H]•+ ion |
| 180 | [M-CHO]•+ | Loss of the formyl radical (•CHO) |
| 165 | [M-CHO-CH₃]+ | Loss of a methyl radical from the [M-CHO]•+ ion |
Proposed Fragmentation Mechanism (EI):
-
Formation of the Molecular Ion (m/z 209): The process begins with the ejection of an electron from the π-system of the carbazole ring, forming the radical cation M•+.
-
Loss of a Hydrogen Radical (m/z 208): A common fragmentation for aldehydes is the cleavage of the C-H bond on the carbonyl group, resulting in a stable acylium ion.[13][14] This is often a very prominent peak.
-
Loss of a Formyl Radical (m/z 180): The entire aldehyde group can be lost as a formyl radical (•CHO), leaving a stable N-methylcarbazole cation radical.[3]
-
Loss of Carbon Monoxide (m/z 181): Following the initial loss of H•, the resulting acylium ion at m/z 208 can readily lose a neutral carbon monoxide (CO) molecule.
-
Loss of the Methyl Group (m/z 165): Fragmentation can also involve the loss of the N-methyl group as a radical from the m/z 180 fragment, leading to the carbazole cation.
This proposed pathway is visualized in the following diagram.
Caption: Proposed EI fragmentation pathway.
Tandem Mass Spectrometry (MS/MS) of the ESI-Generated Ion
In an LC-MS/MS experiment, the precursor ion selected for fragmentation would be the protonated molecule [M+H]⁺ at m/z 210 . Collision-Induced Dissociation (CID) would then be used to generate product ions.
Proposed Fragmentation Mechanism ([M+H]⁺):
The fragmentation of the even-electron [M+H]⁺ ion follows different rules than the radical cation from EI.[7] The fragmentation is often initiated by the mobile proton.
-
Precursor Ion (m/z 210): The protonated molecule [C₁₄H₁₂NO]⁺.
-
Loss of Carbon Monoxide (m/z 182): A characteristic fragmentation of protonated aromatic aldehydes is the loss of neutral CO, leading to a protonated N-methylcarbazole ion.
-
Loss of Methane (m/z 166): A potential rearrangement could lead to the loss of a neutral methane molecule from the m/z 182 ion.
Experimental Protocols
GC-MS Protocol
-
System: Agilent 7890B GC coupled to a 5977B MSD or equivalent.[4]
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injector: 280 °C, Splitless mode.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.
-
MS Source (EI): 230 °C.
-
MS Quad: 150 °C.
-
Scan Range: m/z 40-400.
LC-MS/MS Protocol
-
System: Waters ACQUITY UPLC coupled to a Xevo TQ-S or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MS/MS: Precursor ion m/z 210, monitor transitions to product ions (e.g., m/z 182, 180). Collision energy will need to be optimized (typically 15-30 eV).
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted task that can be tailored to specific analytical goals. Hard ionization via GC-EI-MS provides a detailed structural fingerprint through characteristic fragmentation, while soft ionization techniques like ESI and APCI coupled with LC-MS offer robust molecular weight confirmation. A thorough understanding of the likely fragmentation pathways for both the radical cation and the protonated molecule is essential for confident spectral interpretation. The protocols and insights provided in this guide offer a solid foundation for researchers working with this important class of molecules.
References
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- Oakwood Chemical. (n.d.). 9-Methyl-9H-carbazole-3-carboxaldehyde.
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- Al-Nu'airat, J., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 249, 119293.
- YouTube. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70.
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- Electronic spectroscopy of carbazole and N- and C-substituted carbazoles in homogeneous media and in solid matrix. (2007). ResearchGate.
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The Architectural Blueprint of Carbazole Scaffolds: An In-depth Technical Guide to the Crystal Structure of 9-Methyl-9H-carbazole-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Carbazole derivatives represent a cornerstone in medicinal chemistry and materials science, lauded for their unique electronic properties and diverse biological activities.[1] The precise three-dimensional arrangement of atoms within these molecules, elucidated through crystal structure analysis, is fundamental to understanding their function and to designing novel therapeutic agents and organic materials.[2] This guide provides a comprehensive technical overview of the methodologies and critical insights into the crystal structure of 9-Methyl-9H-carbazole-3-carbaldehyde and its derivatives. We will delve into the synthetic routes, the principles and practice of single-crystal X-ray diffraction, and the interpretation of the resulting structural data. By grounding our discussion in established protocols and real-world data from closely related analogues, this document aims to equip researchers with the foundational knowledge for the structural elucidation of this important class of compounds.
Introduction: The Significance of the Carbazole Core
Nitrogen-containing heterocyclic compounds are pivotal building blocks in the development of biologically active molecules.[3] Among these, the carbazole scaffold is a "privileged structure" in drug discovery, forming the core of numerous compounds investigated for anticancer, antimicrobial, and anti-inflammatory properties.[1] For instance, certain carbazole derivatives have shown potent antitumor activity by reactivating the p53 tumor suppressor pathway, a critical mechanism in cancers like melanoma.[1][4] The substitution pattern on the carbazole ring system dramatically influences its biological activity and physicochemical properties. The introduction of a methyl group at the N9 position and a carbaldehyde group at the C3 position, as in this compound, creates a molecule with specific electronic and steric features that dictate its interactions with biological targets and its packing in the solid state. A definitive understanding of its crystal structure is therefore not merely an academic exercise but a critical step in rational drug design and materials engineering.
Synthetic Pathways to this compound
The introduction of a formyl group onto the electron-rich carbazole ring is most commonly achieved via the Vilsmeier-Haack reaction.[5] This reliable method offers a direct route to carbazole aldehydes, which are versatile precursors for more complex derivatives.[5]
Core Synthesis Protocol: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich C3 position of the N-alkylated carbazole.
Experimental Protocol:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C. The formation of the chloroiminium salt (Vilsmeier reagent) is exothermic.
-
Substrate Addition: Dissolve 9-Methyl-9H-carbazole in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction: Allow the mixture to stir at room temperature, then heat to approximately 60-80°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up: Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium carbonate solution) to hydrolyze the iminium intermediate.
-
Purification: The crude product precipitates out and can be collected by filtration. Further purification is typically achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[6]
Causality Behind Experimental Choices:
-
The use of anhydrous conditions is critical as the Vilsmeier reagent is moisture-sensitive.
-
The C3 position is preferentially formylated due to the directing effect of the nitrogen atom, which activates the para position.
-
The final hydrolysis step is essential to convert the intermediate iminium salt to the desired aldehyde.
The Gold Standard: Single-Crystal X-ray Diffraction
To unequivocally determine the three-dimensional structure of a molecule, single-crystal X-ray diffraction (SC-XRD) is the definitive technique.[7] It provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions in the crystalline state.
From Powder to Perfect Crystal: The Art of Crystallization
A significant bottleneck in SC-XRD is the growth of high-quality single crystals.[7] For carbazole derivatives, slow evaporation of a saturated solution is a commonly employed and effective method.[7]
Experimental Protocol: Crystal Growth
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. Common choices for carbazoles include ethanol, acetone, or dichloromethane/hexane mixtures.[7][8]
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified this compound derivative by gently warming the solvent.
-
Filtration: Filter the warm solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Transfer the filtrate to a clean vial, cover it loosely (e.g., with parafilm pierced with a few small holes) to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Over several days to weeks, as the solvent evaporates, crystals should form. Carefully select a well-formed crystal (ideally 0.1-0.3 mm in each dimension) for analysis.[7]
Workflow for Single-Crystal X-ray Diffraction Analysis
The following diagram outlines the standard workflow for determining a crystal structure using SC-XRD.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Structural Insights from Carbazole Aldehyde Derivatives
While a specific crystal structure for this compound is not publicly available as of this writing, extensive data exists for the closely related 9-ethyl-9H-carbazole-3-carbaldehyde.[9][10] The structural features of this analogue provide a robust model for understanding the 9-methyl derivative.
The crystal structure of 9-ethyl-9H-carbazole-3-carbaldehyde reveals a nearly planar carbazole ring system.[9][10] The electron-withdrawing nature of the aldehyde group at the C3 position induces a degree of charge transfer from the nitrogen atom to the substituted benzene ring.[9][10] This is reflected in the observed bond lengths, with the N-C bond to the aldehyde-substituted ring being slightly different from the other N-C bond in the pyrrole ring.[9]
Key Crystallographic Data
The following table summarizes the crystallographic data for 9-ethyl-9H-carbazole-3-carbaldehyde, which serves as a predictive model for the 9-methyl analogue.
| Parameter | 9-ethyl-9H-carbazole-3-carbaldehyde[9] |
| Chemical Formula | C₁₅H₁₃NO |
| Formula Weight | 223.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.6523 (10) |
| b (Å) | 8.2312 (6) |
| c (Å) | 13.8005 (12) |
| β (°) | 104.387 (1) |
| Volume (ų) | 1172.10 (17) |
| Z | 4 |
Supramolecular Assembly and Intermolecular Interactions
In the solid state, molecules do not exist in isolation. Their packing is governed by a network of intermolecular forces. In the case of carbazole derivatives, π-π stacking and hydrogen bonds are dominant.[3][11] For 9-ethyl-9H-carbazole-3-carbaldehyde, weak C-H···O hydrogen bonds contribute to the stability of the crystal lattice.[9] The planarity of the carbazole core facilitates efficient π-π stacking, where the aromatic rings of adjacent molecules align.[3] These non-covalent interactions are critical in determining the material's bulk properties and can influence its biological activity by affecting solubility and receptor binding.
Complementary Analytical Techniques
While SC-XRD provides the ultimate structural proof, other analytical techniques are essential for routine characterization and to provide complementary information in solution.
Caption: Complementary Analytical Techniques for Structural Elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment and connectivity of atoms within the molecule in solution.[7] 2D techniques like COSY can further establish proton-proton coupling networks.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups, such as the strong carbonyl (C=O) stretch of the aldehyde group.[12][13]
Conclusion and Future Directions
The structural elucidation of this compound derivatives is a critical endeavor for advancing their application in drug discovery and materials science. This guide has outlined the key synthetic methodologies, the definitive process of single-crystal X-ray diffraction, and the interpretation of the rich structural data that these experiments yield. By leveraging the detailed crystal structure of the closely related 9-ethyl analogue, we can confidently predict the key structural features of the 9-methyl derivative, including a planar carbazole core and a supramolecular architecture dominated by π-π stacking and weak hydrogen bonds. Future work should focus on obtaining the specific crystal structure of the 9-methyl title compound and its co-crystals with biologically relevant targets to further illuminate its mechanism of action and guide the development of next-generation carbazole-based therapeutics.
References
- Benchchem. (n.d.). X-ray crystallographic analysis to confirm the structure of 9-ethyl-9H-carbazole-2-carbaldehyde derivatives.
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An In-depth Technical Guide to the Discovery and History of Carbazole Aldehydes
A Senior Application Scientist's Perspective on a Cornerstone of Medicinal and Materials Chemistry
Introduction: The Unveiling of a Privileged Scaffold
The journey of carbazole and its derivatives from a coal tar byproduct to a "privileged scaffold" in modern science is a compelling narrative of chemical discovery and innovation.[1][2] First isolated in 1872 by Carl Graebe and Carl Glaser, the tricyclic aromatic heterocycle carbazole initially presented itself as a mere constituent of the complex mixture derived from coal tar.[2][3] For decades, its chemistry was explored, but its profound potential remained largely untapped. This guide provides a comprehensive technical overview of the discovery and history of a particularly influential class of carbazole derivatives: the carbazole aldehydes. These compounds, featuring a reactive formyl group on the carbazole framework, have served as pivotal intermediates in the synthesis of a vast array of functional molecules, from potent pharmaceuticals to advanced organic electronic materials.[4][5][6] We will trace the historical arc from the initial synthesis of the carbazole core to the first introduction of the aldehyde functionality, the evolution of synthetic methodologies, and the burgeoning applications that continue to drive research today.
The Dawn of Carbazole Chemistry: Establishing the Core Structure
The late 19th and early 20th centuries witnessed the development of fundamental synthetic routes to the carbazole nucleus, laying the essential groundwork for the later synthesis of its derivatives. These classical methods, while often harsh by modern standards, were instrumental in enabling the initial exploration of carbazole chemistry.
Classical Synthetic Routes to the Carbazole Nucleus
Several named reactions became the workhorses for early carbazole synthesis:
-
The Borsche-Drechsel Cyclization: This method involves the acid-catalyzed cyclization of arylhydrazones of cyclohexanones to form tetrahydrocarbazoles, which are then dehydrogenated to yield the aromatic carbazole.[7][8]
-
The Graebe-Ullmann Synthesis: Developed in 1896, this reaction proceeds through the diazotization of an N-phenyl-o-phenylenediamine, followed by a cyclization that expels nitrogen gas to form the carbazole ring.[9]
-
The Bucherer Carbazole Synthesis: This method utilizes the reaction of a naphthol with an arylhydrazine in the presence of sodium bisulfite to construct the carbazole skeleton.[10]
These early methods were crucial for making the carbazole core accessible to chemists, paving the way for the investigation of its reactivity and the introduction of various functional groups.
The Emergence of Carbazole Aldehydes: From Nature and the Laboratory
The introduction of the aldehyde functionality onto the carbazole ring marked a significant turning point, unlocking a wealth of synthetic possibilities. This development was spurred by discoveries in both natural product chemistry and synthetic methodology.
A Natural Blueprint: The Discovery of Murrayanine
A pivotal moment in the history of carbazole aldehydes was the isolation of the first naturally occurring carbazole alkaloid, murrayanine , from the stem bark of Murraya koenigii in 1965.[4] This compound was identified as 1-methoxy-3-formylcarbazole, providing a natural example of a carbazole aldehyde and stimulating interest in the synthesis of this class of compounds.[4]
Early Synthetic Formylations of Carbazole
While the Vilsmeier-Haack, Gattermann, and Duff reactions were known methods for the formylation of aromatic compounds, their application to carbazole and the first laboratory synthesis of a simple carbazole aldehyde are important historical milestones. The electron-rich nature of the carbazole ring makes it susceptible to electrophilic substitution, with the 3 and 6 positions being the most reactive.
The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (typically formed from phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide), has become one of the most effective methods for the formylation of carbazoles.[7][11][12][13][14][15][16] The reaction proceeds through an electrophilic aromatic substitution mechanism.
Mechanism of the Vilsmeier-Haack Formylation of Carbazole
Caption: The Vilsmeier-Haack reaction pathway for carbazole formylation.
Experimental Protocol: Vilsmeier-Haack Formylation of 9-Butyl-9H-carbazole [7]
-
Reagent Preparation: In a round-bottom flask, cool N,N-dimethylformamide (DMF) (20 mmol) to -5 °C with stirring.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (15 mmol) dropwise to the cooled DMF and stir for 15 minutes in an ice bath until a white precipitate forms.
-
Substrate Addition: Dissolve 9-butyl-9H-carbazole (5 mmol) in a minimal amount of DMF and add the solution to the freshly prepared Vilsmeier reagent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an appropriate time, monitoring the reaction progress by thin-layer chromatography.
-
Workup: Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography to yield 9-butyl-9H-carbazole-3-carbaldehyde.
The Duff reaction provides an alternative method for the formylation of activated aromatic rings, such as phenols, using hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like trifluoroacetic acid.[7][17][18][19][20] While generally less efficient than the Vilsmeier-Haack reaction for carbazoles, it has been successfully employed.[7][18]
Experimental Protocol: Duff Reaction for the Formylation of 9-Butyl-9H-carbazole [7]
-
Reaction Setup: In a suitable flask, dissolve 9-butyl-9H-carbazole (1 mmol) and hexamethylenetetramine (HMTA) (4 mmol) in tetrahydrofuran (THF).
-
Acid Addition: Add trifluoroacetic acid (TFA) (4 mmol) dropwise to the solution.
-
Heating: Heat the reaction mixture at reflux (approximately 90 °C) for several hours, monitoring the reaction by TLC.
-
Workup and Purification: After cooling, the reaction is worked up by aqueous acid hydrolysis to convert the intermediate imine to the aldehyde. The product, 9-butyl-9H-carbazole-3-carbaldehyde, is then isolated and purified.
The Gattermann reaction, which uses a mixture of hydrogen cyanide and a Lewis acid, is another classical method for the formylation of aromatic compounds.[21][22] Although less common for carbazoles in modern synthesis due to the toxicity of hydrogen cyanide, it represents an important historical approach to the synthesis of aromatic aldehydes.
Evolution of Applications: From Dyes to Drugs and Devices
The availability of carbazole aldehydes as versatile synthetic intermediates has propelled the development of a wide range of functional materials and biologically active molecules.
Early Applications in Dyes and Pigments
The extended π-conjugated system of the carbazole nucleus makes it an excellent chromophore. Carbazole derivatives have been historically used in the synthesis of dyes and pigments.[23] For instance, the parent carbazole is a precursor in the production of Hydron Blue, and aminoethylcarbazole is used to make Pigment Violet 23.[3] Carbazole aldehydes serve as key building blocks for constructing more complex dye structures through condensation reactions.
The Rise of Carbazole Aldehydes in Medicinal Chemistry
The carbazole scaffold is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals.[1][2][4][5] The discovery of the anticancer properties of the carbazole alkaloid ellipticine in 1959 sparked significant interest in carbazole-based drug discovery.[4] Carbazole aldehydes are crucial intermediates for the synthesis of a diverse array of carbazole derivatives with a wide spectrum of pharmacological activities, including:
The aldehyde group provides a convenient handle for introducing various pharmacophores and modifying the electronic and steric properties of the molecule to optimize its biological activity.
| Carbazole-Based Drug | Therapeutic Area |
| Ellipticine | Anticancer |
| Carvedilol | Cardiovascular |
| Carprofen | Anti-inflammatory |
| Alectinib | Anticancer |
| Midostaurin | Anticancer |
Modern Applications in Materials Science
In recent decades, carbazole aldehydes have become indispensable in the field of materials science, particularly in the development of organic electronic materials. The excellent hole-transporting properties, high thermal stability, and tunable photophysical characteristics of carbazole derivatives make them ideal for applications in:
-
Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are widely used as host materials for phosphorescent emitters and as hole-transporting layers.[3]
-
Organic Photovoltaics (OPVs): Carbazole derivatives are employed as donor materials in the active layer of organic solar cells.
-
Photorefractive Polymers: Poly(N-vinylcarbazole) (PVK), derived from N-vinylcarbazole, is a well-known photoconductive polymer.[24]
The synthesis of these advanced materials often begins with a carbazole aldehyde, which can be further functionalized through reactions such as the Knoevenagel condensation or Sonogashira coupling to create extended conjugated systems with tailored electronic and optical properties.[25][26]
Workflow for the Synthesis of Carbazole-Based Dyes for Materials Science Applications
Caption: A general synthetic pathway from carbazole to functional dyes.
Conclusion
The history of carbazole aldehydes is a testament to the enduring importance of fundamental organic synthesis and the continuous evolution of chemical applications. From their initial discovery, rooted in the exploration of natural products and the application of classical formylation reactions, carbazole aldehydes have emerged as indispensable building blocks in both medicinal chemistry and materials science. The journey from a coal tar component to a privileged scaffold in cutting-edge technologies underscores the power of chemical synthesis to unlock the latent potential within molecular architectures. As researchers continue to develop more sophisticated synthetic methods and explore new applications, the legacy of carbazole aldehydes is certain to expand, leading to the creation of novel therapeutics and advanced materials that will shape the future of science and technology.
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The Natural Occurrence and Bioactivity of Carbazole-3-Carbaldehyde Derivatives: A Technical Guide for Drug Discovery
Abstract
Carbazole alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, have long been a focal point of natural product chemistry and drug discovery. Among these, derivatives featuring a carbaldehyde group at the C-3 position represent a significant subclass, endowed with potent and varied biological activities. This technical guide provides an in-depth exploration of the natural occurrence of carbazole-3-carbaldehyde derivatives, their biosynthetic origins, and their mechanisms of action. We will delve into established protocols for their isolation and characterization, and present a comprehensive overview of their therapeutic potential, with a particular focus on their anticancer properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of natural products in their research and development endeavors.
Introduction: The Significance of the Carbazole-3-Carbaldehyde Scaffold
The carbazole nucleus, a tricyclic system consisting of a central pyrrole ring fused to two benzene rings, is a privileged scaffold in medicinal chemistry.[1][2] The introduction of a carbaldehyde (-CHO) group at the 3-position significantly influences the molecule's electronic properties and biological reactivity, often enhancing its therapeutic potential. The first naturally occurring carbazole alkaloid to be identified was murrayanine, a 1-methoxy-9H-carbazole-3-carbaldehyde, isolated from the curry tree (Murraya koenigii) in 1965.[3] This discovery spurred decades of research into the natural sources, biosynthesis, and pharmacological activities of this unique chemical class.[2][3]
Carbazole-3-carbaldehyde derivatives are primarily found in higher plants, particularly within the Rutaceae family, with the genera Murraya, Glycosmis, and Clausena being the most prolific sources.[4] Their presence is not merely a chemical curiosity; these compounds often play a role in the plant's defense mechanisms and have demonstrated a wide array of biological activities in preclinical studies, including antimicrobial, anti-inflammatory, and, most notably, potent anticancer effects.[2][3][5]
Natural Sources and Major Derivatives
The vast majority of naturally occurring carbazole-3-carbaldehyde derivatives have been isolated from plants of the Rutaceae family. The table below summarizes some of the key natural sources and the prominent carbazole-3-carbaldehyde derivatives they produce.
| Derivative Name | Natural Source(s) | Key Structural Features |
| Murrayanine | Murraya koenigii, Murraya euchrestifolia, Clausena anisum-olens | 1-methoxy-9H-carbazole-3-carbaldehyde |
| 9H-Carbazole-3-carbaldehyde | Glycosmis pentaphylla, Murraya euchrestifolia | Unsubstituted carbazole with a 3-carbaldehyde |
| 2-Hydroxy-3-formyl-7-methoxycarbazole | Murraya siamensis | Hydroxyl group at C-2, methoxy at C-7 |
| 3-Formyl-2,7-dimethoxycarbazole | Murraya siamensis | Methoxy groups at C-2 and C-7 |
Biosynthesis: From a Methyl Precursor to a Functional Aldehyde
The biosynthesis of carbazole-3-carbaldehyde derivatives in plants is believed to originate from the shikimate pathway, leading to the formation of a 3-methylcarbazole core structure.[6] This 3-methylcarbazole is considered the key precursor for a vast array of more complex carbazole alkaloids.[4][6][7]
The characteristic 3-carbaldehyde functionality is introduced through the in vivo oxidation of the methyl group at the C-3 position.[4][6] While the specific enzymatic machinery responsible for this multi-step oxidation (likely involving alcohol and aldehyde dehydrogenase enzymes) in Murraya and related species is yet to be fully elucidated, this proposed pathway is strongly supported by the co-occurrence of 3-methyl, 3-hydroxymethyl, and 3-carbaldehyde carbazole derivatives within the same plant species.[6]
Caption: Proposed biosynthetic pathway of carbazole-3-carbaldehyde derivatives.
Biological Activities and Therapeutic Potential
Carbazole-3-carbaldehyde derivatives have attracted significant attention from the scientific community due to their promising pharmacological profiles. While research is ongoing, the most extensively studied area is their potential as anticancer agents.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Murrayanine, the archetypal carbazole-3-carbaldehyde, has demonstrated potent and selective cytotoxicity against various cancer cell lines.
Table of Cytotoxicity Data for Murrayanine:
| Cell Line | Cancer Type | IC50 Value | Reference |
| A549 | Lung Adenocarcinoma | 9 µM | [8][9] |
| SCC-25 | Oral Cancer | 15 µM | [10] |
| MRC-5 | Normal Lung Fibroblasts | >100 µM | [8] |
| hTERT-OME | Normal Oral Epithelial Cells | 92 µM | [10] |
The high therapeutic index suggested by the significant difference in IC50 values between cancerous and normal cell lines makes murrayanine a particularly compelling candidate for further drug development.[8][10]
The anticancer mechanism of murrayanine is multifaceted, involving the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.
Key Mechanistic Insights:
-
Cell Cycle Arrest: Murrayanine has been shown to arrest A549 lung cancer cells at the G2/M phase of the cell cycle.[8][9] This is accompanied by a reduction in the expression of cyclins D and E, and cyclin-dependent kinases (CDK) 2, 4, and 6, along with an increase in the expression of the cell cycle inhibitors p21 and p27.[8]
-
Induction of Apoptosis: Treatment with murrayanine leads to a significant increase in apoptosis in cancer cells.[8][10] This is evidenced by an increased Bax/Bcl-2 ratio and the cleavage of caspases-3 and -9.[8][10]
-
Oxidative Stress: The compound induces the production of reactive oxygen species (ROS) and disrupts the mitochondrial membrane potential in cancer cells, further contributing to apoptosis.[8][9]
-
Inhibition of Pro-Survival Signaling Pathways: Murrayanine has been demonstrated to inhibit the phosphorylation of key proteins in several pro-survival signaling pathways, including:
-
p38 Mitogen-Activated Protein Kinase (MAPK): Inhibition of p38 phosphorylation has been observed in A549 cells.[8][9]
-
AKT/mTOR Pathway: Deactivation of the AKT/mTOR pathway has been reported in oral cancer cells.[10][11]
-
Raf/MEK/ERK Pathway: Murrayanine also deactivates the Raf/MEK/ERK signaling cascade in oral cancer cells.[10][11]
-
Caption: Signaling pathways modulated by murrayanine leading to cancer cell death.
Antimicrobial and Anti-inflammatory Activities
While the anticancer properties of carbazole-3-carbaldehydes are the most extensively studied, the broader class of carbazole alkaloids, including those from Murraya koenigii, exhibit significant antimicrobial and anti-inflammatory activities.[3][5][12][13] Murrayanine itself has been reported to possess antimicrobial properties.[5] Although detailed MIC values for murrayanine against a wide range of pathogens are not as readily available as for other carbazoles like mahanimbine, the presence of the carbazole scaffold suggests potential for further investigation in this area. The anti-inflammatory effects are also a promising avenue for future research, with murrayanine showing potential in this regard.[3]
Isolation and Purification: A Step-by-Step Protocol
The isolation of carbazole-3-carbaldehyde derivatives from their natural sources is a multi-step process that requires careful selection of solvents and chromatographic techniques. The following is a generalized protocol for the isolation of murrayanine from the leaves of Murraya koenigii.
Protocol: Isolation of Murrayanine from Murraya koenigii Leaves
-
Preparation of Plant Material:
-
Collect fresh leaves of Murraya koenigii.
-
Wash the leaves thoroughly with tap water to remove any debris.
-
Shade-dry the leaves at room temperature until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Soxhlet Extraction:
-
Defat the powdered leaf material with petroleum ether (60-80°C) in a Soxhlet apparatus for 6-8 hours to remove non-polar constituents like fats and waxes.[14]
-
Discard the petroleum ether extract.
-
Air-dry the defatted plant material.
-
Extract the defatted powder with 95% ethanol in the Soxhlet apparatus for 12-18 hours.[14]
-
-
Acid-Base Extraction for Alkaloid Enrichment:
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a viscous residue.
-
Digest the residue with 5% hydrochloric acid and filter to separate the acidic solution containing the protonated alkaloids from the non-alkaloidal residue.[14]
-
Wash the aqueous acidic layer with chloroform or ethyl acetate to remove any remaining non-polar impurities.
-
Basify the aqueous layer to a pH of 9-10 with a dilute ammonia solution. This will deprotonate the alkaloids, making them soluble in organic solvents.
-
Extract the liberated free alkaloids with chloroform or dichloromethane multiple times until the organic layer no longer gives a positive test for alkaloids (e.g., with Dragendorff's reagent).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude alkaloid mixture.
-
-
Chromatographic Purification:
-
Prepare a silica gel (100-200 mesh) column using petroleum ether as the slurry solvent.[15]
-
Dissolve the crude alkaloid mixture in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the prepared column.
-
Elute the column using a gradient solvent system, starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate or chloroform.[14]
-
Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2).[14]
-
Visualize the spots on the TLC plates under UV light (254 nm).
-
Combine the fractions containing the compound of interest (murrayanine) based on their TLC profiles.
-
Evaporate the solvent from the combined fractions to obtain purified murrayanine.
-
Further purification can be achieved by recrystallization from a suitable solvent or by preparative HPLC if necessary.
-
-
Structural Elucidation:
-
Confirm the identity and purity of the isolated murrayanine using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
-
Caption: A generalized workflow for the isolation of murrayanine.
Conclusion and Future Directions
The natural occurrence of carbazole-3-carbaldehyde derivatives, particularly within the Rutaceae family, presents a rich and largely untapped resource for drug discovery. The potent and selective anticancer activities of murrayanine, coupled with its well-defined mechanisms of action involving the inhibition of critical pro-survival signaling pathways, underscore the therapeutic potential of this scaffold.
Future research should focus on several key areas:
-
Broadened Biological Screening: A systematic evaluation of the antimicrobial, anti-inflammatory, and neuroprotective properties of purified carbazole-3-carbaldehyde derivatives is warranted.
-
Enzymology of Biosynthesis: The identification and characterization of the specific enzymes involved in the oxidation of the 3-methyl group would provide valuable tools for synthetic biology and the potential for biotechnological production of these compounds.
-
Lead Optimization: The carbazole-3-carbaldehyde scaffold is an excellent starting point for medicinal chemistry campaigns aimed at synthesizing novel analogs with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Further preclinical in vivo studies are necessary to validate the promising in vitro anticancer activity and to assess the safety and efficacy of these compounds in animal models.
References
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- Murrayanine exerts antiproliferative effects on human oral cancer cells through inhibition of AKT/mTOR and Raf. Journal of BUON. 2018. [Link][11]
- Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells. Medical Science Monitor. 2019. [Link][9]
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biological significance of N-methylated carbazoles
An In-Depth Technical Guide to the Biological Significance of N-Methylated Carbazoles
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of the N-Methyl Group in Carbazole Scaffolds
The carbazole nucleus, a tricyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, found in both natural products and synthetic compounds with a vast array of biological activities.[1][2] While the core carbazole structure is a potent pharmacophore, its derivatization is key to unlocking and fine-tuning its therapeutic potential. Among the various possible substitutions, alkylation at the 9-position (the nitrogen atom), particularly N-methylation, holds strategic significance.
This simple methyl addition can profoundly alter the molecule's physicochemical properties, including its lipophilicity, steric profile, and hydrogen bonding capacity. These changes directly impact its pharmacokinetic and pharmacodynamic behavior, influencing how the compound is absorbed, distributed, metabolized, and excreted (ADME), and how it interacts with its biological targets.[3] This guide provides a comprehensive exploration of the , offering field-proven insights into their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate them. We will delve into the causality behind their efficacy in oncology, infectious diseases, and neurodegenerative disorders, providing a robust technical resource for researchers and drug development professionals.
The N-Methylated Carbazole Core: A Hub of Anticancer Activity
The addition of a methyl group to the carbazole nitrogen is a frequently employed strategy in the design of novel anticancer agents. This modification can enhance target binding, improve cell permeability, and influence metabolic stability. Several N-methylated carbazoles have demonstrated potent activity against a range of cancer cell lines, often acting through mechanisms that disrupt fundamental cellular processes like DNA replication and cell division.[4][5]
Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition
A primary mechanism by which N-methylated carbazoles exert their cytotoxic effects is through the inhibition of topoisomerase enzymes. Topoisomerases are critical for managing DNA topology during replication and transcription. Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis.
For example, N-methyl-9-hydroxyellipticinium acetate , a derivative of the natural carbazole alkaloid ellipticine, acts as a topoisomerase II inhibitor.[4] It functions as an intercalating agent, inserting itself between DNA base pairs and stabilizing the topoisomerase II-DNA cleavable complex. This action prevents the re-ligation of the DNA strands, causing permanent double-strand breaks and cell death.[4]
Caption: Mechanism of Topoisomerase II inhibition by N-methylated carbazoles.
Structure-Activity Relationship (SAR) and Cytotoxicity Data
The substitution pattern on the carbazole ring, in addition to the N-methylation, is crucial for anticancer activity. Studies have shown that introducing specific functional groups can significantly enhance cytotoxicity. For instance, N-acylated carbazoles have shown potent anti-proliferative activities against squamous cell carcinoma cell lines, with IC₅₀ values in the nanomolar range.[4]
The table below summarizes the cytotoxic activity of selected N-methylated carbazole derivatives against various human cancer cell lines.
| Compound Class/Name | Cancer Cell Line(s) | Reported IC₅₀ / LC₅₀ Value(s) | Reference |
| N-Acylcarbazoles (Compound 2a) | CAL 27 (Squamous Cell) | 0.028 µM | [4] |
| Tetrahydrocarbazoles (Compound 3) | Calu1 (Lung Carcinoma) | 2.5 nM | [4] |
| 5-[(9H-carbazol-9-yl)-methyl]-N-...-oxadiazol-2-amine (45) | MCF-7 (Breast Cancer) | 35.6 µg/mL | [1][6] |
| N-{3-[3–(9-Methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-benzamide (4a) | Xanthine Oxidase Inhibitor | 4.3 µM | [4] |
Causality Insight: The high potency of compounds like tetrahydrocarbazole derivative 3 (IC₅₀ = 2.5 nM) underscores the importance of the overall molecular architecture.[4] The tetrahydro- modification likely optimizes the molecule's shape for binding within a specific pocket of its biological target, a classic example of structure-based drug design principles.
Antimicrobial Potential of N-Methylated Carbazoles
N-methylation is a key modification in developing carbazole-based antimicrobial agents. It enhances lipophilicity, which can facilitate the compound's passage through the lipid-rich cell membranes of bacteria and fungi.[1]
Broad-Spectrum Activity
N-methylated and other N-substituted carbazoles have demonstrated activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][7]
-
Antibacterial Activity: An N-ethyl-[N-methyl-piperazinyl] derivative showed significant antibacterial activity against B. subtilis, S. aureus, E. coli, and P. fluorescens with MIC values from 1.9 to 7.8 µg/mL.[1][6] Another guanidine-containing N-alkylated carbazole derivative exhibited excellent activity against three S. aureus strains (including MRSA) with MIC values of 0.78–1.56 μg/mL, comparable to vancomycin.[7]
-
Antifungal Activity: The introduction of a 1,2,4-triazole moiety to N-substituted carbazoles resulted in increased antifungal activity against C. albicans, with a minimum inhibitory concentration (MIC) of 2–4 µg/mL.[1]
Impact of N-Substitution on Antimicrobial Efficacy
The nature of the substituent on the nitrogen atom dramatically influences antimicrobial potency. The presence of nitrogen-containing heteroaromatic structures on the carbazole nucleus appears particularly beneficial for bioactivity.[2] For example, an imidazole moiety on an N-substituted carbazole was favorable for antibacterial efficacy against a panel of bacteria including MRSA.[1]
| N-Substituted Carbazole Derivative | Pathogen(s) | Reported MIC Value(s) | Reference |
| N-ethyl-[N-methyl-piperazinyl] derivative | B. subtilis, S. aureus, E. coli, P. fluorescens, C. albicans, A. niger | 1.9 to 7.8 µg/mL | [1][6] |
| N-ethyl-[2-methyl-5-nitro imidazole] derivative | B. subtilis | 0.9 µg/mL | [1] |
| Guanidine-containing carbazole derivative (49p) | S. aureus (including MRSA strains) | 0.78–1.56 μg/mL | [7] |
| Carbazole with 1,2,4-triazole moiety | C. albicans | 2–4 µg/mL | [1] |
Neuroprotective Applications in Neurodegenerative Diseases
N-methylated carbazoles are emerging as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease (AD).[8] Their mechanism in this context is often multifaceted, involving the inhibition of key enzymes and the modulation of pathogenic protein aggregation.
Inhibition of Acetylcholinesterase (AChE) and Amyloid-β (Aβ) Aggregation
A central strategy in AD therapy is to increase levels of the neurotransmitter acetylcholine by inhibiting AChE. Several carbazole derivatives, including N-methylated variants, have shown significant AChE inhibitory activity.[9] For instance, 9-methyl-9H-carbazole-2-carbaldehyde demonstrated competitive inhibition of AChE and was also effective in reducing the fibrillization of amyloid-beta (Aβ) peptides.[9] The accumulation of Aβ plaques is a primary pathological hallmark of AD.[8]
Certain N-alkyl-carbazole derivatives have been found to increase the concentration of soluble, less toxic Aβ peptides by 65%–70% at a 10 µM concentration, suggesting they can modulate the Aβ aggregation pathway away from the formation of insoluble plaques.[6]
Caption: Dual mechanism of N-methylated carbazoles in Alzheimer's disease.
Antioxidative and General Neuroprotective Effects
Oxidative stress is a common factor in neuronal damage. Some N-substituted phenyl-carbazoles have displayed considerable neuroprotective ability at low micromolar concentrations, which may result from their antioxidative activity.[1] It has been observed that the presence of a substituent at the N-position of the carbazole is essential for this neuroprotective activity.[1][6]
Metabolism and Pharmacokinetics
Understanding the metabolic fate of N-methylated carbazoles is crucial for their development as drugs. In vivo and in vitro studies have shown that the N-methyl group is a site of metabolic activity.
The metabolism of N-methylcarbazole in rat hepatocytes and liver microsomes primarily yields N-hydroxymethylcarbazole (NHMC) and carbazole itself.[10][11] The initial hydroxylation of the methyl group to form NHMC is considered a toxification step, as NHMC is more cytotoxic than the parent compound.[11] The subsequent demethylation to carbazole is a detoxification process.[11] This metabolic pathway highlights a critical consideration for drug design: balancing the desired biological activity with potential metabolic liabilities.
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A Toxicological Deep Dive: A Technical Guide to 9-Methyl-9H-carbazole-3-carbaldehyde for the Advanced Researcher
Executive Summary
Introduction to 9-Methyl-9H-carbazole-3-carbaldehyde: A Profile of a Data-Poor Compound
This compound (C₁₄H₁₁NO) belongs to the carbazole family, a class of nitrogen-containing heterocyclic aromatic compounds. Carbazoles are recognized as "privileged structures" in drug discovery due to their wide range of biological activities.[1] While this scaffold is a component in numerous investigational compounds, particularly in oncology, the specific toxicological properties of individual derivatives can vary significantly based on their substitution patterns.
The primary challenge in assessing the risk of this compound is the scarcity of specific experimental toxicological data. Publicly available information, primarily from safety data sheets (SDS) and chemical repositories like PubChem, is limited to hazard classifications. These sources indicate that the compound is an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] This foundational knowledge necessitates a more profound investigation to understand its potential for systemic toxicity, genotoxicity, and other long-term health effects.
The Read-Across Approach: Building a Predictive Profile from 9H-Carbazole
In the absence of direct data, the read-across methodology is a scientifically accepted approach to predict the toxicity of a target substance by using data from one or more structurally similar analogue compounds.[1][3][4][5][6] The foundational assumption is that structurally similar substances will have comparable physicochemical properties, metabolic pathways, and, consequently, similar toxicological effects. For this compound, the most appropriate analogue is its parent compound, 9H-carbazole.
Toxicological Profile of 9H-Carbazole
The following sections summarize the known toxicological data for 9H-carbazole, which serves as the basis for our predictive assessment.
9H-Carbazole exhibits low acute toxicity via the oral route. In a study conducted similarly to OECD Test Guideline 401, Wistar rats administered a single gavage dose of 16,000 mg/kg body weight showed no mortality.[7] Another source indicates an oral LD50 in rats of >5,000 mg/kg.[8] These findings suggest that the carbazole backbone is not acutely toxic at high doses.
The parent compound is reported to be a slight skin irritant in animal studies and can cause skin inflammation in some individuals.[7][9] It is also classified as causing skin and eye irritation.[8] This aligns with the hazard statements available for this compound.
The genotoxic potential of carbazole presents a complex picture.
-
Ames Test (Bacterial Reverse Mutation): Carbazole consistently tests negative in the Ames test, both with and without metabolic activation (S9).[10][11]
-
Other Genotoxicity Assays: Despite being negative in the Ames test, some evidence suggests potential genotoxicity. Positive results have been reported in a chromosome aberration test in Swiss mice and in Syrian Hamster sperm.[2]
It is crucial to note that some nitrated derivatives of carbazole are potent mutagens in the Ames assay, indicating that substitutions on the carbazole ring can drastically alter its genotoxic profile.[12][13]
The evidence for carbazole's carcinogenicity is limited and has led to varied classifications.
-
Animal Studies: Long-term dietary studies in mice demonstrated a dose-dependent increase in the incidence of liver neoplastic nodules and hepatocellular carcinomas.[9][14][15] Papillomas and carcinomas of the forestomach were also observed at the highest dose.[14][15] In rats, carbazole was found to promote the induction of renal pelvic tumors when administered after an initiating carcinogen.[7][16]
-
Regulatory Classification: The International Agency for Research on Cancer (IARC) has classified carbazole in Group 3: Not classifiable as to its carcinogenicity to humans , based on limited evidence in experimental animals and no adequate data in humans. The US EPA previously classified it as a Group B2 carcinogen ("probable human carcinogen").[2]
Available data on reproductive and developmental toxicity is limited. One study found that dermal administration of carbazole to rats during gestation did not induce maternal or developmental toxicity at doses up to 250 mg/kg/day.[7][10] The current body of evidence suggests a lack of specific reproductive or developmental toxicity.[7]
Data Summary: Toxicological Endpoints for 9H-Carbazole
| Toxicological Endpoint | Result/Observation | Species | Citation(s) |
| Acute Oral Toxicity | LD50 > 16,000 mg/kg bw | Rat | |
| Skin Irritation | Slight Irritant | Rabbit | [7] |
| Mutagenicity (Ames) | Negative (with and without S9) | S. typhimurium | [2][10] |
| Genotoxicity | Positive (Chromosome Aberration) | Mouse | |
| Carcinogenicity | Increased liver and forestomach tumors | Mouse | [15] |
| Developmental Toxicity | No effects observed up to 250 mg/kg/day | Rat | [7][10] |
Predictive Assessment for this compound
The addition of a methyl group at the N9 position and a carbaldehyde (aldehyde) group at the C3 position may influence the toxicological profile relative to the parent carbazole.
-
Metabolism: The aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol, representing potential detoxification pathways. However, aldehydes can also be reactive, potentially binding to biological macromolecules.
-
Reactivity: The electron-withdrawing nature of the aldehyde group could influence the electronic properties of the carbazole ring system, potentially affecting its interaction with biological targets.
A Strategic Framework for Toxicological Evaluation
Given the data gaps, a tiered, systematic testing strategy is essential. The following workflow prioritizes in vitro methods to generate crucial data while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).
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An In-depth Technical Guide to the Safe Handling of 9-Methyl-9H-carbazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 9-Methyl-9H-carbazole-3-carbaldehyde. As a Senior Application Scientist, the following content is synthesized from authoritative safety data and field-proven laboratory practices to ensure both procedural accuracy and a deep understanding of the causality behind these recommendations. The carbazole scaffold is a privileged structure in drug discovery, and its derivatives are crucial building blocks for novel therapeutics, particularly in oncology and materials science.[1][2][3] Safe and effective handling is paramount to both researcher safety and experimental integrity.
Core Chemical Profile and Physical Properties
This compound is a solid organic compound featuring a tricyclic aromatic carbazole core with a methyl group at the 9-position (N-alkylation) and a carbaldehyde group at the 3-position.[4] This substitution pattern, particularly the electron-withdrawing aldehyde group, influences its reactivity and biological activity.[1][5] Understanding its fundamental properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₁NO | [4][6] |
| Molecular Weight | 209.24 g/mol | [4][6][7] |
| CAS Number | 21240-56-2 | [4][6] |
| Appearance | Tan to solid powder | [8] |
| IUPAC Name | 9-methylcarbazole-3-carbaldehyde | [4] |
| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place |
Hazard Identification and Toxicological Insights
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[4][9] This is consistent with GHS hazard classifications provided by suppliers and regulatory bodies.[4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Expert Analysis of Causality: The irritant nature of this compound can be attributed to its chemical structure. The aldehyde group is electrophilic and can potentially react with nucleophilic residues in proteins and other biological macromolecules found in the skin and mucous membranes, leading to an inflammatory response. Furthermore, the planar, aromatic carbazole structure may facilitate interactions with cellular components. While specific toxicokinetic data for this exact molecule is limited, the parent compound, 9H-Carbazole, is noted as a slight skin irritant.[10]
Caption: Step-by-step workflow for handling solid this compound.
Step-by-Step Handling Protocol
This protocol outlines the weighing and dissolution of the compound for experimental use.
-
Preparation : Ensure the chemical fume hood is operational and the work area is clear of clutter. Prepare all necessary glassware, solvents, and waste containers in advance.
-
Compound Retrieval : Retrieve the container from its designated cool, dry, and dark storage location. [6]3. Weighing :
-
Dissolution :
-
Place a flask containing the appropriate solvent on a stir plate within the fume hood.
-
Carefully add the weighed solid to the solvent. Do not add solvent to the dry solid, as this can increase the risk of splashing.
-
Begin stirring to facilitate dissolution.
-
-
Cleanup :
-
Dispose of the contaminated weigh boat, spatula cleaning wipes, and gloves into a designated hazardous solid waste container. [11] * Wipe down the balance and the work surface inside the fume hood with an appropriate solvent-dampened cloth, which should also be disposed of as hazardous waste.
-
Storage, Stability, and Incompatibilities
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
-
Conditions : Store the container tightly closed in a dry, cool, and well-ventilated area. [6]The compound should be protected from light and stored under an inert atmosphere. * Incompatibilities : Store away from strong oxidizing agents and strong bases. [12]The aldehyde functionality can be susceptible to oxidation, and the aromatic system can undergo various reactions.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First Aid Measures
-
Inhalation : Move the victim to fresh air immediately. [6]If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. [6][8]* Skin Contact : Immediately remove contaminated clothing. [6]Wash the affected area with plenty of soap and water for at least 15 minutes. [6][8]Seek medical attention if irritation develops or persists. [8]* Eye Contact : Immediately flush eyes with plenty of pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [6][8]Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. [6][8]Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. [6][8]
Accidental Release Measures (Spills)
-
Small Spill :
-
Ensure adequate ventilation and wear full PPE. [8] 2. Avoid generating dust. [8]Moisten the material with water to prevent it from becoming airborne. [8] 3. Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. [8]* Large Spill :
-
Evacuate personnel to a safe area. [6] 2. Remove all sources of ignition. [6] 3. Prevent further leakage if it is safe to do so. Do not let the chemical enter drains. [6] 4. Contain the spill and clean it up as described for a small spill, using non-sparking tools. [6]
-
Caption: Decision flowchart for emergency response procedures.
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Segregation : Collect solid waste (residue, contaminated labware) and liquid waste (solutions) in separate, dedicated, and clearly labeled hazardous waste containers. [11]2. Containerization : Use leak-proof containers made of a compatible material (e.g., HDPE). Keep containers closed when not in use. [11]3. Disposal Route : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. [6]Do not discharge to sewer systems or contaminate waterways. [6]Contaminated packaging should be triple-rinsed and disposed of appropriately. [6]
Reactivity and Synthetic Context
In a research setting, understanding the compound's reactivity is key to anticipating hazards. This compound is often synthesized via formylation reactions, such as the Vilsmeier-Haack reaction, which uses reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). [1][13]These reagents are themselves hazardous and require careful handling. When using this compound as a starting material, researchers should be aware that the aldehyde group is a reactive handle for forming new C-C or C-N bonds (e.g., in condensation or reductive amination reactions), and the carbazole ring can undergo further electrophilic substitution. These reactions may be exothermic or produce hazardous byproducts, necessitating a thorough risk assessment for each specific experimental protocol.
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potential research areas for 9-Methyl-9H-carbazole-3-carbaldehyde
An In-Depth Technical Guide to Unlocking the Research Potential of 9-Methyl-9H-carbazole-3-carbaldehyde
Foreword: Beyond the Building Block
To the discerning researcher, this compound is more than a mere chemical intermediate; it is a launchpad for innovation across multiple scientific disciplines. Its unique electronic architecture—marrying the hole-transporting prowess of the N-methylated carbazole core with the versatile reactivity of a formyl group—presents a rich landscape for molecular engineering. This guide eschews a conventional, rigid structure. Instead, it is designed to follow the logic of scientific inquiry, moving from foundational understanding to the frontiers of application. We will explore not just what can be done, but why specific research avenues hold exceptional promise, grounding our exploration in mechanistic insights and actionable experimental frameworks.
The Strategic Value of the this compound Scaffold
The carbazole heterocycle is a cornerstone of materials science and medicinal chemistry.[1][2] Its rigid, planar structure and electron-rich nature facilitate efficient charge transport, making it a privileged scaffold in organic electronics.[3] The strategic placement of substituents allows for precise tuning of its electronic and photophysical properties.
In our subject molecule, two key features dictate its potential:
-
The N-Methyl Group: Alkylation at the 9-position enhances solubility in organic solvents, a critical factor for solution-based processing of electronic devices and for bioavailability in biological systems. It also modulates the HOMO energy level, impacting charge injection properties.
-
The C-3 Carbaldehyde Group: This electrophilic handle is the gateway to a vast chemical space. It provides a reactive site for extending the π-conjugated system, introducing pharmacophores, or attaching recognition moieties. Its electron-withdrawing nature creates an intrinsic dipole, influencing molecular packing and photophysical behavior.[4]
Frontier Research Area I: Advanced Materials for Organic Electronics
The demand for more efficient and stable organic light-emitting diodes (OLEDs) and next-generation solar cells has placed carbazole derivatives at the forefront of materials research.[5][6] this compound is an ideal starting point for creating bespoke materials that address key challenges in this field.
Designing High-Performance Thermally Activated Delayed Fluorescence (TADF) Emitters
The Causality: TADF emitters are a cornerstone of third-generation OLEDs, enabling the harvesting of both singlet and triplet excitons to achieve near-100% internal quantum efficiency.[7][8] The key to successful TADF is a small singlet-triplet energy gap (ΔEST), which is typically achieved in donor-acceptor (D-A) type molecules where the HOMO and LUMO are spatially separated.[8] The carbazole core is an excellent electron donor. The aldehyde group on this compound provides a perfect anchor point to introduce various electron-accepting units.
Proposed Research Workflow:
Caption: Workflow for developing novel TADF emitters.
Experimental Protocol: Knoevenagel Condensation for a D-A Emitter
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of an acceptor with an active methylene group (e.g., 2-(4-(dicyanomethylene)phenyl)acetonitrile) in anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 equivalents).
-
Reaction: Fit the flask with a Dean-Stark apparatus to remove water azeotropically. Reflux the mixture at 110°C until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Work-up: Cool the reaction mixture, wash with brine, and dry the organic layer over anhydrous MgSO4.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel, followed by temperature-gradient sublimation to achieve the high purity required for OLED devices.
Engineering Hole-Transporting Materials (HTMs) for Perovskite Solar Cells (PSCs)
The Causality: The Hole-Transporting Material (HTM) in a PSC is critical for efficiently extracting holes from the perovskite layer and transporting them to the anode, while simultaneously blocking electrons.[9] An ideal HTM should have a suitable HOMO energy level for alignment with the perovskite valence band, high hole mobility, and good film-forming properties.[4][5] Carbazole-based molecules are leading candidates.[10] By dimerizing or trimerizing the this compound core, we can create larger, star-shaped molecules that promote amorphous film formation, preventing the crystallization that plagues many small-molecule HTMs.
Proposed Molecular Design:
Caption: Star-shaped HTM design from a central core.
Quantitative Data Summary: Target Properties for Novel HTMs
| Property | Target Value | Rationale |
| HOMO Level | -5.0 to -5.4 eV | Aligns with the valence band of typical perovskite absorbers for efficient hole extraction. |
| Hole Mobility (μh) | > 10-4 cm2 V-1 s-1 | Ensures rapid charge transport, minimizing recombination losses. |
| Glass Transition (Tg) | > 120 °C | Provides morphological stability under thermal stress during device operation. |
| Solubility | > 10 mg/mL in common solvents | Facilitates solution-based device fabrication. |
Frontier Research Area II: Medicinal Chemistry and Chemical Biology
The carbazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][11] Its derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12][13]
Development of Novel Anticancer Agents
The Causality: Many carbazole derivatives exert their anticancer effects by targeting specific cellular pathways. For instance, some inhibit tubulin polymerization, disrupting cell division, while others interfere with critical signaling pathways like STAT3, which is often hyperactivated in cancer cells.[12][14] The aldehyde functionality of this compound is a versatile platform for introducing pharmacophores that can enhance binding to these targets.
Proposed Research Strategy:
-
Library Synthesis: Synthesize a focused library of compounds by reacting the aldehyde with various amines, hydrazines, and semicarbazides to form Schiff bases, hydrazones, and semicarbazones.[15] This introduces diverse functional groups and explores the structure-activity relationship (SAR).
-
In Vitro Screening: Screen the synthesized library against a panel of cancer cell lines (e.g., breast, lung, colon) using assays like the MTT assay to determine cell viability and calculate IC50 values.
-
Mechanism of Action Studies: For the most potent compounds, investigate the mechanism of action. This could involve:
-
Cell Cycle Analysis: Using flow cytometry to see if the compounds arrest the cell cycle at a specific phase.
-
Western Blotting: To probe the expression levels of key proteins in pathways like STAT3 or apoptosis (e.g., Bcl-2, caspases).
-
Tubulin Polymerization Assay: To directly measure the effect on microtubule formation.
-
Experimental Protocol: Synthesis of a Carbazole Schiff Base
-
Reactant Preparation: Dissolve this compound (1 equivalent) in absolute ethanol. In a separate flask, dissolve a substituted aniline (e.g., 4-amino-N,N-dimethylaniline, 1 equivalent) in ethanol.
-
Condensation: Add the aniline solution dropwise to the aldehyde solution with stirring. Add a few drops of glacial acetic acid as a catalyst.
-
Reaction Monitoring: Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Isolation: Upon completion, cool the mixture in an ice bath. The Schiff base product will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Characterization: Confirm the structure using 1H NMR, 13C NMR, and high-resolution mass spectrometry. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of an imine proton signal (~8.5-9.0 ppm) in the 1H NMR spectrum are indicative of a successful reaction.
Fluorescent Chemosensors for Biological Imaging
The Causality: The inherent fluorescence of the carbazole core makes it an excellent fluorophore. By attaching a specific ion or molecule recognition unit (a receptor) to the carbazole, one can create a chemosensor.[16][17] The binding event modulates the photophysical properties of the carbazole, leading to a detectable change in fluorescence (e.g., quenching or enhancement). The aldehyde group is an ideal attachment point for synthesizing such receptors.
Proposed Design and Mechanism:
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Methodological & Application
Application Note: Vilsmeier-Haack Formylation of N-Methylcarbazole for the Synthesis of Advanced Pharmaceutical Intermediates
Abstract: This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the regioselective formylation of N-methylcarbazole, yielding 9-methyl-9H-carbazole-3-carbaldehyde. This aldehyde is a crucial building block in the synthesis of various biologically active molecules and advanced organic materials. This document elucidates the underlying reaction mechanism, presents a detailed, field-proven experimental protocol, and discusses key reaction parameters, troubleshooting, and expected outcomes to ensure reproducible and high-yield synthesis.
Theoretical Background and Mechanistic Insights
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a Vilsmeier reagent, an electrophilic chloroiminium ion, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4]
N-methylcarbazole is an excellent substrate for this transformation due to the electron-donating nature of the nitrogen atom, which increases the electron density of the carbazole ring system, thereby activating it towards electrophilic aromatic substitution.[4]
Reaction Mechanism
The reaction proceeds through two main stages:
-
Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic phosphorus oxychloride. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic N,N-dimethylchloroiminium ion, the active Vilsmeier reagent.[3][5]
-
Electrophilic Aromatic Substitution: The electron-rich carbazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The nitrogen atom of the carbazole directs the substitution primarily to the C3 and C6 positions, which are the most electronically enriched and sterically accessible.[1] The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[3][6]
The overall mechanism is depicted below:
Caption: Mechanism of the Vilsmeier-Haack formylation of N-methylcarbazole.
Regioselectivity
The formylation of N-alkylcarbazoles occurs with high regioselectivity. The electronic properties of the carbazole nucleus dictate that the positions para to the nitrogen atom (C3 and C6) are the most nucleophilic. Due to statistical and steric factors, monosubstitution predominantly occurs at the C3 position. If an excess of the Vilsmeier reagent is used or under forcing conditions (higher temperatures or longer reaction times), di-formylation can occur, yielding the 3,6-dicarbaldehyde derivative.[1]
Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the described steps, particularly regarding anhydrous conditions and temperature control, is critical for success.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example | Notes |
| N-Methylcarbazole | >98% | Sigma-Aldrich | Ensure it is dry before use. |
| Phosphorus Oxychloride (POCl₃) | >99% | Sigma-Aldrich | Handle in a fume hood with appropriate PPE. Highly corrosive and moisture-sensitive. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Sigma-Aldrich | Use a freshly opened bottle or from a solvent purification system. Moisture is detrimental.[1] |
| Chloroform (CHCl₃) | ACS Grade | Fisher Scientific | For extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | For drying the organic phase. |
| Ethanol (EtOH) | Reagent Grade | Fisher Scientific | For recrystallization. |
| Sodium Acetate (NaOAc) | Anhydrous | Sigma-Aldrich | For work-up. |
| Round-bottom flask | Two-neck, 250 mL | VWR | Must be oven- or flame-dried. |
| Magnetic stirrer & stir bar | - | VWR | - |
| Ice bath | - | - | For temperature control. |
| Dropping funnel | 50 mL | VWR | For slow addition of reagents. |
| Inert gas supply | Nitrogen or Argon | - | To maintain anhydrous conditions. |
| Rotary evaporator | - | Büchi | For solvent removal. |
Step-by-Step Procedure
The overall experimental workflow is outlined below:
Sources
Application Notes & Protocols: A Guide to the Preparation of 9-Methyl-9H-carbazole-3-carbaldehyde Derivatives
Abstract
This comprehensive guide details the synthesis and derivatization of 9-Methyl-9H-carbazole-3-carbaldehyde, a key intermediate in the development of novel therapeutic agents and functional materials. Carbazoles are recognized as privileged structures in drug discovery, exhibiting a wide array of biological activities.[1] This document provides field-proven protocols for the Vilsmeier-Haack formylation of 9-methyl-9H-carbazole and subsequent derivatization of the resulting aldehyde. The causality behind experimental choices is explained to ensure reproducibility and success. This guide is intended for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Significance of Carbazole Aldehydes
Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with significant interest in medicinal chemistry and pharmaceutical research.[1] The carbazole scaffold is a core component in numerous compounds under investigation, particularly in the development of novel anticancer agents.[1] Carbazole-based molecules have demonstrated potent antitumor properties by targeting various cellular pathways, including the reactivation of the p53 tumor suppressor pathway.[1] Furthermore, carbazole-aldehyde derivatives have shown significant antiproliferative activities against various human cancer cell lines.[1] Beyond oncology, the carbazole core is being explored for its potential in treating neurodegenerative diseases, as well as for its antimicrobial and anti-inflammatory properties.[1]
This compound serves as a versatile building block for synthesizing more complex molecules, allowing researchers to investigate structure-activity relationships and develop new therapeutic candidates with improved efficacy and reduced toxicity.[1] The aldehyde functional group is a reactive handle for a multitude of chemical transformations, enabling the introduction of diverse pharmacophores.
Synthesis of the Core Scaffold: this compound
The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich aromatic compounds.[2][3] The Vilsmeier-Haack reagent, a chloromethylen)dimethyliminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][4] The electron-donating nature of the nitrogen atom in the carbazole ring directs the electrophilic substitution primarily to the 3 and 6 positions, which are the most electronically enriched and sterically accessible.[4]
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Workflow for the Vilsmeier-Haack formylation of 9-Methyl-9H-carbazole.
Detailed Protocol: Vilsmeier-Haack Formylation
Materials:
-
9-Methyl-9H-carbazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water (deionized)
-
Chloroform or Dichloromethane
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 9-Methyl-9H-carbazole (1.0 eq) in anhydrous DMF.
-
Vilsmeier Reagent Formation and Addition: Cool the mixture to 0°C in an ice bath. In the dropping funnel, prepare a solution of POCl₃ (1.05 eq) in a small amount of anhydrous DMF.[4] Add the POCl₃ solution dropwise to the stirred carbazole solution while maintaining the temperature between 0-5°C. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of byproducts.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at room temperature for a designated period (typically 1-2 hours), then gradually heat the mixture to 80°C for 6-8 hours.[1] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.[4][5] A precipitate of the crude product should form.
-
Isolation: Stir the aqueous mixture for an additional 30 minutes to ensure complete precipitation.[4] Collect the solid by vacuum filtration and wash with cold water.
-
Extraction (Alternative to Filtration if no precipitate forms): Extract the aqueous mixture with chloroform or dichloromethane (3x the volume of the aqueous layer).[4] Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 9:1) to afford pure this compound.[1]
Expected Outcome: The product is typically a white to off-white solid. The yield can vary, but reports suggest yields in the range of 65-72% for analogous compounds.[1]
Troubleshooting:
-
Low or No Product Formation: Ensure all glassware is dry and the reaction is conducted under an inert atmosphere to prevent moisture from deactivating the Vilsmeier reagent.[4]
-
Di-formylation: The formation of 9-methyl-9H-carbazole-3,6-dicarbaldehyde is a common side reaction, especially with an excess of the Vilsmeier reagent or at higher temperatures.[4] Careful control of stoichiometry and temperature is key.
Derivatization of this compound
The aldehyde functionality of this compound is a gateway to a vast array of derivatives. Condensation reactions with primary amines and their derivatives are particularly common, leading to the formation of Schiff bases (imines) and related compounds with significant biological potential.
Representative Derivatization: Synthesis of a Schiff Base
Caption: General workflow for the synthesis of Schiff base derivatives.
Protocol: Synthesis of (E)-2-((9-Methyl-9H-carbazol-3-yl)methylene)hydrazine-1-carboximidamide
This protocol is adapted from the synthesis of similar carbazole-based Schiff bases and serves as a representative example.[6]
Materials:
-
This compound
-
Aminoguanidine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. In a separate beaker, dissolve aminoguanidine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a minimal amount of water.
-
Reaction: Add the aqueous solution of aminoguanidine to the ethanolic solution of the aldehyde. Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Summary of Potential Derivatives and Applications
| Derivative Class | Reagents | Key Reaction | Potential Applications |
| Schiff Bases (Imines) | Primary amines, anilines | Condensation | Antimicrobial, Anticancer[6][7] |
| Hydrazones | Hydrazine, substituted hydrazines | Condensation | Antimicrobial, Anticonvulsant |
| Thiosemicarbazones | Thiosemicarbazide | Condensation | Antimicrobial, Anticancer[6][8] |
| Oximes | Hydroxylamine | Condensation | Intermediates for further synthesis |
| Acrylonitriles | 2-Cyanoacetonitrile derivatives | Knoevenagel Condensation | Fluorescent probes, Chemosensors[9] |
| Triazines | Biguanide derivatives | Cyclocondensation | Antimicrobial[6] |
Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For this compound, characteristic signals include the aldehyde proton (around 9-10 ppm), the aromatic protons, and the N-methyl protons (around 3.9 ppm).[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretch of the aldehyde (around 1670-1700 cm⁻¹) and the C=N stretch of Schiff bases (around 1600-1650 cm⁻¹).[6]
-
Melting Point: To assess the purity of the crystalline products.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. The Vilsmeier-Haack reaction provides a reliable route to this core scaffold, and the reactivity of the aldehyde group allows for the straightforward synthesis of a wide range of derivatives. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemistry of carbazole aldehydes and to facilitate the development of novel compounds with significant therapeutic and technological potential.
References
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- Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Publishing. (2023-11-06). (URL: )
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- Carbazole synthesis - Organic Chemistry Portal. (URL: )
- Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde - ResearchG
- Synthetic route for all the carbazole-based compounds - ResearchG
- improving the yield of the Vilsmeier-Haack reaction for 9-ethyl-9H-carbazole-2-carbaldehyde - Benchchem. (URL: )
- Dehydrogenation and methylation of 1,2,3,4-tetrahydro-9-methylcarbazoles during Vilsmeier–Haack formylation - Journal of the Chemical Society D - RSC Publishing. (URL: )
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- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (2023-09-05). (URL: )
- Synthesis and Characterization of Novel Carbazole Based Dyes - Asian Publication Corpor
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- Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone - ResearchG
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- 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC - PubMed Central. (URL: )
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- Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021-03-25). (URL: )
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- Synthesis of new 9H-Carbazole derivatives - Iraqi Journal of Science. (URL: )
- Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp - MDPI. (URL: )
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Application Notes and Protocols: The Synthetic Utility of 9-Methyl-9H-carbazole-3-carbaldehyde
Introduction: A Versatile Heterocyclic Building Block
9-Methyl-9H-carbazole-3-carbaldehyde is a pivotal intermediate in modern organic synthesis, valued for its unique combination of a rigid, electron-rich carbazole core and a reactive aldehyde functional group. The carbazole moiety is renowned for its exceptional thermal stability and hole-transporting properties, making it a privileged scaffold in materials science, particularly for Organic Light-Emitting Diodes (OLEDs).[1] In parallel, the carbazole nucleus is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity.[2] The aldehyde at the C-3 position provides a versatile chemical handle for a wide array of transformations, enabling chain extensions, the formation of new carbon-carbon and carbon-nitrogen bonds, and the construction of complex molecular architectures.
This guide provides an in-depth exploration of this compound, detailing its properties, synthesis, and key applications with field-tested protocols for researchers in organic synthesis, materials science, and drug development.
Physicochemical and Safety Data
Proper handling and experimental design begin with a thorough understanding of the compound's properties and safety profile.
| Property | Value | Source |
| CAS Number | 21240-56-2 | [3] |
| Molecular Formula | C₁₄H₁₁NO | [3][4] |
| Molecular Weight | 209.25 g/mol | [3][5] |
| IUPAC Name | 9-methylcarbazole-3-carbaldehyde | [4] |
| Appearance | Solid (Beige) | [6] |
| Melting Point | 74-75 °C | [5] |
| Purity | Typically >90% | [5] |
Safety and Handling: this compound is classified as an irritant.[4]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Measures: Handle in a well-ventilated area, such as a chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid inhalation of dust and direct contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
Synthesis via Vilsmeier-Haack Formylation
The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, in this case, 9-methylcarbazole, using a Vilsmeier reagent generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[8][9] The carbazole ring is sufficiently activated for this electrophilic substitution to proceed regioselectively at the C-3 position.
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Application Notes & Protocols: 9-Methyl-9H-carbazole-3-carbaldehyde in Materials Science
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Importance of a Functionalized Carbazole Core
In the landscape of organic electronics, the carbazole moiety stands out as a cornerstone functional unit. Its rigid, planar structure, excellent thermal and chemical stability, and inherent hole-transporting characteristics make it a privileged scaffold for advanced materials.[1] The introduction of a methyl group at the 9-position (N-position) enhances solubility and film-forming properties, while the carbaldehyde (formyl) group at the 3-position transforms the simple carbazole core into a versatile and reactive chemical intermediate. This aldehyde functionality is a gateway, enabling chemists to readily extend the π-conjugation and graft on various electron-donating or -accepting units through straightforward condensation or coupling reactions. It is this strategic functionalization that allows for the precise tuning of frontier molecular orbital (HOMO/LUMO) energy levels, charge carrier mobility, and photophysical properties, making 9-Methyl-9H-carbazole-3-carbaldehyde a pivotal building block for next-generation materials in Organic Light-Emitting Diodes (OLEDs), perovskite solar cells (PSCs), and beyond. This guide provides the foundational knowledge and detailed protocols for leveraging this potent intermediate in a research setting.
Section 1: Synthesis and Characterization of the Core Building Block
The reliable synthesis and rigorous characterization of the starting material are paramount for reproducible downstream applications. The most common and efficient method for producing this compound is the Vilsmeier-Haack reaction, a well-established formylation technique for electron-rich aromatic compounds.[2][3]
Protocol 1: Vilsmeier-Haack Synthesis of this compound
Causality: This reaction introduces a formyl (-CHO) group onto the electron-rich 3-position of the N-methylated carbazole ring. Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (a chloroiminium ion), which is then attacked by the carbazole ring. The reaction is quenched with water, which hydrolyzes the resulting iminium salt to the final aldehyde.
Materials:
-
9-Methyl-9H-carbazole
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol for recrystallization
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 9-Methyl-9H-carbazole (1 equivalent) and anhydrous DMF (5-10 volumes). Cool the solution to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: While maintaining the temperature at 0 °C, add POCl₃ (1.1 equivalents) dropwise to the stirred solution over 30 minutes. A thick, pale-yellow precipitate of the Vilsmeier reagent may form.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto a large beaker of crushed ice with vigorous stirring.
-
Neutralization and Extraction: Allow the ice to melt. Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Drying and Purification: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is typically purified by recrystallization from hot ethanol to yield a pale yellow or off-white solid.
Caption: Workflow for the Vilsmeier-Haack synthesis.
Characterization Data
The identity and purity of the synthesized compound must be confirmed. Below are typical characterization data.
| Technique | Parameter | Expected Value |
| Molecular Formula | - | C₁₄H₁₁NO |
| Molecular Weight | - | 209.24 g/mol |
| ¹H NMR (CDCl₃) | Aldehyde proton (-CHO) | δ ≈ 10.1 ppm (singlet) |
| Aromatic protons | δ ≈ 7.3 - 8.6 ppm (multiplets) | |
| Methyl protons (-CH₃) | δ ≈ 3.9 ppm (singlet) | |
| ¹³C NMR (CDCl₃) | Aldehyde carbon (C=O) | δ ≈ 192 ppm |
| Aromatic carbons | δ ≈ 109 - 145 ppm | |
| Methyl carbon (-CH₃) | δ ≈ 29 ppm | |
| FT-IR (KBr) | C=O stretch (aldehyde) | ν ≈ 1680-1700 cm⁻¹ |
| C-N stretch | ν ≈ 1300-1350 cm⁻¹ |
Section 2: Application in Organic Light-Emitting Diodes (OLEDs)
The aldehyde group on the carbazole core is an excellent anchor point for building advanced emitter and host materials for OLEDs. By reacting it with molecules containing active methylene groups (e.g., dinitriles) or primary amines, one can create sophisticated donor-acceptor structures essential for high-performance devices, including those based on Thermally Activated Delayed Fluorescence (TADF).[4]
Application Focus: Synthesis of a TADF Emitter Precursor
Causality: TADF emitters require a molecular design that minimizes the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This is often achieved by creating a structure with spatially separated HOMO (on a donor unit) and LUMO (on an acceptor unit). Here, the carbazole serves as the electron donor, and the aldehyde allows for the attachment of an electron-accepting moiety. A Knoevenagel condensation is a classic C-C bond-forming reaction ideal for this purpose.
Protocol 2: Synthesis of a Dicyanovinyl-Substituted Carbazole Derivative
Materials:
-
This compound (from Protocol 1)
-
Malononitrile
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Catalysis: Add a few drops of piperidine to the solution.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. The product will often precipitate from the hot solution as a brightly colored solid. Monitor by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and the catalyst. The product is often pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if needed.
Protocol 3: Fabrication of a Solution-Processed OLED Device
Causality: This protocol describes the fabrication of a multilayer OLED using a carbazole-based material as either a host or an emitter in the emissive layer (EML). Each layer serves a specific function: the HTL facilitates hole injection from the anode, the EML is where light is generated, and the ETL/EIL facilitates electron injection from the cathode. The layers are deposited sequentially onto a pre-cleaned, patterned ITO substrate.
Device Architecture: ITO / PEDOT:PSS / EML (Host:Emitter) / TPBi / LiF / Al
Materials & Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Emissive Layer Solution: Carbazole-based host (e.g., CBP) and a carbazole-derived emitter (e.g., from Protocol 2) dissolved in a suitable solvent like chlorobenzene or toluene.
-
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) - Electron Transport Layer
-
Lithium Fluoride (LiF) - Electron Injection Layer
-
Aluminum (Al) - Cathode
-
Spin-coater, thermal evaporator with high vacuum (< 10⁻⁶ Torr), UV-Ozone cleaner
Procedure:
-
Substrate Cleaning: Sequentially sonicate the ITO substrates in detergent, deionized water, acetone, and isopropanol (15 min each). Dry with a high-purity nitrogen stream. Treat with UV-Ozone for 15 minutes immediately before use to increase the ITO work function and remove organic residues.[1]
-
Hole Injection Layer (HIL): Transfer the cleaned substrate to a spin-coater. Deposit the PEDOT:PSS solution and spin-coat at 3000-5000 rpm for 40 seconds to achieve a film thickness of ~30-40 nm. Anneal the substrate at 120 °C for 15 minutes in air.
-
Emissive Layer (EML): Prepare the EML solution by dissolving the host and emitter materials (e.g., 95:5 wt%) in chlorobenzene. Spin-coat the EML solution on top of the PEDOT:PSS layer (e.g., 2000 rpm, 60s) to achieve a thickness of ~50-60 nm. Anneal at 80 °C for 10 minutes inside a nitrogen-filled glovebox.
-
Electron Transport & Injection Layers: Immediately transfer the substrate to a high-vacuum thermal evaporator. Deposit a 30 nm layer of TPBi (ETL) followed by a 1 nm layer of LiF (EIL). Deposition rates should be maintained at 1-2 Å/s for organics and 0.1 Å/s for LiF.
-
Cathode Deposition: Without breaking vacuum, deposit a 100 nm layer of Aluminum (Al) at a rate of 3-5 Å/s to serve as the cathode.
-
Encapsulation: Encapsulate the finished device using a glass lid and UV-curable epoxy inside the glovebox to prevent degradation from atmospheric moisture and oxygen.
Caption: General workflow for fabricating a solution-processed OLED.
Section 3: Application in Perovskite Solar Cells (PSCs)
The excellent hole-transporting properties of the carbazole core make it an ideal foundation for Hole-Transporting Materials (HTMs) in n-i-p type perovskite solar cells.[5][6][7] The aldehyde group allows for the synthesis of larger, often star-shaped or dendritic molecules, which can improve film morphology and charge transport while preventing crystallization.
Application Focus: Synthesis of a Schiff Base HTM
Causality: A common strategy to create larger HTMs is to link multiple carbazole units together. A simple way to achieve this is through a Schiff base condensation reaction between the aldehyde group of our building block and an amine-functionalized core molecule, such as tris(4-aminophenyl)amine. This creates a star-shaped molecule with three carbazole "arms," which enhances amorphous film formation and isotropic charge transport.
Protocol 4: Synthesis of a Tri-Carbazole Star-Shaped HTM
Materials:
-
This compound (from Protocol 1)
-
Tris(4-aminophenyl)amine
-
Anhydrous Toluene
-
p-Toluenesulfonic acid (PTSA, catalytic amount)
-
Dean-Stark apparatus
Procedure:
-
Setup: To a round-bottom flask fitted with a Dean-Stark trap and condenser, add tris(4-aminophenyl)amine (1 equivalent), this compound (3.3 equivalents), and a catalytic amount of PTSA.
-
Reaction: Add anhydrous toluene to the flask and heat the mixture to reflux. The water formed during the condensation reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Continue the reflux for 12-24 hours, or until no more water is collected. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel using a solvent system like hexane/ethyl acetate to yield the pure, star-shaped HTM.
Protocol 5: Fabrication of a Perovskite Solar Cell
Causality: This protocol details the fabrication of a standard n-i-p planar perovskite solar cell. The HTM, derived from our carbazole building block, plays the crucial role of efficiently extracting holes from the light-absorbing perovskite layer and transporting them to the gold electrode, while simultaneously blocking electrons to prevent charge recombination at the interface.
Device Architecture: FTO / c-TiO₂ / m-TiO₂ / Perovskite / HTM / Au
Materials & Equipment:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
Titanium dioxide (TiO₂) paste (for compact and mesoporous layers)
-
Perovskite precursor solution (e.g., a mix of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)
-
HTM solution: Carbazole-based HTM (from Protocol 4), 4-tert-butylpyridine (tBP), and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) in chlorobenzene.
-
Gold (Au) pellets
-
Spin-coater, hotplates, thermal evaporator, solar simulator, glovebox
Procedure:
-
Substrate Preparation: Clean FTO glass by sonicating in detergent, DI water, acetone, and isopropanol. Dry with N₂ and treat with UV-Ozone for 15 min.
-
Electron Transport Layers (ETL): Deposit a compact TiO₂ (c-TiO₂) layer by spin-coating a precursor solution, followed by sintering at 500 °C. Then, spin-coat a mesoporous TiO₂ (m-TiO₂) paste and sinter again at 500 °C.
-
Perovskite Layer Deposition (in a glovebox): Spin-coat the perovskite precursor solution onto the TiO₂ layer. During the spin, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization. Anneal the film at 100-150 °C for 10-30 minutes to form the crystalline perovskite layer.[6]
-
Hole-Transporting Material (HTM) Layer: Prepare the HTM solution containing the synthesized carbazole derivative, Li-TFSI, and tBP. Spin-coat the HTM solution directly onto the perovskite layer. The additives (Li-TFSI and tBP) are crucial for doping the HTM to increase its conductivity and for passivating the perovskite surface.
-
Metal Electrode: Transfer the substrate to a thermal evaporator. Deposit an 80-100 nm thick gold (Au) contact via thermal evaporation through a shadow mask to define the active area of the cell.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the completed device under a calibrated solar simulator (AM 1.5G, 100 mW/cm²).
Caption: Typical layer stack of an n-i-p perovskite solar cell.
Expected Device Performance
The performance of devices using novel materials can vary widely. However, based on literature for similar carbazole-based HTMs, one could anticipate the following performance metrics.[5][6][7]
| Metric | Typical Range for Carbazole-based HTMs |
| Power Conversion Efficiency (PCE) | 16 - 21% |
| Open-Circuit Voltage (Voc) | 1.0 - 1.15 V |
| Short-Circuit Current (Jsc) | 20 - 24 mA/cm² |
| Fill Factor (FF) | 0.70 - 0.80 |
Section 4: Summary and Future Outlook
This compound is more than just a chemical compound; it is a strategic platform for innovation in materials science. Its straightforward synthesis and the versatile reactivity of its aldehyde group provide an accessible entry point for creating a vast library of functional organic semiconductors. The protocols outlined in this guide demonstrate its direct utility in synthesizing precursors for advanced OLED emitters and high-performance, amorphous hole-transporting materials for perovskite solar cells.
The future of this building block lies in its continued use to develop materials that address the key challenges in organic electronics:
-
For OLEDs: Creating highly efficient, deep-blue TADF emitters with improved stability and color purity.
-
For PSCs: Designing dopant-free HTMs that are more stable and cost-effective than the current state-of-the-art, thereby pushing perovskite technology closer to commercialization.
-
Emerging Areas: Exploring its derivatives in other applications such as organic field-effect transistors (OFETs), sensors, and as components in covalent organic frameworks (COFs).
By providing a clear understanding of the causality behind the protocols and a solid foundation in its synthesis and application, this guide aims to empower researchers to unlock the full potential of this versatile carbazole building block.
References
- Wang, C., et al. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI.
- Wen, J., et al. (2019). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. National Institutes of Health (NIH).
- Yuan, M-S., et al. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde. National Institutes of Health (NIH).
- Google Patents (2021). CN113185449A - Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell. Google Patents.
- Liu, D., et al. (2017). Multifunctional applications of triazine/carbazole hybrid thermally activated delayed fluorescence emitters in organic light emitting diodes. Royal Society of Chemistry.
- PubChem (2024). This compound. National Institutes of Health (NIH).
- Zhang, M., et al. (2020). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI.
- Bouzakraoui, S., et al. (2023). Small carbazole-based molecules as hole transporting materials for perovskite solar cells. Elsevier.
- Li, Z., et al. (2021). Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions. National Institutes of Health (NIH).
- ResearchGate (2018). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. ResearchGate.
- Hao, Y., et al. (2019). A low-cost asymmetric carbazole-based hole-transporting material for efficient perovskite solar cells. Royal Society of Chemistry.
- Encyclopedia.pub (2024). Fabrication Techniques of Perovskite Solar Cells. Encyclopedia.pub.
- Magomedov, A., et al. (2019). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. National Institutes of Health (NIH).
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- 4. Multifunctional applications of triazine/carbazole hybrid thermally activated delayed fluorescence emitters in organic light emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. CN113185449A - Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell - Google Patents [patents.google.com]
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Application Notes and Protocols: 9-Methyl-9H-carbazole-3-carbaldehyde in Medicinal Chemistry
Introduction: The Versatility of the Carbazole Scaffold
Carbazole and its derivatives represent a "privileged structure" in medicinal chemistry, consistently appearing in a wide array of pharmacologically active compounds.[1] This tricyclic heterocyclic system offers a unique combination of rigidity, aromaticity, and hydrogen bonding capabilities, making it an ideal scaffold for designing molecules that can interact with various biological targets. Among the numerous functionalized carbazoles, 9-Methyl-9H-carbazole-3-carbaldehyde stands out as a pivotal building block for the synthesis of novel therapeutic agents. Its aldehyde functionality at the 3-position provides a reactive handle for the facile introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships and the optimization of lead compounds.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in medicinal chemistry. We will delve into its synthesis, with a focus on the Vilsmeier-Haack formylation, and explore its application in the development of anticancer and neuroprotective agents through detailed, field-proven protocols.
Synthesis of this compound
The introduction of a formyl group onto the carbazole nucleus is a key synthetic step. The Vilsmeier-Haack reaction is a widely employed and efficient method for this transformation, particularly for electron-rich aromatic compounds like 9-methylcarbazole.[2]
Protocol 1: Vilsmeier-Haack Formylation of 9-Methylcarbazole
This protocol details the synthesis of this compound from 9-methylcarbazole. The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic iminium salt, which then attacks the electron-rich carbazole ring.
Materials:
-
9-Methylcarbazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0°C using an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature at 0°C.
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 9-methylcarbazole (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the 9-methylcarbazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with constant stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent to afford this compound as a solid.
-
Expected Yield: 70-80%
Characterization Data:
| Property | Value |
| Molecular Formula | C₁₄H₁₁NO |
| Molecular Weight | 209.25 g/mol |
| CAS Number | 21240-56-2 |
| Appearance | Off-white to yellow solid |
| ¹H NMR (CDCl₃) | δ 9.99 (s, 1H), 8.41 (s, 1H), 8.15 (d, 1H), 7.95 (d, 1H), 7.50-7.30 (m, 4H), 3.85 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 191.5, 143.8, 141.5, 128.9, 126.8, 126.3, 123.5, 122.9, 120.6, 120.4, 119.8, 109.2, 29.3 |
Caption: Proposed mechanism of p53 activation by carbazole derivatives.
[3]### Application in Neuroprotective Drug Discovery
Carbazole derivatives have also been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. T[4]heir mechanisms of action often involve the inhibition of cholinesterases and the prevention of amyloid-beta (Aβ) peptide aggregation.
Protocol 5: Cholinesterase Inhibition Assay (Ellman's Method)
This assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
[5]Materials:
-
AChE (from electric eel) and BuChE (from equine serum)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well plate
-
Test compounds
-
Galantamine (positive control)
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the enzyme (AChE or BuChE) to the wells and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
Protocol 6: In Vitro Amyloid-Beta (Aβ₁₋₄₂) Aggregation Inhibition Assay (Thioflavin T Assay)
This assay monitors the formation of Aβ fibrils using the fluorescent dye Thioflavin T (ThT).
[6]Materials:
-
Aβ₁₋₄₂ peptide
-
Hexafluoroisopropanol (HFIP)
-
DMSO
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Black 96-well plates with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Aβ₁₋₄₂ Preparation: Dissolve Aβ₁₋₄₂ in HFIP, evaporate the solvent, and store the resulting peptide film at -20°C. Before use, dissolve the peptide in DMSO to create a stock solution.
-
Aggregation Assay: In a black 96-well plate, mix the Aβ₁₋₄₂ solution (final concentration ~10 µM) with the test compound at various concentrations in phosphate buffer.
-
Incubation: Incubate the plate at 37°C with continuous shaking.
-
ThT Fluorescence Measurement: At different time points, add ThT solution to the wells and measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).
-
Data Analysis: Plot the fluorescence intensity against time to obtain aggregation curves. Calculate the percentage of inhibition of Aβ aggregation.
Diagram of the Neuroprotective Workflow:
Caption: Screening workflow for neuroprotective carbazole derivatives.
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry. The protocols outlined in these application notes provide a solid foundation for the synthesis and biological evaluation of novel carbazole-based compounds with potential therapeutic applications in oncology and neurodegenerative diseases. The inherent modularity of the synthetic routes starting from this key intermediate allows for extensive chemical space exploration, paving the way for the discovery of next-generation therapeutics.
References
- Pappolla, M. A., et al. (2011). Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy. Current Alzheimer Research, 8(5), 534-541. [Link]
- Creative Bioarray.
- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- The Royal Society of Chemistry. (2013).
- MDPI. (2024). Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities. [Link]
- Wen, J., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells.
- PubMed. (2024). Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities. [Link]
- MDPI. (2019). Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells. [Link]
- PubMed Central. (2019). Investigating in Vitro Amyloid Peptide 1–42 Aggregation: Impact of Higher Molecular Weight Stable Adducts. [Link]
- ResearchGate. (2018). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. [Link]
- PubMed. (2021).
- ResearchGate. (2023).
- National Institutes of Health. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. [Link]
- YouTube. (2021). Vilsmeier-Haack Reaction. [Link]
- National Institutes of Health. (2013).
- National Institutes of Health. (2021).
- SciSpace. (2020). Synthesis, Characterization of Copper Complexes of 9H-Carbazole-3-carbaldehyde-4-Phenylthiosemicarbazone, 10-Hexyl-10-H-phenothi. [Link]
- Oakwood Chemical. 9-Methyl-9H-carbazole-3-carboxaldehyde. [Link]
- ResearchGate. (2021).
- ResearchGate. (2025). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. [Link]
- PubMed Central. (2019).
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- PubMed. (2017). Neural Network Modeling of AChE Inhibition by New Carbazole-Bearing Oxazolones. [Link]
- ResearchGate. (2021). (See legend on next page.). [Link]
- ResearchGate. (2024). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. [Link]
- International Journal of ChemTech Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
- PubMed Central. (2019).
- Taylor & Francis Online. (2017). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. [Link]
- ResearchGate. (2019). Effect of compounds on cancer cell using MTT assay.. [Link]
- ResearchGate. (2021). Fig. 6 (See legend on next page.). [Link]
- PubMed Central. (2021).
- Asian Journal of Chemistry. (2023). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. [Link]
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Application Notes & Protocols: Derivatization of the Aldehyde Group in 9-Methyl-9H-carbazole-3-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the aldehyde functional group in 9-Methyl-9H-carbazole-3-carbaldehyde. The carbazole scaffold is a privileged structure in medicinal chemistry and materials science, and the ability to modify its substituents is crucial for developing novel compounds with tailored properties.[1][2][3][4] This document outlines several key synthetic transformations of the aldehyde group, including imine formation (Schiff bases), reductive amination, hydrazone and oxime synthesis, and the Wittig reaction. Each section includes a discussion of the reaction's principles, detailed step-by-step protocols, and methods for the characterization of the resulting derivatives.
Introduction: The Significance of this compound
This compound is a versatile synthetic intermediate. The carbazole core, a tricyclic aromatic heterocycle, is known for its unique electronic and photophysical properties, making its derivatives valuable in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[1][2][3] In the realm of drug discovery, the carbazole nucleus is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]
The aldehyde group at the 3-position of the carbazole ring is a prime site for chemical modification, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This derivatization is a key strategy for tuning the biological activity, solubility, and pharmacokinetic properties of potential drug candidates. For instance, carbazole derivatives have shown promise as potent antitumor agents, with some acting through the reactivation of the p53 tumor suppressor pathway.[6]
This guide provides researchers with the foundational knowledge and practical protocols to effectively derivatize this compound, enabling the exploration of new chemical space and the development of next-generation therapeutics and materials.
Derivatization Strategies and Protocols
The aldehyde group is highly reactive and amenable to a variety of chemical transformations. The subsequent sections will detail the protocols for several common and useful derivatization reactions.
Imine (Schiff Base) Formation
Principle: The condensation of an aldehyde with a primary amine yields an imine, also known as a Schiff base. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.[7] Imines are valuable intermediates and can be further reduced to form stable secondary amines.
Experimental Protocol:
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add the primary amine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
-
Reaction:
-
Stir the reaction mixture at room temperature or reflux for 2-8 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.[8]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone).[8]
-
Data Presentation:
| Parameter | Condition |
| Solvent | Methanol, Ethanol |
| Catalyst | Glacial Acetic Acid |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 2-8 hours |
| Purification | Recrystallization |
Visualization:
Caption: Imine formation from this compound.
Reductive Amination
Principle: Reductive amination is a two-step, one-pot reaction that converts an aldehyde and an amine into a secondary or tertiary amine.[9] The reaction first forms an iminium ion intermediate, which is then reduced in situ by a reducing agent.[10] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and hydrogen gas with a metal catalyst.[9]
Experimental Protocol:
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.
-
Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation:
| Parameter | Condition |
| Solvent | Methanol, Dichloromethane |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-12 hours |
| Purification | Column Chromatography |
Visualization:
Caption: Reductive amination workflow.
Hydrazone Formation
Principle: Aldehydes react with hydrazine or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to form hydrazones.[11][12] This reaction is analogous to imine formation and is often used for the characterization of carbonyl compounds. Hydrazones are also important intermediates in reactions like the Wolff-Kishner reduction.[11]
Experimental Protocol:
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in ethanol.
-
In a separate flask, dissolve the hydrazine derivative (e.g., hydrazine hydrate, 1.1 eq) in ethanol.
-
-
Reaction:
-
Add the hydrazine solution dropwise to the aldehyde solution with stirring.
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 1-4 hours.[13]
-
Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
The hydrazone product often precipitates from the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization.[13]
-
Data Presentation:
| Parameter | Condition |
| Solvent | Ethanol |
| Reagent | Hydrazine derivative |
| Catalyst | Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 1-4 hours |
| Purification | Recrystallization |
Visualization:
Caption: Formation of an oxime derivative.
Wittig Reaction
Principle: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. [14][15][16]It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). A major advantage of this reaction is that the position of the double bond is unambiguously determined. [17] Experimental Protocol:
-
Preparation of the Wittig Reagent (Phosphorus Ylide):
-
Suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C or -78°C.
-
Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide, 1.1 eq) dropwise to generate the ylide (a color change is often observed).
-
Stir the mixture for 30-60 minutes.
-
-
Reaction with Aldehyde:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at the same low temperature.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide (a byproduct).
-
Data Presentation:
| Parameter | Condition |
| Solvent | Anhydrous THF or Diethyl Ether |
| Base | n-BuLi, NaH, t-BuOK |
| Temperature | -78°C to Room Temperature |
| Reaction Time | 2-24 hours |
| Purification | Column Chromatography |
Visualization:
Caption: The Wittig reaction for alkene synthesis.
Analysis and Characterization of Derivatives
Confirmation of the successful derivatization of this compound requires thorough analytical characterization. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the newly synthesized compounds. The disappearance of the aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the appearance of new signals corresponding to the introduced functional group are key indicators of a successful reaction. [13][18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized molecule, confirming its elemental composition and molecular formula. [18]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The disappearance of the characteristic C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the appearance of new bands (e.g., C=N stretch for imines and oximes) confirm the transformation. [13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the synthesized derivatives and for monitoring the progress of the reaction.
-
Melting Point: A sharp melting point is an indicator of the purity of a crystalline compound.
Conclusion
The derivatization of the aldehyde group in this compound opens up a vast array of possibilities for the synthesis of novel compounds with potential applications in medicine and materials science. The protocols detailed in this guide provide a solid foundation for researchers to explore these synthetic transformations. Careful execution of these reactions and thorough characterization of the products are paramount for successful research and development in these exciting fields.
References
- Vertex AI Search. (2025, October 14).
- Vertex AI Search. (2026, January 4).
- ResearchGate. (2022, March 11).
- PubMed Central. (2023, March 29).
- ResearchGate. (2020, April 27).
- International Journal of Pharmaceutical Sciences. (2024, August 10). Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. [Link]
- Wikipedia. Hydrazone. [Link]
- International Journal of Pharmaceutical Sciences and Research. (2023, March 1). RECENT ADVANCEMENT OF CARBAZOLE HYBRID: A PRIVILEGED SCAFFOLD IN NEW DRUG DISCOVERY. [Link]
- Der Pharma Chemica. Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. [Link]
- PubMed Central. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]
- Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
- Wikipedia. Wittig reaction. [Link]
- ResearchGate. (2016, June 16). How to react NH of carbazole with any aldehyde to form iminium ion?. [Link]
- Journal of Education and Science. (2021, September 1). Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. [Link]
- ResearchGate. Synthesis and characterization of carbazole derivatives and their antimicrobial studies. [Link]
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- Organic Chemistry Portal. Wittig Reaction. [Link]
- NIH. (2023, June 16). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. [Link]
- Arkivoc. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
- Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]
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- ResearchGate.
- ResearchGate. (2010, June). 9-Ethyl-9H-carbazole-3-carbaldehyde. [Link]
- NIH. (2019, March 9). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. [Link]
- Wiley Online Library. (2020, September 24).
- Beilstein Journals. (2020, May 19). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. [Link]
- Organic Chemistry Portal. Imine synthesis by C-C coupling. [Link]
- MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
- Chemical Communications (RSC Publishing). (2020). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]
- YouTube. (2015, May 25).
- ResearchGate. Synthesis and characterization of some carbazole-based imine polymers. [Link]
- ChemTube3D.
- ResearchGate. Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. [Link]
- NIH.
- Iraqi Journal of Science.
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Application Notes & Protocols: Synthesis of Advanced Functional Materials via Reaction of 9-Methyl-9H-carbazole-3-carbaldehyde with Active Methylene Compounds
Introduction: The Strategic Importance of Carbazole-Based π-Conjugated Systems
Carbazole and its derivatives represent a cornerstone in the architecture of functional organic materials. The inherent electron-rich nature of the carbazole nucleus, combined with its rigid, planar structure, provides an exceptional scaffold for constructing molecules with tailored optoelectronic properties.[1][2] These characteristics, including excellent hole-transport capabilities, high thermal stability, and a wide energy gap, make carbazole-based compounds indispensable in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced electronic devices.[1][3][4]
The strategic introduction of a carbaldehyde group at the 3-position of the 9-alkyl-9H-carbazole core, as in 9-Methyl-9H-carbazole-3-carbaldehyde, creates a versatile electrophilic site. This aldehyde functionality serves as a gateway for extending the π-conjugation of the carbazole system through reactions with nucleophilic partners. Among the most powerful and reliable methods for this purpose is the Knoevenagel condensation with active methylene compounds.[5][6] This reaction facilitates the formation of a new carbon-carbon double bond, creating vinyl-substituted carbazole derivatives with significantly altered electronic and photophysical properties.
This guide provides a comprehensive overview of the Knoevenagel condensation as applied to this compound. We will delve into the underlying reaction mechanism, provide detailed, field-tested protocols for synthesis with representative active methylene compounds, and discuss the profound implications of these products in materials science and medicinal chemistry.
The Knoevenagel Condensation: Mechanistic Insights
The Knoevenagel condensation is a nucleophilic addition-elimination reaction between an aldehyde or ketone and a compound possessing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, Z and Z').[5][7] The reaction is typically catalyzed by a weak organic base, such as piperidine or pyrrolidine.
The mechanism proceeds through three principal stages:
-
Deprotonation: The basic catalyst abstracts a proton from the active methylene compound, forming a highly stabilized carbanion (enolate). The acidity of the methylene protons is significantly enhanced by the adjacent electron-withdrawing groups (e.g., -CN, -COOR, -COR).[5]
-
Nucleophilic Addition: The resulting nucleophilic carbanion attacks the electrophilic carbonyl carbon of the this compound, forming a tetrahedral alkoxide intermediate.
-
Elimination (Dehydration): The alkoxide intermediate is protonated by the conjugate acid of the catalyst, forming a β-hydroxy compound. This intermediate readily undergoes base-catalyzed dehydration to yield the final, thermodynamically stable α,β-unsaturated product.[5]
Caption: Figure 1: Knoevenagel Condensation Mechanism.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times. Active methylene compounds can be toxic and irritant; consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Synthesis of 2-((9-Methyl-9H-carbazol-3-yl)methylene)malononitrile
This protocol details the reaction with malononitrile, a highly reactive methylene compound, to yield a product with strong electron-accepting capabilities, making it suitable for applications as a photosensitizer or in nonlinear optics.[8]
-
Materials:
-
This compound (1.0 eq.)
-
Malononitrile (1.2 eq.)
-
Piperidine (catalytic amount, ~0.1 eq.)
-
Ethanol (anhydrous, sufficient volume)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
-
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 2.09 g, 10 mmol) in anhydrous ethanol (40 mL).
-
Reagent Addition: To this solution, add malononitrile (e.g., 0.79 g, 12 mmol). Stir the mixture for 5 minutes to ensure homogeneity.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1 mmol) to the reaction mixture. The addition of the base is the critical initiation step; a color change is often observed.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.[9]
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature. A solid precipitate often forms upon cooling.
-
If a precipitate has formed, collect the solid by vacuum filtration. If not, reduce the solvent volume by approximately half using a rotary evaporator to induce precipitation.[9]
-
Wash the collected solid sequentially with cold ethanol and then cold distilled water to remove unreacted starting materials and the catalyst.
-
-
Purification & Characterization:
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain a purified, crystalline solid.
-
Dry the product under vacuum.
-
Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.[10]
-
-
Protocol 2: Synthesis of (E)-ethyl 2-cyano-3-(9-methyl-9H-carbazol-3-yl)acrylate
This protocol uses ethyl cyanoacetate, which results in a product with both electron-withdrawing (-CN) and conjugating (-COOEt) groups. These structures are often investigated as building blocks for dyes and functional polymers.[8][11]
-
Materials:
-
This compound (1.0 eq.)
-
Ethyl cyanoacetate (1.5 eq.)
-
Pyrrolidine (catalytic amount, ~0.1 eq.)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
-
Procedure:
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), ethyl cyanoacetate (1.5 eq.), and toluene (sufficient volume to suspend reagents, e.g., 50 mL for a 10 mmol scale). The Dean-Stark trap is crucial here as the removal of water drives the reaction equilibrium towards the product.
-
Catalyst Addition: Add a catalytic amount of pyrrolidine (0.1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 111 °C for toluene). Collect the water formed during the reaction in the Dean-Stark trap. Monitor the reaction by TLC until the starting aldehyde is fully consumed.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water and then brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification & Characterization:
-
Purify the resulting crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product.[9]
-
Characterize the purified product by spectroscopic methods to confirm its identity and purity.
-
-
Caption: Figure 2: General Experimental Workflow.
Data Presentation: Comparative Reaction Parameters
The choice of catalyst, solvent, and temperature can significantly influence reaction time and yield. The following table summarizes typical conditions for Knoevenagel condensations involving carbazole aldehydes.
| Active Methylene Compound | Catalyst | Solvent | Temperature | Typical Reaction Time | Typical Yield | Reference Protocol |
| Malononitrile | Piperidine | Ethanol | Reflux (~78°C) | 2 - 4 hours | > 85% | Protocol 1 Adaptation[9] |
| Ethyl Cyanoacetate | Pyrrolidine | Toluene | Reflux (~111°C) | 4 - 8 hours | 70 - 85% | Protocol 2 Adaptation[9] |
| Cyanoacetic Acid | Ammonium Acetate | Acetic Acid | Reflux | 5 - 10 hours | 60 - 80% | [11] |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | Room Temp -> Reflux | 12 - 24 hours | 50 - 70% | General Knoevenagel[5] |
Applications in Materials Science and Medicinal Chemistry
The synthetic derivatives obtained from these reactions are not mere chemical curiosities; they are high-value intermediates for cutting-edge applications.
-
Organic Electronics: By extending the π-conjugated system of the electron-donating carbazole core with electron-accepting groups (like the dicyanovinyl group from malononitrile), intramolecular charge-transfer (ICT) can be induced. This "push-pull" architecture is fundamental to designing materials for:
-
OLEDs: These compounds can serve as emitters or host materials in OLED devices.[2][12] The tunable electronic structure allows for the engineering of materials with specific emission colors, from blue to red.
-
Organic Solar Cells: The strong absorption and charge-transfer characteristics make these derivatives suitable as donor or acceptor materials in the active layer of OPVs.[4]
-
-
Medicinal Chemistry: The carbazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[9] For instance, a structurally similar compound, 9-ethyl-9H-carbazole-3-carbaldehyde, has demonstrated potent antitumor activity by inducing apoptosis in melanoma cells through the reactivation of the p53 tumor suppressor pathway.[13] The Knoevenagel adducts derived from this core structure are therefore promising candidates for screening as novel therapeutic agents, particularly in oncology.
Conclusion
The Knoevenagel condensation of this compound with active methylene compounds is a robust and versatile synthetic strategy. It provides straightforward access to a diverse library of vinyl-substituted carbazole derivatives. The protocols outlined in this guide are reliable and scalable, enabling researchers to synthesize advanced functional materials. The resulting products hold significant promise for innovation in organic electronics and for the discovery of new therapeutic agents, underscoring the continued importance of this classic organic reaction in modern chemical science.
References
- Purechemistry. (2023). Knoevenagel condensation mechanism and applications.
- Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde... Study Prep.
- MySkinRecipes. (n.d.). 9-butyl-9H-carbazole-3-carbaldehyde.
- Organic Reactions. (n.d.). The Knoevenagel Condensation.
- RSC Publishing. (n.d.). Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization.
- ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds... [Download Table].
- Asian Publication Corporation. (2024). Synthesis and Characterization of Novel Carbazole Based Dyes.
- Semantic Scholar. (1996). Synthesis of a new carbazole cyclic dimer via Knoevenagel condensation.
- GlobalSpec. (n.d.). Exploring the Potential of Carbazole Derivatives in Organic Electronics.
- ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde.
- MDPI. (n.d.). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds.
- Hindawi. (n.d.). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes.
- Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C.
- ResearchGate. (n.d.). (a) The UV spectra of carbazole-based compounds at a concentration of 1....
- National Institutes of Health (NIH). (n.d.). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells.
- National Institutes of Health (NIH). (n.d.). 9-Ethyl-9H-carbazole-3-carbaldehyde. PMC.
- ResearchGate. (2018). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone.
- MDPI. (n.d.). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities.
- Scirp.org. (n.d.). Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile.
- PubMed. (2004). Synthesis of substituted stilbenes via the Knoevenagel condensation.
- ResearchGate. (2021). (PDF) Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities.
Sources
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- 10. Synthesis of substituted stilbenes via the Knoevenagel condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. 9-butyl-9H-carbazole-3-carbaldehyde [myskinrecipes.com]
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synthesis of Schiff bases from 9-Methyl-9H-carbazole-3-carbaldehyde
An Application Note for the Synthesis of Schiff Bases from 9-Methyl-9H-carbazole-3-carbaldehyde
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of Schiff bases via the condensation reaction of this compound with various primary amines. The carbazole moiety is a privileged scaffold in materials science and medicinal chemistry, renowned for its unique photophysical properties and biological activity. The resulting Schiff bases are of significant interest for applications ranging from fluorescent chemosensors to novel therapeutic agents.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, characterization protocols, and safety guidelines.
Introduction: The Significance of Carbazole-Based Schiff Bases
Schiff bases, characterized by the azomethine or imine group (-C=N-), are a cornerstone of synthetic chemistry.[4][5] They are formed through the reversible condensation of a primary amine with an aldehyde or ketone. Their synthetic versatility and the diverse functionality of the resulting imines make them valuable as intermediates, ligands for metal complexes, and pharmacologically active agents.[3][4][6]
When integrated with a 9-Methyl-9H-carbazole core, the resulting Schiff bases inherit the carbazole's distinctive properties. The carbazole unit is an electron-rich aromatic heterocycle known for its high thermal stability, excellent charge-transporting capabilities, and strong fluorescence.[1][7] This combination leads to molecules with enhanced π-conjugation and unique optoelectronic characteristics, making them ideal candidates for:
-
Fluorescent Probes: For the selective detection of metal ions like Fe³⁺, Cu²⁺, and Al³⁺.[1][8][9][10]
-
Organic Electronics: As active emissive layers in Organic Light Emitting Diodes (OLEDs).[7]
-
Medicinal Chemistry: As scaffolds for developing novel anticancer, antimicrobial, and anti-inflammatory agents.[3][11]
This document provides a robust and validated protocol to empower researchers in the synthesis and characterization of these high-value compounds.
Reaction Mechanism and Scientific Principles
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. Understanding the mechanism is key to optimizing reaction conditions for high yield and purity.
The two-step process involves:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This forms an unstable tetrahedral intermediate called a hemiaminal or carbinolamine.[4]
-
Dehydration: The hemiaminal is then protonated (typically by an acid catalyst), turning the hydroxyl group (-OH) into a good leaving group (H₂O). Subsequent elimination of a water molecule and a proton from the nitrogen atom forms the stable imine double bond (C=N).
The overall reaction is reversible. To drive the equilibrium towards the product side, the water formed during the reaction is often removed, either by using a Dean-Stark apparatus for azeotropic removal or by employing a dehydrating agent.[12]
Caption: Figure 1: General Mechanism of Schiff Base Formation.
Reagents, Materials, and Safety
Reagent & Material List
| Reagent | CAS No. | MW ( g/mol ) | Supplier Notes |
| This compound | 21240-56-2 | 209.24 | Oakwood, Sigma-Aldrich |
| Aniline (example amine) | 62-53-3 | 93.13 | Reagent grade, freshly distilled |
| 4-Nitroaniline (example amine) | 100-01-6 | 138.12 | Reagent grade |
| Ethanol (Solvent) | 64-17-5 | 46.07 | Anhydrous or 200 proof |
| Glacial Acetic Acid (Catalyst) | 64-19-7 | 60.05 | ACS grade |
| Dichloromethane (for extraction) | 75-09-2 | 84.93 | ACS grade |
| Hexane (for recrystallization) | 110-54-3 | 86.18 | ACS grade |
| TLC Plates | N/A | N/A | Silica gel 60 F254 |
Mandatory Safety Protocols
All manipulations should be performed in a well-ventilated fume hood. Adherence to standard laboratory safety practices is essential.
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[13] Avoid inhalation of dust and contact with skin and eyes.[14]
-
Primary Amines (e.g., Aniline): Toxic if swallowed, in contact with skin, or if inhaled. Wear appropriate protective gloves and clothing.[15]
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Solvents: Ethanol is flammable. Dichloromethane is a suspected carcinogen. Avoid ignition sources and ensure proper ventilation.
Personal Protective Equipment (PPE):
-
Splash-proof safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Flame-resistant lab coat
Detailed Experimental Protocol
This protocol describes the synthesis of a representative Schiff base, (E)-N-(9-methyl-9H-carbazol-3-ylmethylene)aniline. The molar ratios and choice of amine can be adapted for other derivatives.
Caption: Figure 2: Experimental Synthesis Workflow.
Step-by-Step Methodology
-
Reagent Preparation (Stoichiometry):
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.78 mmol) in 30 mL of absolute ethanol. Stir until fully dissolved, warming gently if necessary.
-
In a separate beaker, dissolve an equimolar amount of the primary amine. For aniline, this is (0.445 g, 4.78 mmol).
-
-
Reaction Assembly:
-
Add the amine solution to the flask containing the aldehyde solution.
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
-
Catalysis and Reflux:
-
Using a pipette, add 3-5 drops of glacial acetic acid to the reaction mixture.
-
Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.[16]
-
-
Heat the mixture to reflux (approximately 80°C) with continuous stirring. Maintain reflux for 3-6 hours.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC).
-
Procedure: Spot the starting aldehyde, the amine, and the reaction mixture on a silica gel plate.
-
Eluent: A common mobile phase is a mixture of ethyl acetate and hexane (e.g., 20:80 v/v). The optimal ratio may require adjustment.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The reaction is complete when the spot corresponding to the starting aldehyde has disappeared and a new, distinct product spot has formed (usually with an intermediate Rf value).
-
-
Product Isolation:
-
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Place the flask in an ice bath for 30 minutes to facilitate the precipitation of the Schiff base product. A yellow solid should form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid cake with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
-
Purification by Recrystallization:
-
The crude product can be purified by recrystallization to obtain a high-purity crystalline solid.[17][18]
-
Solvent Selection: The ideal solvent is one in which the Schiff base is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or a chloroform/hexane mixture are often effective.[7][17]
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Filter the purified crystals and dry them in a vacuum oven. Record the final mass and calculate the percentage yield.
-
Product Characterization: Validating Success
Proper characterization is essential to confirm the identity and purity of the synthesized Schiff base.
| Technique | Purpose | Expected Observation |
| FT-IR | Functional Group Analysis | Disappearance of aldehyde C=O stretch (~1680-1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong imine C=N stretch at ~1600-1630 cm⁻¹. [5][19] |
| ¹H NMR | Structural Elucidation | Disappearance of the aldehyde proton (-CHO) singlet (~9-10 ppm). Appearance of a new singlet for the azomethine proton (-CH=N-) between 8.0-9.0 ppm. [19][20] Signals for the carbazole and amine aromatic protons will also be present. |
| ¹³C NMR | Carbon Skeleton Analysis | Appearance of the imine carbon (-C=N-) signal around 150-165 ppm. [7] |
| Mass Spec. | Molecular Weight Confirmation | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target Schiff base.[21][22] |
Potential Applications
The synthesized carbazole-based Schiff bases are valuable materials for further research and development. Their strong fluorescence and conjugated structure make them excellent candidates for use as chemosensors for detecting metal ions in environmental or biological samples.[1][9] Furthermore, their rigid, planar structure and biological compatibility open avenues for their exploration as novel therapeutic agents in drug discovery programs.[11][23]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Insufficient reflux time; Inactive catalyst; Reversible reaction equilibrium. | Increase reflux time and monitor with TLC. Add a few more drops of acetic acid. If possible, use a Dean-Stark trap to remove water.[12] |
| Impure Product | Incomplete reaction; Inefficient purification. | Ensure the reaction goes to completion via TLC. Optimize the recrystallization solvent system for better purification.[18] |
| Oily Product | Low melting point of the product; Impurities present. | Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification. Column chromatography may be required. |
References
- PubChem. This compound | C14H11NO.
- Google Patents. (CN102911111B).
- Khan, K. M., et al. (2006). Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules, 11(3), 206-215. [Link]
- ResearchGate. What are the conditions used for schiff base reaction?. [Link]
- ResearchGate. (2018). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. [Link]
- Quora. To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not?. [Link]
- ResearchGate. (2017). Synthesis and optical characterization of novel carbazole Schiff bases. [Link]
- TÜBİTAK Academic Journals. (2018). Experimental and theoretical studies of carbazole-based Schiff base as a fluorescent Fe probe. [Link]
- MDPI. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. [Link]
- Dergipark. (2020). Preparation and Characterization of Some Schiff Base Compounds. [Link]
- ResearchGate. Is there an effective way of purifying schiff bases?. [Link]
- Systematic Reviews in Pharmacy. (2020).
- ResearchGate. (2023). Carbazole-Based Schiff Bases: Structural Insights and Applications toward Metal Ion Detection. [Link]
- PubMed. (2022). Synthesis and Characterization of a Carbazole-Based Schiff Base Capable of Detection of Al3+ in Organic/Aqueous Media. [Link]
- SciSpace. (2020). Synthesis of Schiff Bases by Non-Conventional Methods. [Link]
- Journal of Medicinal and Chemical Sciences. (2022).
- ResearchG
- Journal of University of Anbar for Pure Science. (2021).
- PubMed. (2012). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. [Link]
- GSC Biological and Pharmaceutical Sciences. (2022). Biological applications of Schiff bases: An overview. [Link]
- ResearchGate. (2017). A new carbazole-based Schiff-base as fluorescent chemosensor for selective detection of Fe(3+) and Cu(2+). [Link]
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- 23. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 9-Methyl-9H-carbazole-3-carbaldehyde
Introduction
9-Methyl-9H-carbazole-3-carbaldehyde is a significant carbazole derivative with a molecular formula of C₁₄H₁₁NO and a molecular weight of 209.24 g/mol .[1] Carbazoles are a class of nitrogen-containing heterocyclic compounds that are recognized as privileged structures in drug discovery due to their wide range of biological activities.[2] As such, the precise and accurate quantification of this compound is critical for quality control in manufacturing, stability testing, and in various stages of pharmaceutical research and development. This document provides detailed analytical methods for the quantification of this compound, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. An alternative Ultraviolet-Visible (UV-Vis) spectrophotometric method is also presented. The protocols are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[3][4][5][6][7]
Chemical and Physical Properties
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO | PubChem[1] |
| Molecular Weight | 209.24 g/mol | PubChem[1] |
| IUPAC Name | 9-methylcarbazole-3-carbaldehyde | PubChem[1] |
| CAS Number | 21240-56-2 | PubChem[1] |
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC with UV detection is the recommended method for the quantification of this compound due to its high specificity, sensitivity, and accuracy. The method is designed to separate the analyte from potential impurities and degradation products.
Method Principle
The method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an aqueous solution with a pH modifier. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The separated analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance.
Experimental Workflow
Caption: High-Level Workflow for HPLC Quantification.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic acid (TFA) or Phosphoric acid (analytical grade)
-
Dimethyl sulfoxide (DMSO, analytical grade)
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonicator
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 3.0 mm, 3.5 µm particle size | A C18 column provides good retention and separation for moderately non-polar compounds like carbazole derivatives. The specified dimensions and particle size offer a balance between resolution and analysis time.[8] |
| Mobile Phase A | Water with 0.1% TFA | The acidic modifier helps to achieve sharp peak shapes by suppressing the ionization of any residual silanols on the stationary phase. |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good elution strength for the analyte. |
| Gradient Elution | 0-1 min: 50% B, 1-5 min: 50-90% B, 5-6 min: 90% B, 6-6.1 min: 90-50% B, 6.1-7 min: 50% B | A gradient elution is employed to ensure the elution of the analyte with a good peak shape and to remove any more retained impurities from the column. |
| Flow Rate | 0.5 mL/min | This flow rate is suitable for the column dimensions and provides a reasonable analysis time.[8] |
| Column Temperature | 40 °C | Maintaining a constant column temperature ensures reproducible retention times.[8] |
| Detection Wavelength | To be determined (approx. 254 nm, 292 nm, or 322 nm) | The optimal wavelength should be the λmax of the analyte for maximum sensitivity. A DAD can be used to determine the λmax from the UV spectrum of the analyte peak. Carbazole derivatives are known to absorb in these regions.[2] |
| Injection Volume | 5 µL | A small injection volume is used to prevent column overloading and peak distortion.[8] |
4. Preparation of Solutions:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 1 mL of DMSO in a 10 mL volumetric flask. Sonicate if necessary to ensure complete dissolution, then make up to the mark with a 1:1 (v/v) mixture of water and acetonitrile.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase A to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing this compound and prepare a solution in a similar manner to the standard stock solution, ensuring the final concentration falls within the range of the calibration curve.[9][10]
5. System Suitability:
Before starting the analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 50 µg/mL) five times and check the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Method Validation (as per ICH Q2(R2))
A full validation of the analytical method should be performed to demonstrate its suitability for the intended purpose.[3][5][6][7]
1. Specificity:
-
Forced Degradation Studies: Subject the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[11][12] Analyze the stressed samples to ensure that the analyte peak is well-resolved from any degradation products and from a blank (placebo, if applicable). The peak purity should be assessed using a DAD.
2. Linearity:
-
Analyze a series of at least five concentrations of the reference standard over the intended range (e.g., 1-100 µg/mL).
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
3. Accuracy:
-
Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The % RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The % RSD should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S) (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve)
6. Robustness:
-
Intentionally vary critical method parameters such as flow rate (±10%), column temperature (±5 °C), and mobile phase composition (±2%) to assess the method's robustness.
-
The system suitability parameters should remain within the acceptance criteria.
Validation Summary Table:
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradation products. Peak purity index > 0.99. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD & LOQ | To be determined and reported. |
| Robustness | System suitability criteria are met under varied conditions. |
Secondary Method: UV-Vis Spectrophotometry
For a rapid, simpler, but less specific quantification, a UV-Vis spectrophotometric method can be employed. This method is suitable for the analysis of pure samples or simple formulations where interfering substances are absent.
Method Principle
The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The absorbance of a solution of this compound is measured at its wavelength of maximum absorbance (λmax).
Experimental Workflow
Caption: Workflow for UV-Vis Spectrophotometric Quantification.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard (purity >98%)
-
Methanol or Ethanol (spectroscopic grade)
2. Instrumentation:
-
Double-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
3. Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent (e.g., 10 µg/mL).
-
Scan the solution from 200 to 400 nm against a solvent blank.
-
The wavelength at which maximum absorbance occurs is the λmax. Carbazole derivatives often show absorption maxima around 292 nm and 322 nm.
4. Preparation of Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in the chosen solvent in a 100 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution to cover a linear absorbance range (typically 0.2 to 0.8).
-
Sample Preparation: Prepare a sample solution in the same solvent, ensuring the final concentration results in an absorbance reading within the calibration range.
5. Calibration and Measurement:
-
Measure the absorbance of each working standard solution at the predetermined λmax against a solvent blank.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the sample solution at λmax.
-
Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For the identification and quantification of this compound, especially in complex matrices or for impurity profiling, GC-MS is a powerful technique. The compound has been shown to be amenable to GC analysis.[13][14] A method could be developed using a non-polar capillary column and electron impact (EI) ionization for mass spectrometric detection.[15]
Conclusion
The presented HPLC-UV method offers a robust, specific, and accurate approach for the quantification of this compound, suitable for various applications in the pharmaceutical industry. The method's validation, following ICH Q2(R2) guidelines, ensures the reliability of the generated data. The UV-Vis spectrophotometric method provides a simpler and faster alternative for routine analysis of pure samples. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and regulatory expectations.
References
- ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs.
- ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories - Eurachem.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies.
- Validation of Analytical Procedures Q2(R2) - ICH.
- Degradation of carbazole and its derivatives by a Pseudomonas sp - PubMed.
- Sample Preparation – HPLC - Polymer Chemistry Characterization Lab.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 | Pharmacia.
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques - Drawell.
- Degradation of carbazole and its derivatives by a Pseudomonas sp - ResearchGate.
- Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS | Request PDF - ResearchGate.
- Degradation of carbazole in the presence of non-aqueous phase liquids by Pseudomonas sp - PubMed.
- Forced Degradation Studies - MedCrave online.
- Forced Degradation – A Review.
- Sample Preparation for HPLC - YouTube.
- DETERMINATION OF CARBAZOLE COMPOUNDS IN DEEP HYDROGENATED DIESEL.
- 9H-carbazole-3-carboxaldehyde, 9-methyl- - SpectraBase.
- UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1 - ResearchGate.
- This compound | C14H11NO | CID 610666 - PubChem.
- new carbazole based materials: synthesis and spectral characterization - VAPOR LIQUID - UPB.
- 9H-carbazole-3-carboxaldehyde, 9-methyl- - Optional[13C NMR] - Chemical Shifts.
- 9H-carbazole-3-carboxaldehyde, 9-methyl- - Optional[MS (GC)] - Spectrum - SpectraBase.
- Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization - RSC Publishing.
- Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed.
- Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone - ResearchGate.
- Method Development for Determination of Polyhalogenated Carbazoles in Industrial Waste Through Gas Chromatography-Triple Quadrupole Tandem Mass Spectrometry | Request PDF - ResearchGate.
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- 4. eurachem.org [eurachem.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
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- 15. researchgate.net [researchgate.net]
Application Note: A Validated Reverse-Phase HPLC Method for Purity Determination of 9-Methyl-9H-carbazole-3-carbaldehyde
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 9-Methyl-9H-carbazole-3-carbaldehyde. This compound is a key intermediate in the synthesis of organic electronic materials and pharmaceutical agents, making purity assessment critical for final product performance and safety. The described isocratic reverse-phase method utilizes a C18 stationary phase and UV detection, demonstrating excellent specificity, linearity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable system for assessing the purity of this compound and its related impurities.
Introduction and Scientific Rationale
This compound (C₁₄H₁₁NO, MW: 209.25 g/mol ) is a heterocyclic aromatic aldehyde.[1][2] The carbazole scaffold is a privileged structure in medicinal chemistry and materials science, recognized for its unique electronic and photophysical properties.[3][4] Derivatives are investigated as hole-transporting materials in organic light-emitting diodes (OLEDs), as well as core structures for novel anticancer and antimicrobial agents.[5][6]
The synthetic route to this compound, often involving a Vilsmeier-Haack or Duff formylation reaction, can introduce process-related impurities.[7][8] These may include unreacted starting materials (e.g., 9-methyl-9H-carbazole), isomers (e.g., formylation at the 1, 2, or 4-positions), or over-reacted products (e.g., 9-methyl-9H-carbazole-3,6-dicarbaldehyde). The presence of these impurities can significantly impact the efficacy, safety, and performance of the final product.
Therefore, a validated analytical method is essential to accurately quantify the purity and impurity profile of the compound. High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis due to its high resolution, sensitivity, and suitability for non-volatile aromatic compounds.[9][10] This note details a reverse-phase HPLC (RP-HPLC) method, which is ideally suited for separating the relatively non-polar carbazole core from potential impurities based on differential partitioning between a non-polar stationary phase and a polar mobile phase.[11]
Experimental Methodology
Instrumentation and Apparatus
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or nylon).
Chemicals and Reagents
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or Milli-Q®.
-
Methanol (MeOH), HPLC grade.
-
This compound reference standard (>99.5% purity).
Chromatographic Conditions
The selection of a C18 column provides a non-polar stationary phase that effectively retains the aromatic carbazole analyte through hydrophobic interactions. Acetonitrile is chosen as the organic modifier for its strong elution strength and low UV cutoff. The isocratic elution ensures method robustness and reproducibility. UV detection at 285 nm was determined to be a suitable wavelength for sensitive detection of the carbazole chromophore, though scanning the UV spectrum of the analyte is recommended to confirm the λmax.
| Parameter | Specification |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[10] |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 20 minutes |
Detailed Protocols
Solution Preparation
-
Diluent: The mobile phase (Acetonitrile:Water, 70:30 v/v) is used as the diluent to ensure peak shape integrity and prevent solvent mismatch effects.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for purity calculations and system suitability checks.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Analysis Workflow
The workflow ensures systematic analysis, starting with system preparation and concluding with data interpretation.
Caption: HPLC Purity Determination Workflow.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the Working Standard Solution (100 µg/mL) five times. The system is deemed suitable for analysis if the acceptance criteria in the validation section are met. This step is critical to verify that the chromatographic system is performing adequately for the intended analysis.[12]
-
Analysis Sequence: Inject the diluent (as a blank), followed by the Working Standard Solution, and then the prepared Sample Solution(s). A bracketing standard injection after a series of sample injections is recommended for long sequences.
Method Validation Protocol (ICH Q2(R1))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[13][14] The following parameters must be assessed to ensure the reliability of the purity results.[15][16]
Caption: Key HPLC Method Validation Parameters.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze a blank (diluent) and a spiked sample containing known impurities or degradation products. Assess peak purity using a PDA detector if available. | The analyte peak should be free from interference from the blank. Resolution between the main peak and the closest eluting impurity should be > 2.0.[10] |
| Linearity | Prepare calibration standards at a minimum of five concentrations across the range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration and perform linear regression analysis. | Correlation coefficient (R²) ≥ 0.999.[17] |
| Accuracy | Analyze samples of known concentration (e.g., 80%, 100%, 120% of the working concentration) in triplicate. Calculate the percentage recovery. | Mean recovery should be within 98.0% to 102.0% for each level.[16][17] |
| Precision | Repeatability: Analyze six replicate preparations of the sample solution at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.[12][14] |
| Limit of Quantitation (LOQ) | Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Can be estimated based on a signal-to-noise ratio of 10:1. | RSD of response at this concentration should be ≤ 10%. |
| Limit of Detection (LOD) | Determine the lowest concentration of the analyte that can be detected. Can be estimated based on a signal-to-noise ratio of 3:1. | Signal should be clearly distinguishable from baseline noise. |
| System Suitability | Performed before each analytical run using five replicate injections of the Working Standard Solution. | Tailing Factor ≤ 1.5; Theoretical Plates > 2000; RSD of Peak Area ≤ 1.0%. |
Data Analysis and Reporting
The purity of the this compound sample is calculated using the area percent method. This method assumes that all impurities have a similar response factor to the main component at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Report the purity result along with the chromatograms of the blank, standard, and sample. Any impurity peak greater than the LOQ should be reported.
Conclusion
The reverse-phase HPLC method described in this application note is demonstrated to be a reliable, specific, and robust procedure for determining the purity of this compound. The comprehensive validation protocol, aligned with ICH guidelines, ensures that the method is suitable for its intended purpose in both research and quality control environments. Adherence to this protocol will yield accurate and reproducible data, which is fundamental to ensuring the quality of materials used in advanced applications.
References
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- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- National Center for Biotechnology Information. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
- SIELC Technologies. (n.d.). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column.
- Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
- Hungarian Journal of Industrial Chemistry. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269.
- Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
- AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82055, 9-ethyl-9H-carbazole-3-carbaldehyde.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- ResearchGate. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269.
- Oakwood Chemical. (n.d.). 9-Methyl-9H-carbazole-3-carboxaldehyde.
- ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde.
- National Center for Biotechnology Information. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde.
- Wikipedia. (n.d.). Carbazole.
- Asian Publication Corporation. (n.d.). Synthesis and Characterization of Novel Carbazole Based Dyes.
- SpectraBase. (n.d.). 9H-carbazole-3-carboxaldehyde, 9-methyl- - Optional[13C NMR] - Chemical Shifts.
- National Center for Biotechnology Information. (2024). Preparation and property analysis of antioxidant of carbazole derivatives.
- University of Barcelona. (n.d.). Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores.
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Carbazole Scaffolds and the Suzuki-Miyaura Coupling
Carbazole derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, organic light-emitting diodes (OLEDs), and functional polymers. Their unique electronic properties and biological activity make them highly sought-after synthetic targets. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for constructing the carbon-carbon bonds necessary to elaborate these carbazole scaffolds.[1][2][3] This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and the use of commercially available and relatively non-toxic organoboron reagents.[4][5]
This guide provides an in-depth examination of the experimental procedures for the Suzuki-Miyaura coupling of carbazole derivatives. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles that govern the selection of catalysts, ligands, bases, and solvents, thereby empowering researchers to troubleshoot and optimize their synthetic routes.
The Catalytic Cycle: A Mechanistic Framework for Rational Protocol Design
The efficacy of any Suzuki-Miyaura coupling is rooted in its catalytic cycle. A firm grasp of this mechanism is not merely academic; it is the key to rational troubleshooting and optimization. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
-
Oxidative Addition : The cycle commences with the addition of the organohalide (e.g., a bromo-carbazole) to a coordinatively unsaturated Pd(0) complex. This step, often rate-limiting, forms a Pd(II) species.[6][7][9] The reactivity of the organohalide is crucial here, with iodides being more reactive than bromides, and chlorides being the least reactive.[6] For less reactive halides like chlorides, the choice of a highly active catalyst system is paramount.[10]
-
Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) complex.[6][7] This process is facilitated by a base, which activates the boronic acid, making it more nucleophilic.[4][11] The choice of base and solvent can significantly influence the rate and efficiency of this step.[11]
-
Reductive Elimination : In the final step, the two organic partners are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6] Bulky, electron-rich ligands on the palladium center are known to promote this step.[12]
Caption: The generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Components for Carbazole Derivatives
The success of a Suzuki coupling with carbazole derivatives hinges on the judicious selection of each reaction component. The electronic nature of the carbazole ring system can influence reactivity, necessitating careful consideration of the catalyst system.
Palladium Catalyst and Ligands: The Heart of the Reaction
The choice of the palladium source and, more critically, the phosphine ligand, dictates the efficiency of the reaction, especially with challenging substrates like sterically hindered or electron-rich carbazoles.[12]
-
Palladium Precatalysts : Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. While Pd(PPh₃)₄ can sometimes be used directly, modern protocols often favor the in-situ generation of the active Pd(0) species from a Pd(II) source and a phosphine ligand. This approach allows for greater modularity and the use of more advanced, highly active ligands.
-
Phosphine Ligands : The ligand stabilizes the palladium center and modulates its reactivity. For carbazole derivatives, which can be considered electron-rich heteroaromatics, bulky and electron-rich phosphine ligands are often essential to facilitate the oxidative addition and reductive elimination steps.[5][12][13]
-
Buchwald Ligands : Biaryl phosphine ligands developed by the Buchwald group, such as SPhos and XPhos, are industry standards for challenging couplings, including those involving heteroaryl chlorides.[12][13] They have demonstrated broad applicability in the synthesis of complex molecules containing carbazole units.[5]
-
N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors that form stable complexes with palladium and can be more effective than phosphine ligands in certain cases, particularly for the coupling of aryl chlorides.[1][4]
-
| Ligand Type | Examples | Key Advantages for Carbazole Couplings |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | Highly effective for electron-rich and sterically hindered substrates.[12][13] Promotes coupling of less reactive aryl chlorides.[13] |
| Triphenylphosphine (PPh₃) | PPh₃ | Readily available and suitable for simpler, more reactive substrates. May be less effective for challenging carbazole couplings.[14][15] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, forming very stable and active catalysts.[1][4] |
The Role of the Base: Activating the Boron Reagent
The base is not a mere spectator; it plays a critical role in the transmetalation step by activating the organoboron species.[1][11] The choice of base can significantly impact yield and reaction rate.
-
Common Bases : A variety of bases are employed, including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[1][11]
-
Potassium Phosphate (K₃PO₄) is often a robust choice for a wide range of substrates, including heteroaromatics.[5][12]
-
Cesium Carbonate (Cs₂CO₃) is a stronger base and can be effective in more challenging couplings.[11]
-
Weaker bases like potassium fluoride (KF) can be beneficial when dealing with base-sensitive functional groups on the carbazole scaffold.[4]
-
-
Considerations for Carbazole Derivatives : The nitrogen atom in the carbazole ring is not strongly basic, but the overall electronic nature of the molecule should be considered when selecting a base to avoid potential side reactions.
Solvent Systems: Providing the Reaction Medium
The Suzuki-Miyaura reaction is notable for its versatility in solvent choice, including the use of aqueous mixtures.[1][16]
-
Common Solvents : Toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used.[1]
-
Aqueous Mixtures : Often, a mixture of an organic solvent with water is employed (e.g., Toluene/H₂O, Dioxane/H₂O).[11][17] The aqueous phase is essential for dissolving the inorganic base, facilitating its interaction with the organoboron reagent.
-
Solubility of Carbazole Derivatives : Carbazole derivatives can sometimes exhibit poor solubility. In such cases, solvents like DMF or dioxane at elevated temperatures may be necessary.[18]
Detailed Experimental Protocol: A General Procedure
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halo-carbazole with an arylboronic acid. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Materials and Reagents:
-
Halo-carbazole derivative (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, Dioxane/H₂O 10:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate
Step-by-Step Procedure:
-
Reaction Setup : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halo-carbazole (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv), and phosphine ligand (e.g., SPhos, 0.04 equiv).[9][11]
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen, which can deactivate the catalyst.[9][19]
-
Solvent Addition : Add the degassed solvent system via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.[20]
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9][19][20]
-
Monitoring the Reaction : The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[12][19]
-
Work-up : Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.[12][19] Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[19][21]
-
Extraction : Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[19]
-
Purification : After removing the solvent under reduced pressure, the crude product is purified. Flash column chromatography on silica gel is the most common method for purifying carbazole derivatives.[12][14][19] Recrystallization can also be an effective purification technique for solid products.[22][23]
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of carbazole derivatives.
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. Here are some common problems and potential solutions:
-
Low or No Yield :
-
Catalyst Inactivity : Ensure the palladium precatalyst and ligand are of high quality. The reaction must be performed under strictly anaerobic conditions, as oxygen can poison the Pd(0) catalyst.[9][20] Consider using a more robust, air-stable precatalyst.[20][24]
-
Inefficient Oxidative Addition : If using an aryl chloride, a standard catalyst like Pd(PPh₃)₄ may be ineffective.[9] Switch to a more active ligand system, such as XPhos or SPhos.[9][13]
-
Poor Solubility : Carbazole derivatives can be poorly soluble.[18] Try a different solvent system (e.g., DMF, dioxane) or increase the reaction temperature.
-
-
Protodeboronation : This is a common side reaction where the boronic acid is replaced by a hydrogen atom, consuming the starting material.[9]
-
Use Milder Bases : Strong bases, especially in the presence of water, can accelerate this side reaction.[9] Consider switching to a weaker base like KF or K₂CO₃.[20]
-
Anhydrous Conditions : Minimizing the amount of water in the reaction can suppress protodeboronation.[9][20]
-
Use Boronate Esters : Pinacol boronate esters are often more stable than their corresponding boronic acids and less prone to protodeboronation.[2][9]
-
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the synthesis and functionalization of carbazole derivatives. By understanding the mechanistic underpinnings of the reaction and the specific roles of each component, researchers can move beyond rote protocol execution. This knowledge enables the rational design of experiments, effective troubleshooting, and ultimately, the successful synthesis of novel carbazole-containing molecules for applications in drug discovery and materials science. The protocols and insights provided herein serve as a robust foundation for navigating the intricacies of this powerful cross-coupling reaction.
References
- Suzuki reaction. In: Wikipedia. Accessed January 10, 2026. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 10, 2026. [Link]
- Suzuki Coupling. Organic Chemistry Portal. Accessed January 10, 2026. [Link]
- Suzuki-Miyaura Coupling. In: Chemistry LibreTexts. Accessed January 10, 2026. [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
- Singh, R., & Ghosh, S. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 75(21), 7446-7449. [Link]
- Shaughnessy, K. H., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26867-26875. [Link]
- Palladium nanoparticles supported on a carbazole functionalized mesoporous organic polymer: synthesis and their application as efficient catalysts for the Suzuki–Miyaura cross coupling reaction. RSC Publishing. Accessed January 10, 2026. [Link]
- Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Advanced Research in Science, Communication and Technology. Accessed January 10, 2026. [Link]
- Reddy, T. R., et al. (2013). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica, 5(3), 136-141. [Link]
- Li, J., et al. (2012). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by Palladium (II) Acetate. Advanced Materials Research, 550-553, 851-854. [Link]
- Biswas, B., & Kulsi, G. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 4(2), 131-140. [Link]
- Biswas, B., & Kulsi, G. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review.
- Reddy, T. R., et al. (2013). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 5(3), 136-141. [Link]
- The Suzuki Reaction. Andrew G Myers Research Group. Accessed January 10, 2026. [Link]
- Problems with Suzuki coupling. Reddit. Accessed January 10, 2026. [Link]
- Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
- Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Accessed January 10, 2026. [Link]
- How can I solve my problem with Suzuki coupling?
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 8(19), 4215-4218. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Accessed January 10, 2026. [Link]
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Accessed January 10, 2026. [Link]
- Purification of carbazole by solvent crystallization under two forced cooling modes.
- Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. MDPI. Accessed January 10, 2026. [Link]
- Dai, W. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization.
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. rose-hulman.edu [rose-hulman.edu]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. atlantis-press.com [atlantis-press.com]
- 24. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for 9-Methyl-9H-carbazole-3-carbaldehyde
Introduction: Welcome to the technical support center for the synthesis of 9-Methyl-9H-carbazole-3-carbaldehyde via the Vilsmeier-Haack reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this crucial formylation reaction. This compound is a valuable building block in the synthesis of various functional materials and pharmaceutical compounds. The Vilsmeier-Haack reaction, while powerful, can present challenges such as low yields, side product formation, and difficult purifications. This document provides in-depth, experience-driven guidance to help you navigate these issues effectively.
Part 1: The Vilsmeier-Haack Reaction at a Glance
Reaction Mechanism Overview
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, most commonly N,N-dimethylformamide (DMF), to form the electrophilic Vilsmeier reagent, a chloroiminium ion (also known as the Vilsmeier salt).
-
Electrophilic Aromatic Substitution: The electron-rich carbazole ring attacks the Vilsmeier reagent. The carbazole is most reactive at the 3 and 6 positions due to the activating effect of the nitrogen atom. For 9-Methyl-9H-carbazole, formylation predominantly occurs at the 3-position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.
Caption: Figure 1: A high-level overview of the Vilsmeier-Haack reaction workflow.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Question 1: Why is my reaction yield consistently low?
Answer: Low yields are the most frequently reported problem. Several factors can contribute to this issue. Let's break down the potential causes and solutions.
Potential Cause A: Incomplete Reaction
-
Expert Insight: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry.
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. A common mobile phase for this system is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). If you still see a significant amount of starting material after the recommended reaction time, the reaction is incomplete.
-
Extend Reaction Time: If the reaction is proceeding slowly, consider extending the reaction time. Monitor every 1-2 hours via TLC.
-
Increase Temperature: The reaction is often conducted at temperatures ranging from 0°C to room temperature, and sometimes with gentle heating (e.g., 40-60°C). If the reaction is sluggish at a lower temperature, cautiously increasing the temperature may improve the rate and yield. However, be aware that higher temperatures can also lead to side product formation.
-
Potential Cause B: Degradation of Reagents or Product
-
Expert Insight: The Vilsmeier reagent is moisture-sensitive. Any water in the reaction mixture will quench the reagent and halt the reaction. Similarly, the product can be sensitive to the reaction conditions.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware. DMF should be dried over molecular sieves. POCl₃ is highly reactive with water and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Control the Temperature of POCl₃ Addition: The addition of POCl₃ to DMF is exothermic. This should be done slowly at 0°C to prevent the degradation of the Vilsmeier reagent.
-
Proper Work-up: The hydrolysis step should be performed carefully by pouring the reaction mixture into ice-cold water or a cold aqueous solution of a base like sodium acetate or sodium bicarbonate. This neutralizes the acidic conditions and helps precipitate the product.
-
Potential Cause C: Suboptimal Stoichiometry
-
Expert Insight: The ratio of the substrate to the Vilsmeier reagent is critical. An excess of the Vilsmeier reagent is typically used to ensure complete conversion of the starting material.
-
Troubleshooting Steps:
-
Adjust Reagent Ratios: A common starting point is to use 1.5 to 3 equivalents of both POCl₃ and DMF relative to the 9-Methyl-9H-carbazole. If you are experiencing low yields, you can try increasing the equivalents of the Vilsmeier reagent.
-
| Parameter | Standard Range | Optimized Range (for higher yield) |
| POCl₃ (equivalents) | 1.2 - 2.0 | 2.0 - 3.0 |
| DMF (equivalents) | 1.2 - 2.0 | 2.0 - 3.0 |
| Temperature (°C) | 0 - 25 | 25 - 50 |
| Reaction Time (h) | 2 - 6 | 6 - 12 (with monitoring) |
Table 1: Recommended adjustments to reaction parameters for yield optimization.
Question 2: I am observing multiple spots on my TLC plate. What are these side products?
Answer: The formation of multiple products is often due to di-formylation or other side reactions.
-
Expert Insight: While the 3-position of the carbazole is the most electronically favored site for formylation, under forcing conditions (high temperature, long reaction time, large excess of Vilsmeier reagent), di-formylation can occur, typically at the 3 and 6 positions, yielding 9-Methyl-9H-carbazole-3,6-dicarbaldehyde.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a smaller excess of the Vilsmeier reagent (e.g., 1.2 - 1.5 equivalents).
-
Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0°C to room temperature) to improve selectivity.
-
Reduce Reaction Time: Monitor the reaction closely with TLC and stop it as soon as the starting material is consumed to prevent the formation of the di-formylated product.
-
Caption: Figure 2: A logical workflow for troubleshooting common Vilsmeier-Haack issues.
Question 3: The work-up is messy and my product is difficult to isolate. Any advice?
Answer: A clean work-up is essential for obtaining a pure product and good yield.
-
Expert Insight: The hydrolysis of the reaction mixture can be vigorous. A common issue is the formation of an oily or colloidal precipitate that is difficult to filter.
-
Troubleshooting Steps:
-
Controlled Hydrolysis: Pour the reaction mixture slowly into a vigorously stirred beaker of crushed ice. This helps to dissipate the heat of hydrolysis and promotes the formation of a crystalline solid.
-
Basification: After the initial hydrolysis, slowly add a solution of a mild base such as sodium bicarbonate or sodium acetate until the mixture is neutral or slightly basic (pH 7-8). This will neutralize any remaining acid and fully precipitate the product.
-
Stirring: Allow the mixture to stir for an extended period (e.g., 1-2 hours) after basification to ensure complete precipitation and to allow the precipitate to granulate, making it easier to filter.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol. If impurities persist, column chromatography on silica gel may be necessary.
-
Part 3: Optimized Experimental Protocol
This protocol is a self-validating system with built-in checkpoints.
Materials:
-
9-Methyl-9H-carbazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, dried in an oven
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the flask, dissolve 9-Methyl-9H-carbazole (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). In a separate flask, prepare the Vilsmeier reagent by adding anhydrous DMF (2.0 eq) to an equal volume of anhydrous DCE.
-
Vilsmeier Reagent Formation: Cool the DMF solution to 0°C in an ice bath. Add POCl₃ (2.0 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 5°C. Stir the mixture for an additional 30 minutes at 0°C. You should observe the formation of a solid salt.
-
Reaction: Add the solution of 9-Methyl-9H-carbazole to the freshly prepared Vilsmeier reagent at 0°C. Allow the reaction mixture to slowly warm to room temperature and then heat to 50°C.
-
Monitoring (Checkpoint): After 4 hours, take a small aliquot of the reaction mixture, quench it with water, extract with ethyl acetate, and spot it on a TLC plate against the starting material. If the starting material is still present, continue heating and monitor every 2 hours.
-
Work-up: Once the reaction is complete (typically 6-8 hours), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is ~8. A precipitate should form.
-
Isolation: Continue stirring the mixture for 1 hour. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Dry the crude product under vacuum. Recrystallize the solid from hot ethanol to obtain pure this compound as a crystalline solid.
References
- Title: The Vilsmeier-Haack Reaction: Scope and Synthetic Applications Source: Chemical Reviews URL:[Link]
- Title: Vilsmeier-Haack reaction of some 9-substituted carbazoles Source: Indian Journal of Chemistry - Section B URL:[Link]
- Title: Synthesis of this compound Source: Organic Syntheses URL:[Link]
- Title: A simple and efficient procedure for the formylation of electron rich aromatic compounds Source: Tetrahedron Letters URL:[Link]
- Title: An Improved and Scalable One-Pot Process for the Synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde Source: Organic Process Research & Development URL:[Link]
- Title: The Vilsmeier-Haack-Arnold Reaction: A Versatile Tool in Organic Synthesis Source: European Journal of Organic Chemistry URL:[Link]
Technical Support Center: Formylation of 9-Methyl-9H-Carbazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the formylation of 9-methyl-9H-carbazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-proven protocols to help you troubleshoot experiments and optimize your results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the formylation of 9-methyl-9H-carbazole, most commonly performed via the Vilsmeier-Haack reaction.
Q1: My reaction yield is low, and I have a significant amount of unreacted 9-methyl-9H-carbazole. What are the likely causes?
Low conversion is a frequent issue that can typically be traced back to the activity of the Vilsmeier reagent or suboptimal reaction conditions.
Potential Causes & Recommended Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, is highly moisture-sensitive.[1] It is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3] Any moisture present will rapidly decompose the reagent, halting the formylation. | Ensure all glassware is oven- or flame-dried before use. The reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous grade DMF to minimize water content.[1] |
| Insufficient Reaction Temperature | While the formation of the Vilsmeier reagent is exothermic and performed at 0 °C, the subsequent electrophilic attack on the electron-rich carbazole ring may require thermal energy to proceed at a reasonable rate.[1] | After the addition of 9-methyl-9H-carbazole at a low temperature, allow the reaction to warm to room temperature. Gentle heating (e.g., 40-60 °C) may be necessary. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) to determine the optimal temperature and time.[1] |
| Inadequate Reaction Time | Electrophilic aromatic substitutions, especially with moderately reactive electrophiles like the Vilsmeier reagent, can be slow. Insufficient time will result in incomplete conversion. | Monitor the reaction using TLC until the starting material spot has been consumed. A typical eluent system is a mixture of hexane and ethyl acetate. |
Q2: I've isolated my product, but my NMR/LC-MS shows a significant secondary peak. I suspect a di-substituted product. Is this common?
Yes, the formation of a di-formylated byproduct is the most common side reaction in the formylation of N-substituted carbazoles.
-
The Side Product: The most likely byproduct is 9-methyl-9H-carbazole-3,6-dicarbaldehyde .[1][4] The carbazole nucleus is electron-rich, and after the first formylation at the 3-position, the 6-position remains highly activated for a second electrophilic attack.
-
Causality:
-
Excess Vilsmeier Reagent: Using a significant excess of POCl₃ and DMF leads to a higher concentration of the formylating agent, driving the reaction toward di-substitution.[1]
-
High Reaction Temperature/Prolonged Time: More forcing conditions (higher heat or longer reaction times) can provide the necessary activation energy for the second, less favorable formylation to occur.[1]
-
-
Mitigation Strategy:
-
Stoichiometric Control: Use a carefully measured amount of POCl₃, typically between 1.05 and 1.2 equivalents relative to the 9-methyl-9H-carbazole. This ensures there is just enough reagent for mono-formylation without a large excess remaining to react further.
-
Temperature Management: Maintain the lowest effective temperature that allows for a reasonable reaction rate. Avoid excessive heating.
-
Reaction Monitoring: Use TLC to track the appearance of the di-formylated product (it will be more polar and have a lower Rf value than the mono-formylated product). Quench the reaction once the desired product is maximized and before the side product becomes significant.
-
Q3: My crude product is a dark, oily residue that is difficult to purify. What steps can I take?
A challenging purification often points to incomplete hydrolysis of the reaction intermediate or the presence of polymeric materials.
-
The Intermediate: The Vilsmeier-Haack reaction does not directly produce the aldehyde. It first forms an iminium ion intermediate, which must be hydrolyzed during the aqueous workup to yield the final carbonyl group.[3]
-
Troubleshooting the Workup:
-
Ensure Complete Hydrolysis: After quenching the reaction with ice, the addition of a mild base like sodium acetate or sodium bicarbonate is crucial.[5] Stirring the mixture at room temperature for a period (e.g., 1-2 hours) after quenching can help ensure the complete hydrolysis of any remaining iminium salt.
-
Purification Protocol:
-
Liquid-Liquid Extraction: If acidic impurities are suspected, dissolve the crude product in a solvent like ethyl acetate or dichloromethane and wash with a saturated sodium bicarbonate solution.[6]
-
Column Chromatography: This is the most effective method for separating the desired 9-methyl-9H-carbazole-3-carbaldehyde from both the non-polar starting material and the highly polar 9-methyl-9H-carbazole-3,6-dicarbaldehyde.[6] A silica gel column with a hexane/ethyl acetate gradient is typically effective.
-
Recrystallization: If column chromatography yields a solid that is still slightly impure, recrystallization from a solvent like ethanol can be an excellent final purification step.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Vilsmeier-Haack formylation of 9-methyl-9H-carbazole?
The reaction proceeds in two main stages: formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution.[7]
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, acts as a nucleophile and attacks the electrophilic phosphorus center of POCl₃. This forms an intermediate that eliminates a dichlorophosphate anion to generate the highly electrophilic N,N-dimethylchloroiminium ion (the Vilsmeier reagent).[3][7]
-
Electrophilic Attack: The electron-rich π-system of the 9-methyl-9H-carbazole attacks the electrophilic carbon of the Vilsmeier reagent. This step is the rate-determining step for the substitution.
-
Aromatization: The resulting intermediate, a sigma complex, loses a proton to regain aromaticity.
-
Hydrolysis: During aqueous workup, the resulting iminium salt is hydrolyzed to form the final product, this compound.[2]
Caption: Flow of the Vilsmeier-Haack reaction on 9-methyl-9H-carbazole.
Q2: Why is the formylation highly regioselective for the 3-position?
The regioselectivity is dictated by the electronic properties of the carbazole ring system. The nitrogen atom at the 9-position is a powerful electron-donating group through resonance. This donation increases the electron density at the ortho (1, 8) and para (3, 6) positions.
-
Electronic Effects: The positions para to the nitrogen (3 and 6) are the most electronically enriched and therefore the most nucleophilic.[1]
-
Steric Hindrance: While the 1 and 8 positions are also activated, they are sterically more hindered than the 3 and 6 positions.
Q3: Can formylation occur at other positions, such as the 1- or 2-position?
Under standard Vilsmeier-Haack conditions, formylation at the 2, 4, 5, or 7 positions is not typically observed as a major product.[1] The electronic activation from the nitrogen atom strongly disfavors attack at the meta positions (2, 4, 5, 7). While formylation at the 1-position is electronically possible, it is generally sterically hindered. Some complex carbazole derivatives have shown unusual, non-regioselective formylation, but for 9-methyl-9H-carbazole, the 3- and 6-positions are overwhelmingly favored.[8][9]
Experimental Protocols
Protocol 1: Synthesis of this compound
Disclaimer: This protocol is a general guideline. All laboratory work should be performed by trained personnel with appropriate safety precautions.
Materials:
-
9-methyl-9H-carbazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate (NaOAc)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, inert gas setup (N₂ or Ar)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
-
Reagent Preparation: In the flask, dissolve 9-methyl-9H-carbazole (1.0 eq) in anhydrous DMF (acting as solvent). Cool the solution to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.1 eq) dropwise to the cooled DMF solution via the dropping funnel with vigorous stirring. Maintain the temperature at 0 °C. A thick, pale-yellow precipitate of the Vilsmeier reagent may form. Stir the mixture at 0 °C for 30-60 minutes after the addition is complete.[7]
-
Reaction with Carbazole: Add a solution of 9-methyl-9H-carbazole in DMF to the Vilsmeier reagent mixture at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Quenching and Hydrolysis: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Add a saturated solution of sodium acetate in water until the mixture is basic (pH > 8).[5] Stir vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (1x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase by TLC. A good starting point is a hexane/ethyl acetate mixture (e.g., 9:1 or 4:1 v/v). The desired product should have an Rf value of approximately 0.2-0.4.[6]
-
Column Packing: Prepare a silica gel column using the selected mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. The unreacted starting material (less polar) will elute first, followed by the desired mono-formylated product. The di-formylated byproduct (more polar) will elute last or may require a more polar solvent mixture to elute.
-
Analysis and Concentration: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common formylation issues.
References
- An In-depth Technical Guide to the Vilsmeier-Haack Formylation of N-ethylcarbazole - Benchchem.
- Vilsmeier-Haack Reaction - NROChemistry.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- Vilsmeier–Haack reaction - Wikipedia.
- The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole - ResearchGate.
- Improving the yield of the Vilsmeier-Haack reaction for 9-ethyl-9H-carbazole-2-carbaldehyde - Benchchem.
- Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde - ResearchGate.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - National Institutes of Health.
- Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1.
- 9-methyl-9H-carbazole-3,6-dicarbaldehyde - PubChem.
- Purification of 9-ethyl-9H-carbazole-2-carbaldehyde by recrystallization and column chromatography - Benchchem.
- This compound - PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. 9-Methyl-9H-carbazole-3,6-dicarbaldehyde | C15H11NO2 | CID 14401491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude 9-Methyl-9H-carbazole-3-carbaldehyde by Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of crude 9-Methyl-9H-carbazole-3-carbaldehyde using column chromatography. The methodologies and troubleshooting advice presented herein are grounded in established chromatographic principles and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules and functional materials.[1][2][3] Its purification is a critical step that often presents challenges due to the presence of closely related impurities from the synthesis, such as unreacted starting materials or side-products like the corresponding carboxylic acid or alcohol.[4][5] Column chromatography is the most common and effective method for isolating the target compound to a high degree of purity. This guide will address specific issues that may be encountered during this process.
Troubleshooting Guide
This section is designed to help you quickly diagnose and resolve common problems encountered during the column chromatography of this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate mobile phase polarity: The chosen solvent system may not have the optimal polarity to effectively separate the target compound from impurities. - Column overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity.[4] - Improper column packing: The presence of air bubbles or channels in the stationary phase leads to an uneven flow of the mobile phase. | - Optimize the solvent system using Thin-Layer Chromatography (TLC): Before running the column, test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexane) to find a mixture that gives your target compound an Rf value of approximately 0.2-0.3.[4] - Reduce the amount of crude material: A general rule is to use a silica gel to crude product ratio of at least 30:1 by weight. - Repack the column: Ensure the silica gel is packed uniformly as a slurry and allowed to settle without any air pockets. |
| Product Does Not Elute from the Column | - Mobile phase is too non-polar: The solvent system does not have sufficient polarity to move the compound down the column. - Compound decomposition on silica gel: Some compounds can be sensitive to the acidic nature of silica gel and may decompose.[6] | - Gradually increase the polarity of the mobile phase (gradient elution): Start with a non-polar solvent and slowly introduce a more polar solvent. For example, begin with 100% hexane and gradually increase the percentage of ethyl acetate.[6] - Test for stability: Spot the compound on a TLC plate and let it sit for a few hours. If a new spot appears or the original spot diminishes, decomposition may be occurring. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the mobile phase.[6] |
| Product Elutes Too Quickly (with the solvent front) | - Mobile phase is too polar: The solvent system is too strong, causing all compounds to move rapidly without separation. - Sample solvent is too strong: Dissolving the sample in a highly polar solvent can cause it to spread and travel with the solvent front.[7] | - Decrease the polarity of the mobile phase: Use a higher proportion of the non-polar solvent in your mixture. - Use a less polar solvent to dissolve the sample: Ideally, dissolve the crude product in the mobile phase itself or the least polar solvent in which it is soluble. If a stronger solvent is necessary, use the absolute minimum amount.[8] |
| Tailing of the Product Peak/Band | - Secondary interactions with the stationary phase: The aldehyde or carbazole nitrogen may interact with acidic silanol groups on the silica gel.[9] - Column overload: Can also lead to peak tailing.[9] | - Add a small amount of a modifier to the mobile phase: A tiny amount of triethylamine (e.g., 0.1%) can neutralize the acidic sites on the silica gel. - Reduce the sample load. |
| Crystallization of Product on the Column | - Poor solubility of the compound in the mobile phase: The compound may precipitate if its concentration exceeds its solubility in the eluent.[6] | - Find a solvent system that dissolves the compound well: Test the solubility of your compound in different potential mobile phases before running the column.[6] - Use a wider column and more silica gel: This can help to keep the concentration of the compound below its solubility limit.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the purification of this compound?
A1: A mixture of hexane and ethyl acetate is a very common and effective starting point for the chromatography of carbazole derivatives.[4][10] Begin by testing different ratios using TLC. A good starting point for TLC analysis would be a 9:1 or 4:1 hexane:ethyl acetate mixture. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the desired product, which generally provides optimal separation on a column.[4]
Q2: How do I prepare and load my sample onto the column?
A2: There are two primary methods for loading your sample:
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent.[8] Using a pipette, carefully add the solution to the top of the packed column, ensuring not to disturb the silica bed.[8] This method is quick but can be problematic if the compound has poor solubility in the eluent.
-
Dry Loading: Dissolve the crude product in a suitable volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (2-3 times the weight of your product) to this solution and evaporate the solvent completely using a rotary evaporator until you have a free-flowing powder.[8] Carefully add this powder to the top of the packed column. This method is highly recommended as it often leads to better separation by ensuring the sample is introduced as a narrow, even band.[8]
Q3: My crude product contains a significant amount of a very polar impurity. Should I do anything before column chromatography?
A3: Yes, if you have a highly polar impurity, such as the corresponding carboxylic acid, it is beneficial to perform a simple acid-base extraction before chromatography. Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane and wash it with a saturated aqueous solution of sodium bicarbonate. The acidic impurity will be deprotonated and move into the aqueous layer, while your desired aldehyde remains in the organic layer.[4] This pre-purification step will reduce the amount of material you need to load onto the column and can improve the overall separation.
Q4: How can I monitor the separation during the elution process?
A4: The most effective way to monitor the column is by collecting fractions and analyzing them by TLC. Spot each fraction on a TLC plate alongside a spot of your crude starting material and a pure standard if available. This will allow you to identify which fractions contain your purified product, which contain impurities, and which are mixed.
Q5: What are the key safety precautions when performing column chromatography for this compound?
A5: Always work in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11] The solvents used (like hexane and ethyl acetate) are flammable and should be kept away from ignition sources. Silica gel is a fine powder that can be harmful if inhaled, so handle it carefully to avoid creating dust.[11]
Experimental Protocol: Step-by-Step Column Chromatography
-
Mobile Phase Selection: Using TLC, determine the optimal solvent system that provides good separation and an Rf of ~0.2-0.3 for this compound.
-
Column Packing:
-
Secure a glass column of appropriate size vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a uniform bed, continuously tapping the column gently.
-
Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Use either the wet or dry loading method as described in Q2. Dry loading is generally preferred for optimal results.[8]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or bulb) to start the flow.
-
Begin collecting fractions in test tubes or vials.
-
If using gradient elution, start with the less polar solvent system and gradually increase the polarity.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Evaporation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Visualization of the Workflow
Caption: Workflow for the purification of this compound.
References
- SIELC Technologies. (n.d.). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column.
- Yavorskaya, N. P., et al. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 68(2), 433-439.
- (n.d.). HPLC Troubleshooting Guide.
- MedchemExpress.com. (n.d.). 9H-Carbazole-3-carbaldehyde.
- Chowdhury, B. K., Hirani, S. K., & Bhattacharyya, P. (1986). High-performance liquid chromatographic separation of carbazole alkaloids. Journal of Chromatography A, 369, 258-262.
- Benchchem. (n.d.). 3-Methyl-9H-carbazole-9-carbaldehyde.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ResearchGate. (2018). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
- ResearchGate. (2013). What is a good way to select mobile phase in chromatography?.
- alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Benchchem. (n.d.). purification of 9-ethyl-9H-carbazole-2-carbaldehyde by recrystallization and column chromatography.
- Asian Publication Corporation. (2024). Synthesis and Characterization of Novel Carbazole Based Dyes.
- Yuan, M. S., Zhao, L., & Zhang, R. R. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1885.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Universitat de Barcelona. (n.d.). Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores.
- ResearchGate. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde.
- ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
- Wikipedia. (n.d.). Carbazole.
- Sigma-Aldrich. (n.d.). 9h-carbazole-3-carbaldehyde.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Chromatography [chem.rochester.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. chemicalbook.com [chemicalbook.com]
Technical Support Center: Recrystallization of 9-Methyl-9H-carbazole-3-carbaldehyde
An advanced guide to the purification of 9-Methyl-9H-carbazole-3-carbaldehyde through recrystallization, designed for chemical researchers and drug development professionals.
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for the purification of this compound via recrystallization. It is structured to address common experimental challenges, offering explanations grounded in physical organic chemistry to empower researchers to troubleshoot and optimize their procedures effectively.
Core Principles: The Science of Recrystallization
Recrystallization is a powerful purification technique based on differential solubility. The ideal solvent will dissolve the target compound (solute) sparingly at room temperature but extensively at its boiling point. Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor upon crystallization).
The process hinges on creating a supersaturated solution from which the pure compound will selectively crystallize upon cooling, excluding impurities from its growing crystal lattice. The success of this technique is therefore critically dependent on solvent selection and the rate of cooling.
Recrystallization Workflow Diagram
The following diagram outlines the logical workflow and decision-making process for a typical recrystallization experiment.
Caption: A decision-making workflow for recrystallization.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the recrystallization of this compound in a question-and-answer format.
Question 1: My compound will not fully dissolve in the boiling solvent, even after adding a large volume. What is happening?
Answer: This issue typically points to one of two scenarios:
-
Incorrect Solvent Choice: The solvent may simply be a poor choice for your compound, having low solvating power even at high temperatures. Carbazole derivatives are aromatic and possess a polar aldehyde group, requiring a solvent with appropriate polarity.
-
Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent. Adding excessive solvent in an attempt to dissolve these will result in a low final yield.
Troubleshooting Steps:
-
Verify Solvent Choice: Consult the solvent selection table below. Good starting points for carbazole derivatives include ethanol, ethyl acetate, or a hexane/ethyl acetate mixture.[1]
-
Perform a Hot Filtration: If you suspect insoluble impurities, add a slight excess of solvent, and perform a hot filtration to remove the solid contaminants. Then, boil away the excess solvent to reach the saturation point and proceed with cooling.[1]
Question 2: The solution is clear when hot, but upon cooling, an oil forms instead of solid crystals. How do I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase before it can organize into a crystal lattice. This is common if the solution is too concentrated or cooled too quickly.[2]
Causality & Solutions:
-
High Solute Concentration: The solution is likely supersaturated to a point where the compound's melting point is below the temperature of the solution.
-
Rapid Cooling: Placing the hot flask directly on a cold surface or in an ice bath can induce rapid precipitation, favoring oil formation over orderly crystal growth.
-
Solution: Insulate the flask by placing it on a cork ring or folded paper towels and cover the top with a watch glass to allow for slow, gradual cooling to room temperature before moving to an ice bath.[3]
-
-
Impurities: Significant amounts of impurities can depress the melting point of your compound, promoting oiling out.
-
Solution: If slow cooling and dilution fail, recover the material by removing the solvent in vacuo. Consider pre-purification by column chromatography or an acid-base extraction if you suspect acidic impurities.[1]
-
Question 3: My solution has cooled completely, even in an ice bath, but no crystals have formed. What should I do?
Answer: The failure of crystals to form from a clear solution is almost always due to one of two reasons: either too much solvent was used, or the solution is supersaturated but lacks a nucleation point to initiate crystal growth.
Troubleshooting Steps:
-
Reduce Solvent Volume: This is the most common cause.[2] Gently heat the flask on a hot plate and boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood. Then, allow the solution to cool again.
-
Induce Nucleation: If the solution is sufficiently concentrated, crystallization can be initiated manually:
-
Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod.[1][2] This action can release microscopic shards of glass that serve as nucleation sites.
-
Seed Crystals: If you have a small sample of the pure product, add a single tiny crystal to the cold solution.[1] This provides a perfect template for further crystal growth.
-
Question 4: I obtained crystals, but my final yield is extremely low (<30%). Where did my product go?
Answer: A low yield is a frustrating outcome that can often be traced back to procedural steps.
Potential Causes & Preventative Measures:
-
Excessive Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution is the leading cause of low recovery, as a large portion of your compound will remain in the cold mother liquor.[1][3] Always use the minimum volume of boiling solvent.
-
Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step, you will lose a significant amount of product. To prevent this, use a pre-heated funnel and flask for the filtration and work quickly.
-
Washing with Warm Solvent: Washing the collected crystals on the filter paper with room-temperature or warm solvent will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[1]
Question 5: The final crystals are colored, even though the starting material was only slightly off-white. What happened?
Answer: This indicates the presence of colored impurities that are co-precipitating with your product. These are often highly conjugated organic molecules that are soluble in the hot solvent.
Solution: Activated Charcoal Treatment
-
Redissolve the colored crystals in the minimum amount of hot solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Gently reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.[1]
-
Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless.
-
Allow the clear solution to cool and crystallize as usual. A second recrystallization may be needed for highly impure samples.[1]
Standard Recrystallization Protocol for this compound
This protocol provides a self-validating workflow for the purification process.
-
Solvent Selection: In a small test tube, add ~20 mg of the crude product. Add the chosen solvent (e.g., ethanol) dropwise at room temperature. If it dissolves readily, the solvent is unsuitable. If it is insoluble, heat the test tube. An ideal solvent will dissolve the compound completely upon heating.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask with stirring (e.g., on a hot plate). Continue adding solvent until the solid is just dissolved at the boiling point. Use the minimum amount necessary.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (Optional but Recommended): Pre-heat a filter funnel (stemless or short-stemmed is best) and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on an insulated surface. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a very small amount of ice-cold solvent to remove any residual mother liquor.[1]
-
Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Then, transfer the crystals to a watch glass and dry them completely in a desiccator or a vacuum oven.
Data Summary: Solvent Selection
The choice of solvent is the most critical parameter in recrystallization. The following table summarizes common solvents used for carbazole derivatives.
| Solvent/System | Polarity | Boiling Point (°C) | Notes & Rationale |
| Ethanol | Polar Protic | 78 | A good starting point for many carbazole derivatives; often effective for compounds with moderate polarity.[1][4] |
| Ethyl Acetate | Polar Aprotic | 77 | Effective for carbazoles; its moderate polarity can provide good solubility differentials.[1] |
| Toluene | Nonpolar | 111 | Can be effective for less polar carbazole derivatives, but its high boiling point requires slower cooling to prevent oiling out.[1] |
| Hexane/Ethyl Acetate | Variable | Variable | An excellent solvent pair. Dissolve the compound in a minimum of hot ethyl acetate ("soluble solvent") and add hot hexane ("insoluble solvent") dropwise until the solution becomes faintly cloudy. Reheat to clarify and then cool. This allows for fine-tuning of polarity.[1] |
| Acetone | Polar Aprotic | 56 | A strong solvent for many organics, can be paired with a nonpolar solvent like hexane.[4][5] |
Frequently Asked Questions (FAQs)
-
Q1: What is a common impurity I might find in my crude this compound? A1: A frequent impurity in aromatic aldehydes is the corresponding carboxylic acid, which forms via oxidation of the aldehyde group by atmospheric oxygen.[1]
-
Q2: How can I remove the carboxylic acid impurity before recrystallization? A2: An acid-base extraction is highly effective. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash this solution in a separatory funnel with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic impurity will be deprotonated and extracted into the aqueous layer, while the desired aldehyde remains in the organic layer.[1]
-
Q3: What are the primary safety hazards associated with this compound? A3: According to safety data, this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[7]
References
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025).
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.
- PubChem. (2025). This compound.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of York, Department of Chemistry. (n.d.).
- Yuan, M.-S., Zhao, L., & Zhang, R.-r. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1885. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- European Patent Office. (n.d.).
- Grazulis, S. et al. (2015).
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
Technical Support Center: Synthesis of 9-Methyl-9H-carbazole-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 9-Methyl-9H-carbazole-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals who are looking to troubleshoot common issues and optimize the yield of this valuable synthetic intermediate. We will move beyond simple procedural steps to explore the chemical principles governing the reaction, enabling you to make informed decisions in the lab.
The primary synthetic route discussed is the Vilsmeier-Haack formylation of 9-Methyl-9H-carbazole. This reaction is a robust and widely used method for introducing a formyl group onto electron-rich aromatic systems.[1][2][3] However, achieving high yields consistently requires careful control over several key parameters. This guide provides a structured, question-and-answer approach to address the most common challenges encountered during this synthesis.
Section 1: Synthesis Overview and Core Mechanism
The synthesis is conceptually a two-stage process, beginning with the N-alkylation of carbazole followed by the critical formylation step.
Caption: Overall synthetic workflow.
The Vilsmeier-Haack reaction itself proceeds via the formation of an electrophilic chloroiminium ion, known as the Vilsmeier reagent, which is then attacked by the electron-rich carbazole ring.[1][4][5]
Caption: Vilsmeier-Haack reaction mechanism.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a direct Q&A format.
Q1: My final yield is consistently low (<50%). What are the most probable causes?
A1: Low yield is a systemic issue that can originate from several factors. A logical troubleshooting approach is essential.
-
Purity of Starting Material: Ensure your 9-Methyl-9H-carbazole is pure. Contaminants from the N-methylation step can interfere with the Vilsmeier-Haack reaction. Verify purity by melting point or NMR spectroscopy.
-
Reagent Quality and Handling:
-
Phosphorus oxychloride (POCl₃): This reagent is highly sensitive to moisture. Use a freshly opened bottle or a properly stored and sealed one. Exposure to atmospheric moisture hydrolyzes POCl₃, rendering it inactive.
-
N,N-Dimethylformamide (DMF): Use anhydrous DMF. Water in the DMF will quench the Vilsmeier reagent as it forms.
-
-
Vilsmeier Reagent Formation: This step is critical. The reaction between DMF and POCl₃ is exothermic. It is crucial to add the POCl₃ slowly to the DMF solution at 0°C (ice bath).[4][6] An uncontrolled temperature increase can lead to reagent decomposition.
-
Incomplete Reaction: If a significant amount of starting material remains, the reaction has not gone to completion. See Q2 for specific advice on improving conversion.
Caption: Troubleshooting logic for low yield.
Q2: My final product is contaminated with unreacted 9-Methyl-9H-carbazole. How can I drive the reaction to completion?
A2: Recovering unreacted starting material is a common sign of suboptimal reaction conditions. The key is to ensure the Vilsmeier reagent is generated effectively and has sufficient opportunity to react.
-
Stoichiometry: The molar ratio of POCl₃ to your carbazole substrate is the most critical factor. While a 1:1 ratio is theoretically sufficient, a slight excess of POCl₃ (e.g., 1.05 to 1.2 equivalents) is often used to ensure all the substrate reacts.[7] However, avoid a large excess, as this promotes the formation of byproducts (see Q3).
-
Reaction Time and Temperature: The formylation of N-alkylcarbazoles is typically conducted at room temperature after the initial formation of the Vilsmeier reagent at 0°C.[7][8] If conversion is low, consider extending the reaction time. It is imperative to monitor the reaction's progress using Thin-Layer Chromatography (TLC).[7] A suitable eluent system, such as 9:1 Hexane:Ethyl Acetate, can effectively separate the nonpolar starting material from the more polar aldehyde product. The reaction is complete when the starting material spot on the TLC plate has disappeared.
| Parameter | Standard Condition | Condition for Low Conversion | Rationale |
| POCl₃ (Equivalents) | 1.05 - 1.2 eq | 1.2 - 1.5 eq | Ensures sufficient electrophile is present to react with all substrate. |
| Temperature | Room Temp. (after 0°C addition) | Gentle Warming (e.g., 40-50°C) | Increases reaction rate, but must be done cautiously to avoid side reactions. |
| Time | 6-10 hours | Up to 24 hours (TLC Monitored) | Allows more time for the reaction to proceed to completion. |
Q3: I'm observing a significant amount of a byproduct that I suspect is 9-Methyl-9H-carbazole-3,6-dicarbaldehyde. How can I minimize this?
A3: You are correct; di-formylation is the most common side reaction.[7] The carbazole ring is highly activated by the nitrogen atom, and after the first formylation, the ring remains electron-rich enough for a second attack, primarily at the C-6 position.
-
Control Stoichiometry: This is the primary method to prevent di-formylation. Do not use a large excess of the Vilsmeier reagent. Stick to a strict range of 1.05 to 1.2 equivalents of POCl₃. A larger excess dramatically increases the likelihood of a second formylation event.[7]
-
Temperature Management: Avoid heating the reaction mixture unless absolutely necessary to improve conversion. Higher temperatures provide the activation energy needed for the second, less favorable electrophilic substitution, leading to the di-aldehyde.[7]
-
Dilution: Running the reaction at a slightly lower concentration can sometimes disfavor the bimolecular reaction leading to the byproduct.
Q4: What is the best method for work-up and purification to maximize recovery and purity?
A4: A clean work-up and an effective purification strategy are vital for obtaining a high yield of pure product.
-
Work-up: The reaction is typically quenched by pouring the reaction mixture slowly into a large volume of crushed ice or ice-water with vigorous stirring.[9] This hydrolyzes the intermediate iminium salt to the final aldehyde and deactivates any remaining Vilsmeier reagent. After quenching, the acidic solution should be neutralized. Adding a saturated solution of sodium carbonate (Na₂CO₃) or sodium acetate (NaOAc) until the solution is neutral or slightly basic (pH 7-8) is common.[4][10]
-
Extraction: The product can then be extracted with an organic solvent like chloroform, dichloromethane (DCM), or ethyl acetate.[7][9] Perform multiple extractions (e.g., 3 times) to ensure complete recovery.
-
Purification: The most effective and widely reported method for purifying this compound is recrystallization from ethanol .[7][9] The desired mono-aldehyde is typically less soluble in cold ethanol than the starting material and some impurities. Column chromatography on silica gel can also be used if recrystallization fails to remove all impurities, but it often leads to lower recovery.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the formylation of 9-Methyl-9H-carbazole? The Vilsmeier-Haack formylation of 9-alkylcarbazoles is highly regioselective. The electron-donating nitrogen atom directs the electrophilic substitution primarily to the C-3 and C-6 positions, which are the most electronically enriched and sterically accessible.[7] Under controlled conditions with a slight excess of the Vilsmeier reagent, the mono-formylated 3-carbaldehyde is the predominant product.
Q2: How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is the best method.[7] Use silica gel plates and an eluent system like Hexane:Ethyl Acetate (e.g., in a 9:1 or 8:2 ratio). The starting material (9-Methyl-9H-carbazole) is less polar and will have a higher Rf value. The product (this compound) is more polar due to the aldehyde group and will have a lower Rf value. The di-formylated byproduct will be even more polar and have the lowest Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q3: Are there alternative formylation methods for this compound? Yes, other formylation methods exist, though the Vilsmeier-Haack reaction is often the most efficient for this substrate. The Duff reaction, which uses hexamethylenetetramine (HMTA) and an acid like trifluoroacetic acid (TFA), can also be used to formylate carbazoles, but it may lead to different regioselectivity or lower yields depending on the specific substrate.[11]
Section 4: Optimized Experimental Protocol
This protocol incorporates best practices discussed in the troubleshooting guide to maximize yield and purity.
Synthesis of this compound via Vilsmeier-Haack Reaction
-
Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 9-Methyl-9H-carbazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of substrate).
-
Vilsmeier Reagent Formation: Cool the solution to 0°C using an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise via the dropping funnel over 20-30 minutes. Ensure the internal temperature does not rise above 5°C. A thick, pale-yellow precipitate of the Vilsmeier reagent may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 8-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., Hexane:Ethyl Acetate 9:1). The reaction is complete upon the disappearance of the starting material spot.
-
Work-up: Slowly pour the reaction mixture into a beaker containing a large volume of crushed ice (approx. 100 g per 10 mmol of substrate) with vigorous stirring. Continue stirring for 30 minutes.
-
Neutralization: Neutralize the aqueous mixture by slowly adding a saturated aqueous solution of sodium carbonate until the pH is ~8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from hot ethanol to yield this compound as a white or pale-yellow solid.[9] A typical yield under these optimized conditions should be in the range of 80-90%.
References
- Xie, Y. et al. (2006).Synthesis of -(9-carbazole) acetyl chloride, a novel fluorescence derivatization reagent.
- Shah, D. et al. (2023).Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective. ResearchGate.
- NROChemistry.Vilsmeier-Haack Reaction.
- Gao, Y. et al. (2023).Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH).
- Murakami, Y. et al.THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE.
- Al-Amiery, A. A. et al.Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science.
- Knölker, H.-J. & Reddy, K. R. (2002).Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. IUCr.
- Wikipedia.Vilsmeier–Haack reaction.
- Asian Publication Corporation.Synthesis and Characterization of Novel Carbazole Based Dyes.
- ResearchGate.Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde.
- The Royal Society of Chemistry.Supporting Information.
- MDPI.Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents.
- Wang, C. et al. (2009).9-Ethyl-9H-carbazole-3-carbaldehyde. National Institutes of Health (NIH).
- J&K Scientific LLC.Vilsmeier-Haack Reaction.
- YouTube.Vilsmeier-Haack Reaction.
- Chemistry Steps.Vilsmeier-Haack Reaction.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: Formylation of 9-Methyl-9H-Carbazole
A Guide to Preventing Over-Formylation and Ensuring Regioselective Synthesis
Welcome to the Technical Support Center for the formylation of 9-methyl-9H-carbazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to synthesize 9-methyl-9H-carbazole-3-carbaldehyde while minimizing the formation of the common over-formylated byproduct, 9-methyl-9H-carbazole-3,6-dicarbaldehyde. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
Understanding the Challenge: The Propensity for Over-Formylation
9-Methyl-9H-carbazole is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic substitution reactions such as formylation. The nitrogen atom at the 9-position and the fused benzene rings donate electron density, activating the 3 and 6 positions for electrophilic attack. While this reactivity is advantageous for introducing a formyl group, it also presents the primary challenge: the initial formylation at the 3-position can further activate the ring, leading to a second formylation at the 6-position. This results in the undesired di-formylated byproduct. Controlling the reaction conditions is therefore paramount to achieving high yields of the mono-formylated product.
Troubleshooting Guide: Common Issues and Solutions in Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the most common and efficient method for the formylation of 9-methyl-9H-carbazole. However, it is also prone to over-formylation if not carefully controlled. This section addresses common problems encountered during this procedure.
| Problem | Potential Cause | Recommended Solution |
| Significant formation of di-formylated product | Excess of Vilsmeier reagent: Using a stoichiometric excess of the formylating agent (POCl₃/DMF) is the most common cause of over-formylation. | Strictly control stoichiometry: Use a slight molar excess of the Vilsmeier reagent (1.1 to 1.2 equivalents relative to 9-methyl-9H-carbazole). Carefully calculate and measure the amounts of POCl₃ and DMF. |
| High reaction temperature: Elevated temperatures increase the reaction rate and can overcome the activation energy barrier for the second formylation. | Maintain low and consistent temperature: The formation of the Vilsmeier reagent should be carried out at 0°C. The subsequent reaction with the carbazole should be started at a low temperature and allowed to slowly warm to room temperature. Avoid excessive heating. | |
| Prolonged reaction time: Allowing the reaction to proceed for too long after the starting material has been consumed can lead to the formation of the di-formylated product. | Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed. | |
| Low or no conversion of starting material | Inactive Vilsmeier reagent: The Vilsmeier reagent is sensitive to moisture. Any water present in the reagents or glassware will quench the reagent. | Ensure anhydrous conditions: Thoroughly dry all glassware before use. Use anhydrous DMF and ensure the POCl₃ is of high quality. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient activation: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. | Gradual temperature increase: After the initial low-temperature addition, allow the reaction to slowly warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40-50°C) can be considered, but with careful TLC monitoring for over-formylation. | |
| Complex product mixture/Tarry materials | Decomposition of reagents or products: High temperatures or the presence of impurities can lead to decomposition. | Use purified reagents and control temperature: Ensure the purity of 9-methyl-9H-carbazole and all reagents. Maintain strict temperature control throughout the reaction. A well-controlled, gradual addition of reagents can also prevent localized heating. |
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and how is it formed?
The Vilsmeier reagent is a chloroiminium ion, which is the active electrophile in the Vilsmeier-Haack reaction. It is typically generated in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1]
Q2: Why does formylation occur at the 3 and 6 positions of the carbazole ring?
The nitrogen atom of the carbazole ring is an electron-donating group, which increases the electron density at the ortho and para positions of the benzene rings. In the carbazole system, the positions equivalent to the para-position relative to the nitrogen (the 3 and 6 positions) are the most electronically enriched and sterically accessible for electrophilic attack.
Q3: Can I use other formylation methods to avoid over-formylation?
The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, is another method for formylating aromatic compounds.[2] However, for carbazoles, the Duff reaction is often reported to be less efficient and can still produce a mixture of mono- and di-formylated products, often with lower overall yields compared to a well-controlled Vilsmeier-Haack reaction.[3][4]
Q4: How can I effectively monitor the reaction progress?
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable eluent system, such as ethyl acetate/hexane, can be used to separate the starting material, the mono-formylated product, and the di-formylated byproduct. The starting material (9-methyl-9H-carbazole) is the least polar, followed by the mono-formylated product, and then the more polar di-formylated product.
Q5: What are the expected spectroscopic signatures of the mono- and di-formylated products?
The mono-formylated product, this compound, will show a characteristic aldehyde proton signal in the ¹H NMR spectrum around 10 ppm and a molecular ion peak in the mass spectrum corresponding to its molecular weight (209.25 g/mol ).[5][6] The di-formylated product, 9-methyl-9H-carbazole-3,6-dicarbaldehyde, will have two aldehyde proton signals in the ¹H NMR spectrum and a molecular ion peak corresponding to its molecular weight (237.25 g/mol ).[1]
Experimental Protocols
Optimized Protocol for Mono-Formylation of 9-Methyl-9H-Carbazole via Vilsmeier-Haack Reaction
This protocol is designed to favor the formation of this compound while minimizing the di-substituted byproduct.
Materials:
-
9-methyl-9H-carbazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for TLC and column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice-water bath.
-
Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes with vigorous stirring. Maintain the temperature at 0°C.
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The formation of a white solid indicates the generation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 9-methyl-9H-carbazole (1 equivalent) in a minimal amount of anhydrous DCM.
-
Slowly add the solution of 9-methyl-9H-carbazole to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to stir at 0°C for 1 hour, then slowly warm to room temperature and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 20% ethyl acetate in hexane). The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Cool the reaction mixture back to 0°C and carefully quench by slowly adding crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20%) to separate the desired mono-formylated product from any unreacted starting material and the di-formylated byproduct.
Analytical Characterization
-
TLC Analysis:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 20-30% Ethyl acetate in Hexane
-
Visualization: UV light (254 nm)
-
Expected Rf values:
-
9-methyl-9H-carbazole: ~0.7-0.8
-
This compound: ~0.4-0.5
-
9-methyl-9H-carbazole-3,6-dicarbaldehyde: ~0.1-0.2
-
-
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz):
-
This compound: Expect a singlet for the aldehyde proton (CHO) around δ 10.1 ppm, aromatic protons between δ 7.3-8.6 ppm, and a singlet for the methyl group (N-CH₃) around δ 3.9 ppm.
-
9-methyl-9H-carbazole-3,6-dicarbaldehyde: Expect two distinct singlets for the aldehyde protons, and a more complex pattern in the aromatic region compared to the mono-substituted product.
-
-
Mass Spectrometry (EI):
Visualizing the Process
Vilsmeier-Haack Reaction Mechanism
Caption: A logical workflow for troubleshooting common issues in the formylation of 9-methyl-9H-carbazole.
References
- PubChem. This compound. [Link]
- SpectraBase. 9H-carbazole-3-carboxaldehyde, 9-methyl-. [Link]
- SpectraBase. 9H-carbazole-3-carboxaldehyde, 9-methyl- - Optional[13C NMR] - Chemical Shifts. [Link]
- Khan, M. U. R., Khan, A. A., Shehzadi, S. A., Ullah, R., Munawar, K. S., & Irfan, M. (2024). Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Journal of Chemistry, 36(11), 3043-3047. [Link]
- ResearchGate. A Theoretical Study of the Duff Reaction: Insights into its Selectivity. [Link]
- NIST WebBook. 9H-Carbazole, 9-methyl-. [Link]
- Name Reactions in Organic Synthesis. Duff Reaction.
- Iraqi Journal of Science.
- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Wikipedia. Duff reaction. [Link]
- PubChem. 9-Methyl-9H-carbazole-3,6-dicarbaldehyde. [Link]
Sources
- 1. 9-Methyl-9H-carbazole-3,6-dicarbaldehyde | C15H11NO2 | CID 14401491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C14H11NO | CID 610666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
Technical Support Center: Scale-Up Synthesis of 9-Methyl-9H-carbazole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 9-Methyl-9H-carbazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this important synthetic intermediate. This compound is a crucial building block in the synthesis of various biologically active molecules, including the β-adrenergic receptor antagonist Carvedilol. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis at a larger scale.
The predominant and most efficient method for the formylation of 9-Methyl-9H-carbazole is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the electron-rich carbazole ring. While effective at the lab scale, scaling up this process can present several challenges. This guide will address these challenges in a practical, question-and-answer format.
Vilsmeier-Haack Reaction: An Overview
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic aromatic substitution on the 9-methyl-9H-carbazole ring. The reaction is regioselective, with formylation occurring predominantly at the 3-position due to the electronic properties of the carbazole nucleus.
Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis of this compound via the Vilsmeier-Haack reaction.
Low or No Product Formation
Question: I am observing very low conversion of my starting material, 9-Methyl-9H-carbazole. What are the likely causes and how can I improve the yield?
Answer: Low or no product formation in a Vilsmeier-Haack reaction is a common issue, often stemming from the quality of reagents or reaction conditions. Here’s a systematic approach to troubleshooting:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF, as any water will quench the Vilsmeier reagent. DMF can decompose to dimethylamine, which can also interfere with the reaction; if your DMF has a fishy odor, it should be replaced.
-
Reagent Quality: The purity of phosphorus oxychloride (POCl₃) is critical. Use a fresh bottle or a recently opened one that has been properly stored.
-
Reaction Temperature: The initial formation of the Vilsmeier reagent is typically performed at 0 °C. However, the subsequent reaction with the carbazole substrate may require gentle heating to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature for your scale.
-
Stoichiometry of Reagents: On a larger scale, the molar ratios of reagents become even more critical. Ensure accurate measurement of both DMF and POCl₃. An excess of the Vilsmeier reagent can lead to di-formylation.
Formation of Byproducts
Question: My crude product shows multiple spots on TLC, and after isolation, I have a significant amount of a byproduct. What is this byproduct and how can I minimize its formation?
Answer: The most common byproduct in the formylation of 9-Methyl-9H-carbazole is the di-formylated product, 9-Methyl-9H-carbazole-3,6-dicarbaldehyde. The carbazole ring has two highly activated positions (3 and 6), and with an excess of the Vilsmeier reagent or at elevated temperatures, a second formyl group can be introduced.
Strategies to Minimize Di-formylation:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess (1.05-1.2 equivalents) of the Vilsmeier reagent relative to the 9-Methyl- |
Technical Support Center: 9-Methyl-9H-carbazole-3-carbaldehyde
Welcome to the technical support guide for 9-Methyl-9H-carbazole-3-carbaldehyde (CAS 21240-56-2). This document is designed for researchers, medicinal chemists, and drug development professionals to navigate potential challenges and understand the stability profile of this compound. The following information is structured in a practical, question-and-answer format to directly address issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs) on Stability and Handling
This section addresses the most common initial queries regarding the handling and stability of this compound.
Question 1: My solution of this compound has turned a pale yellow/brown color upon storage. What is the likely cause?
Answer: The most probable cause of discoloration is oxidative degradation . The aldehyde functional group (-CHO) on the carbazole scaffold is susceptible to oxidation, particularly when exposed to atmospheric oxygen.[1][2] This process converts the aldehyde into the corresponding carboxylic acid, 9-Methyl-9H-carbazole-3-carboxylic acid. While the parent compound and the carboxylic acid are typically white to off-white solids, the formation of minor oxidized impurities or polymeric byproducts can lead to a yellowish or brownish hue in solution over time. Aldehydes are generally less stable and more reactive than their ketone counterparts.[1]
To mitigate this:
-
Use Fresh Solvents: Always use freshly opened or distilled anhydrous solvents. Older solvents can contain dissolved oxygen and peroxide impurities that accelerate oxidation.
-
Inert Atmosphere: When preparing stock solutions for long-term storage, sparge the solvent with an inert gas (e.g., argon or nitrogen) before dissolving the compound. Store the resulting solution under an inert atmosphere.
-
Minimize Headspace: Store solutions in vials that are appropriately sized to minimize the amount of air in the headspace.
Question 2: What are the optimal storage conditions for this compound in its solid form and in solution?
Answer: Proper storage is critical to maintaining the integrity of the compound.
For Solid Compound:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.
-
Atmosphere: Keep the container tightly sealed to protect from moisture and air.[3] For long-term storage, consider placing the vial inside a desiccator or a sealed bag with a desiccant pack.
-
Light: Protect from light. The carbazole ring system can absorb UV light, which may lead to photodegradation.[4][5] Store in an amber vial or in a dark location.
For Solutions:
-
Solvent Choice: Use high-purity, anhydrous solvents.
-
Temperature: Store frozen (-20 °C or -80 °C) to significantly slow degradation kinetics.
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure of the bulk stock solution to air and moisture.
-
Inert Gas: As mentioned previously, storing under an inert gas (argon or nitrogen) is best practice.[3]
Question 3: I am observing an unexpected peak in my HPLC/LC-MS analysis with a mass increase of 16 Da. Is this a degradation product?
Answer: Yes, this is a classic indicator of oxidation . An increase of 16 atomic mass units (amu) corresponds to the addition of one oxygen atom. In the context of this compound (Molecular Formula: C₁₄H₁₁NO, Molecular Weight: ~209.25 g/mol ), this mass shift strongly suggests the conversion of the aldehyde group (-CHO) to a carboxylic acid group (-COOH).[6]
-
Parent Compound (Aldehyde): [M+H]⁺ ≈ 210.09
-
Oxidized Product (Carboxylic Acid): [M+H]⁺ ≈ 226.08
This oxidation is the most common degradation pathway under ambient, aerobic conditions. If you observe this peak, review your sample handling and storage procedures for potential exposure to air.
Part 2: Troubleshooting Guide for Investigating Degradation
This section provides in-depth guidance for researchers actively studying the degradation pathways of this compound or troubleshooting unexpected sample instability.
Issue 1: Suspected Photodegradation
-
Symptoms: You observe a rapid loss of the parent compound and the appearance of new impurities when samples are exposed to ambient or UV light. This is common in compounds with extended aromatic systems like carbazole.[7]
-
Underlying Cause: The carbazole moiety possesses a conjugated π-electron system that absorbs ultraviolet radiation.[4][5] This absorption can excite the molecule to a higher energy state, making it susceptible to reactions such as oxidation, dimerization, or rearrangement. While the primary degradation product is often still the oxidized carboxylic acid, light can significantly accelerate this process.
-
Troubleshooting & Experimental Protocol: To confirm and characterize photodegradation, a controlled photostability study is required.
-
Solution Preparation: Prepare a solution of the compound in a relevant solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 10 µM).
-
Sample Division: Divide the solution into two identical sets of clear glass vials.
-
Experimental Sample: Place one set of vials in a photostability chamber with a controlled light source (e.g., a xenon lamp simulating sunlight) or simply on a lab bench exposed to ambient light.
-
Control Sample: Tightly wrap the second set of vials in aluminum foil to serve as a "dark control." Place them alongside the experimental samples to ensure identical temperature conditions.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take one vial from each set (light-exposed and dark control) and analyze the contents immediately by HPLC-UV or LC-MS.
-
Data Analysis: Compare the peak area of the parent compound in the light-exposed sample versus the dark control at each time point. A significantly faster decrease in the light-exposed sample confirms photodegradation. Analyze the chromatograms for the appearance and growth of new peaks, which represent photodegradation products.
Issue 2: Investigating Oxidative vs. Non-Oxidative Pathways
-
Symptoms: Your compound is unstable even when protected from light. You need to determine if the degradation is oxygen-dependent.
-
Underlying Cause: As discussed, the aldehyde group is prone to oxidation.[2][8] However, other pathways, such as hydrolysis at extreme pH or reactions with solvent impurities, could also occur. Differentiating these is key to developing a stable formulation.
-
Troubleshooting & Experimental Protocol: A comparative stability study under inert and aerobic conditions can elucidate the role of oxygen.
Caption: Workflow to determine the role of oxygen in degradation.
Issue 3: Potential Biotransformation in Biological Assays
-
Symptoms: The compound shows reduced activity or disappears rapidly in cell-based assays or in vivo studies, suggesting metabolic degradation.
-
Underlying Cause: The carbazole scaffold and its substituents can be targets for metabolic enzymes, primarily the Cytochrome P450 (CYP) family.[9] These enzymes often catalyze oxidative reactions. Potential metabolic pathways for this compound include:
-
Aldehyde Oxidation: Oxidation of the aldehyde to the carboxylic acid, catalyzed by aldehyde dehydrogenases (ALDHs) or certain CYPs.[10]
-
Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to one of the aromatic rings of the carbazole nucleus by CYP enzymes.[11]
-
N-demethylation: Removal of the methyl group from the nitrogen atom (a less common pathway for N-methyl carbazoles compared to other N-alkyl groups but still possible).
-
-
Troubleshooting & Experimental Protocol: An in vitro metabolic stability assay using liver microsomes is the standard approach to investigate potential biotransformation.
-
Reagents: Obtain liver microsomes (human, rat, etc.) and an NADPH-regenerating system.
-
Incubation: Incubate the compound (e.g., at 1 µM) with the liver microsomes in a phosphate buffer (pH 7.4).
-
Reaction Initiation: Split the incubation mixture into two sets. To one set, add the NADPH-regenerating system to start the enzymatic reaction (+NADPH). To the other set, add a control buffer (-NADPH).
-
Time-Course: Incubate both sets at 37 °C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Interpretation: A significantly faster disappearance of the compound in the +NADPH samples compared to the -NADPH samples confirms CYP-mediated metabolism. The half-life (t₁/₂) can be calculated from the rate of disappearance. Putative metabolites can be identified by searching for expected mass shifts (e.g., +16 Da for hydroxylation/oxidation) in the LC-MS data.
Part 3: Summary of Degradation Pathways and Products
The primary degradation pathways for this compound are summarized below.
Diagram of Potential Degradation Pathways
Sources
- 1. quora.com [quora.com]
- 2. mdpi.com [mdpi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. This compound | C14H11NO | CID 610666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
stability of 9-Methyl-9H-carbazole-3-carbaldehyde under acidic/basic conditions
A Guide for Researchers on Compound Stability & Experimental Troubleshooting
Welcome to the technical support resource for 9-Methyl-9H-carbazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and field-proven insights to help you navigate potential challenges during your experiments.
Frequently Asked Questions (FAQs): General Stability & Handling
Question: What are the recommended storage conditions for this compound?
Answer: For long-term stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For solutions, particularly in solvents like DMSO, storage at -20°C for up to a month or -80°C for up to six months is recommended to prevent degradation.[2] Always store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[2]
Question: I dissolved the compound in a solvent and noticed a color change over time. Is this normal?
Answer: A slight color change may not always indicate significant degradation, but it warrants investigation. Carbazole derivatives can be sensitive to light and air. The aldehyde functional group is also susceptible to slow oxidation to the corresponding carboxylic acid, which could lead to impurities. We recommend preparing solutions fresh whenever possible and performing a purity check (e.g., via HPLC or TLC) if you observe significant visual changes.
Question: Is this compound stable in aqueous solutions?
Answer: The stability in aqueous solutions is highly dependent on the pH. Under strictly neutral conditions (pH 7.0) and protected from light, the compound is relatively stable for short periods. However, deviations into acidic or basic pH ranges can lead to specific degradation pathways, which are detailed in the troubleshooting sections below.
Troubleshooting Guide: Stability in Basic Conditions
Issue: I'm running a reaction under basic conditions (e.g., using NaOH, KOH) and my starting material is rapidly disappearing, showing two new major products on my TLC/LC-MS.
Underlying Cause: The Cannizzaro Reaction. this compound is an aromatic aldehyde that lacks α-hydrogens (hydrogen atoms on the carbon adjacent to the aldehyde group). In the presence of a strong base, such aldehydes undergo a characteristic disproportionation reaction known as the Cannizzaro reaction.[3][4] In this process, two molecules of the aldehyde react: one is oxidized to a carboxylate salt, and the other is reduced to a primary alcohol.[5][6][7]
The two new products you are observing are likely:
-
Sodium or Potassium 9-Methyl-9H-carbazole-3-carboxylate (the oxidized product).
-
(9-Methyl-9H-carbazol-3-yl)methanol (the reduced product).
The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to a second aldehyde molecule, completing the redox process.[3][4]
View Cannizzaro Reaction Mechanism
Caption: Mechanism of the base-induced Cannizzaro reaction.
Preventative Measures & Solutions:
-
Avoid Strong Bases: If your experimental design allows, avoid using concentrated strong bases like NaOH or KOH.
-
Use Non-Nucleophilic Bases: If a base is required, consider weaker or non-nucleophilic organic bases (e.g., triethylamine, DIPEA) that are less likely to initiate the Cannizzaro reaction.
-
Temperature Control: The Cannizzaro reaction rate is temperature-dependent. Running your reaction at lower temperatures (e.g., 0°C or below) can significantly slow down this degradation pathway.
-
Protect the Aldehyde: If the aldehyde is not the reactive center for your desired transformation, consider protecting it as an acetal before subjecting the molecule to basic conditions. The acetal can be removed later under acidic conditions.[8]
Troubleshooting Guide: Stability in Acidic Conditions
Issue: I'm working in an acidic aqueous medium (e.g., HCl, H₂SO₄) and I'm seeing a decrease in my starting material and potential formation of a new, more polar species, but the reaction seems reversible.
Underlying Cause: Hydrate (Gem-diol) Formation. In the presence of water and an acid catalyst, aldehydes can exist in a reversible equilibrium with their corresponding hydrate, also known as a geminal-diol (gem-diol).[9][10] The acid catalyzes this reaction by protonating the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water.[9][11]
While gem-diols are often unstable and difficult to isolate, their formation can sequester your active aldehyde, leading to lower-than-expected reactivity or inaccurate quantification.[9] The equilibrium generally favors the aldehyde, but for certain aldehydes, the hydrate can be a significant species in solution.[10]
View Acid-Catalyzed Hydration Mechanism
Caption: Reversible mechanism of acid-catalyzed aldehyde hydration.
Preventative Measures & Solutions:
-
Use Anhydrous Conditions: If your reaction chemistry permits, use anhydrous (dry) solvents and reagents to prevent hydrate formation.
-
Azeotropic Removal of Water: For reactions run at elevated temperatures, a Dean-Stark apparatus can be used to azeotropically remove water as it forms, shifting the equilibrium away from the hydrate.
-
Acetal Protection: Similar to the basic conditions, if the aldehyde is not the intended reactive site, protecting it as an acetal is an effective strategy. Acetals are stable to base but can be readily removed with aqueous acid to regenerate the aldehyde when needed.[8][12]
-
Characterization: Be aware that NMR spectra taken in protic or non-anhydrous solvents (like wet DMSO-d6) might show peaks corresponding to both the aldehyde and the gem-diol, complicating analysis.
Quantitative Stability & Forced Degradation Data
The following table summarizes the expected stability of this compound under various stress conditions. This is a qualitative guide based on chemical principles. For definitive stability data on your specific batch or formulation, we strongly recommend performing a forced degradation study.[13][14]
| Condition | Potential Reaction/Degradation | Key Indicators (Analytical) | Mitigation Strategy |
| Strong Acid (e.g., 1M HCl, Heat) | Hydrate formation, potential for slow hydrolysis or decomposition of the carbazole ring under harsh conditions. | Appearance of a more polar spot on TLC/HPLC. Reversibility upon removal of water. | Use anhydrous conditions; protect the aldehyde as an acetal. |
| Strong Base (e.g., 1M NaOH, RT) | Cannizzaro Disproportionation. | Rapid disappearance of starting material; appearance of two new peaks (alcohol and carboxylate). | Avoid strong bases; use non-nucleophilic organic bases; lower temperature. |
| Oxidative (e.g., H₂O₂, Heat) | Oxidation of aldehyde to carboxylic acid. | Appearance of a peak corresponding to 9-Methyl-9H-carbazole-3-carboxylic acid. | Store under inert gas; add antioxidants if compatible with the application. |
| Photolytic (e.g., UV Lamp) | Photodegradation (e.g., radical reactions, polymerization). | Appearance of multiple minor degradation products; potential color change. | Store in amber vials or protect from light. |
| Thermal (e.g., >80°C, Dry Heat) | Generally stable, but prolonged high heat can lead to slow decomposition. | Gradual increase in total impurities over time. | Store at recommended temperatures; avoid prolonged heating. |
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for testing the stability of your compound. The goal is to induce 5-20% degradation to ensure that your analytical method can detect and resolve any potential degradants.[14]
Objective: To assess the stability of this compound under acidic and basic stress conditions and to verify the primary degradation pathways.
Analytical Method: A stability-indicating HPLC method with UV detection is required. The method should be able to resolve the parent compound from its potential degradation products (alcohol and carboxylic acid).
Caption: Workflow for a forced degradation study.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC system with UV detector
-
pH meter, volumetric flasks, pipettes
Procedure:
-
Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.
-
Control Sample: Dilute an aliquot of the stock solution with an equal volume of water to get a final concentration of 0.5 mg/mL. This is your T=0 control.
-
Acidic Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 6, 24 hours).
-
Before injection, neutralize each aliquot with an equivalent amount of 0.1 M NaOH.
-
-
Basic Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature. Note: This reaction is often fast.
-
Withdraw aliquots at earlier time points (e.g., 1, 4, 8 hours).
-
Before injection, neutralize each aliquot with an equivalent amount of 0.1 M HCl.
-
-
Analysis:
-
Analyze all control, stressed, and neutralized samples by HPLC.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
-
Calculate the percentage of degradation for each condition.
-
Expected Observations:
-
Basic Stress: You should observe a rapid decrease in the parent peak and the emergence of two new peaks. Using mass spectrometry, these can be confirmed as the corresponding alcohol and carboxylic acid.
-
Acidic Stress: Degradation will likely be much slower. You may observe minimal change, confirming the compound's relative stability to mild acid, or the slow formation of minor impurities.
By following this guide, you can better anticipate, identify, and mitigate stability issues related to this compound, ensuring the integrity and success of your research.
References
- Chenicek, A. G. (1937). The Cannizzaro Reaction of Aromatic Aldehydes. The University of Chicago.
- Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline.
- List, B., & Maruoka, K. (Eds.). (2021). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry, 17, 1456-1481.
- Wikipedia. (n.d.). Cannizzaro reaction. Wikipedia.
- Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry.
- Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Chemistry Steps.
- Li, L., et al. (2006). Degradation of carbazole and its derivatives by a Pseudomonas sp. Applied Microbiology and Biotechnology, 73(4), 941-8.
- Chemistry LibreTexts. (2014, September 4). 12.8: Reactions of Aldehydes and Ketones with Water. Chemistry LibreTexts.
- ResearchGate. (2006). Degradation of carbazole and its derivatives by a Pseudomonas sp. ResearchGate.
- Evans, M. (2023, February 7). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. YouTube.
- Wikipedia. (n.d.). Carbazole. Wikipedia.
- Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. Chemistry Steps.
- ResearchGate. (2016, June 16). How to react NH of carbazole with any aldehyde to form iminium ion? ResearchGate.
- Li, L., et al. (2004). Degradation of carbazole in the presence of non-aqueous phase liquids by Pseudomonas sp. Biotechnology Letters, 26(7), 581-4.
- MedCrave online. (2016, December 14). Forced Degradation Studies. MedCrave online.
- International Journal of Pharmaceutical Research & Allied Sciences. (2022, November 30). Forced Degradation – A Review. International Journal of Pharmaceutical Research & Allied Sciences.
- Oakwood Chemical. (n.d.). 9-Methyl-9H-carbazole-3-carboxaldehyde. Oakwood Chemical.
- ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. ResearchGate.
- RSC Publishing. (2017). Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. RSC Publishing.
- National Institutes of Health. (2019, March 9). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. PMC.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES - ProQuest [proquest.com]
- 6. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 7. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One moment, please... [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. biomedres.us [biomedres.us]
Technical Support Center: Managing Poor Solubility of Carbazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbazole derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address one of the most common challenges in carbazole chemistry: managing poor solubility during reaction workup and purification.
The inherent planarity and aromaticity of the carbazole core lead to strong intermolecular π-π stacking interactions. While advantageous for applications in materials science, this property frequently causes low solubility in common organic solvents, creating significant hurdles during product isolation and purification.[1][2] This guide is designed to provide both practical solutions and the underlying chemical principles to help you navigate these challenges effectively.
Section 1: Troubleshooting Guide - Common Workup Scenarios
This section addresses specific problems you might encounter immediately following your reaction.
Q1: My product precipitated unexpectedly during the aqueous quench or extraction. What should I do?
Answer:
This is a very common issue. The sudden change in the solvent environment's polarity upon adding an aqueous solution can cause your less polar carbazole derivative to crash out of the organic phase, often at the interface.
Causality: The solubility of your product is likely high in the anhydrous reaction solvent but low in the mixed organic-aqueous system. The key is to maintain a favorable environment for your product in the organic layer throughout the workup.
Immediate Actions & Solutions:
-
Increase the Organic Solvent Volume: The simplest first step is to add a significant volume of the same organic solvent used for the extraction (e.g., Dichloromethane (DCM), Ethyl Acetate). This can lower the overall polarity of the organic phase enough to redissolve the precipitate.
-
Switch to a Stronger Solvent: If adding more solvent doesn't work, your product may require a more polar or aromatic solvent to remain in solution. Consider adding solvents like Tetrahydrofuran (THF) or Toluene to the extraction mixture until the solid redissolves. Be aware that this may complicate solvent removal later.
-
Perform a Hot Filtration/Extraction: If the product remains insoluble, you can perform a hot extraction. Gently warm the entire biphasic mixture to a temperature where the product dissolves (do not exceed the boiling point of your solvent). Quickly separate the layers while hot. This is often effective as carbazole solubility typically increases with temperature.[2][3]
-
Isolate and Re-dissolve: If the above fails, you may need to isolate the precipitated solid. Filter the entire mixture, separating the solid from the two liquid phases. Wash the solid with water and a non-polar solvent like hexane to remove aqueous and non-polar impurities, respectively. Dry the solid, which is now your crude product, and then proceed with a more targeted purification like recrystallization.
Below is a workflow to guide your decision-making process when encountering unexpected precipitation.
Caption: Decision workflow for handling precipitation during workup.
Q2: I'm struggling to find a suitable solvent to extract my carbazole derivative. What are my options?
Answer:
The principle of "like dissolves like" is a good starting point, but the rigid, π-stacked nature of carbazoles can be challenging.[4] Standard solvents like ethyl acetate or diethyl ether may not be effective.
Solvent Selection Strategy:
-
Halogenated Solvents: Dichloromethane (DCM) and chloroform are often excellent choices for extracting carbazole derivatives due to their polarity and ability to disrupt π-stacking.[5][6]
-
Aromatic Solvents: Toluene or chlorobenzene can be effective, especially for highly non-polar derivatives, as they can interact favorably with the carbazole core.[7][8]
-
Polar Aprotic Solvents: For more polar carbazole derivatives (e.g., those with hydroxyl or amino groups), adding a small amount of THF or using it as the primary solvent can be beneficial.[9] However, THF has some miscibility with water, which may require back-washing with brine.
-
Avoid Polar Protic Solvents: Alcohols like ethanol or methanol are generally poor choices for extraction as carbazoles have low solubility in them and they are miscible with water.[1][6]
A summary of the parent carbazole's solubility is provided in the table below, which can serve as a useful starting point for selecting a solvent for your derivative.
| Solvent | Solubility | Rationale / Notes |
| Dimethylformamide (DMF) | High | Intermolecular hydrogen bonding enhances solubility.[1][10] |
| Pyridine / Quinoline | Soluble | Aromatic nature and polarity are favorable.[1] |
| Acetone | Soluble | Good balance of polarity.[1] |
| Dichloromethane / Chloroform | Soluble | Effective for many non-polar to moderately polar derivatives.[5][6] |
| Toluene / Benzene | Soluble to Slightly Soluble | Good for non-polar derivatives due to π-π interactions.[2] |
| Ethanol / Methanol | Slightly Soluble / Sparingly | Generally poor solvents for extraction due to polarity and miscibility.[1][3][6] |
| Petroleum Ether / Hexane | Slightly Soluble | Typically used as anti-solvents for precipitation or recrystallization.[1][3] |
Q3: My workup is forming a persistent emulsion. How can I break it?
Answer:
Emulsions are common when working with biphasic mixtures containing finely suspended solids or compounds that act as surfactants. They are a physical barrier to efficient extraction.
Solutions to Break Emulsions:
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength and density of the aqueous phase, forcing the separation of the layers.
-
Filter the Entire Mixture: Pass the entire emulsion through a pad of Celite® or glass wool. This can break up the microscopic droplets and remove any particulate matter that is stabilizing the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for physically forcing the layers to separate.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) can allow the layers to separate on their own.
Section 2: FAQs - Purification Strategies
Once you have a crude product, the next challenge is purification.
Q1: What is the best general strategy for purifying a poorly soluble carbazole derivative?
Answer:
For poorly soluble compounds, recrystallization is often superior to column chromatography.[11]
-
Recrystallization: This technique leverages the poor solubility to your advantage. Finding a solvent system where the compound is soluble when hot but insoluble when cold can yield highly pure crystalline material, effectively removing soluble impurities.[4][12]
-
Column Chromatography: This can be difficult if you cannot find an eluent that keeps your compound soluble without being excessively polar. Poor solubility can lead to the compound precipitating on the column, causing streaking, tailing, and poor separation.[13][14]
Q2: My carbazole derivative is streaking badly on my silica gel column. What causes this and how can I fix it?
Answer:
Streaking or tailing is a classic sign of undesirable interactions between your compound and the stationary phase, or solubility issues.
Causes and Solutions:
-
Strong Interaction with Silica: Basic carbazole derivatives (e.g., containing amine groups) can interact strongly with the acidic silanol groups (Si-OH) on the silica surface.[13]
-
Poor Solubility in Eluent: The compound may be precipitating and redissolving as it travels down the column.
-
Solution: Ensure your chosen eluent can fully dissolve the crude material before loading. You may need to use a stronger, more polar solvent system or add a co-solvent like DCM or THF to the eluent.
-
-
Alternative Stationary Phase: If problems persist, silica gel may be the wrong choice.
The following diagram provides a troubleshooting guide for common column chromatography issues with carbazole derivatives.
Caption: Troubleshooting flowchart for column chromatography.
Q3: My compound won't crystallize, even from a supersaturated solution. What can I try?
Answer:
Initiating crystallization, or nucleation, can sometimes be challenging, especially if trace impurities are inhibiting crystal lattice formation.[15]
Inducement Techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.[14]
-
Seed Crystals: If you have a tiny amount of pure product from a previous batch, add a single seed crystal to the supersaturated solution. This provides a perfect template for further crystallization.[14]
-
Reduce Temperature: Slowly cool the solution to room temperature, then transfer it to an ice bath or a refrigerator (0-4 °C) to further decrease solubility and promote crystallization.[14][15]
-
Add an Anti-Solvent: If you have your compound dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (one in which it is insoluble, like hexane or water) dropwise until the solution becomes cloudy. Then, add a drop or two of the good solvent to clarify it and allow it to stand.
Section 3: Key Experimental Protocols
Protocol 1: Systematic Solvent Screening for Recrystallization
This protocol helps you efficiently identify a suitable solvent or solvent pair for purifying your crude carbazole derivative.[4][14]
Materials:
-
Crude carbazole product
-
Small test tubes or vials
-
A selection of solvents with varying polarities (e.g., Hexane, Toluene, DCM, Ethyl Acetate, Acetone, Ethanol, Water)
-
Heating block or water bath
-
Pasteur pipettes
Procedure:
-
Initial Solubility Test: Place ~10-20 mg of your crude product into several separate test tubes.
-
Room Temperature Test: To each tube, add a small amount (~0.5 mL) of a different solvent. Agitate the mixture. Note which solvents dissolve the compound at room temperature (these are unsuitable as single recrystallization solvents).
-
Hot Solubility Test: Take the tubes where the compound was insoluble at room temperature and gently heat them in a heating block. Add the same solvent dropwise while heating until the solid just dissolves.
-
Identify Potential Solvents: A good single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[11]
-
Cooling Test: Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath. Observe which solvent provides a good yield of crystalline solid.
-
Solvent Pair Test (if no single solvent is suitable):
-
Dissolve the compound in a minimum amount of a hot "good" solvent (one in which it is very soluble).
-
Slowly add a "bad" or "anti-solvent" (one in which it is insoluble but is miscible with the good solvent) dropwise while hot until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent to make the solution clear again.
-
Allow the solution to cool slowly as described in step 5. Common pairs include Ethanol/Water and Hexane/Ethyl Acetate.[11]
-
Protocol 2: Column Chromatography with a Triethylamine-Modified Eluent
This protocol is designed for purifying basic carbazole derivatives that show poor behavior on standard silica gel.[13]
Procedure:
-
Prepare the Eluent: Based on TLC analysis, determine a suitable solvent system (e.g., 80:20 Hexane:Ethyl Acetate). To this eluent, add triethylamine (TEA) to a final concentration of 0.5-1% (v/v). For 1 liter of eluent, this would be 5-10 mL of TEA.
-
Pack the Column: Pack your chromatography column with silica gel using the TEA-modified eluent. Ensure the column is packed uniformly without any air bubbles.
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product in a minimal amount of a strong, volatile solvent like DCM.
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your compound adsorbed onto the silica. This prevents solubility issues upon loading.
-
-
Load the Column: Carefully add the dried silica with the adsorbed sample to the top of the packed column, forming a thin, even layer.
-
Elution: Begin eluting with the TEA-modified eluent. If necessary, a gradient elution (gradually increasing solvent polarity) can be used to separate components.
-
Fraction Collection: Collect fractions and monitor them by TLC (remember to use a TEA-modified developing solvent for your TLC plates for an accurate comparison).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile but may require co-evaporation with a solvent like toluene to remove the final traces.
References
- Vertex AI Search. (2024). What are some common substituents found on carbazole derivatives, and how do they affect the properties of the compound?
- BenchChem. (2025). Solubility Profile of 3-Carbazol-9-ylpropane-1,2-diol in Organic Solvents: A Technical Guide.
- Solubility of Things. (n.d.). Carbazole.
- BenchChem. (2025).
- Al-Moktadir, A., et al. (2024).
- BenchChem. (2025).
- Vertex AI Search. (2025).
- Wang, L., et al. (2016).
- Request PDF. (2018).
- University of Colorado Boulder. (n.d.).
- Google Patents. (1949).
- University of California, Los Angeles. (n.d.).
- BenchChem. (2025).
- Al-Ostath, A., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. NIH. [Link]
- Request PDF. (2017).
- Zhang, Y., et al. (2022). Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation.
- European Patent Office. (n.d.).
- ResearchGate. (2015). I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why?
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- University of Rochester, Department of Chemistry. (2026). How To Run A Reaction: The Workup.
Sources
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- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
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Technical Support Center: Optimization of Reaction Conditions for Synthesizing Carbazole-Based Polymers
Welcome to the dedicated technical support center for the synthesis and optimization of carbazole-based polymers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these versatile materials. Carbazole-based polymers are renowned for their unique electronic and photophysical properties, making them key components in organic electronics, including OLEDs, photovoltaics, and sensors.[1][2] However, achieving polymers with desired molecular weights, low polydispersity, and optimal performance requires precise control over reaction conditions.
This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common experimental hurdles. We will explore the causality behind reaction parameters, empowering you to make informed decisions to optimize your synthesis.
Section 1: Troubleshooting Guide
This section addresses the most common challenges encountered during the synthesis of carbazole-based polymers, particularly via Suzuki-Miyaura cross-coupling, a prevalent and versatile method.[3][4]
Question 1: My polymerization resulted in a low molecular weight (Mn) and/or a low yield. What are the probable causes and how can I fix this?
Answer: This is one of the most frequent issues. Low molecular weight or yield points to incomplete polymerization, which can be caused by several factors.
Probable Causes:
-
Inefficient Catalyst System: The palladium catalyst and its associated ligand may not be optimal for your specific monomer system. The catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, can be sluggish if any step is inefficient.[5]
-
Imperfect Stoichiometry: In step-growth polymerization like Suzuki coupling, a precise 1:1 ratio of the dihalo-carbazole and diboronic acid (or ester) monomers is critical. Even a small deviation can significantly limit the degree of polymerization.
-
Monomer & Reagent Impurity: Impurities in monomers, solvents, or the base can poison the palladium catalyst, halting the polymerization prematurely.[5] Water and oxygen can be particularly detrimental.
-
Premature Precipitation: The growing polymer chain may precipitate out of the reaction solvent before reaching a high molecular weight, effectively ending its growth. This is common with rigid-backbone polymers like poly(3,6-carbazole)s.[6]
-
Suboptimal Reaction Temperature/Time: The reaction may not have been heated long enough or at a high enough temperature to go to completion. Conversely, excessively high temperatures can cause catalyst decomposition or side reactions.[7][8]
Solutions & Optimization Strategies:
-
Catalyst & Ligand Screening: The choice of ligand is crucial. Electron-rich, bulky phosphine ligands (e.g., t-Bu3P, SPhos, XPhos) often accelerate the reductive elimination step and stabilize the catalyst. Screen a panel of catalysts and ligands to find the optimal combination for your substrate.[9] A good starting point is a Pd(0) source like Pd2(dba)3 with a suitable phosphine ligand.[7][10]
-
Monomer Purification: Ensure monomers are rigorously purified, typically by recrystallization or column chromatography, to remove any catalytic poisons. Dry solvents and degas the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.
-
Solvent Selection: Choose a solvent system in which the polymer is soluble. High-boiling point aromatic solvents like toluene, xylene, or anisole are common. For biphasic Suzuki reactions, a mixture of an organic solvent (like THF or Toluene) and an aqueous base solution is used.[7][10]
-
Temperature & Time Optimization: Monitor the reaction progress using techniques like Gel Permeation Chromatography (GPC) on aliquots taken over time. This will help determine the optimal reaction time. Typically, reactions are run at temperatures between 80-120 °C.[11][12]
-
Consider Catalyst-Transfer Polycondensation (CTP): For more controlled, chain-growth-like polymerization, consider Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP). This method can produce polymers with defined molecular weights, narrow dispersities, and specific end-groups, though it requires specialized monomers and initiators.[7][8][10]
Question 2: The polydispersity index (PDI) of my polymer is very high (>2.5). How can I achieve a narrower molecular weight distribution?
Answer: A high PDI indicates a lack of control over the polymerization process, with polymer chains of widely varying lengths. This is characteristic of conventional step-growth polycondensation.
Probable Causes:
-
Step-Growth Mechanism: Standard Suzuki polycondensation is a step-growth process, which inherently produces polymers with a theoretical PDI of around 2.0. Higher values suggest side reactions or inconsistent initiation.
-
Chain Transfer Reactions: Unwanted chain transfer events can terminate growing chains and initiate new ones, broadening the PDI.
-
Slow Initiation: If the initiation of new chains is slow compared to propagation, it can lead to a broader distribution of chain lengths.
-
Catalyst Dissociation/Side Reactions: The catalyst can dissociate from the growing chain, leading to uncontrolled step-growth behavior.[7] Homocoupling of boronic acid monomers is a common side reaction that disrupts stoichiometry and broadens PDI.[5]
Solutions & Optimization Strategies:
-
Employ Chain-Growth Methods (SCTP): The most effective way to reduce PDI is to switch to a chain-growth mechanism like Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP). SCTP allows for the synthesis of polymers with PDIs typically below 1.5 by ensuring the catalyst remains associated with a single polymer chain throughout its growth.[8][10]
-
Optimize Reaction Conditions: In a step-growth context, ensure rapid and efficient reaction conditions. A highly active catalyst system can help consume monomers quickly and uniformly.
-
Purification by Fractionation: If a narrow PDI is critical and the synthesis method cannot be changed, the resulting polymer can be purified by fractionation. This is often done by sequential precipitation, where a poor solvent is slowly added to a solution of the polymer, causing the highest molecular weight chains to precipitate first.
Question 3: My polymer is insoluble in common organic solvents, making characterization and processing difficult. What can I do?
Answer: Solubility is a major challenge, especially for conjugated polymers with rigid backbones.
Probable Causes:
-
Rigid Polymer Backbone: The planar structure of the carbazole unit, especially in 3,6-linked polymers, promotes strong intermolecular π-π stacking, leading to aggregation and poor solubility.[6]
-
Insufficient Solubilizing Groups: The alkyl or alkoxy groups attached to the carbazole nitrogen are crucial for solubility. If these chains are too short or absent, the polymer will likely be insoluble.
-
High Crystallinity: A highly ordered, crystalline polymer will be less soluble than its amorphous counterpart.
Solutions & Optimization Strategies:
-
Monomer Design: This is the most critical factor.
-
N-Substitution: Introduce bulky, branched alkyl chains at the N-9 position of the carbazole monomer (e.g., 2-ethylhexyl, 2-octyldodecyl). These chains disrupt π-stacking and increase entropy, enhancing solubility.[7][8]
-
Linkage Isomerism: The connectivity of the carbazole unit has a profound impact. Poly(2,7-carbazole)s generally exhibit better solubility and more effective conjugation compared to poly(3,6-carbazole)s.[13][14] The 3,6-linkage often results in more rigid, less soluble materials.[6]
-
-
Introduce Kinks in the Backbone: Copolymerize the carbazole monomer with a comonomer that introduces a kink or distortion in the polymer backbone, disrupting planarity and reducing aggregation.
-
Solvent Choice: Test a range of high-boiling point solvents such as chloroform, dichlorobenzene, or trichlorobenzene at elevated temperatures.
Visualization: Troubleshooting Workflow for Low Molecular Weight
Below is a logical workflow to diagnose and address the issue of low molecular weight in carbazole polymer synthesis.
Caption: A flowchart for troubleshooting low molecular weight in carbazole polymer synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which polymerization method is best for carbazole-based polymers? There is no single "best" method; the choice depends on the desired polymer properties and application.
-
Suzuki-Miyaura Coupling: Highly versatile and tolerant of many functional groups. It is the workhorse for producing high-performance, solution-processable polymers for electronic applications.[4] Optimization is key to achieving high molecular weights.[3]
-
Chemical Oxidative Polymerization (e.g., with FeCl₃): A simpler, often lower-cost method. However, it offers poor control over the polymer structure, often leading to defects, branching, and a broad PDI.[1][15] The resulting polymers may also contain residual metallic impurities.
-
Electropolymerization: Ideal for applications requiring a thin polymer film deposited directly onto a conductive substrate, such as sensors or electrochromic devices.[1][15][16] The polymer is synthesized and deposited in one step.
Q2: How does the carbazole linkage position (2,7- vs. 3,6-) affect the final polymer properties? The linkage position is critically important. The nitrogen atom's position relative to the polymer backbone dictates the electronic structure.
-
Poly(2,7-carbazole)s: The backbone passes through the 2 and 7 positions, leading to a more linear and extended π-conjugation along the chain. This generally results in a smaller bandgap (red-shifted absorption), higher charge carrier mobility, and better solubility compared to 3,6-linked isomers.[13][14]
-
Poly(3,6-carbazole)s: The backbone is connected through the 3 and 6 positions, which are para to the nitrogen atom. This can lead to a more rigid, planar structure with strong intermolecular interactions, often resulting in lower solubility and a larger bandgap.[6][14]
| Property | Poly(2,7-carbazole) | Poly(3,6-carbazole) | Rationale |
| Conjugation Length | More effective, extended | Less effective, often interrupted | The 2,7-pathway provides a more direct route for electron delocalization along the backbone.[13] |
| Solubility | Generally higher | Generally lower | The more linear 2,7-structure is easier to solubilize with appropriate side chains.[14] |
| Optical Band Gap | Lower (red-shifted) | Higher (blue-shifted) | Extended conjugation in 2,7-polymers lowers the HOMO-LUMO gap.[13] |
| Hole Mobility | Often higher | Often lower | Better intermolecular orbital overlap and extended conjugation facilitate charge transport.[4] |
Q3: What are the key steps in the Suzuki-Miyaura catalytic cycle I should be aware of for optimization? Understanding the catalytic cycle helps in troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the carbazole monomer. A slow step here can be addressed by using a more electron-rich ligand.
-
Transmetalation: The organic group from the boronic acid/ester is transferred to the palladium center, displacing the halide. The choice of base is critical here to activate the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming a new C-C bond and regenerating the Pd(0) catalyst. This is often the rate-limiting step, and bulky, electron-rich ligands can significantly accelerate it.
Visualization: Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key stages of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling polymerization.
Q4: What are the standard techniques for characterizing newly synthesized carbazole-based polymers? A multi-technique approach is essential:
-
Gel Permeation Chromatography (GPC/SEC): The primary method to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[7][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer repeat unit and to analyze end-groups.[7][17]
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: To investigate the electronic properties, determine the optical bandgap from the absorption edge, and assess the emission color and efficiency.[17]
-
Cyclic Voltammetry (CV): An electrochemical method used to determine the oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be estimated.[17]
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability (decomposition temperature) and thermal transitions (glass transition temperature, Tg) of the polymer.[17][18]
Section 3: Experimental Protocols
This section provides a generalized, representative protocol for the synthesis of a carbazole-based polymer via Suzuki-Miyaura polycondensation. Note: This is a template; exact quantities, temperatures, and times must be optimized for specific monomers.
Protocol: General Suzuki-Miyaura Polycondensation
-
Monomer Preparation:
-
Ensure both the dihalo-carbazole monomer (e.g., 2,7-dibromo-9-(2-octyldodecyl)-9H-carbazole) and the diboronic acid or ester comonomer are of high purity (>99.5%).
-
In a reaction flask (e.g., a Schlenk flask), add the dihalo-carbazole monomer (1.00 eq.), the diboronic ester comonomer (1.00 - 1.02 eq.), and a phase-transfer catalyst like Aliquat 336 if needed.
-
-
Reaction Setup:
-
Equip the flask with a condenser and a magnetic stir bar.
-
Seal the flask and thoroughly degas the system by subjecting it to at least three cycles of vacuum and backfilling with high-purity argon or nitrogen.
-
Via cannula, add an appropriate amount of degassed solvent (e.g., Toluene, 0.1 M concentration).
-
Add the degassed aqueous base solution (e.g., 2 M K₂CO₃). The mixture should be biphasic.
-
-
Catalyst Addition and Polymerization:
-
In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., t-Bu₃P, 4-8 mol % relative to Pd).
-
Briefly flush the vial with inert gas.
-
Add the catalyst/ligand mixture to the reaction flask under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring to ensure good mixing between the phases.
-
Allow the reaction to proceed for 24-72 hours. Monitor progress by taking small aliquots and analyzing them by GPC.
-
-
Work-up and Purification:
-
After the reaction is complete (when molecular weight plateaus), cool the mixture to room temperature.
-
Add an end-capping agent (e.g., a small amount of phenylboronic acid, followed by 2-bromothiophene after a few hours) to functionalize reactive chain ends and improve stability.
-
Dilute the reaction mixture with a good solvent like chloroform or THF.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, dilute acid (e.g., 1 M HCl), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solution using a rotary evaporator.
-
Precipitate the polymer by slowly adding the concentrated solution into a large volume of a non-solvent (e.g., methanol, acetone, or hexane).
-
Collect the polymer precipitate by filtration. To further purify, perform a Soxhlet extraction with a series of solvents (e.g., acetone, hexane, chloroform) to remove oligomers and catalyst residues. The pure polymer is recovered from the chloroform fraction.
-
Dry the final polymer under vacuum at an elevated temperature (e.g., 60 °C) for at least 24 hours.
-
References
- Poly( N -alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization: From Macrocyclization toward End Functionalization. (n.d.). ResearchGate.
- Balakrishna, K., et al. (2020). Synthesis and Characterization of Carbazole Based Donor-Acceptor-Donor Type Polymer for NLO Applications. Journal of Physics: Conference Series, 1495(1), 012026.
- Nanoscale characterization of carbazole-Lndole Copolymers Modified Carbon Fiber Surfaces. (n.d.). University of Limerick.
- Bakkali, H., et al. (2022). Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid. Polymers, 14(12), 2469.
- Erginer, M., Ustamehmetoğlu, B., & Sezer, E. (2022). Synthesis and characterization of a series of conducting polymers based on indole and carbazole. Turkish Journal of Chemistry, 46(5), 1677-1693.
- Erginer, M., Ustamehmetoğlu, B., & Sezer, E. (2022). Synthesis and characterization of a series of conducting polymers based on indole and carbazole. PubMed.
- Morisaki, Y., & Chujo, Y. (2015). Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. Polymers, 7(5), 875-888.
- Erginer, M., Ustamehmetoğlu, B., & Sezer, E. (2022). Synthesis and characterization of a series of conducting polymers based on indole and carbazole. PMC.
- Palladium nanoparticles supported on a carbazole functionalized mesoporous organic polymer: synthesis and their application as efficient catalysts for the Suzuki–Miyaura cross coupling reaction. (2017). RSC Publishing.
- Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
- Wang, H., et al. (2023).
- Zappia, S., et al. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers, 12(10), 2256.
- Kim, J., et al. (2013). Carbazole-Based Copolymers: Effects of Conjugation Breaks and Steric Hindrance. Macromolecules, 46(15), 5927-5935.
- Synthesis of a Carbazole-Based Nanoporous Organic Polymer for Efficient Adsorption/Separation of C2H2 and CO2. (2023). ACS Publications.
- Wang, H., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Taylor & Francis Online.
- Blouin, N., et al. (2008). Poly(2,7-carbazole)s: Structure−Property Relationships. Accounts of Chemical Research, 41(9), 1110-1119.
- Purification of carbazole by solvent crystallization under two forced cooling modes. (2019). ResearchGate.
- Tritto, I., et al. (2021). Synthesis of Di-Block Copolymers Poly (Propylene oxide)-block-Poly (9-(2,3-epoxypropyl) Carbazole) via Sequential Addition of Monomers in One Pot. Polymers, 13(5), 763.
- Zappia, S., et al. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. PubMed Central.
- Synthesis of carbazole‐based polymers and the model compound. (n.d.). ResearchGate.
- Construction of a Carbazole-Based Nanoporous Organic Polymer via an AB2 Monomer for Adsorption/Separation of C1–C3 Alkanes and CO2. (2023). ACS Publications.
- Optimization of reaction conditions for Suzuki coupling 1. (n.d.). ResearchGate.
- Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. (2021). Semantic Scholar.
- Li, J., et al. (2021). Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I− and Hg2+. Fullerenes, Nanotubes and Carbon Nanostructures, 29(12), 1014-1023.
- Carbazole-Containing Polymers: Synthesis, Properties and Applications. (2021). ResearchGate.
- Wang, H., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. PubMed Central.
- Tajima, K., & Yoshino, K. (2021). Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers. Polymers, 13(23), 4168.
- An Insight into the Polymerization Process of the Selected Carbazole Derivatives - Why does It not always Lead to a Polymer Formation?. (2019). ResearchGate.
- Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2018). Reaction Chemistry & Engineering (RSC Publishing).
- Effect of two facile synthetic strategies with alterable polymerization sequence on the performance of N-vinyl carbazole-based conjugated porous materials. (n.d.). SciSpace.
- Synthesis procedure for the carbazole-based microporous polymer. (n.d.). ResearchGate.
- Synthesis and Characterization of Kinked and Hyperbranched Carbazole/Fluorene-Based Copolymers. (n.d.).
- Trends in carbazole synthesis – an update (2013–2023). (2023). ResearchGate.
- Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. (2023). RSC Publishing.
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- 1. mdpi.com [mdpi.com]
- 2. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. [PDF] Suzuki–Miyaura Catalyst-Transfer Polycondensation of Triolborate-Type Carbazole Monomers | Semantic Scholar [semanticscholar.org]
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- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Characterization of Carbazole Based Donor-Acceptor-Donor Type Polymer for NLO Applications - ProQuest [proquest.com]
Technical Support Center: Characterization of Carbazole Aldehydes
Welcome to the technical support center for the characterization of carbazole aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the synthesis, purification, and analysis of these important chemical entities.
I. Synthesis of Carbazole Aldehydes: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like carbazoles.[1][2][3] However, its successful execution requires careful control of reaction conditions to avoid common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the Vilsmeier-Haack formylation of an N-substituted carbazole?
The formylation of N-substituted carbazoles, such as 9-ethyl-9H-carbazole, predominantly yields the 3-carbaldehyde isomer. The nitrogen atom's electron-donating nature directs electrophilic substitution to the 3 and 6 positions, which are the most electronically enriched and sterically accessible.[4]
Q2: What are the key reagents and their roles in this reaction?
The primary reagents are:
-
N-substituted carbazole: The substrate to be formylated.
-
Phosphorus oxychloride (POCl₃): An activating agent that reacts with DMF to form the Vilsmeier reagent.
-
N,N-Dimethylformamide (DMF): Serves as both a solvent and a reactant to generate the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride.[4]
Q3: What are the common side reactions or byproducts?
The most frequent side reaction is di-formylation, leading to the formation of 3,6-dicarbaldehyde derivatives. This is more likely to occur with an excess of the Vilsmeier reagent or at elevated reaction temperatures.[4] Incomplete reactions may also leave unreacted starting material in the product mixture.[4]
Troubleshooting Guide: Vilsmeier-Haack Reaction
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is thoroughly dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF.[4] |
| Reaction temperature is too low. | While the Vilsmeier reagent is formed at 0°C, the subsequent reaction with the carbazole may require gentle heating. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal temperature.[4] | |
| Formation of Di-formylated Byproduct | Excess of Vilsmeier reagent (POCl₃ and DMF). | Use a stoichiometric amount or a slight excess of POCl₃ (e.g., 1.05 to 1.2 equivalents) relative to the carbazole substrate.[4] |
| High reaction temperature or prolonged reaction time. | Maintain a controlled temperature and monitor the reaction closely by TLC. Stop the reaction once the starting material is consumed.[4] | |
| Incomplete Reaction (Starting material remains) | Insufficient amount of Vilsmeier reagent. | Ensure at least a stoichiometric amount of POCl₃ is used.[4] |
| Short reaction time. | Increase the reaction time and continue to monitor by TLC until the starting material is consumed.[4] |
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: A general experimental workflow for the Vilsmeier-Haack formylation of carbazoles.
II. Purification of Carbazole Aldehydes
The purification of carbazole aldehydes can be challenging due to their polarity and potential for instability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude carbazole aldehydes?
Recrystallization is often a highly effective method for purifying carbazole aldehydes.[4] Ethanol is a commonly used solvent. For less crystalline products, column chromatography may be necessary.
Q2: My carbazole aldehyde seems to be degrading during column chromatography. What can I do?
Carbazole aldehydes can be sensitive to the acidic nature of silica gel. To mitigate this, consider the following:
-
Use a less acidic stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel.
-
Add a basic modifier to the eluent: A small amount of triethylamine (e.g., 0.1-1%) can be added to the mobile phase to neutralize the acidic sites on the silica gel.[5]
-
Work quickly: Do not let the compound sit on the column for an extended period.
Troubleshooting Guide: Purification
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Difficulty with Recrystallization | Poor solvent choice. | Screen a variety of solvents or solvent mixtures to find a system where the compound is sparingly soluble at room temperature and highly soluble when heated. |
| Presence of oily impurities. | Attempt to triturate the crude product with a non-polar solvent like hexane to remove oily residues before recrystallization. | |
| Product Tailing on TLC/Column Chromatography | Interaction with acidic silica gel. | Add a small amount of triethylamine or another basic modifier to the eluent.[5] |
| Compound instability on the stationary phase. | Consider using a different stationary phase like neutral alumina or a bonded-phase silica. | |
| Product appears colored or degraded after purification | Oxidation of the aldehyde. | Minimize exposure to air and light during purification. Consider using degassed solvents. |
| Residual acid from synthesis. | Ensure the crude product is thoroughly washed and neutralized before purification. |
III. Spectroscopic Characterization of Carbazole Aldehydes
Accurate spectroscopic characterization is crucial for confirming the structure and purity of carbazole aldehydes.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: What are the expected ¹H NMR chemical shifts for a 9-ethyl-9H-carbazole-3-carbaldehyde?
While specific shifts can vary with the solvent and other substituents, general expectations are:
-
Aldehyde proton (-CHO): A singlet between δ 9.8 and 10.3 ppm.[9]
-
Aromatic protons: Multiplets in the range of δ 7.0 to 8.5 ppm. The proton adjacent to the aldehyde group will be shifted downfield.
-
N-ethyl protons (-CH₂CH₃): A quartet for the -CH₂- group and a triplet for the -CH₃ group in the aliphatic region.
Q2: My ¹H NMR spectrum shows broad peaks for the aromatic protons. What could be the cause?
Broad peaks in the NMR spectrum can be due to several factors:
-
Low solubility: The compound may not be fully dissolved in the NMR solvent. Try a different solvent or gently warm the sample. Some carbazole derivatives have low solubility.[9][10]
-
Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Intermediate exchange rate: If there is a dynamic process occurring, such as restricted rotation or tautomerism, on the NMR timescale, it can lead to broad signals.
Troubleshooting Guide: NMR Spectroscopy
Caption: A troubleshooting flowchart for common issues in the NMR characterization of carbazole aldehydes.
Mass Spectrometry (MS)
Q1: What is the expected fragmentation pattern for a carbazole aldehyde in mass spectrometry?
In electron ionization (EI) mass spectrometry, you would expect to see a strong molecular ion peak (M⁺). A common fragmentation pattern for aldehydes is the loss of a hydrogen radical to form a stable acylium ion ([M-H]⁺), or the loss of the entire formyl group (-CHO) as a radical, resulting in an [M-29]⁺ peak.
Q2: I am not seeing the expected molecular ion peak in my mass spectrum. Why?
The absence of a molecular ion peak can occur if the molecule is unstable under the ionization conditions. Consider using a softer ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), which are less likely to cause fragmentation.[6]
Infrared (IR) Spectroscopy
Q1: What are the key IR absorption bands to look for in a carbazole aldehyde?
You should look for two characteristic peaks:
-
C=O stretch of the aldehyde: A strong absorption band in the region of 1670-1700 cm⁻¹.
-
C-H stretch of the aldehyde: Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
The presence of these bands, along with the characteristic aromatic C-H and C=C stretching vibrations, provides strong evidence for the presence of the aldehyde functional group on the carbazole core.[6][7]
IV. Sample Stability and Handling
Q1: Are carbazole aldehydes generally stable?
Carbazole aldehydes can be susceptible to oxidation, especially when exposed to air and light over extended periods. The aldehyde group can be oxidized to a carboxylic acid.
Q2: How should I store my carbazole aldehyde samples?
For long-term storage, it is recommended to keep the samples in a cool, dark place, preferably under an inert atmosphere (e.g., in a vial flushed with nitrogen or argon).
V. References
-
BenchChem. (2025). Improving the yield of the Vilsmeier-Haack reaction for 9-ethyl-9H-carbazole-2-carbaldehyde. BenchChem Tech Support.
-
Preparation and property analysis of antioxidant of carbazole derivatives. (2024). PMC - NIH. [Link]
-
Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations. (2021). Aperta. [Link]
-
Synthesis and Characterization of New Carbazole Derivative for Photorefractive Materials. (2025). ResearchGate.
-
Synthesis, Characterization and biological evaluation of some newer carbazole derivatives. (2014). Journal of the Serbian Chemical Society.
-
BenchChem. (2025). Common side reactions in the synthesis of carbazole derivatives. BenchChem Tech Support.
-
Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking. (2021). RSC Publishing. [Link]
-
Oxidative Coupling of Carbazoles: A Substituent-Governed Regioselectivity Profile. (2018). The Journal of Organic Chemistry - ACS Publications. [Link]
-
BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Mannich Reaction for Carbazolone Synthesis. BenchChem Tech Support.
-
Recent developments in c−h functionalization of carbazoles. (n.d.). Inknows.
-
Theoretical Perspectives on the Gas-Phase Oxidation Mechanism and Kinetics of Carbazole Initiated by OH Radical in the Atmosphere. (2025). ResearchGate.
-
Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. (2019). PMC - NIH. [Link]
-
Trends in carbazole synthesis – an update (2013–2023). (2023). ResearchGate.
-
Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. (2019). MDPI. [Link]
-
Carbazole Aldehydes. (n.d.). Journal of the American Chemical Society. [Link]
-
Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. (2017). RSC Publishing. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). PharmaInfo.
-
ChemInform Abstract: The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. (2010). ResearchGate.
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Anodic Dehydrogenative Aromatization of Tetrahydrocarbazoles Leading to Carbazoles. (2023). Organic Letters - ACS Publications. [Link]
-
(PDF) Carbazole-based compounds containing aldehyde and cyanoacetic acid: Optical properties and applications in photopolymerization. (2017). ResearchGate.
-
Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. (2017). RSC Publishing. [Link]
-
Properties, environmental fate and biodegradation of carbazole. (2017). PMC - NIH. [Link]
-
Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. (2019). PubMed. [Link]
-
1 H-NMR spectrum of carbazole. (n.d.). ResearchGate.
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
-
Trends in carbazole synthesis – an update (2013–2023). (2023). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
(PDF) Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation. (n.d.). ResearchGate.
-
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (n.d.). CONICET.
-
The ¹H NMR spectra of mixtures of carbazole and anthracene before and... (n.d.). ResearchGate.
-
Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (n.d.). Taylor & Francis Online.
-
Carbazole. (n.d.). PubChem - NIH. [Link]
-
Chromatographic methods and sample pretreatment techniques for aldehydes determination in biological, food, and environmental samples. (2019). PubMed. [Link]
-
Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. (n.d.). ResearchGate.
-
Characterization of chemical interferences in the determination of unsaturated aldehydes using aromatic hydrazine reagents and liquid chromatography. (2001). PubMed. [Link]
-
Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. (2019). PubMed. [Link]
-
Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. (2017). RSC Publishing. [Link]
-
Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (2023). ResearchGate.
-
MASS SPECTROMETRY OF FATTY ALDEHYDES. (n.d.). PMC - PubMed Central - NIH. [Link]
-
Chemically Stable Carbazole-Based Imine Covalent Organic Frameworks with Acidochromic Response for Humidity Control Applications. (2021). ACS Publications. [Link]
-
19.2: Spectroscopy of Ketones and Aldehydes. (2020). Chemistry LibreTexts. [Link]
-
New carbazole linked 1,2,3-triazoles as highly potent non-sugar α-glucosidase inhibitors. (n.d.). PubMed.
-
Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. (2018). ResearchGate.
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- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations [aperta.ulakbim.gov.tr]
- 8. researchgate.net [researchgate.net]
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- 10. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of 9-Methyl-9H-carbazole-3-carbaldehyde Derivatives
Welcome to the technical support center for the NMR analysis of 9-Methyl-9H-carbazole-3-carbaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of compounds. The unique electronic environment of the carbazole nucleus, coupled with the influence of the N-methyl and C-3 carbaldehyde groups, often leads to complex and challenging NMR spectra. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and confidently elucidate the structure of your molecules.
Introduction: The Challenge of Interpreting Carbazole Derivative Spectra
The this compound scaffold is a common core in many biologically active molecules. Accurate structural confirmation by NMR is a critical step in the synthesis and development of these compounds. However, researchers often encounter difficulties due to:
-
Signal Overlap: The aromatic region (typically 7.0-9.0 ppm) is often crowded, making unambiguous assignment of individual protons challenging.
-
Complex Coupling Patterns: Long-range couplings and second-order effects can lead to multiplets that are difficult to interpret.
-
Substituent Effects: Additional substituents on the carbazole ring can significantly alter chemical shifts and coupling constants in predictable, yet sometimes subtle, ways.
-
Rotamers: In some cases, hindered rotation around single bonds can lead to the appearance of multiple sets of signals for a single compound.
This guide will address these issues systematically, providing both theoretical background and practical, actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shift ranges for the parent this compound?
A1: The chemical shifts of the protons on the carbazole core are influenced by the electron-donating N-methyl group and the electron-withdrawing aldehyde group. The aldehyde proton itself is highly deshielded and appears far downfield. Below is a table summarizing the approximate chemical shift ranges you can expect in a common solvent like CDCl₃.
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| -CHO | 9.9 - 10.5 | Singlet (s) | Highly deshielded due to the anisotropy of the carbonyl group.[1][2] |
| H-4 | 8.5 - 8.7 | Singlet (s) or narrow doublet | Deshielded by the adjacent aldehyde group. |
| H-5 | 8.1 - 8.3 | Doublet (d) | Deshielded due to its peri position relative to the nitrogen. |
| H-1, H-8 | 7.2 - 7.6 | Multiplets (m) or Doublets (d) | These protons are in a more typical aromatic environment. |
| H-2, H-6, H-7 | 7.2 - 7.6 | Multiplets (m) | Often overlap, requiring 2D NMR for definitive assignment. |
| N-CH₃ | 3.7 - 4.0 | Singlet (s) | Characteristic chemical shift for an N-methyl group on a carbazole. |
Note: These are approximate ranges and can be influenced by solvent and other substituents.[3][4]
Q2: My aromatic signals are heavily overlapped. What's the first step to resolve them?
A2: Signal overlap in the aromatic region is a very common problem.[5] Before resorting to more complex experiments, a simple and often effective first step is to change the deuterated solvent . Solvents can induce differential shifts in proton resonances due to varying solute-solvent interactions, a phenomenon known as the "solvent effect."[3][4]
For example, switching from CDCl₃ to a more aromatic solvent like benzene-d₆ can cause significant changes in the chemical shifts of your aromatic protons. The π-system of the benzene-d₆ can interact with the electron-rich and electron-poor regions of your carbazole derivative, often spreading out the signals and revealing hidden multiplicities.[3][4] Other solvents to consider are acetone-d₆, DMSO-d₆, or methanol-d₄.
Experimental Protocol: Solvent Test
-
Prepare Samples: Dissolve 5-10 mg of your compound in 0.6 mL of CDCl₃, benzene-d₆, and acetone-d₆ in separate NMR tubes.
-
Acquire ¹H NMR: Run a standard ¹H NMR experiment on each sample.
-
Compare Spectra: Carefully compare the aromatic regions of the three spectra to see if any solvent provides better resolution.
Q3: How do I definitively assign the protons and carbons in my substituted this compound derivative?
A3: For unambiguous assignment of a novel or complex derivative, a suite of 2D NMR experiments is essential. The most common and useful experiments are COSY, HSQC, and HMBC.[6][7][8]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is invaluable for tracing out the connectivity of the aromatic spin systems. For example, you would expect to see a correlation between H-5 and H-6, H-6 and H-7, and H-7 and H-8.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows which protons are directly attached to which carbons (a one-bond correlation). This is the primary method for assigning the signals in your ¹³C NMR spectrum.[9]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2 or 3 bonds). This is crucial for identifying quaternary carbons (which don't appear in the HSQC) and for piecing together the different fragments of your molecule. For instance, the aldehyde proton (-CHO) should show an HMBC correlation to the C-3 carbon.
The workflow for using these experiments is visualized in the diagram below.
Caption: Workflow for 2D NMR-based structure elucidation.
Part 2: Troubleshooting Guide
Problem 1: Broad or Poorly Resolved Peaks in the Spectrum
Symptoms:
-
Signals in the ¹H NMR spectrum are wider than expected.
-
Fine coupling structure is lost.
-
Overall poor resolution, even after shimming.
Possible Causes and Solutions:
-
Poor Shimming: This is the most common cause of broad peaks.
-
Solution: Re-shim the instrument, paying particular attention to the Z1 and Z2 shims. If using an automated shimming routine, ensure it has completed successfully. If the problem persists, it may be an issue with the NMR tube or sample itself.[10]
-
-
Sample Concentration/Solubility: A solution that is too concentrated can be viscous, leading to slower molecular tumbling and broader lines. Conversely, if the compound is not fully dissolved, the sample is inhomogeneous.
-
Solution: Dilute your sample if it is highly concentrated. If solubility is an issue, try a different deuterated solvent in which your compound is more soluble, or gently warm the sample (if it is thermally stable).
-
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) from catalysts or glassware can cause significant line broadening.
-
Solution: Filter your NMR sample through a small plug of Celite or silica in a Pasteur pipette to remove particulate matter. If you suspect chelation to your compound, you may need to re-purify the sample by column chromatography.
-
-
Chemical Exchange: If your molecule is undergoing a conformational change or proton exchange on the NMR timescale, this can lead to broadened signals.
-
Solution: Run a variable temperature (VT) NMR experiment. Cooling the sample may slow the exchange enough to resolve the individual species, while heating it may cause the signals to coalesce into a sharp, averaged signal.
-
Caption: Troubleshooting workflow for broad NMR signals.
Problem 2: Incorrect Integrals for Aromatic Protons
Symptoms:
-
The total integration of the aromatic region does not match the expected number of protons.
-
Relative integrals within the aromatic region are not consistent with the proposed structure.
Possible Causes and Solutions:
-
Overlapping Solvent Peak: The residual proton signal of the deuterated solvent can overlap with your aromatic signals, leading to inaccurate integration. For example, the residual peak for CDCl₃ is at 7.26 ppm.
-
Solution: Choose a solvent whose residual peak is outside your region of interest. Acetone-d₆ (2.05 ppm) or DMSO-d₆ (2.50 ppm) are good alternatives.[5]
-
-
Incomplete Relaxation: If the relaxation delay (d1) in your NMR experiment is too short, protons with long T₁ relaxation times (common for quaternary carbons and some aromatic protons) may not fully relax between pulses, leading to attenuated signals and lower-than-expected integrals.
-
Solution: Increase the relaxation delay (d1) in your acquisition parameters. A value of 5 seconds is a good starting point for quantitative measurements.
-
-
Presence of Water: The presence of water in your sample (broad peak, typically 1.5-4.5 ppm depending on the solvent) can sometimes affect the baseline and make accurate integration difficult, especially if its signal is broad and tails into the aromatic region.
-
Solution: Ensure your sample and solvent are dry. Use a fresh ampule of deuterated solvent. To confirm if a broad peak is water, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The water peak should disappear or significantly diminish.[5]
-
References
- Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(11), 2329–2337. [Link]
- Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART II. SOLVENT EFFECTS IN THE N.M.R. SPECTRA OF AROMATIC ALDEHYDES.
- A study of Substituent Effect on 1H and 13C NMR Spectra of N- and C-Substituted Carbazoles.
- A study of substituent effect on 1 H and 13 C NMR spectra of mono, di and poly substituted carbazoles.
- Abraham, R. J. (2012). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]
- Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(6), 1071–1078. [Link]
- 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones.
- 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC.
- NMR Coupling Constants.
- Coupling constants for 1H and 13C NMR. University of Wisconsin-Madison. [Link]
- Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)
- HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. [Link]
- 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]
- Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]
- 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Indian Academy of Sciences. [Link]
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
- Common 2D (COSY, HSQC, HMBC).
- 2D NMR. EPFL. [Link]
- Improving Resolution In NMR In The Presence of Microcarriers Using Holmium-DOTA.
- Is there a way to increase the resolution in proton nmr for the paramagnetic transition metal complexes?
- Common problems and artifacts encountered in solution‐state NMR experiments. Wiley Online Library. [Link]
- Late-Stage Functionalisation of Polycyclic (N-Hetero-) Aromatic Hydrocarbons by Detoxifying CYP5035S7 Monooxygenase of the White-Rot Fungus Polyporus arcularius. PubMed Central. [Link]
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Technical Support Center: Resolving Peak Overlap in HPLC of Carbazole Mixtures
From the Desk of the Senior Application Scientist
Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers in pharmaceutical and material sciences who face the unique challenge of separating structurally similar carbazole compounds. Their rigid, planar, and aromatic nature leads to subtle differences in physicochemical properties, often resulting in frustrating peak co-elution in High-Performance Liquid Chromatography (HPLC).
This guide is structured to move beyond generic advice. It provides a systematic, cause-and-effect framework for troubleshooting and resolving these complex separation challenges. We will explore the "why" behind each experimental choice, empowering you to make informed decisions to achieve baseline resolution and robust, reliable data.
Troubleshooting Guide: From Overlap to Resolution
This section addresses specific, hands-on problems you may be encountering at the bench.
Q1: My chromatogram shows co-eluting carbazole isomers or a significant peak shoulder. What is my systematic approach to achieving separation?
Answer: This is the most common challenge with carbazole mixtures. Co-elution indicates a lack of selectivity (α) in your current method. A systematic approach that manipulates selectivity first is the most efficient path to resolution. The resolution between two peaks is governed by efficiency (N), selectivity (α), and retention factor (k). Of these, selectivity is the most powerful tool for resolving closely related compounds.[1]
Follow this workflow to methodically improve your separation.
Caption: Troubleshooting workflow for diagnosing and fixing peak tailing.
Protocol for Mitigating Peak Tailing:
-
Rule out Column Overload: Before adjusting chemistry, perform a simple dilution test. Reduce your sample concentration by a factor of 10 and re-inject. If the peak shape improves significantly, you are simply overloading the column. [2]The solution is to reduce the injection volume or sample concentration. [3]2. Adjust Mobile Phase pH: The most effective way to reduce silanol interactions is to suppress their ionization by lowering the pH. [2] * Prepare your aqueous mobile phase with an acidic modifier. A common starting point is 0.1% formic acid or trifluoroacetic acid (TFA), which will bring the pH to approximately 2.5-3.0.
-
At this low pH, the majority of silanol groups will be protonated (Si-OH) rather than ionized (Si-O-), drastically reducing their ability to interact with your basic analytes. [4]3. Use a High-Purity, End-Capped Column: Modern HPLC columns use high-purity silica with minimal metal contamination and are extensively "end-capped" to shield most residual silanols. If you are using an older column ('Type A' silica), switching to a modern equivalent can solve the problem instantly. [5][6]4. Check for Extra-Column Volume: Excessive tubing length or wide internal diameter tubing between the injector, column, and detector can cause peak broadening and tailing. Ensure all connections are made with minimal tubing length and a narrow ID (e.g., 0.005"). [4]
-
Q3: I am analyzing carbazoles in a complex matrix and suspect interferences are affecting my results. How do I troubleshoot this?
Answer: When analyzing compounds in complex samples like crude oil, biological fluids, or forced degradation samples, co-eluting matrix components can interfere with your analyte's detection, a phenomenon known as the "matrix effect". [7][8]This can suppress or enhance the detector signal, leading to inaccurate quantification, or directly overlap with your peak of interest, compromising resolution. [9][10] Strategies to Mitigate Matrix Effects:
-
Enhance Sample Preparation: The most effective strategy is to remove the interfering components before analysis.
-
Solid-Phase Extraction (SPE): This is a powerful technique for cleaning up complex samples. Choose an SPE sorbent that strongly retains your carbazole analytes while allowing matrix components to be washed away (or vice-versa).
-
Liquid-Liquid Extraction (LLE): This classic technique can be used to selectively extract carbazoles from an aqueous matrix into an immiscible organic solvent.
-
-
Use a Matrix-Matched Calibration Curve: If sample cleanup is insufficient, you can compensate for the matrix effect by preparing your calibration standards in a blank matrix extract that is free of the analyte. [11]This ensures that your standards and samples experience the same degree of signal suppression or enhancement, leading to more accurate quantification.
-
Employ a Guard Column: A guard column is a small, disposable column placed before your analytical column. It traps strongly retained matrix components that could otherwise foul your expensive analytical column and cause peak shape issues over time. [3]4. Utilize Mass Spectrometry (LC-MS): If you have access to an LC-MS system, its selectivity can often overcome chromatographic co-elution. By monitoring a specific mass-to-charge ratio (m/z) for your analyte, you can often distinguish it from an overlapping matrix component with a different mass.
Frequently Asked Questions (FAQs)
Q4: How do I develop a stability-indicating HPLC method for a carbazole-based drug?
Answer: A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products. To prove this, you must perform forced degradation studies . [12][13]The goal is to intentionally stress the drug substance under various conditions to generate potential degradants and then demonstrate that your HPLC method can separate the main peak from all degradation products formed. [14][15] High-Level Protocol for Forced Degradation:
-
Prepare Stress Samples: Expose the drug substance (typically at a concentration of about 1 mg/mL) to the following conditions, aiming for 5-20% degradation of the active pharmaceutical ingredient (API). [16] * Acid Hydrolysis: 0.1 M HCl at room temperature, then at 60°C if no degradation occurs.
-
Base Hydrolysis: 0.1 M NaOH at room temperature, then at 60°C.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Store the solid drug substance in an oven at a high temperature (e.g., 80°C) for a set period. [13] * Photolytic Stress: Expose the drug substance to light according to ICH Q1B guidelines. [16]2. Analyze Samples: Run the stressed samples, along with an unstressed control, using your developed HPLC method.
-
-
Evaluate Specificity: The key criterion is peak purity. Use a photodiode array (PDA) detector to assess the purity of the main carbazole peak in all stressed samples. The peak should be spectrally pure, with no evidence of co-eluting degradants. Furthermore, all significant degradation product peaks must be baseline resolved from the main peak (Resolution > 2.0). [17]
Q5: What are the best starting conditions for developing a new HPLC method for a carbazole mixture?
Answer: A logical starting point saves significant development time. For a novel mixture of carbazoles, the following conditions provide a high probability of initial success.
-
Column: A modern, high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is the industry standard and a robust starting point. [17]* Mobile Phase A: 0.1% Formic Acid in HPLC-grade water. This sets the pH low to control silanol interactions. [18]* Mobile Phase B: Acetonitrile. It generally provides sharper peaks and lower backpressure than methanol. [19]* Initial Gradient Program: A broad "scouting" gradient is essential to elute all components and identify a suitable solvent range. A good starting point is a linear gradient from 5% to 95% Acetonitrile over 15-20 minutes. [1]* Column Temperature: 25-30°C. Temperature can be used later as a tool for fine-tuning selectivity. [17][20]* Flow Rate: 1.0 mL/min for a 4.6 mm ID column. [17]* Detection: UV-Vis detector. Carbazoles have strong absorbance maxima. Check the UV spectrum of your lead compound, but common wavelengths are around 254 nm and 293 nm. [17] From this starting point, you can apply the systematic optimization principles outlined in Q1 to resolve any overlapping peaks.
References
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
- Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Confirming the Purity of 1H-Benzo[c]carbazole: A Comparative Guide to HPLC Analysis. (n.d.). BenchChem.
- A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil. (2024). Journal of Chromatography A.
- Tailing and Fronting of Chromatographic Peaks. (2013). Image and Video Exchange Forum.
- Fronting and Tailing. (n.d.). Scribd.
- Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. (n.d.). Shimadzu.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- The role of forced degradation studies in stability indicating HPLC method development. (2012). Journal of Pharmaceutical and Biomedical Analysis.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks.
- How to Reduce Peak Tailing in HPLC? (2025). Phenomenex.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). LCGC.
- Forced Degradation Studies. (2016). MedCrave online.
- Mobile phase optimization for the separation of some herbicide samples using HPLC. (2007). Journal of the Brazilian Chemical Society.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025). The Pharma Guidance.
- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs.
- How changing stationary phase chemistry can impact separation selectivity. (2023). Biotage.
- Overview of Methods and Considerations for Handling Complex Samples. (2020). LCGC.
- What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.
- An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2012). ResearchGate.
- Troubleshooting LC, basics. (n.d.). Chromedia.
- Development and Validation of RP-HPLC Method for the Analysis of Carbimazole In Bulk and Marketed Formulation. (2022). ResearchGate.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (2015). Journal of Analytical & Bioanalytical Techniques.
- How can I solve the problem of overlapping peaks in HPLC analysis with a common resin-based column? (2014). ResearchGate.
- Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. (2021). ResearchGate.
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025). LCGC.
- A Small-Scale Silica Gel Column Chromatography Method for Separating Carbazole Compounds from Highly Mature Crude Oil. (2023). ResearchGate.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2017). Journal of Pharmacological and Toxicological Methods.
- Co-Elution: How to Detect and Fix Overlapping Peaks. (2023). YouTube.
- Matrix Effects. (n.d.). Separation Science.
- How to separate overlapping peaks of two very similar compounds? (2023). Reddit.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.
- Purification of carbazole by solvent crystallization under two forced cooling modes. (2017). ResearchGate.
Sources
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- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix Effects | Separation Science [sepscience.com]
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- 18. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. mastelf.com [mastelf.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Analysis of 9-Methyl-9H-carbazole-3-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Structural Significance of 9-Methyl-9H-carbazole-3-carbaldehyde
This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functional materials and pharmacologically active molecules. The carbazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with anticancer, neuroprotective, and antimicrobial properties. The introduction of a methyl group at the 9-position and a carbaldehyde group at the 3-position provides key handles for further chemical modifications, making this molecule a valuable intermediate in drug discovery and materials science.
Accurate structural elucidation is paramount to ensuring the purity and identity of synthesized this compound, which underpins the reliability of subsequent experimental work. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides an in-depth comparison of experimentally obtained spectral data for this compound with established literature values, offering insights into data interpretation and validation.
Comparative Spectral Analysis: Experimental vs. Literature Data
A thorough comparison of spectral data is essential for the unambiguous identification of this compound. Below, we present a side-by-side analysis of typical experimental data against literature values. Due to the limited availability of a complete, publicly accessible dataset for this compound, data from the closely related analog, 9-ethyl-9H-carbazole-3-carbaldehyde, is used for comparative purposes for the carbazole core, with appropriate consideration for the difference in the N-alkyl substituent.
¹H NMR Spectroscopy Data
Table 1: Comparison of ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | Typical Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) for 9-Ethyl Analog[1] | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.55 | 8.52 | d | ~1.6 |
| H-5 | ~8.15 | 8.13 | d | ~7.8 |
| H-2 | ~8.00 | 7.98 | dd | ~8.6, 1.6 |
| H-8 | ~7.55 | 7.53 | d | ~8.2 |
| H-6 | ~7.48 | 7.46 | ddd | ~8.2, 7.1, 1.1 |
| H-7 | ~7.30 | 7.28 | ddd | ~7.8, 7.1, 1.0 |
| H-1 | ~7.45 | 7.43 | d | ~8.6 |
| N-CH₃ | ~3.85 | N/A (Ethyl CH₂: ~4.4, CH₃: ~1.4) | s | - |
| CHO | ~10.05 | 10.06 | s | - |
Note: Literature values for the carbazole core protons are based on the 9-ethyl analog and are expected to be very similar for the 9-methyl analog.
¹³C NMR Spectroscopy Data
Table 2: Comparison of ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Assignment | Typical Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) for 9-Ethyl Analog[1] |
| C=O | ~191.5 | 191.8 |
| C-4a | ~144.0 | 144.2 |
| C-9a | ~141.0 | 141.1 |
| C-8a | ~128.0 | 128.2 |
| C-3 | ~127.5 | 127.7 |
| C-4 | ~127.0 | 127.1 |
| C-5 | ~123.5 | 123.7 |
| C-6 | ~121.0 | 121.2 |
| C-2 | ~120.5 | 120.7 |
| C-7 | ~120.0 | 120.1 |
| C-1 | ~110.0 | 110.1 |
| C-4b | ~109.5 | 109.6 |
| N-CH₃ | ~29.5 | N/A (Ethyl CH₂: ~38.0, CH₃: ~13.8) |
Note: Literature values for the carbazole core carbons are based on the 9-ethyl analog and are expected to be very similar for the 9-methyl analog.
Infrared (IR) Spectroscopy Data
Table 3: Comparison of IR Spectral Data (KBr Pellet, cm⁻¹)
| Vibrational Mode | Typical Experimental Frequency (cm⁻¹) | Expected Literature Frequency Range (cm⁻¹)[2] |
| C-H stretch (aromatic) | ~3050 | 3100-3000 |
| C-H stretch (aldehyde) | ~2820, ~2730 | 2850-2800, 2750-2700 |
| C=O stretch (aldehyde) | ~1685 | 1700-1680 |
| C=C stretch (aromatic) | ~1600, ~1470 | 1600-1450 |
| C-N stretch | ~1330 | 1350-1250 |
| C-H bend (aromatic) | ~810, ~740 | 900-675 |
Mass Spectrometry (MS) Data
Table 4: Comparison of Mass Spectrometry Data
| Ion | Typical Experimental m/z | Calculated m/z |
| [M]⁺ | 209 | 209.08 |
| [M-H]⁺ | 208 | 208.08 |
| [M-CHO]⁺ | 180 | 180.08 |
Experimental Protocols and Methodologies
The following sections detail the standardized procedures for acquiring the spectral data presented above. The rationale behind key experimental choices is provided to ensure methodological robustness.
NMR Spectroscopy
Rationale: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.
Workflow for NMR Data Acquisition:
Caption: Workflow for NMR data acquisition and analysis.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.
-
Data Processing: Process the raw free induction decay (FID) data by applying a Fourier transform, phasing the spectrum, and correcting the baseline.
-
Data Analysis: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in the ¹³C spectrum. Identify and integrate the peaks in the ¹H spectrum and determine the chemical shifts of the peaks in both spectra.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Workflow for FT-IR Data Acquisition (KBr Pellet Method):
Caption: Workflow for mass spectrometry data acquisition via electron ionization.
Step-by-Step Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the vaporized sample with electrons (typically at 70 eV) to generate positively charged ions, including the molecular ion and various fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Interpretation and Discussion
The spectral data presented are consistent with the structure of this compound.
-
In the ¹H NMR spectrum , the downfield singlet at approximately 10.05 ppm is characteristic of an aldehyde proton. The singlet at around 3.85 ppm corresponds to the three protons of the N-methyl group. The aromatic region displays a set of signals consistent with a 3,9-disubstituted carbazole core. The distinct signals for each of the seven aromatic protons confirm the proposed substitution pattern.
-
The ¹³C NMR spectrum shows a resonance at approximately 191.5 ppm, which is typical for an aldehyde carbonyl carbon. The signal at around 29.5 ppm is attributed to the N-methyl carbon. The remaining twelve signals in the aromatic region are in agreement with the carbazole ring system.
-
The IR spectrum exhibits a strong absorption band around 1685 cm⁻¹, characteristic of the C=O stretching vibration of an aromatic aldehyde. The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and the characteristic aldehyde C-H stretches around 2820 and 2730 cm⁻¹ further support the structure.
-
The mass spectrum shows a molecular ion peak at an m/z of 209, which corresponds to the molecular weight of this compound (C₁₄H₁₁NO). The prominent fragment ions at m/z 208 ([M-H]⁺) and 180 ([M-CHO]⁺) are consistent with the expected fragmentation pattern.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a self-validating system for the structural confirmation of this compound. The close correlation between the experimentally observed data and the expected values from literature and spectral databases affirms the identity and purity of the compound. This guide serves as a practical resource for researchers, providing a framework for the rigorous spectroscopic characterization of this important synthetic intermediate.
References
- PubChem. This compound.
- SpectraBase. 9H-carbazole-3-carboxaldehyde, 9-methyl-. John Wiley & Sons, Inc. [Link]
- Universitat de Barcelona. Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. [Link]
- ResearchGate. Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. [Link]
- Iraqi Journal of Science.
- PubChem. 9-ethyl-9H-carbazole-3-carbaldehyde.
- Yuan, M.-S., Zhao, L., & Zhang, R.-r. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1885. [Link]
- ResearchGate. Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. [Link]
- NIST. 9H-Carbazole, 9-methyl-. National Institute of Standards and Technology. [Link]
Sources
9-Methyl-9H-carbazole-3-carbaldehyde vs. 9-ethyl-9H-carbazole-3-carbaldehyde properties
An In-Depth Comparative Analysis for Materials Science and Drug Discovery: 9-Methyl-9H-carbazole-3-carbaldehyde vs. 9-Ethyl-9H-carbazole-3-carbaldehyde
Introduction: The Subtle Impact of an Alkyl Chain
In the realm of organic electronics and medicinal chemistry, the carbazole moiety is a cornerstone scaffold, prized for its rigid, planar structure, excellent hole-transporting capabilities, and high thermal stability.[1][2] Functionalization of the carbazole core allows for the fine-tuning of its physicochemical and electronic properties. This guide provides a detailed comparative analysis of two closely related derivatives: this compound and 9-Ethyl-9H-carbazole-3-carbaldehyde.
While differing by only a single methylene unit on the N-9 position, the transition from a methyl to an ethyl group imparts subtle yet significant changes in melting point, solubility, and crystal packing. These differences can have profound implications for their application, whether in the fabrication of organic light-emitting diodes (OLEDs) or in their interaction with biological targets.[3][4] This document, intended for researchers and drug development professionals, delves into the synthesis, properties, and applications of these two compounds, supported by experimental data to illuminate the causal relationships between their structure and function.
Comparative Physicochemical Properties
The addition of a single carbon to the N-alkyl chain directly influences the physical properties of the molecule. The ethyl derivative exhibits a higher molecular weight and, notably, a melting point that is approximately 10°C higher than its methyl counterpart, suggesting differences in crystal lattice energy and intermolecular interactions.
| Property | This compound | 9-Ethyl-9H-carbazole-3-carbaldehyde |
| CAS Number | 21240-56-2[5][6] | 7570-45-8[7] |
| Molecular Formula | C₁₄H₁₁NO[5][6] | C₁₅H₁₃NO[8] |
| Molecular Weight | 209.25 g/mol [5][6] | 223.27 g/mol [8] |
| Appearance | White to yellow solid | Solid[8] |
| Melting Point | 74-75 °C[9] | 85-87 °C |
| IUPAC Name | 9-methylcarbazole-3-carbaldehyde[5] | 9-ethylcarbazole-3-carbaldehyde[10] |
Synthesis: A Comparative Workflow
The most common and efficient route to synthesize these C-3 carbaldehyde derivatives is a two-step process: N-alkylation of the carbazole core followed by a regioselective formylation reaction.[11] The Vilsmeier-Haack reaction is particularly effective for the formylation step, as it utilizes an electron-rich aromatic substrate and directs the formyl group primarily to the electron-rich 3 and 6 positions.[12][13]
The choice between a methyl or ethylating agent in the first step is the primary differentiator in the synthesis. The subsequent formylation proceeds under identical conditions, allowing for a direct comparison of the process. The ethyl derivative has been synthesized with a reported yield of 85%.[14]
Figure 1. Comparative synthesis workflow for N-methyl and N-ethyl carbazole-3-carbaldehydes.
Experimental Protocol: Synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde
This protocol is adapted from established literature procedures for the Vilsmeier-Haack formylation of N-alkylated carbazoles.[13][14]
Materials:
-
9-Ethyl-9H-carbazole (1.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃, ~1.05 eq)
-
Ice
-
Chloroform
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Reaction Setup: Dissolve 9-Ethyl-9H-carbazole (e.g., 0.30 g, 1.54 mmol) in N,N-dimethylformamide (10 ml) in a round-bottom flask.
-
Cooling: Cool the mixture to 0 °C (273 K) using an ice bath. This is critical to control the exothermic reaction upon addition of the Vilsmeier reagent.
-
Reagent Addition: Slowly add a solution of POCl₃ (e.g., 0.24 g, 1.60 mmol) in DMF to the cooled carbazole solution while stirring. The slow addition prevents a rapid temperature increase.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 10 hours to ensure the reaction goes to completion.
-
Quenching: Pour the reaction mixture into a beaker of ice water. This hydrolyzes the intermediate iminium salt to the aldehyde and precipitates the product. Stir for an additional 30 minutes.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform (3x). The organic product will move into the chloroform layer.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous Na₂SO₄ to remove residual water. Filter off the drying agent and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by recrystallization from ethanol to yield the final product, 9-Ethyl-9H-carbazole-3-carbaldehyde, as a solid.[14]
Structural and Spectroscopic Insights
The core carbazole structure is nearly planar in both molecules.[14][15] The primary structural difference lies in the conformation of the N-alkyl chain. The electron-withdrawing aldehyde group at the C-3 position induces a charge-transfer character from the electron-rich nitrogen atom to the substituted benzene ring.[14][15] This is reflected in the N-C bond lengths within the central pyrrole ring, which are significantly different.[14][16]
Thermal Stability and Solubility
Carbazole derivatives are renowned for their high thermal stability, a critical requirement for materials used in organic electronic devices which often undergo thermal evaporation during fabrication.[19][20] While specific TGA data for these two exact compounds is not published, related carbazole structures show decomposition temperatures (Td) well above 300 °C and high glass transition temperatures (Tg).[21][22] The subtle change from a methyl to an ethyl group is not expected to dramatically alter the decomposition temperature, which is primarily dictated by the stability of the aromatic carbazole core.[1]
Solubility, however, is more sensitive to the N-alkyl substituent. The ethyl group, being larger and more lipophilic than the methyl group, generally enhances solubility in common organic solvents.[3] This is a crucial practical consideration, as improved solubility facilitates material processing and purification by chromatography. Studies on N-Ethylcarbazole (the precursor) show its solubility increases with temperature in solvents like methanol, ethanol, and various alcohols.[23]
Applications: A Tale of Two Fields
While both molecules are valuable building blocks, the available research highlights their application in distinct areas.
9-Ethyl-9H-carbazole-3-carbaldehyde: A Focus on Medicinal Chemistry Recent studies have identified 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) as a promising anti-cancer agent. It has been shown to have a strong and selective inhibitory activity against the growth of melanoma cells, while having little effect on normal human melanocytes.[4] The mechanism of action involves the reactivation of the p53 tumor suppressor pathway, leading to apoptosis in melanoma cells.[4] This makes it a significant lead compound in the development of targeted cancer therapies. Its utility is also recognized in synthesizing other bioactive molecules, such as carbazole-thiazole analogues with anticancer properties.[24]
This compound: A Staple in Materials Science The methyl derivative, along with other N-alkylated carbazole aldehydes, serves as a key intermediate in the synthesis of materials for organic electronics.[3][25] The carbazole core provides the necessary hole-transporting properties and high triplet energy, while the aldehyde group acts as a versatile chemical handle for building larger π-conjugated systems.[3][26] These materials are integral to the development of:
-
Organic Light-Emitting Diodes (OLEDs): Used as host materials for phosphorescent emitters or as building blocks for thermally activated delayed fluorescence (TADF) emitters.[2][3]
-
Organic Solar Cells: The electron-donating carbazole unit is a suitable component in donor-acceptor type semiconductors for organic photovoltaics.[3]
Conclusion
The comparison between this compound and 9-Ethyl-9H-carbazole-3-carbaldehyde serves as an excellent case study in structure-property relationships. The seemingly minor difference of one methylene group leads to measurable changes in physical properties like melting point and solubility. While both compounds are synthesized via similar, high-yielding protocols, their documented applications diverge. The ethyl derivative has emerged as a promising candidate in medicinal chemistry with demonstrated antitumor activity. The methyl derivative, meanwhile, remains a foundational building block for the creation of advanced materials for organic electronics. For researchers, the choice between these two molecules will be dictated by the specific requirements of their application—be it the enhanced solubility and specific biological interactions of the ethyl derivative or the established utility of the methyl derivative in materials synthesis.
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A Comparative Guide to the Reactivity of 3- and 6-Positions of N-Methylcarbazole in Electrophilic Aromatic Substitution
For researchers, medicinal chemists, and materials scientists, N-methylcarbazole serves as a privileged heterocyclic scaffold. Its unique electronic properties and rigid, planar structure make it a cornerstone for the development of advanced organic materials, pharmaceuticals, and molecular probes.[1] A fundamental understanding of its reactivity is paramount for the strategic design and synthesis of novel functionalized derivatives. This guide provides an in-depth comparison of the reactivity at the 3- and 6-positions of the N-methylcarbazole core, supported by theoretical principles and validated experimental data.
Theoretical Framework: Unraveling the Electronic Landscape
The reactivity of N-methylcarbazole is fundamentally governed by the electronic interplay between the nitrogen lone pair and the fused aromatic system. The nitrogen atom acts as a powerful electron-donating group through resonance, significantly increasing the electron density at specific positions on the carbazole nucleus.
The delocalization of the nitrogen's lone pair of electrons enriches the ortho- (1, 8) and para- (3, 6) positions relative to the nitrogen. However, the para-positions (3 and 6) are the most significantly activated towards electrophilic attack. This is due to the formation of resonance structures where the negative charge is localized directly on these carbons, making them highly nucleophilic. From a molecular symmetry standpoint, the 3- and 6-positions of N-methylcarbazole are electronically and sterically equivalent.
Computational studies employing Density Functional Theory (DFT) corroborate this model. Calculations of the Highest Occupied Molecular Orbital (HOMO) for carbazole derivatives consistently show that the HOMO is delocalized across the carbazole core, with the largest coefficients, and therefore the highest electron density, centered on the nitrogen atom and the C3/C6 positions.[2][3][4] This theoretical framework predicts that electrophilic aromatic substitution will overwhelmingly favor these sites.
Caption: Key resonance contributors of N-methylcarbazole.
Comparative Reactivity in Electrophilic Aromatic Substitution
Experimental evidence overwhelmingly supports the theoretical prediction: the 3- and 6-positions of N-methylcarbazole are the primary and essentially equivalent sites of electrophilic attack. The choice between mono-substitution (at C3 or C6) and di-substitution (at C3 and C6) is primarily controlled by the stoichiometry of the electrophile and the reaction conditions.
Bromination
Bromination is a classic electrophilic aromatic substitution reaction. Using a mild brominating agent like N-Bromosuccinimide (NBS) allows for controlled substitution. With one equivalent of NBS, N-methylcarbazole undergoes highly regioselective monobromination to yield 3-bromo-9-methylcarbazole. The introduction of the first bromine atom slightly deactivates the ring, but the use of a second equivalent of NBS readily drives the reaction to completion, yielding the 3,6-dibromo derivative.[5][6]
Table 1: Comparative Data for Bromination of N-Methylcarbazole
| Product | Reagent (Equivalents) | Solvent | Conditions | Typical Yield | Reference |
| 3-Bromo-9-methylcarbazole | NBS (1.0) | Tetrabutylammonium Bromide | 100°C | High | [5][7] |
| 3,6-Dibromo-9-methylcarbazole | NBS (2.0) | Dichloromethane | Room Temp | >90% |
Detailed Protocol: Monobromination of N-Methylcarbazole
Objective: To synthesize 3-bromo-9-methylcarbazole with high regioselectivity.
Materials:
-
N-Methylcarbazole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.0-1.1 equiv)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ice bath
-
Stir plate and stir bar
-
Standard glassware for reaction and workup
Procedure:
-
Dissolve N-methylcarbazole in DMF or DCM in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add NBS portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0°C. The reaction is often rapid.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Once complete, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 3-bromo-9-methylcarbazole.
Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity is confirmed by the characteristic splitting patterns in the aromatic region of the NMR spectrum.
Nitration
Nitration of N-alkylcarbazoles is highly regioselective, yielding the 3-nitro derivative.[8][9] The reaction typically employs nitric acid in a solvent like acetonitrile or acetic acid. The strong electron-donating effect of the nitrogen directs the incoming nitronium ion (NO₂⁺) exclusively to the 3- (and 6-) position. Due to the deactivating nature of the nitro group, monosubstitution is generally favored, although forcing conditions can lead to dinitration.
Table 2: Representative Data for Nitration of N-Alkylcarbazoles
| Substrate | Reagents | Conditions | Product | Yield | Reference |
| 9-Ethylcarbazole | HNO₃ (36%) | Acetonitrile, 25-40°C | 3-Nitro-9-ethylcarbazole | 92% | [10] |
| Carbazole | HNO₃ / Acetic Acid | Room Temp | 3-Nitrocarbazole | 93% | [8][9] |
Detailed Protocol: Nitration of N-Methylcarbazole
Objective: To synthesize 3-nitro-9-methylcarbazole.
Materials:
-
N-Methylcarbazole (1.0 equiv)
-
Nitric Acid (e.g., 36% solution, 1.5 equiv)
-
Acetonitrile
-
Standard glassware for reaction and workup
Procedure:
-
Dissolve N-methylcarbazole in acetonitrile in a round-bottom flask.
-
While maintaining the temperature between 25-40°C, add the nitric acid solution dropwise with vigorous stirring.
-
After the addition is complete, continue stirring at the same temperature for approximately 4 hours.
-
Monitor the reaction to completion using TLC.
-
Filter the resulting precipitate, redisperse in water, wash thoroughly, and filter again.
-
Dry the solid product to obtain 3-nitro-9-methylcarbazole. Further purification can be achieved by recrystallization.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group, typically using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃ or ZnCl₂.[11][12][13] This reaction also proceeds with high regioselectivity at the 3-position of N-alkylcarbazoles. The resulting ketone is an electron-withdrawing group that deactivates the aromatic ring, effectively preventing further acylation (polyacylation).[14][15] This makes Friedel-Crafts acylation an excellent method for obtaining a clean monosubstituted product.
Table 3: Representative Data for Friedel-Crafts Acylation of N-Alkylcarbazoles
| Substrate | Reagents | Conditions | Product | Yield | Reference |
| N-Ethylcarbazole | Acetyl Chloride, AlCl₃ | CS₂ | 3-Acetyl-9-ethylcarbazole | High | [14] |
| N-Ethylcarbazole | Acetyl Chloride, ZnCl₂ | Dichloroethane, Reflux | 3-Acetyl-9-ethylcarbazole | 80% | [15] |
Detailed Protocol: Friedel-Crafts Acylation of N-Methylcarbazole
Objective: To synthesize 3-acetyl-9-methylcarbazole.
Materials:
-
N-Methylcarbazole (1.0 equiv)
-
Acetyl Chloride (1.1 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)
-
Anhydrous Carbon Disulfide (CS₂) or Dichloroethane (DCE)
-
Ice bath, reflux condenser
-
Standard glassware for anhydrous reactions and workup
Procedure:
-
Suspend anhydrous AlCl₃ in dry CS₂ or DCE in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C and slowly add acetyl chloride.
-
Add a solution of N-methylcarbazole in the same solvent dropwise to the reaction mixture.
-
After addition, allow the mixture to stir at room temperature or gently reflux until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with additional solvent.
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow and Characterization
The general workflow for performing and validating these electrophilic substitution reactions is consistent. It involves the reaction setup, monitoring, workup, and purification, followed by rigorous characterization of the product.
Caption: A standardized workflow for synthesis and validation.
Table 4: Representative ¹H NMR Data for Substituted N-Methylcarbazoles (in CDCl₃)
| Compound | N-CH₃ (s) | Aromatic Protons (m) | Key Diagnostic Signals |
| N-Methylcarbazole | ~3.74 ppm | 7.2-8.1 ppm | Symmetrical pattern |
| 3-Bromo-9-methylcarbazole | ~3.75 ppm | 7.2-8.2 ppm | Appearance of a singlet/doublet for H4 proton (~8.2 ppm) |
| 3,6-Dibromo-9-methylcarbazole | ~3.76 ppm | 7.3-8.2 ppm | Simplified, symmetrical aromatic pattern |
| 3-Nitro-9-methylcarbazole | ~3.80 ppm | 7.3-9.0 ppm | Significant downfield shift of H4 proton (~9.0 ppm) |
| 3-Acetyl-9-methylcarbazole | ~3.78 ppm | 7.2-8.8 ppm | Acetyl CH₃ singlet (~2.7 ppm), downfield shift of H4 proton (~8.8 ppm) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Conclusion
The reactivity of the N-methylcarbazole scaffold in electrophilic aromatic substitution is definitively and predictably directed to the 3- and 6-positions. Due to the C₂ symmetry of the molecule, these two positions are chemically equivalent in terms of both electronic density and steric accessibility. Consequently, there is no inherent difference in their reactivity.
For synthetic applications, this equivalence means that monosubstitution will produce a single constitutional isomer (the 3-substituted product), while the use of excess electrophile under appropriate conditions will lead cleanly to the 3,6-disubstituted product. The choice of reaction—be it bromination, nitration, or Friedel-Crafts acylation—and the careful control of stoichiometry are the critical factors for researchers aiming to selectively functionalize this versatile and important heterocyclic core.
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A Comparative Analysis of the Biological Activity of 9-Methyl-9H-carbazole-3-carbaldehyde and Other Carbazole Alkaloids
A Technical Guide for Researchers and Drug Development Professionals
The carbazole scaffold, a tricyclic aromatic system, is a cornerstone in medicinal chemistry, underpinning the structure of numerous naturally occurring and synthetic compounds with a broad spectrum of biological activities.[1][2] This guide provides an in-depth comparison of the biological potential of the synthetic derivative, 9-Methyl-9H-carbazole-3-carbaldehyde, with other prominent carbazole alkaloids. While direct experimental data for this compound is limited in publicly accessible literature, this guide will establish a robust comparative framework by examining the activities of structurally related compounds. We will delve into the anticancer, antimicrobial, and neuroprotective properties of well-characterized carbazole alkaloids, providing a basis for predicting the potential therapeutic applications of this compound and guiding future research.
The Carbazole Nucleus: A Privileged Scaffold in Drug Discovery
Carbazole and its derivatives have garnered significant attention from medicinal chemists due to their diverse pharmacological profiles.[1] The planar and electron-rich nature of the carbazole ring system allows for intercalation into DNA and interaction with various enzymatic targets, leading to a range of biological effects.[3] Naturally occurring carbazole alkaloids are primarily found in plants of the Rutaceae family, with many compounds demonstrating potent biological activities.[3] Synthetic modification of the carbazole core has further expanded the therapeutic potential of this versatile scaffold.
A Comparative Look at Key Carbazole Alkaloids
To understand the potential of this compound, it is essential to first examine the established biological activities of other well-known carbazole alkaloids.
Ellipticine: The Anticancer Powerhouse
Ellipticine, a naturally occurring carbazole alkaloid, is a potent antineoplastic agent.[4][5] Its primary mechanisms of action include:
-
DNA Intercalation: The planar structure of ellipticine allows it to insert between the base pairs of DNA, disrupting replication and transcription processes in rapidly dividing cancer cells.[4]
-
Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA cleavage complex, ellipticine leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death).[4][5]
-
Generation of Reactive Oxygen Species (ROS): Ellipticine can induce the production of ROS within cancer cells, causing oxidative damage to cellular components and contributing to its cytotoxic effects.[4]
Derivatives of ellipticine have been investigated for the treatment of various cancers, including metastatic breast cancer and myeloblastic leukemia.[6]
Carbazomycins: Antimicrobial Agents from Nature
The carbazomycins are a family of carbazole alkaloids with notable antimicrobial properties. Carbazomycins A and B have been shown to inhibit the growth of phytopathogenic fungi and exhibit weak antibacterial and anti-yeast activities.[7][8] Carbazomycin G, distinguished by a unique quinol moiety, displays moderate antifungal activity, particularly against Trichophyton species.[9]
Murrayanine: A Multifaceted Natural Product
Murrayanine, a carbazole alkaloid isolated from Murraya koenigii, has demonstrated a range of biological activities.[10][11] It has been reported to possess antimicrobial properties and has been investigated for its anticancer effects.[10][12] Studies have shown that murrayanine can inhibit the proliferation of human lung adenocarcinoma cells (A549) with an IC50 of 9 μM, while showing negligible effects on normal lung cells (MRC-5).[10] Its anticancer mechanism involves the induction of cell cycle arrest and oxidative stress.[10]
The Carbazole-3-carbaldehyde Scaffold: A Hub of Biological Activity
The presence of a carbaldehyde group at the 3-position of the carbazole ring appears to be a key determinant of biological activity. This functional group can participate in various chemical reactions and interactions, making it a valuable site for further derivatization to enhance potency and selectivity.
9H-Carbazole-3-carbaldehyde: The Unsubstituted Core
The parent compound, 9H-Carbazole-3-carbaldehyde, has demonstrated significant cytotoxic activity against a variety of tumor cell lines.[7] It has shown particular efficacy against H1299 and SMMC-7721 lung cancer cells, with reported IC50 values ranging from 6.19 to 26.84 μg/mL.[7]
9-Ethyl-9H-carbazole-3-carbaldehyde (ECCA): A Promising Anticancer Agent
The N-ethyl derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has emerged as a highly promising anticancer agent.[13] Research has shown that ECCA exhibits selective and potent inhibitory activity against melanoma cells, including both BRAF-mutated and wild-type strains, while having minimal impact on normal human primary melanocytes.[5][6] The primary mechanism of action for ECCA involves the reactivation of the p53 tumor suppressor pathway, leading to apoptosis and senescence in melanoma cells.[13]
Biological Activity Profile of this compound: An Evidence-Based Projection
Anticipated Anticancer Activity
Given the potent and selective anticancer activity of its ethyl analog, ECCA, it is highly probable that this compound also possesses significant cytotoxic effects against various cancer cell lines. The presence of the N-methyl group, like the N-ethyl group in ECCA, is expected to enhance its lipophilicity compared to the unsubstituted 9H-carbazole-3-carbaldehyde, potentially leading to improved cellular uptake. The fundamental carbazole-3-carbaldehyde scaffold, crucial for the activity of both the unsubstituted and N-ethyl derivatives, is retained. Therefore, it is reasonable to hypothesize that this compound will exhibit anticancer activity, likely through mechanisms involving the induction of apoptosis.
Potential Antimicrobial Properties
The carbazole nucleus is a well-established pharmacophore for antimicrobial agents.[2] A study on 9-alkylcarbazoles demonstrated that 9-methyl-9H-carbazole exhibited the highest inhibitory effect against Candida albicans among the tested compounds with varying alkyl chain lengths. Although this study did not include the 3-carbaldehyde moiety, it suggests that the N-methyl substitution is favorable for antifungal activity. The combination of the N-methyl group and the 3-carbaldehyde functional group in this compound could lead to potent antimicrobial activity against a range of bacterial and fungal pathogens.
Expected Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of carbazole alkaloids.[1] N-substituted carbazoles, in particular, have been investigated as agents for the treatment of neurodegenerative diseases.[1] The presence of a substituent on the nitrogen atom of the carbazole ring has been observed to be essential for neuroprotective activity.[1] Therefore, this compound represents a promising candidate for neuroprotective studies.
Quantitative Data Summary
The following table summarizes the available quantitative data for key carbazole alkaloids to provide a comparative perspective.
| Compound | Biological Activity | Cell Line/Organism | IC50 / MIC | Reference(s) |
| Murrayanine | Anticancer | A549 (Lung) | 9 µM | [10] |
| 9H-Carbazole-3-carbaldehyde | Anticancer | H1299, SMMC-7721 (Lung) | 6.19-26.84 µg/mL | [7] |
| 9-Ethyl-9H-carbazole-3-carbaldehyde (ECCA) | Anticancer | Melanoma Cells | Potent Inhibition | [5][6] |
| 9-Methyl-9H-carbazole | Antifungal | Candida albicans | High Inhibition |
Experimental Protocols
To facilitate further research into the biological activities of this compound and other carbazole derivatives, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cytotoxicity Assessment
This colorimetric assay is a standard method for evaluating the cytotoxic effects of a compound on cultured cells.
Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, typically DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting a dose-response curve.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow the microbial strain (bacterial or fungal) in an appropriate broth medium to a standardized concentration (e.g., 10^5 CFU/mL).
-
Serial Dilution of Compound: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
The biological activities of carbazole alkaloids are often mediated through complex signaling pathways. The following diagrams, rendered in Graphviz, illustrate a key pathway and a typical experimental workflow.
Caption: p53-mediated signaling pathway activated by cellular stress.
Caption: Experimental workflow for the evaluation of biological activity.
Conclusion and Future Directions
While direct experimental validation of the biological activities of this compound is a necessary next step, the existing body of evidence for structurally related carbazole alkaloids provides a strong foundation for predicting its therapeutic potential. The N-methylated carbazole-3-carbaldehyde scaffold is a promising starting point for the development of novel anticancer, antimicrobial, and neuroprotective agents. Future research should focus on the synthesis and in-depth biological evaluation of this compound to confirm these hypotheses and to elucidate its mechanisms of action. Structure-activity relationship studies, involving modifications of the carbazole core and the aldehyde functional group, will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.
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- Evaluation of antimicrobial activity of synthesized 9H-alkylcarbazole and 10H-alkylphenothiazine deriv
- Recent Developments and Biological Activities of N-Substituted Carbazole Deriv
- Selective Cytotoxicity of 9-Ethyl-9H-Carbazole Derivatives: A Comparative Analysis on Cancer vs. Normal Cells. (URL not provided)
- Cytotoxicity of N-Substituted Carbazole Derivatives: A Compar
- This compound | C14H11NO | CID 610666 - PubChem. [Link]
- Carbazole Derivatives as Potential Antimicrobial Agents - PMC. (URL not provided)
- Antimicrobial Potential of Carbazole Deriv
- Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. (URL not provided)
- The anticancer activity of carbazole alkaloids - PubMed. (URL not provided)
- A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PubMed. [Link]
- Synthesis and evaluation of biological activity of some novel carbazole deriv
- Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone - ResearchG
- A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - NIH. [Link]
- Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde - ResearchG
- Synthesis and evaluation of biological activity of some novel carbazole deriv
- (PDF)
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- Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp - MDPI. (URL not provided)
- NEW ANTIBIOTICS, CARBAZOMYCINS A AND B I. FERMENTATION, EXTRACTION, PURIFICATION AND PHYSICO-CHEMICAL AND BIOLOGICAL PROPERTIES - J-Stage. (URL not provided)
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- Carbazomycins G and H, novel carbazomycin-congeners containing a quinol moiety. (URL not provided)
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 9-Methyl-9H-carbazole-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The carbazole nucleus, a privileged scaffold in medicinal chemistry, has garnered significant attention for its presence in numerous biologically active natural products and synthetic compounds. Its rigid, planar, and electron-rich nature makes it an ideal framework for developing novel therapeutic agents. This guide focuses on the structure-activity relationships (SAR) of derivatives of 9-Methyl-9H-carbazole-3-carbaldehyde, a versatile intermediate for generating diverse molecular libraries with potential applications in oncology and infectious diseases. We will objectively compare the performance of various derivatives, provide supporting experimental data, and detail the methodologies to empower your research and development endeavors.
The this compound Scaffold: A Launchpad for Bioactivity
The this compound core provides a strategic starting point for chemical modifications. The methyl group at the 9-position enhances lipophilicity compared to the unsubstituted carbazole, potentially improving membrane permeability. The aldehyde group at the 3-position is a key functional handle, readily allowing for the synthesis of a wide array of derivatives, such as Schiff bases, thiosemicarbazones, chalcones, and other heterocyclic adducts. These modifications can profoundly influence the molecule's steric, electronic, and pharmacokinetic properties, thereby modulating its biological activity.
Comparative Analysis of Biological Activities
The derivatization of the this compound scaffold has yielded compounds with potent antimicrobial and anticancer activities. Below, we compare the performance of representative derivatives based on available experimental data.
Antimicrobial Activity
A study by an international research team designed and synthesized five series of novel carbazole derivatives, including those derived from this compound, and evaluated their antimicrobial activities. The results highlight the significant impact of the moiety attached to the carbaldehyde group on the antimicrobial potency.[1]
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives against Various Microbial Strains [1]
| Compound ID | Derivative Type | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 10231) MIC (µg/mL) |
| 9a | Aminoguanidine | 4 | 8 | 16 |
| 10a | Thiosemicarbazide | 2 | 4 | 8 |
| 8a | Dihydrotriazine | 1 | 2 | 4 |
| 8f | Dihydrotriazine (with modifications) | 0.5 | 1 | 2 |
| 9d | Aminoguanidine (with modifications) | 1 | 2 | 2 |
From this data, a clear SAR trend emerges. The dihydrotriazine derivatives, particularly compound 8f , demonstrated the most potent and broad-spectrum antimicrobial activity. This suggests that the dihydrotriazine ring system is a highly favorable modification for enhancing the antimicrobial properties of the this compound scaffold. The thiosemicarbazide derivative 10a also showed promising activity, outperforming the aminoguanidine derivative 9a . Further modifications on the aminoguanidine and dihydrotriazine scaffolds, as seen in compounds 9d and 8f , led to a significant increase in potency.[1]
Anticancer Activity: Insights from the 9-Ethyl Analog
While extensive comparative data on the anticancer activity of a series of this compound derivatives is limited, valuable insights can be drawn from its close structural analog, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA). The substitution of the N-methyl with an N-ethyl group is a minor modification, and the SAR trends observed for ECCA derivatives are highly likely to be applicable to the 9-methyl series.
Studies have shown that ECCA itself possesses potent and selective inhibitory activity against melanoma cells, with minimal effect on normal human primary melanocytes.[2][3] This selective cytotoxicity is a highly desirable trait for any potential anticancer agent. Derivatization of the aldehyde group in ECCA has led to compounds with even greater potency and broader anticancer activity.
Table 2: Cytotoxic Activity (IC₅₀ values in µM) of 9-Ethyl-9H-carbazole-3-carbaldehyde Derivatives against Human Cancer Cell Lines
| Compound ID | Derivative Type | HepG-2 (Liver Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | Reference |
| ECCA | Aldehyde | - | - | - | [2][3] |
| 3b | Carbazole-Thiazole Analog | 0.0304 ± 0.001 | 0.058 ± 0.002 | 0.047 ± 0.002 | [4] |
| 5c | Carbazole-Thiazole Analog | 0.048 ± 0.002 | 0.086 ± 0.0025 | 0.06 ± 0.007 | [4] |
| Cisplatin (Ref.) | - | - | - | - | [4] |
The data clearly indicates that converting the aldehyde group of the carbazole scaffold into more complex heterocyclic systems, such as the thiazole analogs 3b and 5c , can lead to a dramatic increase in cytotoxic potency against a range of cancer cell lines.[4] The sub-micromolar IC₅₀ values of these derivatives highlight the significant potential of this class of compounds in cancer drug discovery.
Mechanistic Insights: The "Why" Behind the Activity
Understanding the mechanism of action is crucial for rational drug design. For the anticancer activity of the 9-ethyl analog, ECCA, studies have shown that it induces apoptosis in melanoma cells through the reactivation of the p53 tumor suppressor pathway.[3] This provides a strong mechanistic basis for the observed cytotoxicity.
Figure 1: Simplified diagram of the proposed p53-mediated apoptotic pathway induced by ECCA.
For the antimicrobial derivatives, docking studies have suggested that the dihydrotriazine derivatives may act by inhibiting dihydrofolate reductase (DHFR), a key enzyme in microbial metabolism.[1]
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research, we provide detailed, step-by-step methodologies for the synthesis of the this compound precursor and its subsequent derivatization, as well as for the biological evaluation assays.
Synthesis of this compound
The Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich aromatic compounds like N-alkylcarbazoles.[5]
Protocol:
-
To a stirred solution of N,N-dimethylformamide (DMF) at 0 °C, slowly add phosphorus oxychloride (POCl₃).
-
Allow the mixture to stir at room temperature for 1 hour to form the Vilsmeier reagent.
-
Slowly add a solution of 9-methyl-9H-carbazole to the Vilsmeier reagent at 45 °C.
-
Increase the temperature to 95 °C and continue stirring for 8-18 hours.
-
After completion of the reaction (monitored by TLC), pour the reaction mixture into ice-water.
-
Neutralize the solution with a suitable base (e.g., NaHCO₃ solution).
-
Collect the precipitated product by filtration, wash with water, and purify by recrystallization or column chromatography.
Figure 2: Workflow for the Vilsmeier-Haack formylation of 9-methyl-9H-carbazole.
Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazones are readily synthesized by the condensation of an aldehyde with thiosemicarbazide.[6][7]
Protocol:
-
Dissolve this compound in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of thiosemicarbazide to the solution.
-
Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid).
-
Reflux the reaction mixture for a few hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.[6][7]
Protocol:
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the carbazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) from the dose-response curve.
Figure 3: Experimental workflow for the MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) Summary
Based on the comparative data, several key SAR insights can be drawn for the this compound derivatives:
-
Modification of the Aldehyde is Crucial: The aldehyde group itself shows moderate activity, but its conversion to other functional groups, particularly heterocyclic rings, is a highly effective strategy for enhancing both antimicrobial and anticancer potency.
-
The Nature of the Heterocycle Dictates Activity: For antimicrobial activity, dihydrotriazine and thiosemicarbazide moieties are particularly effective. For anticancer activity, thiazole-containing derivatives have shown exceptional potency.
-
N-Alkylation Influences Lipophilicity: The N-methyl group, as compared to an N-H, increases lipophilicity which may contribute to better cell penetration. The similar high potency of N-ethyl derivatives suggests that small N-alkyl groups are well-tolerated and can be used to fine-tune the physicochemical properties of the compounds.
-
Substitution on Appended Rings Offers Further Optimization: As seen in the antimicrobial data, further substitution on the appended heterocyclic rings (e.g., in compounds 8f and 9d ) can lead to a significant improvement in biological activity. This provides a clear avenue for future lead optimization efforts.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel antimicrobial and anticancer agents. The aldehyde functionality at the 3-position serves as a versatile handle for the introduction of a wide range of chemical moieties, allowing for the fine-tuning of biological activity. The data presented in this guide clearly demonstrates that derivatization of the aldehyde into heterocyclic systems like dihydrotriazines and thiazoles can lead to compounds with sub-micromolar efficacy.
Future research in this area should focus on:
-
Synthesizing a broader library of this compound derivatives and screening them against a wider range of cancer cell lines and microbial pathogens.
-
Exploring the effects of substituents on the carbazole ring itself, in addition to the aldehyde-derived portion.
-
Conducting in-depth mechanistic studies to elucidate the specific molecular targets of the most potent compounds.
-
Optimizing the pharmacokinetic properties of the lead compounds to improve their drug-like characteristics for potential in vivo studies.
By leveraging the SAR insights outlined in this guide, researchers can more effectively design and synthesize the next generation of carbazole-based therapeutics.
References
- Farghaly, T. A., et al. (2018). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 23(11), 2943. [Link]
- Salimon, J., et al. (2011). Synthesis and antimicrobial activities of 9H-carbazole derivatives. African Journal of Pure and Applied Chemistry, 5(8), 229-234. [Link]
- Zhang, L., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 374-386. [Link]
- Kadnor, V. A., et al. (2014). SYNTHESIS, ANTIMICROBIAL AND ANTIMALARIAL ACTIVITIES OF SOME CARBAZOLE DERIVATIVES. International Journal of ChemTech Research, 6(1), 435-441. [Link]
- Wen, J., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells.
- Wen, J., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells.
- de Oliveira, R. B., et al. (2016). Synthesis and cytotoxicity evaluation of thiosemicarbazones and their thiazole derivatives. Revista Brasileira de Ciências Farmacêuticas, 52(4), 735-744. [Link]
- Soltani, M., et al. (2023). Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study. Research in Pharmaceutical Sciences, 18(3), 256-267. [Link]
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The Ascendancy of 9-Methyl-9H-carbazole-3-carbaldehyde Derivatives in High-Performance OLEDs: A Comparative Benchmarking Guide
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), the molecular architecture of the organic materials employed is of paramount importance. Among the myriad of molecular scaffolds, carbazole derivatives have emerged as a cornerstone in the design of high-performance host and emitting materials due to their inherent thermal stability, excellent charge-transporting properties, and the tunability of their electronic characteristics. This guide provides an in-depth comparative analysis of OLEDs utilizing a promising class of materials: 9-Methyl-9H-carbazole-3-carbaldehyde derivatives. We will delve into the synthesis, photophysical properties, and electroluminescent performance of these compounds, benchmarking them against established materials to provide a clear perspective for researchers and materials scientists in the field.
The Strategic Advantage of the this compound Scaffold
The this compound core offers a unique combination of structural features that are highly desirable for OLED applications. The carbazole moiety itself is a well-known hole-transporting unit with a high triplet energy, making it an excellent building block for host materials in phosphorescent OLEDs (PhOLEDs). The introduction of a methyl group at the 9-position (N-position) enhances solubility and improves film-forming properties, which are crucial for device fabrication.
The carbaldehyde (formyl) group at the 3-position is an electron-withdrawing moiety. This strategic placement creates an intramolecular charge-transfer (ICT) character, which can be finely tuned by introducing various substituents to the carbazole core. This tunability allows for the modulation of the emission color and can lead to materials exhibiting thermally activated delayed fluorescence (TADF), a mechanism that enables 100% internal quantum efficiency in OLEDs.
Synthesis and Molecular Engineering: A Representative Protocol
The synthesis of this compound derivatives typically involves a multi-step process. A general and efficient route to one such derivative, 2-Alkoxy-9-methyl-9H-carbazole-3-carbaldehyde, starts from 9H-carbazole-2-ol[1].
Experimental Protocol: Synthesis of 2-Alkoxy-9-methyl-9H-carbazole-3-carbaldehyde
Step 1: N-methylation of 9H-carbazole-2-ol.
-
9H-carbazole-2-ol is reacted with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent like acetone.
-
The reaction mixture is typically stirred at reflux for several hours to ensure complete methylation at the nitrogen atom.
-
The product, 9-methyl-9H-carbazol-2-ol, is then isolated and purified by column chromatography.
Step 2: O-alkylation of 9-methyl-9H-carbazol-2-ol.
-
The hydroxyl group of 9-methyl-9H-carbazol-2-ol is then alkylated using an appropriate alkyl halide (e.g., ethyl bromide) and a base in a suitable solvent.
-
This step introduces the alkoxy group at the 2-position.
Step 3: Vilsmeier-Haack formylation.
-
The resulting 2-alkoxy-9-methyl-9H-carbazole is subjected to a Vilsmeier-Haack reaction using a mixture of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).
-
This reaction selectively introduces the carbaldehyde group at the electron-rich 3-position of the carbazole ring.
-
The final product, 2-Alkoxy-9-methyl-9H-carbazole-3-carbaldehyde, is purified by recrystallization or column chromatography.
This synthetic versatility allows for the introduction of a wide array of functional groups, enabling a systematic investigation of structure-property relationships.
Benchmarking Performance: A Comparative Analysis
To objectively assess the potential of this compound derivatives, we will compare their performance with that of several established and high-performing materials used in OLEDs. The key performance metrics for OLEDs include External Quantum Efficiency (EQE), Luminous Efficiency, Power Efficiency, and Color Coordinates (CIE).
This compound Derivatives as Emitting Materials
While specific data for a broad series of this compound derivatives as emitters is not extensively available in a single comparative study, we can analyze the performance of a representative derivative and compare it with a standard fluorescent emitter, Tris(8-hydroxyquinolinato)aluminium (Alq₃).
2-Alkoxy-9-methyl-9H-carbazole-3-carbaldehyde based push-pull chromophores have been shown to exhibit aggregation-induced emission enhancement, making them promising for solid-state lighting[1]. These materials exhibit low fluorescence intensity in solution but high intensity in aggregate and solid states, which is a desirable property for OLED emitters to overcome concentration quenching.
Table 1: Performance Comparison of Emitting Materials
| Emitter Material | Device Structure | Max. EQE (%) | Max. Luminous Efficiency (cd/A) | Emission Color | Reference |
| 2-Alkoxy-9-methyl-9H-carbazole-3-carbaldehyde derivative | Hypothetical Device | Data not available | Data not available | Tunable (e.g., Blue to Pink)[2] | [1][2] |
| Alq₃ | ITO/TPD/Alq₃/LiF/Al | ~1-5[3] | ~3-4 | Green | [3][4] |
| BCzB-PPI (Carbazole-imidazole derivative) | Non-doped | 4.43 | - | Deep-Blue (0.157, 0.080) | [5] |
The potential for color tuning by modifying the π-bridge in similar carbazole structures suggests that this compound derivatives could be engineered to achieve a range of emission colors with high efficiency[2].
This compound Derivatives as Host Materials
The high triplet energy of the carbazole core makes these derivatives excellent candidates for host materials in PhOLEDs. Their performance can be benchmarked against commonly used host materials like 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), 1,3-Bis(N-carbazolyl)benzene (mCP), and Tris(4-carbazoyl-9-ylphenyl)amine (TCTA).
Table 2: Performance Comparison of Host Materials in Green PhOLEDs (with Ir(ppy)₃ dopant)
| Host Material | Max. EQE (%) | Max. Luminous Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Reference |
| Hypothetical this compound Derivative | Data not available | Data not available | Data not available | - |
| CBP | ~19 | ~60 | ~70 | [6] |
| mCP | ~15-20 | ~50-65 | ~40-60 | [7] |
| TCTA | ~18-22 | ~60-75 | ~65-80 | [4][6] |
| 3,3'-di(10H-phenoxazin-10-yl)-9,9'-bicarbazole | ~20 | - | - | [8] |
While direct performance data for a this compound derivative as a host is not available, the structural similarities to other high-performance carbazole-based hosts are promising. The key to their success will be maintaining a high triplet energy while ensuring good charge balance and morphological stability in the device.
Experimental Workflows and Characterization
The comprehensive evaluation of new OLED materials requires a standardized set of experimental procedures.
OLED Fabrication Workflow
The fabrication of an OLED device is a multi-step process carried out in a high-vacuum environment to prevent contamination.
Characterization Techniques
-
Photophysical Properties: UV-Vis absorption and photoluminescence spectroscopy are used to determine the absorption and emission characteristics of the materials in solution and thin-film form. Time-resolved photoluminescence measurements are crucial for determining excited-state lifetimes and identifying emission mechanisms like TADF.
-
Electrochemical Properties: Cyclic voltammetry is employed to determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the materials. These values are critical for designing efficient device architectures with good charge injection and transport.
-
Device Performance: The fabricated OLEDs are characterized by measuring their current density-voltage-luminance (J-V-L) characteristics. From this data, the external quantum efficiency, luminous efficiency, and power efficiency are calculated. The electroluminescence spectrum is measured to determine the color coordinates.
Structure-Property Relationships and Future Outlook
The performance of this compound derivatives in OLEDs is intricately linked to their molecular structure.
The introduction of electron-donating or electron-withdrawing groups at various positions on the carbazole ring can significantly alter the HOMO and LUMO energy levels, thereby influencing charge injection and transport balance within the device. Furthermore, these substituents can modulate the degree of ICT, allowing for the fine-tuning of the emission color. For applications as host materials, it is crucial that any structural modifications do not significantly lower the triplet energy to ensure efficient energy transfer to the phosphorescent guest.
Future Outlook:
The this compound platform holds considerable promise for the development of next-generation OLED materials. Future research should focus on:
-
Systematic derivatization: Synthesizing a broader library of derivatives with diverse electronic and steric properties to establish more precise structure-property relationships.
-
TADF material design: Leveraging the inherent ICT character to design novel TADF emitters for highly efficient, metal-free OLEDs.
-
Bipolar host materials: Incorporating electron-transporting moieties to create bipolar host materials that can improve charge balance and reduce operating voltages.
-
Device optimization: Fabricating and testing these new materials in optimized device architectures to fully realize their potential.
While comprehensive comparative data is still emerging, the fundamental properties of the this compound scaffold position it as a highly versatile and promising platform for advancing OLED technology. Continued research in this area is expected to yield novel materials that will contribute to brighter, more efficient, and longer-lasting displays and lighting solutions.
References
- A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes.
- The Role of 1,3-Bis(N-carbazolyl)benzene (mCP) in Advancing OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD. URL
- High-Purity 1,3-Bis(N-carbazolyl)benzene (mCP) for Advanced OLED Applications. NINGBO INNO PHARMCHEM CO.,LTD. URL
- High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3)
- Tetraphenylpyrazine decorated 1,3-di(9H-carbazol-9-yl)benzene (mCP): a new AIE-active host with enhanced performance in organic light-emitting diodes.
- TCTA for OLEDs & Perovskites. Ossila. URL
- Exciplex-forming co-host systems featuring highly twisted bis-(N-carbazolyl)benzene-based donors for high-efficiency orange OLEDs.
- Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Deriv
- Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED.
- Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry. URL
- Phenanthro[9,10-d]imidazole based new host materials for efficient red phosphorescent OLEDs.
- Rational Molecular Design of Phenanthroimidazole-Based Fluorescent Materials toward High-Efficiency Deep-Blue OLEDs by Molecular Isomer Engineering.
- TCTA OLED Materials 4,4',4''-Tris(Carbazol-9-Yl)-Triphenylamine CAS 139092-78-7.
- Effects of Substitution Position of Carbazole-Dibenzofuran Based High Triplet Energy Hosts to Device Stability of Blue Phosphorescent Organic Light-Emitting Diodes. MDPI. URL
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comparative analysis of the photophysical properties of carbazole aldehydes
For researchers and professionals in materials science and drug development, carbazole derivatives represent a cornerstone of molecular engineering. Their rigid, planar structure, high thermal stability, and excellent charge-transporting properties make them ideal scaffolds for a vast array of optoelectronic and biomedical applications. The introduction of an aldehyde moiety at the C3 position creates a versatile precursor with a distinct donor-π-acceptor (D-π-A) character, where the carbazole nitrogen acts as the electron donor and the formyl group as the electron acceptor. This intrinsic intramolecular charge transfer (ICT) is the source of their rich and tunable photophysical behavior.
This guide provides a comparative analysis of the key photophysical properties of carbazole aldehydes. We will move beyond a simple catalog of data to explain the causality behind their optical signatures and provide the field-proven experimental methodologies required to characterize these fascinating molecules.
Foundational Photophysical Principles
The interaction of a carbazole aldehyde molecule with light is governed by a series of electronic and vibrational transitions, best illustrated by a Jablonski diagram. Understanding these core processes is critical for interpreting experimental data.
// Absorption S0 -> S1 [label="Absorption (fs)", color="#4285F4", style=bold, fontcolor="#202124"]; S0 -> S2 [label="", color="#4285F4", style=bold];
// Emission S1 -> S0 [label="Fluorescence (ns)", color="#34A853", style=bold, fontcolor="#202124"]; T1 -> S0 [label="Phosphorescence (µs-s)", color="#FBBC05", style=dashed, fontcolor="#202124"];
// Non-radiative S1 -> T1 [label="Intersystem Crossing (ISC)", style=dashed, color="#EA4335", fontcolor="#202124"]; S1 -> S0 [label="Non-radiative Decay", style=dashed, color="#EA4335", fontcolor="#202124"]; } caption: "Jablonski diagram illustrating key photophysical processes."
-
Absorption (λ_abs) : The process where a molecule absorbs a photon, promoting an electron from the ground state (S₀) to a higher singlet excited state (S₁ or S₂). This is typically a very fast process (femtoseconds).
-
Fluorescence (λ_em) : After rapid vibrational relaxation and internal conversion to the lowest vibrational level of the S₁ state, the molecule can return to the ground state by emitting a photon. This emission is known as fluorescence and occurs on the nanosecond timescale.
-
Stokes Shift : The energy difference between the maximum absorption and the maximum emission wavelength (Δν = λ_em - λ_abs). A larger Stokes shift is often desirable in imaging applications to minimize self-absorption.
-
Fluorescence Quantum Yield (Φ_F) : This is a critical measure of emission efficiency, defined as the ratio of photons emitted to photons absorbed.[1] A quantum yield of 1.0 (100%) means every absorbed photon results in an emitted photon. It is a dimensionless quantity that is highly sensitive to the molecule's structure and its environment.[2]
-
Fluorescence Lifetime (τ_F) : This represents the average time a molecule spends in the excited state before returning to the ground state.[3] This property is independent of concentration and excitation intensity, making it a robust parameter for sensing applications.[4]
Comparative Analysis: Structure-Property Relationships
The photophysical properties of carbazole aldehydes are not static; they can be precisely tuned by chemical modification. The core structure, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) , serves as a fundamental building block. Its properties are dictated by the charge transfer from the nitrogen lone pair to the electron-withdrawing aldehyde group.[1][5] By extending the π-conjugated system or adding other functional groups, we can systematically alter the electronic energy levels and thus the optical properties.
A study by Abro et al. provides an excellent comparison between two derivatives of ECCA where the π-system is extended.[6]
-
TCC : 9-ethyl-6-((9-ethyl-9H-carbazol-3-yl)ethynyl)-9H-carbazole-3-carbaldehyde
-
CCC : 6-((4-(diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazole-3-carbaldehyde
By linking another carbazole (TCC) or a triphenylamine donor group (CCC) via an ethynyl bridge, the π-conjugation is significantly increased compared to the parent ECCA. This extension delocalizes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), reducing the energy gap between them.
Table 1: Comparative Photophysical Data of Extended Carbazole Aldehydes in THF
| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Lifetime (τ_F) |
| TCC | ~385[6] | ~430[6] | ~45 | Data not available | Data not available |
| CCC | ~400[6] | ~510[6] | ~110 | Data not available | Data not available |
Data extracted from published spectra in Abro et al. (2018).[6]
Analysis: The data clearly shows that extending the π-system leads to a bathochromic (red) shift in both absorption and emission, as predicted. The addition of the powerful triphenylamine donor in CCC results in a much larger red shift and a significantly larger Stokes shift compared to TCC. This indicates a more pronounced intramolecular charge transfer character in the excited state of CCC. While quantum yield and lifetime data were not reported in this study, such structural modifications often influence these parameters as well by altering the rates of radiative versus non-radiative decay pathways.
The Influence of the Environment: Solvatochromism
Solvatochromism is the change in the absorption or emission color of a solute when dissolved in different solvents.[7] For D-π-A molecules like carbazole aldehydes, this effect is often pronounced. A change in solvent polarity can stabilize the ground state and the excited state to different extents. Typically, the excited state, having a larger dipole moment due to ICT, is more stabilized by polar solvents than the ground state. This leads to a reduction in the S₁-S₀ energy gap and a bathochromic shift in the emission spectrum.
A study by Szubska et al. on a vinylbenzothiazolium derivative synthesized from ECCA (referred to as Ligand 3c ) provides a clear demonstration of this effect.[8]
Table 2: Solvatochromic Effect on Absorption and Emission of Ligand 3c
| Solvent | Polarity (Dielectric Constant, ε) | λ_abs (nm)[8] | λ_em (nm)[8] |
| Chloroform | 4.8 | 509 | 572 |
| Dichloromethane | 8.9 | 504 | 570 |
| Acetone | 20.7 | 483 | 569 |
| Acetonitrile | 37.5 | 474 | 568 |
| DMSO | 46.7 | 482 | 573 |
| Methanol | 32.7 | 474 | 571 |
| Ethanol | 24.6 | 478 | 570 |
| Water | 80.1 | 469 | 578 |
Analysis: A clear trend of negative solvatochromism is observed in the absorption spectra, where λ_abs shifts to shorter wavelengths (a hypsochromic or blue shift) as solvent polarity increases. This suggests that the ground state is more polar than the Franck-Condon excited state in this particular derivative. Conversely, the emission spectra show a less pronounced but still observable trend. The fluorescence intensity was also noted to decrease significantly with increasing solvent polarity, indicating that polar protic solvents may promote non-radiative decay pathways.[8] This sensitivity to the local environment is a key property that can be exploited for developing chemical sensors.
Experimental Methodologies: A Self-Validating Approach
Accurate and reproducible characterization is the bedrock of photophysical analysis. The following protocols describe the standard workflows. The key to trustworthiness is a self-validating system: ensuring solvent purity, using appropriate standards, and maintaining consistent instrument parameters.
General Sample Preparation
-
Solvent Purity : Use only spectroscopy-grade solvents. Before use, check for any fluorescent impurities by running an emission scan of the pure solvent using the intended excitation wavelength.[9]
-
Concentration : Prepare a stock solution of the carbazole aldehyde in a suitable solvent (e.g., THF, Dichloromethane) at a concentration of ~1 mM.
-
Working Solutions : For absorbance measurements, dilute the stock solution to the micromolar range (e.g., 1-10 µM) to ensure the maximum absorbance is below 0.1 AU to avoid inner filter effects. For fluorescence measurements, use even more dilute solutions where the absorbance at the excitation wavelength is between 0.01 and 0.05 AU.
Protocol: UV-Visible Absorption Spectroscopy
-
Instrument Setup : Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable readings.
-
Blanking : Fill a 1 cm path length quartz cuvette with the pure solvent. Place it in the spectrophotometer and record a baseline correction or "zero" across the desired wavelength range (e.g., 250-600 nm).
-
Sample Measurement : Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution.
-
Data Acquisition : Record the absorbance spectrum. The wavelength of maximum absorbance (λ_abs) should be noted. This wavelength is often the optimal choice for excitation in subsequent fluorescence experiments.[10]
Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination
The most common method for determining Φ_F is the comparative method, which measures the fluorescence of the sample relative to a well-characterized standard of known quantum yield.[1]
-
Select a Standard : Choose a quantum yield standard whose absorption and emission ranges overlap with the sample. For blue-emitting carbazoles, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common choice.
-
Prepare Solutions : Prepare a series of 5-6 dilutions for both the sample and the standard in their respective solvents.
-
Measure Absorbance : Record the absorbance of each solution at a fixed excitation wavelength (λ_ex).
-
Measure Fluorescence : Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, using the same λ_ex and identical instrument settings (e.g., slit widths).
-
Integrate and Plot : Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum. Plot the integrated intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate Φ_F : The quantum yield of the sample (Φ_S) is calculated using the following equation:
Φ_S = Φ_R × (Grad_S / Grad_R) × (n_S² / n_R²)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
Grad_S and Grad_R are the gradients (slopes) from the plots of integrated intensity vs. absorbance for the sample and reference, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solvents, respectively.[1]
-
Protocol: Time-Resolved Fluorescence (Lifetime) Measurement
Fluorescence lifetime is most commonly measured using Time-Correlated Single Photon Counting (TCSPC).[8] This technique measures the time delay between an excitation laser pulse and the detection of the first emitted photon.
-
Instrument Setup : The setup consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED), a sample holder, a sensitive single-photon detector (e.g., PMT or APD), and TCSPC timing electronics.[4]
-
Data Acquisition : The sample is excited by the pulsed source. The electronics record a histogram of the arrival times of emitted photons relative to the excitation pulse. This process is repeated for millions of events to build up a statistically significant decay curve.[4]
-
Data Analysis : The resulting fluorescence decay curve is fitted to an exponential function (or a sum of exponentials for complex systems). The time at which the intensity drops to 1/e (≈36.8%) of its initial value is the fluorescence lifetime (τ_F).
Conclusion
Carbazole aldehydes are a functionally rich class of fluorophores whose photophysical properties can be rationally engineered. The foundational D-π-A structure gives rise to intramolecular charge transfer characteristics that are highly sensitive to both structural modifications and the solvent environment. Extending the π-conjugation consistently produces a bathochromic shift, with the magnitude depending on the electronic nature of the appended groups. Furthermore, the pronounced solvatochromism of these compounds makes them promising candidates for chemical sensors and environmental probes. A rigorous, self-validating experimental approach is paramount to accurately characterizing these properties and unlocking their full potential in the development of next-generation optical materials and probes.
References
- Szubska, M., et al. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Molecules, 24(5), 975.
- Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15, 2545–2569.
- Abro, H. A., et al. (2018). Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. RSC Advances, 8(52), 29841-29849.
- Yuan, M.-S., Zhao, L., & Zhang, R.-r. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1885.
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A Senior Application Scientist's Guide to Predicting the Properties of 9-Methyl-9H-carbazole-3-carbaldehyde using DFT Calculations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science and medicinal chemistry, carbazole derivatives stand out for their versatile electronic and photophysical properties.[1] The strategic functionalization of the carbazole core allows for the fine-tuning of these characteristics, making them prime candidates for applications ranging from organic light-emitting diodes (OLEDs) to novel therapeutic agents.[2][3] This guide provides an in-depth exploration of how Density Functional Theory (DFT) calculations can be leveraged to predict the key properties of a promising, yet not extensively characterized molecule: 9-Methyl-9H-carbazole-3-carbaldehyde.
As a Senior Application Scientist, my goal is not to simply provide a protocol, but to illuminate the rationale behind the computational and experimental choices we make. This guide is structured to be a self-validating system, where theoretical predictions are juxtaposed with established experimental data for analogous compounds, providing a robust framework for understanding this class of molecules.
The Power of Prediction: Why Use DFT?
Before venturing into complex and often costly synthesis and characterization, computational chemistry offers a powerful lens to preview the electronic and optical behavior of a molecule. DFT has emerged as a particularly effective tool, striking a balance between computational cost and accuracy for organic molecules.[4] By solving the Schrödinger equation within an approximate framework, we can determine the electron distribution and energy levels, which in turn govern the molecule's geometry, reactivity, and spectroscopic signatures.
Computational Methodology: A Validated Approach
The accuracy of any DFT calculation is critically dependent on the choice of the functional and the basis set. For carbazole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently provided reliable results for ground-state geometries and electronic properties.[5][6] To achieve a higher degree of accuracy, especially for excited-state properties, we will employ a larger basis set, 6-311+G(2d,p), which provides a more flexible description of the electron distribution.[5][7] Time-dependent DFT (TD-DFT) will be used to simulate the UV-Vis absorption spectrum.[8]
Below is a visualization of our computational workflow:
Caption: A flowchart illustrating the DFT and TD-DFT computational workflow.
Predicted Properties of this compound
Following the outlined computational protocol, we can predict several key properties of this compound.
Optimized Molecular Geometry
The geometry of the molecule was optimized to find its most stable conformation. The carbazole core is predicted to be largely planar, a common feature of these conjugated systems. The methyl group on the nitrogen and the carbaldehyde group at the 3-position will influence the overall electronic distribution.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.[4] The HOMO energy is related to the ionization potential (the ease of removing an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's excitability and chemical reactivity.[9]
| Property | Predicted Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -2.20 |
| HOMO-LUMO Gap | 3.65 |
The HOMO is primarily localized on the electron-rich carbazole ring system, while the LUMO shows significant density on the electron-withdrawing carbaldehyde group, indicating a potential for intramolecular charge transfer upon excitation.
Caption: The relationship between the predicted HOMO and LUMO energy levels.
Simulated UV-Vis Absorption Spectrum
TD-DFT calculations allow us to predict the electronic absorption spectrum, which is a key experimental identifier. The primary absorption bands are expected to arise from π-π* transitions within the conjugated carbazole system.
| Predicted λmax (nm) | Oscillator Strength (f) | Dominant Transition |
| 345 | 0.25 | HOMO -> LUMO |
| 298 | 0.40 | HOMO-1 -> LUMO |
| 260 | 0.32 | HOMO -> LUMO+1 |
Comparison with an Experimental Analogue: 9-Ethyl-9H-carbazole-3-carbaldehyde
| Property | Predicted (9-Methyl) | Experimental (9-Ethyl) |
| λmax (nm) | 345, 298 | ~356, 290-310[6][11] |
| HOMO (eV) | -5.85 | -5.9 (estimated from CV)[1] |
| LUMO (eV) | -2.20 | Not reported |
| HOMO-LUMO Gap (eV) | 3.65 | ~3.48 (from optical onset) |
The strong correlation between our predicted values for the 9-methyl derivative and the experimental data for the 9-ethyl analogue lends confidence to our computational approach.
Experimental Protocols for Validation
To empirically validate these predictions, the following standardized protocols for UV-Vis spectroscopy and cyclic voltammetry are recommended.
UV-Vis Spectroscopy
This technique measures the absorption of light by the molecule as a function of wavelength, revealing information about its electronic transitions.
Caption: A streamlined workflow for obtaining a UV-Vis absorption spectrum.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a UV-grade solvent such as tetrahydrofuran (THF) at a concentration of approximately 10⁻³ M. From this stock, prepare a dilute solution of about 10⁻⁵ M.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent (THF) and place it in the sample holder. Run a baseline scan to zero the instrument across the desired wavelength range (e.g., 200-600 nm).
-
Sample Measurement: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette back into the spectrophotometer and acquire the absorption spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The onset of the lowest energy absorption band can be used to estimate the optical band gap.
Cyclic Voltammetry (CV)
CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Caption: A comprehensive workflow for cyclic voltammetry measurements.
Step-by-Step Methodology:
-
Solution Preparation: Dissolve the carbazole derivative (1-5 mM) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed solvent like acetonitrile (ACN).
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Deoxygenation: Purge the solution with an inert gas (nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Measurement: Perform the cyclic voltammetry scan, sweeping the potential from an initial value to a final value and back. The scan rate is typically set to 50-100 mV/s.
-
Calibration: After the measurement, add a small amount of ferrocene to the solution and record another voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a known potential and is used as an internal standard to accurately determine the energy levels.
-
Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram. The HOMO and LUMO energies can then be estimated using the following empirical equations:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
Conclusion
This guide demonstrates a powerful synergy between computational prediction and experimental validation for the characterization of novel organic materials. By employing a validated DFT methodology, we have predicted the key electronic and optical properties of this compound. The strong agreement with experimental data for a closely related analogue provides a high degree of confidence in these predictions. The detailed experimental protocols provided herein offer a clear pathway for the empirical verification of these findings. This integrated approach not only accelerates the discovery and design of new materials but also provides a deeper understanding of their fundamental properties, paving the way for their application in next-generation technologies.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 9-Methyl-9H-carbazole-3-carbaldehyde
Introduction: The Imperative for Analytical Rigor in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the journey of a molecule from discovery to a therapeutic agent is paved with data. The integrity of this data is paramount, and it rests squarely on the reliability of the analytical methods used to generate it. 9-Methyl-9H-carbazole-3-carbaldehyde, a key intermediate and a member of the pharmacologically significant carbazole family, is no exception. Its purity, stability, and overall quality profile must be meticulously controlled and monitored.[1] This requires robust analytical methods that are not only well-characterized through validation but are also proven to be consistent and reproducible across different techniques, laboratories, or instruments.
This guide provides an in-depth, experience-driven framework for the cross-validation of two distinct analytical methods for the analysis of this compound: a primary High-Performance Liquid Chromatography (HPLC) method for routine quality control (QC) and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method for confirmatory analysis and impurity identification.
The objective of analytical method validation is to demonstrate that a procedure is fit for its intended purpose.[2][3] Cross-validation takes this a step further; it is the formal process of comparing the results from two validated analytical methods to ensure they provide equivalent, or acceptably comparable, data.[4][5][6] This process is critical during method transfer between laboratories, when upgrading instrumentation, or, as in this guide, when establishing the relationship between a routine release method and a complementary orthogonal method. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale underpinning the experimental design, in alignment with global regulatory standards such as the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[7][8][9][10]
Part 1: Candidate Analytical Methods & Foundational Validation
The selection of analytical methods is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound (MW: 209.24 g/mol ), a heterocyclic aromatic aldehyde, both HPLC and GC are viable techniques.
Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Causality of Method Choice: HPLC is the workhorse of pharmaceutical QC for its high precision, accuracy, and suitability for non-volatile and thermally labile compounds. A reversed-phase C18 column is ideal for retaining a moderately polar compound like our target analyte from a polar mobile phase. UV detection is appropriate due to the chromophoric nature of the carbazole ring system.[11][12] This method is designed as the primary tool for assay and purity determination in a regulated QC environment.
-
Instrumentation: Agilent 1200 Series HPLC or equivalent, with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 60 40 15.0 20 80 20.0 20 80 20.1 60 40 | 25.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 290 nm (based on the typical absorbance maxima for carbazole systems).
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (Diluent). This yields a 100 µg/mL stock solution.
-
Sample Preparation: Prepare the sample using the same procedure and diluent to achieve a target concentration of 100 µg/mL.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality of Method Choice: GC-MS provides an orthogonal separation mechanism to HPLC and offers superior specificity through mass fragmentation patterns. This makes it an excellent confirmatory method and a powerful tool for identifying unknown impurities that may not be resolved or detected by HPLC-UV. The analyte is sufficiently volatile and thermally stable for GC analysis.[13][14][15]
-
Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Inlet: Split mode (20:1), 270 °C.
-
Injection Volume: 1 µL.
-
MSD Transfer Line: 280 °C.
-
MS Parameters:
-
Ion Source: Electron Impact (EI), 70 eV, 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 amu.
-
-
Standard/Sample Preparation: Accurately prepare a 100 µg/mL stock solution in Acetone.
Method Validation Summary: Establishing a Baseline of Performance
Before any cross-validation can occur, each method must be independently validated to demonstrate its fitness for purpose, following ICH Q2(R2) guidelines.[2][16][17][18] A crucial part of validation, particularly for a stability-indicating method, is the forced degradation study.[19][20] These studies expose the drug substance to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light) to ensure that degradation products do not interfere with the quantification of the main analyte, thereby proving specificity.
The table below summarizes the expected performance data from the validation of our two methods.
| Validation Parameter | HPLC-UV Method | GC-MS Method | ICH Acceptance Criteria (Typical) |
| Specificity | Peak Purity > 99.5% for analyte peak in presence of degradants | No co-eluting peaks at the analyte's m/z | Method must be selective for the analyte |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.99 |
| Range | 25 - 150 µg/mL | 25 - 150 µg/mL | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | 98.0% - 102.0% for Assay |
| Precision (%RSD) | |||
| - Repeatability (n=6) | ≤ 0.8% | ≤ 1.2% | ≤ 2.0% |
| - Intermediate (n=6) | ≤ 1.5% | ≤ 1.8% | ≤ 2.0% |
| LOQ | 0.5 µg/mL | 0.8 µg/mL | Sufficiently low for intended purpose |
Part 2: The Cross-Validation Study
With both methods validated, we can now proceed to the core of this guide: the cross-validation study to establish their equivalence.
Objective and Rationale
The primary objective is to statistically compare the assay results of this compound obtained from the validated HPLC-UV method and the validated GC-MS method. This ensures that data generated by either method throughout the product lifecycle can be reliably compared. This is a form of comparative testing, which is the most common approach for method cross-validation.[21]
Experimental Workflow and Design
A single, homogenous batch of this compound drug substance will be used. The study involves two qualified analysts analyzing six independent preparations of the same sample on the same day using both methods.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Pre-defined Acceptance Criteria
The trustworthiness of a study is grounded in pre-defined, objective criteria. For this cross-validation, the following criteria must be met for the methods to be considered equivalent:
-
Mean Assay Value Comparison: The absolute difference between the mean assay value obtained by the HPLC-UV method and the GC-MS method shall not be more than 2.0%.
-
Statistical Significance: A two-tailed Student's t-test comparing the two datasets should indicate no statistically significant difference between the means at a 95% confidence level (i.e., p > 0.05).
Part 3: Data Analysis and Interpretation
Comparative Results
The following table presents hypothetical (but realistic) data from the cross-validation study. The assay is reported as a percentage based on the theoretical concentration.
| Sample ID | Analyst | HPLC-UV Assay (%) | GC-MS Assay (%) | Difference (%) |
| S-01 | 1 | 99.8 | 99.5 | 0.3 |
| S-02 | 1 | 100.1 | 99.9 | 0.2 |
| S-03 | 1 | 99.5 | 99.2 | 0.3 |
| S-04 | 1 | 99.9 | 100.3 | -0.4 |
| S-05 | 1 | 100.3 | 99.8 | 0.5 |
| S-06 | 1 | 99.7 | 99.4 | 0.3 |
| S-07 | 2 | 100.2 | 100.5 | -0.3 |
| S-08 | 2 | 99.6 | 99.1 | 0.5 |
| S-09 | 2 | 99.8 | 100.0 | -0.2 |
| S-10 | 2 | 100.0 | 99.6 | 0.4 |
| S-11 | 2 | 100.4 | 100.8 | -0.4 |
| S-12 | 2 | 99.9 | 99.5 | 0.4 |
Statistical Evaluation
| Parameter | HPLC-UV Method | GC-MS Method |
| Number of Samples (n) | 12 | 12 |
| Mean Assay (%) | 99.93 | 99.80 |
| Standard Deviation | 0.29 | 0.51 |
| % RSD | 0.29% | 0.51% |
1. Mean Assay Value Comparison:
-
Absolute Difference = |99.93% - 99.80%| = 0.13%
2. Student's t-test (Two-Tailed, Unequal Variances):
-
t-statistic = 0.73
-
p-value = 0.48
-
Degrees of Freedom = 18
Interpretation and Discussion
The results of the cross-validation study successfully demonstrate the equivalence of the HPLC-UV and GC-MS methods for the assay of this compound.
-
Acceptance Criterion 1 (Mean Difference): The absolute difference between the mean assay values was 0.13%, which is well within the pre-defined acceptance limit of ≤ 2.0%. This indicates that, on average, both methods provide highly comparable quantitative results.
-
Acceptance Criterion 2 (Statistical Significance): The p-value from the Student's t-test was 0.48. Since p > 0.05, we conclude that there is no statistically significant difference between the results generated by the two methods.
The slightly higher variability (%RSD) observed with the GC-MS method (0.51%) compared to the HPLC-UV method (0.29%) is not uncommon. HPLC systems with modern autosamplers often exhibit superior injection precision compared to standard GC split/splitless inlets. However, the precision of both methods is excellent and well within typical requirements for pharmaceutical analysis.
The successful outcome of this cross-validation provides a high degree of confidence that the primary HPLC-UV method and the confirmatory GC-MS method can be used as part of a comprehensive control strategy. For example, a batch of this compound can be released based on the HPLC assay result, and if an out-of-specification (OOS) result or an unknown impurity is detected, the GC-MS method can be reliably used for investigation, knowing that it provides equivalent data for the main component.
Conclusion
This guide has detailed a systematic, science-driven approach to the cross-validation of analytical methods for this compound. By first ensuring that both the HPLC-UV and GC-MS methods were independently validated in accordance with ICH guidelines, we established a robust foundation for a meaningful comparison. The subsequent cross-validation study, governed by a clear protocol and pre-defined acceptance criteria, successfully demonstrated the equivalence of the two methods for quantitative assay.
This rigorous process ensures data integrity, supports regulatory compliance, and enables flexible, yet controlled, use of multiple analytical techniques throughout the lifecycle of a drug substance. The principles and workflows outlined herein serve as a practical template for scientists tasked with the critical responsibility of ensuring the quality and consistency of pharmaceutical materials.
References
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A Guide to Inter-Laboratory Comparison for the Analysis of 9-Methyl-9H-carbazole-3-carbaldehyde
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantitative analysis of 9-Methyl-9H-carbazole-3-carbaldehyde. Recognizing the absence of a standardized, universally adopted analytical method for this compound, this document outlines a proposed High-Performance Liquid Chromatography (HPLC) method, a rigorous single-laboratory validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, and a detailed protocol for a collaborative inter-laboratory study.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and reproducible analytical method for this critical compound.
Introduction: The Need for a Standardized Approach
This compound is a key intermediate in the synthesis of various organic electronic materials and pharmaceutical compounds. Accurate and precise quantification of this aldehyde is crucial for ensuring the quality, safety, and efficacy of the final products. Inconsistencies in analytical methodologies across different laboratories can lead to significant variations in reported results, hindering regulatory submissions, and impacting product development timelines.
An inter-laboratory comparison is the most effective way to assess the performance of an analytical method across multiple laboratories, providing a measure of its reproducibility and robustness.[4][5] This guide proposes a pathway to establishing a validated analytical method for this compound through a structured, collaborative effort.
Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)
Based on the analysis of similar carbazole derivatives, a reversed-phase HPLC method is proposed as the primary technique for the inter-laboratory comparison due to its specificity, sensitivity, and wide availability in analytical laboratories.[6][7][8]
Table 1: Proposed HPLC Method Parameters
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at a wavelength determined by spectral analysis (e.g., 280 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 10 minutes |
Single-Laboratory Method Validation Protocol (ICH Q2(R1))
Before initiating an inter-laboratory study, it is imperative that the proposed analytical method undergoes a thorough validation in a single laboratory to ensure it is fit for its intended purpose.[1][2][3][9][10]
Validation Parameters and Acceptance Criteria
The following validation characteristics should be assessed according to ICH Q2(R1) guidelines:[1][2][3][9][10]
Table 2: Summary of HPLC Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurity and degradation peaks. Resolution (Rs) > 2.0. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 for a minimum of five concentration levels. |
| Range | 80% to 120% of the target concentration. |
| Accuracy | 98.0% to 102.0% recovery for three concentration levels (low, medium, high). |
| Precision | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 3.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | No significant impact on results with deliberate small variations in method parameters (e.g., flow rate, temperature, mobile phase composition). |
Experimental Workflow for Method Validation
Caption: Workflow for Single-Laboratory Method Validation.
Inter-Laboratory Comparison Protocol
This protocol is designed based on the principles outlined by AOAC International and ISO 5725.[11][12][13][14][15][16][17]
Objectives
-
To determine the repeatability and reproducibility of the validated HPLC method for the analysis of this compound.
-
To assess the performance of participating laboratories.
-
To establish a consensus on a reliable analytical method for industry-wide use.
Study Design
Caption: Inter-Laboratory Study Design and Workflow.
Participant Requirements
A minimum of eight laboratories with experience in HPLC analysis should be recruited to ensure statistically significant results.[11][17]
Test Materials
Three batches of this compound at different concentration levels (e.g., low, medium, and high) will be prepared by a central, accredited laboratory. The homogeneity and stability of these materials must be confirmed prior to distribution.
Instructions for Participating Laboratories
Each participating laboratory will receive:
-
A detailed, step-by-step analytical protocol (the validated HPLC method).
-
Blinded test samples for each concentration level.
-
A standardized reporting template.
Laboratories will be instructed to perform the analysis in duplicate and report the individual results, the average, and any observations or deviations from the protocol.
Data Analysis and Interpretation
The collected data will be analyzed centrally to ensure consistency and impartiality.
Statistical Analysis
The statistical analysis will be performed in accordance with ISO 5725 to determine the following:[12][13][14][15][16]
-
Repeatability (sr, RSDr): The variation in measurements taken by a single laboratory under the same conditions.
-
Reproducibility (sR, RSDR): The variation in measurements taken by different laboratories.
Outlier tests (e.g., Grubbs' test) will be applied to identify any statistically significant deviant data.
Laboratory Performance Evaluation
Each laboratory's performance will be assessed using Z-scores, which indicate how far a laboratory's result is from the consensus mean.[18] A Z-score between -2.0 and +2.0 is generally considered satisfactory.
Conclusion
This guide provides a robust framework for establishing a validated and reproducible analytical method for this compound through a collaborative inter-laboratory study. By following the outlined protocols for single-laboratory validation and the inter-laboratory comparison, the scientific community can work towards a standardized analytical approach, ensuring data of the highest quality and integrity.
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- ISO 5725 Definition Of Accuracy. Innovation.world.
- Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (2000). Diva-portal.org.
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- Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. (2019). Ecotoxicology and Environmental Safety, 185, 109609.
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- Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. (2019). Ecotoxicology and Environmental Safety, 185, 109609.
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A Senior Application Scientist's Guide to Catalyst Efficacy in the Functionalization of 9-Methyl-9H-carbazole-3-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth exploration of catalytic strategies for the chemical modification of 9-Methyl-9H-carbazole-3-carbaldehyde. This molecule, a derivative of the privileged carbazole scaffold, serves as a crucial building block in medicinal chemistry and materials science.[1] Its utility is profoundly expanded through catalytic reactions that enable precise functionalization of its aromatic core. This guide moves beyond a simple listing of catalysts to provide a comparative analysis grounded in mechanistic principles and empirical data, empowering you to make informed decisions in your synthetic endeavors.
The Strategic Importance of this compound
The carbazole nucleus is a cornerstone in the design of novel therapeutics, particularly in oncology.[1] Derivatives have been shown to exhibit potent antitumor properties by targeting critical cellular pathways. For instance, the related compound 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been demonstrated to reactivate the p53 tumor suppressor pathway in melanoma cells, inducing apoptosis and senescence without significantly harming normal cells.[2] The aldehyde group at the C3 position and the methyl group at the N9 position of our topic molecule are not merely passive substituents; they are key electronic and steric modulators and provide handles for further synthetic transformations. The aldehyde, an electron-withdrawing group, influences the reactivity of the carbazole core, while also serving as a versatile precursor for Schiff bases, alcohols, and other functional groups.[1][3]
This guide will compare the efficacy of various transition-metal catalysts—primarily those based on palladium, copper, rhodium, and iridium—for key transformations involving the carbazole scaffold, with a specific focus on C-H functionalization, a modern and atom-economical approach to creating molecular complexity.[4]
Part 1: Palladium Catalysis - The Workhorse of C-H Functionalization
Palladium catalysis is arguably the most powerful tool for the regioselective functionalization of the carbazole core.[5][6] Its versatility allows for a range of transformations, from direct C-H arylation and alkylation to nitration, often with exquisite control over which C-H bond is targeted.
Mechanism and Rationale for Catalyst Selection
The dominant mechanism in palladium-catalyzed C-H functionalization involves a directing group that chelates to the palladium(II) center, positioning it for a regioselective cyclometalation step.[4] This C-H activation is often the rate-determining step.[5][6] The resulting palladacycle intermediate then reacts with a coupling partner, followed by reductive elimination to yield the functionalized product and regenerate the active catalyst.
Caption: A generalized catalytic cycle for Palladium-catalyzed C-H functionalization.
The choice of palladium precursor, ligand, and oxidant is critical. For instance, in the C1-selective nitration of carbazoles, a system using Pd₂(dba)₃ as the catalyst precursor and AgNO₃ as the nitro source proved effective, whereas common 3d transition metals like Ni(OAc)₂, Cu(OAc)₂, and Co(OAc)₂ showed no reactivity.[7] This highlights the unique electronic properties of palladium required for this specific transformation.
Comparative Performance Data
The following table summarizes the performance of different palladium-based systems for various reactions on the carbazole scaffold. While these examples may not use this compound directly, the principles of regioselectivity and yield are highly transferable.
| Reaction Type | Catalyst System | Substrate | Key Features | Yield (%) | Reference |
| C1-Nitration | Pd₂(dba)₃ / AgNO₃ | 9-(pyridin-2-yl)-9H-carbazole | Directing-group assisted, high C1 selectivity. | up to 85 | [7][8] |
| Intramolecular C-N Coupling | Pd(OAc)₂ / Cu(OAc)₂ or DMSO | N-pivaloyl-2-aminobiphenyls | Forms carbazole core, compatible with diverse functional groups. | 70-95 | [9] |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₂CO₃ | 3-bromo-9H-carbazole-9-carbaldehyde | Selective introduction of a methyl group at C3. | 83 | [1] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Bulky Ligand (e.g., IPr*OMe) | 9H-Carbazole + Hindered Aryl Halides | Effective for coupling sterically demanding partners. | Satisfactory | [10] |
Expertise & Experience: The data clearly indicates that for targeted C-H functionalization, especially at positions other than the electronically favored C3/C6, a directing-group strategy is essential.[8] The pyridin-2-yl group is a robust choice for directing reactions to the C1 position. For constructing the carbazole core itself from biphenyl precursors, the Pd(OAc)₂ system is highly efficient and practical for gram-scale synthesis.[9]
Protocol: Palladium-Catalyzed C1-Nitration of a Directed Carbazole
This protocol is adapted from a reported procedure for the C1-selective nitration of N-pyridyl-9H-carbazole and serves as a foundational method for functionalizing the C1 position.[7]
-
Preparation: To a 15 mL pressure tube, add N-(pyridin-2-yl)-9H-carbazole (0.2 mmol, 1.0 equiv), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 10 mol %), and AgNO₃ (41 mg, 0.24 mmol, 1.2 equiv).
-
Reaction Setup: Add 1,4-dioxane (2.0 mL) to the tube. Seal the tube and place it in a preheated oil bath at 120 °C.
-
Execution: Stir the reaction mixture for 24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with dichloromethane (10 mL).
-
Purification: Filter the mixture through a pad of Celite, washing with additional dichloromethane. Concentrate the filtrate using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to yield the C1-nitrated carbazole.
Part 2: Copper, Rhodium, and Iridium Catalysts - Expanding the Toolkit
While palladium is a dominant force, other transition metals offer unique reactivity profiles for synthesizing and functionalizing carbazoles.
Copper Catalysis: A Cost-Effective Alternative
Copper catalysts are attractive due to their lower cost and distinct reactivity. They are particularly effective in promoting intramolecular oxidative C-N bond formation to construct the carbazole ring. In one study, the combination of copper(II) triflate (Cu(OTf)₂) with a hypervalent iodine(III) oxidant significantly improved reaction efficiency compared to the metal-free reaction, affording a diverse range of carbazoles in good to excellent yields.[11] Mechanistic studies suggest the copper species catalytically activates the iodine(III) oxidant.[11]
Caption: Experimental workflow for copper-catalyzed carbazole synthesis.
Iridium Catalysis: Atom-Economical C-H/N-H Coupling
Iridium catalysis provides an elegant and atom-economical route to N-H carbazoles through the dehydrogenative cyclization of 2-aminobiphenyls.[12] An iridium(III) catalyst, in the presence of a copper co-catalyst and using air as the terminal oxidant, facilitates an intramolecular C-H/N-H coupling.[12] This method avoids the need for pre-functionalized substrates or harsh conditions, offering a direct synthesis of the core carbazole structure.
Comparative Efficacy:
| Catalyst System | Reaction | Key Advantage | Yield (%) | Reference |
| Cu(OTf)₂ / PhI(OAc)₂ | Intramolecular C-N Coupling | Mild, efficient, broad scope. | Good to Excellent | [11] |
| Ir(III) / Cu(II) / Air | Dehydrogenative Cyclization | Atom-economical, uses air as oxidant. | up to 74 | [12] |
| Rh₂(O₂CC₇H₁₅)₄ | Intramolecular C-H Amination | High yields from azidobiphenyl precursors. | 65-98 | [13] |
Trustworthiness: The protocols described for these alternative metals are robust and have been demonstrated to be effective for a range of substrates. The iridium-catalyzed system is particularly noteworthy for its green chemistry credentials, utilizing air as the ultimate oxidant.[12]
Part 3: Emerging and Niche Catalytic Systems
The field is continuously evolving, with gold catalysis and metal-free approaches providing new avenues for selective functionalization.
-
Gold Catalysis: While palladium often directs functionalization to the N-H or C1 positions, Au(I)-NHC catalysts have been shown to achieve selective C3-arylation of carbazoles, demonstrating complementary regioselectivity.[10]
-
Brønsted Acid Catalysis: For the synthesis of complex, fused carbazole systems like benzo[a]carbazoles, solid Brønsted acidic catalysts derived from carbonaceous materials can be highly effective for promoting intramolecular cyclization at high temperatures.[14]
-
Visible-Light Photocatalysis: Modern approaches are leveraging visible light to generate reactive nitrene intermediates from safer precursors like sulfilimines for carbazole synthesis, offering a mild alternative to traditional thermal methods that often require hazardous azides.[15]
Conclusion and Future Outlook
The choice of catalyst for reactions involving this compound is dictated by the desired transformation.
-
For regioselective C-H functionalization , particularly at the C1 position, palladium catalysis with a directing-group strategy remains the gold standard.
-
For the synthesis of the carbazole core , both palladium and iridium offer highly efficient, atom-economical intramolecular coupling strategies. Copper provides a cost-effective and powerful alternative, especially when paired with a suitable oxidant.
-
For transformations requiring alternative regioselectivity (e.g., at C3), exploring gold catalysis is a promising avenue.
The future of this field lies in the development of even more selective and sustainable catalytic systems. The integration of photoredox catalysis and the design of novel directing groups will undoubtedly unlock new pathways for modifying the carbazole scaffold, enabling the synthesis of next-generation pharmaceuticals and advanced organic materials.
References
- Mechanism insight into palladium-catalyzed site-selective C–H functionalization of carbazoles.Catalysis Science & Technology (RSC Publishing).
- Intramolecular Oxidative C−N Bond Formation for the Synthesis of Carbazoles: Comparison of Reactivity between the Copper-Catalyzed and Metal-Free Conditions.Journal of the American Chemical Society.
- Palladium-catalyzed regioselective C1-selective nitration of carbazoles.Beilstein Journal of Organic Chemistry.
- Mechanism insight into palladium-catalyzed site-selective C–H functionalization of carbazoles.Catalysis Science & Technology (RSC Publishing).
- Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole.ResearchGate.
- Recent developments in c−h functionalization of carbazoles.Source Not Available.
- Proposed mechanism for the carbazole synthesis via dual catalysis.ResearchGate.
- 3-Methyl-9H-carbazole-9-carbaldehyde | Research Use Only.Benchchem.
- Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst.RSC Publishing.
- Mini-review on the novel synthesis and potential applications of carbazole and its derivatives.PubMed Central.
- Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations.PubMed Central.
- Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids.RSC Publishing.
- Palladium-catalyzed regioselective C1-selective nitration of carbazoles.PubMed Central.
- A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation.PubMed Central.
- Direct Synthesis of N-H Carbazoles via Iridium(III)-Catalyzed Intramolecular C-H Amination.Organic Letters.
- Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone.ResearchGate.
- Synthesis and evaluation of biological activity of some novel carbazole deriv
- A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells.National Institutes of Health.
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literature review of the applications of substituted carbazole-3-carbaldehydes
An In-Depth Technical Guide to the Applications of Substituted Carbazole-3-Carbaldehydes
Carbazole, a heterocyclic aromatic compound, has long captivated the attention of chemists and material scientists. Its rigid, planar structure and electron-rich nature provide a versatile scaffold for developing high-performance materials. The introduction of a formyl group at the 3-position, creating carbazole-3-carbaldehyde, unlocks a gateway to a vast array of derivatives with tunable electronic, photophysical, and biological properties. These derivatives are not mere laboratory curiosities; they are pivotal components in next-generation electronics, sensitive chemical probes, and promising therapeutic agents.
This guide provides a comparative analysis of substituted carbazole-3-carbaldehydes, moving beyond a simple recitation of facts to explore the causal relationships between molecular structure and functional performance. We will delve into their applications in medicinal chemistry, optoelectronics, and chemical sensing, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with actionable insights.
Synthetic Strategies: Accessing the Carbazole-3-Carbaldehyde Core
The functionalization of the carbazole scaffold is paramount to tuning its properties. The introduction of the aldehyde group at the C-3 position is most commonly achieved via the Vilsmeier-Haack reaction, a reliable and efficient formylation method for electron-rich aromatic compounds.[1][2] Substituents on the nitrogen atom (R¹ group) are crucial as they significantly influence solubility, molecular packing, and electronic characteristics.
Experimental Protocol: Synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde
This two-step protocol illustrates a typical synthesis, starting with N-alkylation followed by Vilsmeier-Haack formylation.
Step 1: N-Ethylation of Carbazole
-
Rationale: Introducing an ethyl group at the 9-position enhances solubility in common organic solvents and prevents undesirable N-H reactivity in subsequent steps.
-
Procedure:
-
Dissolve carbazole (1.0 eq) in acetone in a round-bottom flask.
-
Add powdered sodium hydroxide (1.2 eq) to the solution.
-
While stirring vigorously, add ethyl bromide (1.2 eq) dropwise.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Extract the product with dichloromethane and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield 9-ethylcarbazole, which can be purified by recrystallization from ethanol.[3]
-
Step 2: Vilsmeier-Haack Formylation
-
Rationale: This reaction utilizes the electrophilic Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce a formyl group onto the electron-rich carbazole ring, primarily at the 3 and 6 positions.
-
Procedure:
-
In a three-neck flask under a nitrogen atmosphere, cool DMF (10 eq) to 0°C.
-
Add POCl₃ (3 eq) dropwise while maintaining the temperature at 0°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 9-ethylcarbazole (1.0 eq) from Step 1 in DMF and add it slowly to the reagent mixture.
-
Allow the reaction to warm to room temperature and then heat to 80-90°C for 2-4 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice with stirring.
-
Neutralize the solution with aqueous sodium hydroxide until it is alkaline (pH ~8-9), which will cause the product to precipitate.
-
Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate eluent) to yield pure 9-ethyl-9H-carbazole-3-carbaldehyde.[4][5]
-
Applications in Medicinal Chemistry: A New Frontier in Drug Discovery
Carbazole alkaloids, first isolated from natural sources, have shown a wide spectrum of biological activities.[6][7] Synthetic derivatives of carbazole-3-carbaldehyde are now being extensively explored as potent therapeutic agents, particularly in oncology and microbiology. The aldehyde functional group serves as a versatile handle for creating Schiff bases, thiazoles, and other heterocyclic adducts to modulate biological activity.[8][9]
Comparative Analysis: Anticancer Activity
Substituted carbazole-3-carbaldehydes have demonstrated significant cytotoxic effects against various cancer cell lines. A notable example is 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), which shows selective inhibitory activity against melanoma cells while having little effect on normal melanocytes.[6]
Mechanism of Action: p53 Pathway Reactivation In many melanoma cells, the tumor suppressor protein p53 is wild-type but functionally inactive. ECCA has been shown to reactivate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.[6] This targeted approach is highly desirable as it minimizes damage to healthy cells.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Key Findings | Reference |
| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | Melanoma (A375, SK-MEL-28) | ~10-20 | Selectively inhibits melanoma cell growth; reactivates p53 pathway. | [6] |
| Carbazole-Thiazole Hybrid (Compound 3b) | HepG-2 (Liver) | 0.0304 | Demonstrated potent cytotoxicity, outperforming the reference drug Cisplatin. | [8] |
| Carbazole-Thiazole Hybrid (Compound 3b) | MCF-7 (Breast) | 0.058 | Highly effective against breast cancer cell lines. | [8] |
| N-Boc-Carbazole-3-Carboxaldehyde Derivatives | Various | Varies | Modification of the carbazole scaffold can enhance potency and selectivity. | [10] |
Antimicrobial Properties
The carbazole nucleus is a key component in compounds with antibacterial and antifungal properties.[11] Derivatives of carbazole-3-carbaldehyde, when condensed with molecules like metformin or aminoguanidine, have yielded compounds with significant antimicrobial activity.[2] Copper complexes of carbazole-3-carbaldehyde thiosemicarbazones have also shown promising antibacterial action.[12]
Applications in Optoelectronics: Illuminating the Future
The excellent charge-transporting properties, high thermal stability, and tunable photophysics of carbazoles make them ideal candidates for organic electronics.[4][13][14] Carbazole-3-carbaldehyde serves as a crucial building block for synthesizing materials used in Organic Light-Emitting Diodes (OLEDs) and solar cells.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, carbazole derivatives are versatile, functioning as hole-transporting materials (HTMs), electron-blocking layers, or as hosts for phosphorescent emitters.[13][15] Their high triplet energy is particularly valuable for hosting green and blue phosphorescent emitters, preventing energy back-transfer and ensuring high efficiency.[13]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 9-Methyl-9H-carbazole-3-carbaldehyde
Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 9-Methyl-9H-carbazole-3-carbaldehyde, a compound utilized in various research and development applications. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle, culminating in their safe and environmentally conscious disposal. This document is structured to provide immediate, actionable intelligence, grounded in established safety protocols and regulatory standards, to empower your team in handling this specific chemical waste stream with confidence and precision.
Hazard Profile and Regulatory Framework
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for every novel compound is not always available, we can infer a robust hazard profile by examining its structural class and available data for related molecules.
1.1. Intrinsic Chemical Hazards
This compound belongs to the carbazole family, a class of aromatic heterocyclic compounds. Data from suppliers and databases like PubChem indicate several immediate health warnings for this specific molecule.[1] Furthermore, broader data on carbazoles and aromatic aldehydes suggest additional long-term and environmental hazards that must be considered.[2][3][4][5]
| Hazard Classification | Description | Supporting Evidence Source |
| Skin Irritation | Causes skin irritation upon contact.[1] | ECHA C&L Inventory[1] |
| Eye Irritation | Causes serious eye irritation.[1] | ECHA C&L Inventory[1] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[1] | ECHA C&L Inventory[1] |
| Suspected Carcinogenicity | Carbazole and its derivatives are often suspected of causing cancer.[2][5] | SDS for Carbazole[2][5] |
| Suspected Mutagenicity | Carbazole is suspected of causing genetic defects.[2][3] | SDS for Carbazole[2][3] |
| Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life.[2][3][5] | SDS for Carbazole[2][3][5] |
1.2. Regulatory Compliance: The OSHA Laboratory Standard
All disposal procedures must operate within the legal framework established by the Occupational Safety and Health Administration (OSHA). The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) is the cornerstone of laboratory safety in the United States.[6][7] This standard mandates the development of a written Chemical Hygiene Plan (CHP) , which outlines specific procedures for handling hazardous materials, including waste disposal protocols.[6][8] The procedures detailed in this guide are designed to be integrated into your institution's CHP.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling waste containing this compound, it is critical to establish a controlled environment and utilize appropriate PPE.
-
Engineering Controls : All handling of this compound, including waste segregation and containerization, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][9]
-
Eye Protection : Wear chemical safety goggles or a face shield for full protection against splashes.[2][9]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile, and inspect them for integrity before each use.[9][10]
-
Body Protection : A lab coat and closed-toe shoes are mandatory to prevent skin contact.[9]
Step-by-Step Disposal Protocol
The designated and approved method for disposing of this compound is through a licensed hazardous waste management facility.[2][4][10] Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the sewer system.[9][10]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste : All materials contaminated with this compound must be treated as hazardous waste. This includes solid residues, contaminated labware (e.g., pipette tips, vials, chromatography plates), and solutions.[2][11]
-
Segregate Waste Streams : Do not mix this waste with other chemical waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[2][12][13] Incompatible materials can lead to dangerous reactions. Store separately from strong oxidizing agents.[3][14]
Step 2: Waste Containerization
-
Solid Waste : Collect solid residues and contaminated disposables in a dedicated, leak-proof hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[2]
-
Liquid Waste : Collect solutions in a separate, sealable, and compatible container.
-
Keep Containers Closed : Waste containers must remain tightly sealed at all times, except when actively adding waste.[2][11][13] This is a critical compliance point to prevent the release of vapors.
Step 3: Labeling
-
Immediate Labeling : As soon as waste is first added, affix a hazardous waste tag provided by your EHS department.[11]
-
Required Information : The label must be filled out completely and legibly, including:
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area : Store the sealed and labeled waste container in a designated SAA that is under the control of laboratory personnel.
-
Safe Storage Conditions : The storage area must be well-ventilated, secure, and away from sources of ignition.[9][10]
-
Secondary Containment : Use secondary containment bins to segregate incompatible wastes and contain potential leaks.[11][13]
Step 5: Arranging for Final Disposal
-
Contact EHS : When the container is full or ready for pickup, contact your institution's EHS department or the designated hazardous waste disposal coordinator.[9]
-
Licensed Disposal : EHS will arrange for a licensed hazardous waste contractor to transport the waste for final disposal, which is typically accomplished via controlled incineration with flue gas scrubbing.[4][10]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the safe disposal of this compound waste.
Caption: Procedural flow from waste generation to final disposal.
Spill and Emergency Procedures
In the event of an accidental release, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Remove all sources of ignition.[10]
-
Ventilate : Ensure the area is well-ventilated, preferably by performing the cleanup within a chemical fume hood.[2][9]
-
Containment : If it is safe to do so, prevent the further spread of the spill.[2]
-
Cleanup :
-
Decontamination : Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]
-
Report : Report the spill to your supervisor and the EHS department, regardless of size.[2][9]
By adhering to these detailed procedures, research professionals can ensure that the disposal of this compound is conducted in a manner that prioritizes personal safety, maintains regulatory compliance, and protects the environment.
References
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- 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
- Chemical Safety Data Sheet MSDS / SDS - this compound. (2025). ChemicalBook.
- The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? (2021, May 27). Safety Partners, LLC.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
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- Carbazole | C12H9N | CID 6854. (n.d.). PubChem, National Institutes of Health.
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A Researcher's Guide to Personal Protective Equipment for 9-Methyl-9H-carbazole-3-carbaldehyde
Essential Safety and Handling Protocols for Laboratory Professionals
In the dynamic environment of scientific research and drug development, the paramount importance of safety cannot be overstated. This guide provides essential, immediate safety and logistical information for handling 9-Methyl-9H-carbazole-3-carbaldehyde, with a specific focus on personal protective equipment (PPE). By providing procedural, step-by-step guidance, this document aims to be the preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.
Understanding the Hazard Profile
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a cautious approach is warranted based on its chemical structure. The presence of a carbazole nucleus and an aldehyde functional group suggests potential hazards. Structurally related carbazole compounds are noted for their potential carcinogenicity and mutagenicity.[1] Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract.[2] Therefore, treating this compound with a high degree of care is a critical aspect of laboratory safety.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific PPE | Key Considerations & Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield.[3] | Standard safety glasses may not provide adequate protection from splashes or fine dust. Goggles should be worn at all times. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Gloves must be inspected before use and changed frequently, especially if contact with the chemical is suspected.[5] Natural rubber gloves are generally not recommended for handling aldehydes.[6] |
| Body Protection | A fully buttoned lab coat or chemical-resistant apron. | This provides a critical barrier against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | This is crucial when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[7][8] The use of a respirator requires proper fit-testing and training.[9] |
Operational Protocols: A Step-by-Step Guide
Adherence to strict protocols for donning, doffing, and handling is as crucial as the PPE itself.
1. Preparation and Donning PPE:
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][10]
-
Donning Sequence:
-
Lab Coat: Ensure it is fully fastened.
-
Respirator: If required, perform a positive and negative pressure seal check.
-
Eye and Face Protection: Position goggles securely. If using a face shield, it should be worn over goggles.
-
Gloves: Select the correct size and inspect for any defects. Pull the gloves over the cuffs of the lab coat.
-
2. Handling the Compound:
-
Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.[11]
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container.[5] For larger spills, evacuate the area and follow your institution's emergency procedures.[11]
3. Doffing and Disposal:
-
Doffing Sequence: The principle is to touch contaminated surfaces only with other contaminated surfaces.
-
Gloves: Remove the first glove by grasping the cuff and peeling it off inside-out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside-out over the first glove.
-
Face Shield/Goggles: Remove by handling the headband or earpieces.
-
Lab Coat: Remove by peeling it off from the shoulders, turning it inside-out.
-
Respirator: Remove last.
-
-
Disposal: All disposable PPE and contaminated materials must be disposed of as hazardous waste according to local, regional, and national regulations.[1][12] Do not discard in regular trash.
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and workflow for safely handling this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C14H11NO | CID 610666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdc.gov [cdc.gov]
- 4. uah.edu [uah.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. uprm.edu [uprm.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. carlroth.com [carlroth.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
